molecular formula C16H32O3 B3044260 Methyl 3-hydroxypentadecanoate CAS No. 112538-88-2

Methyl 3-hydroxypentadecanoate

Cat. No.: B3044260
CAS No.: 112538-88-2
M. Wt: 272.42 g/mol
InChI Key: CYLYTGDXNHUARG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentadecanoate is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-hydroxypentadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19-2/h15,17H,3-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLYTGDXNHUARG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10552328
Record name Methyl 3-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112538-88-2
Record name Methyl 3-hydroxypentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10552328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Enigmatic Presence of Methyl 3-Hydroxypentadecanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of Methyl 3-hydroxypentadecanoate, a saturated 3-hydroxy fatty acid methyl ester. While direct evidence for this specific C15 homolog remains elusive in publicly accessible scientific literature, this document provides a comprehensive overview of the broader class of 3-hydroxy fatty acids (3-HFAs). By examining the known natural sources, quantitative abundance, and biological activities of closely related 3-HFAs, we offer a foundational understanding for researchers and drug development professionals. This guide details generalized experimental protocols for the extraction, derivatization, and analysis of 3-HFAs from various biological matrices. Furthermore, it visualizes a key signaling pathway influenced by fatty acids and presents a typical analytical workflow, providing a practical framework for future investigations into this intriguing class of molecules.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a unique class of lipids characterized by a hydroxyl group on the third carbon of a fatty acid chain. They are widely distributed in nature, with occurrences reported in bacteria, fungi, yeasts, plants, and mammals.[1][2] These molecules play diverse biological roles, from being integral structural components of bacterial endotoxins to acting as signaling molecules with antifungal and immunomodulatory properties.[1][3] this compound is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid. While the existence of this compound is confirmed through its availability from chemical suppliers, its natural provenance is not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the natural occurrence and analysis of the broader 3-HFA family, thereby offering a valuable resource for the study of this compound.

Natural Occurrence and Quantitative Data of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are found in a variety of natural sources. They are particularly well-known as characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond the microbial world, 3-HFAs have been identified in a range of foodstuffs, including milk and dairy products, animal brains, and vegetable oils.[2]

The following tables summarize the quantitative data for various 3-hydroxy fatty acids found in different natural sources. It is important to note the absence of specific data for 3-hydroxypentadecanoic acid (C15:0).

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Foodstuffs

Foodstuff3-Hydroxy Fatty AcidConcentration (mg/100g lipid weight)Reference
Goat MilkTotal 3-HFAs17.7[2]
Animal BrainsTotal 2- & 3-HFAsNot specified[2]
SuetTotal 2- & 3-HFAsNot specified[2]
Vegetable OilsTotal 3-HFAs0.21 - 2.42[2]

Table 2: 3-Hydroxy Fatty Acid Composition of Lipopeptide Biosurfactants from Bacillus subtilis

3-Hydroxy Fatty AcidRelative Abundance (%)Reference
iso-3-OH-C14Varies with strain[4]
normal 3-OH-C14Varies with strain[4]
normal 3-OH-C16Varies with strain[4]
anteiso-3-OH-C13Varies with strain[4]
3-OH-C15Varies with strain[4]
iso-3-OH-C13Varies with strain[4]

Biological Activities and Signaling Pathways

3-Hydroxy fatty acids exhibit a range of biological activities that are of significant interest to researchers and drug development professionals.

  • Antifungal Activity: Certain 3-HFAs have demonstrated antifungal properties, suggesting their potential as novel therapeutic agents.

  • Immunomodulation: As components of LPS, 3-HFAs are potent triggers of the innate immune system. They can also be converted into 3-hydroxy prostaglandins, which are powerful pro-inflammatory mediators.[3]

  • Anti-Phagocytic Activity: In some pathogenic microbes, 3-HFAs may help evade the host immune system by subverting the internalization by phagocytic cells.[3]

  • Biosurfactant Activity: The 3-hydroxy fatty acid component of lipopeptides produced by bacteria like Bacillus subtilis is crucial for their biosurfactant properties, which have applications in various industries.[4]

  • Mitochondrial Uncoupling: Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria, which could have implications for cardiac energy metabolism.[5]

Fatty acids, in general, are known to influence a variety of cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of how fatty acids can modulate this pathway.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid Receptor Membrane Receptor FA->Receptor PKC PKC Receptor->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription analytical_workflow Sample Biological Sample (e.g., Bacterial Culture, Foodstuff) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Transesterification Transesterification to FAMEs (Acid or Base Catalysis) Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

Unveiling the Enigmatic Presence of Methyl 3-Hydroxypentadecanoate in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the natural occurrence of Methyl 3-hydroxypentadecanoate, a saturated 3-hydroxy fatty acid methyl ester. While direct evidence for this specific C15 homolog remains elusive in publicly accessible scientific literature, this document provides a comprehensive overview of the broader class of 3-hydroxy fatty acids (3-HFAs). By examining the known natural sources, quantitative abundance, and biological activities of closely related 3-HFAs, we offer a foundational understanding for researchers and drug development professionals. This guide details generalized experimental protocols for the extraction, derivatization, and analysis of 3-HFAs from various biological matrices. Furthermore, it visualizes a key signaling pathway influenced by fatty acids and presents a typical analytical workflow, providing a practical framework for future investigations into this intriguing class of molecules.

Introduction

3-Hydroxy fatty acids (3-HFAs) are a unique class of lipids characterized by a hydroxyl group on the third carbon of a fatty acid chain. They are widely distributed in nature, with occurrences reported in bacteria, fungi, yeasts, plants, and mammals.[1][2] These molecules play diverse biological roles, from being integral structural components of bacterial endotoxins to acting as signaling molecules with antifungal and immunomodulatory properties.[1][3] this compound is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid. While the existence of this compound is confirmed through its availability from chemical suppliers, its natural provenance is not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the natural occurrence and analysis of the broader 3-HFA family, thereby offering a valuable resource for the study of this compound.

Natural Occurrence and Quantitative Data of 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids are found in a variety of natural sources. They are particularly well-known as characteristic components of the lipid A moiety of lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria.[1] Beyond the microbial world, 3-HFAs have been identified in a range of foodstuffs, including milk and dairy products, animal brains, and vegetable oils.[2]

The following tables summarize the quantitative data for various 3-hydroxy fatty acids found in different natural sources. It is important to note the absence of specific data for 3-hydroxypentadecanoic acid (C15:0).

Table 1: Concentration of 3-Hydroxy Fatty Acids in Various Foodstuffs

Foodstuff3-Hydroxy Fatty AcidConcentration (mg/100g lipid weight)Reference
Goat MilkTotal 3-HFAs17.7[2]
Animal BrainsTotal 2- & 3-HFAsNot specified[2]
SuetTotal 2- & 3-HFAsNot specified[2]
Vegetable OilsTotal 3-HFAs0.21 - 2.42[2]

Table 2: 3-Hydroxy Fatty Acid Composition of Lipopeptide Biosurfactants from Bacillus subtilis

3-Hydroxy Fatty AcidRelative Abundance (%)Reference
iso-3-OH-C14Varies with strain[4]
normal 3-OH-C14Varies with strain[4]
normal 3-OH-C16Varies with strain[4]
anteiso-3-OH-C13Varies with strain[4]
3-OH-C15Varies with strain[4]
iso-3-OH-C13Varies with strain[4]

Biological Activities and Signaling Pathways

3-Hydroxy fatty acids exhibit a range of biological activities that are of significant interest to researchers and drug development professionals.

  • Antifungal Activity: Certain 3-HFAs have demonstrated antifungal properties, suggesting their potential as novel therapeutic agents.

  • Immunomodulation: As components of LPS, 3-HFAs are potent triggers of the innate immune system. They can also be converted into 3-hydroxy prostaglandins, which are powerful pro-inflammatory mediators.[3]

  • Anti-Phagocytic Activity: In some pathogenic microbes, 3-HFAs may help evade the host immune system by subverting the internalization by phagocytic cells.[3]

  • Biosurfactant Activity: The 3-hydroxy fatty acid component of lipopeptides produced by bacteria like Bacillus subtilis is crucial for their biosurfactant properties, which have applications in various industries.[4]

  • Mitochondrial Uncoupling: Long-chain 3-hydroxy fatty acids have been shown to act as uncouplers of oxidative phosphorylation in heart mitochondria, which could have implications for cardiac energy metabolism.[5]

Fatty acids, in general, are known to influence a variety of cellular signaling pathways. One such critical pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of how fatty acids can modulate this pathway.

fatty_acid_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Fatty Acid Receptor Membrane Receptor FA->Receptor PKC PKC Receptor->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription analytical_workflow Sample Biological Sample (e.g., Bacterial Culture, Foodstuff) Extraction Lipid Extraction (e.g., Bligh & Dyer) Sample->Extraction Transesterification Transesterification to FAMEs (Acid or Base Catalysis) Extraction->Transesterification GCMS GC-MS Analysis Transesterification->GCMS Data Data Analysis (Identification & Quantification) GCMS->Data

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a derivative of 3-hydroxypentadecanoic acid, an odd-chain 3-hydroxy fatty acid. Its biosynthesis is intrinsically linked to the fatty acid synthesis (FAS) pathway, particularly in microorganisms capable of producing odd-numbered carbon chain fatty acids. This technical guide delineates the core biosynthetic pathway of 3-hydroxypentadecanoate, focusing on the enzymatic steps from central carbon metabolism to the final hydroxylated fatty acid intermediate. It provides a detailed overview of the key enzymes, substrates, and products involved. Furthermore, this guide includes a summary of quantitative data where available and outlines common experimental protocols for the analysis of such compounds. The "methyl" component of the target molecule's name is addressed as a common analytical derivatization rather than a direct biosynthetic product.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are crucial intermediates in both fatty acid biosynthesis and the β-oxidation of fatty acids. They are precursors to a variety of important biomolecules, including some polyhydroxyalkanoates (PHAs) and lipopeptide biosurfactants. Odd-chain 3-HFAs, such as 3-hydroxypentadecanoic acid (C15), are distinguished by their synthesis being initiated by a primer other than the typical acetyl-CoA.

The Core Biosynthesis Pathway of 3-Hydroxypentadecanoate

The formation of 3-hydroxypentadecanoate occurs via the fatty acid synthase (FAS) system. In bacteria such as Rhodococcus and Brevibacterium ammoniagenes, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[1][2][3]

The overall pathway can be summarized as follows:

  • Initiation with Propionyl-CoA : The synthesis of a 15-carbon fatty acid chain begins with the condensation of a three-carbon primer, propionyl-CoA, with a two-carbon extender unit, malonyl-CoA.[4][5][6] This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH).[4]

  • Chain Elongation Cycles : The resulting 5-carbon intermediate undergoes a series of reductive cycles, with each cycle adding two carbons from malonyl-CoA. These cycles involve the sequential action of four key enzymes:

    • β-ketoacyl-ACP reductase (FabG) : Reduces the β-keto group to a hydroxyl group.[4]

    • 3-hydroxyacyl-ACP dehydratase (FabA/FabZ) : Dehydrates the 3-hydroxyacyl-ACP to form an enoyl-ACP.[4]

    • Enoyl-ACP reductase (FabI) : Reduces the double bond to form a saturated acyl-ACP.[4]

    • β-ketoacyl-ACP synthase I/II (FabB/FabF) : Condenses the elongated acyl-ACP with another molecule of malonyl-CoA.

  • Formation of 3-Hydroxypentadecanoyl-ACP : After six cycles of elongation on the initial propionyl-CoA primer, a 15-carbon β-ketoacyl-ACP is formed. The subsequent reduction by β-ketoacyl-ACP reductase (FabG) yields 3-hydroxypentadecanoyl-ACP. This is a key intermediate in the synthesis of pentadecanoic acid.

  • Release from ACP : The 3-hydroxypentadecanoyl moiety can then be released from the acyl carrier protein (ACP) by a thioesterase, yielding free 3-hydroxypentadecanoic acid.

Diagram of the Biosynthesis Pathway

Biosynthesis_of_3_Hydroxypentadecanoate Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) - FabH (Initiation) - FabG, FabA/Z, FabI, FabB/F (Elongation) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x6) Malonyl_CoA->FAS Elongation_Cycles 6 Elongation Cycles FAS->Elongation_Cycles Condensation & Reduction beta_keto_C15_ACP β-Keto-C15-ACP Elongation_Cycles->beta_keto_C15_ACP H_C15_ACP 3-Hydroxypentadecanoyl-ACP beta_keto_C15_ACP->H_C15_ACP FabG (Reduction) H_C15 3-Hydroxypentadecanoic Acid H_C15_ACP->H_C15 Thioesterase

Caption: Biosynthesis pathway of 3-hydroxypentadecanoic acid.

The Origin of the Methyl Group: Analytical Derivatization

While the biosynthesis of the 3-hydroxypentadecanoate core is a natural process, the methylation of the carboxyl group to form this compound is generally not a direct enzymatic product in this pathway. Instead, it is a common chemical derivatization step performed during the analysis of fatty acids. Fatty acids are often converted to their fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). This process typically involves acid-catalyzed esterification with methanol.

Diagram of the Analytical Workflow

Analytical_Workflow Sample Biological Sample (e.g., Bacterial Cells) Extraction Lipid Extraction Sample->Extraction H_C15 3-Hydroxypentadecanoic Acid Extraction->H_C15 Derivatization Methanolysis/Esterification (e.g., with Methanolic HCl) Me_H_C15 This compound (FAME) Derivatization->Me_H_C15 Analysis GC-MS Analysis H_C15->Derivatization Me_H_C15->Analysis

Caption: General workflow for the analysis of 3-hydroxy fatty acids.

Quantitative Data

Quantitative data on the specific concentrations or enzyme kinetics for 3-hydroxypentadecanoate are sparse in the literature. However, studies on odd-chain fatty acid production in various microorganisms provide some context. Rhodococcus opacus PD630 is known to produce significant amounts of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and heptadecenoic acid (C17:1), which are stored as triacylglycerols.[7]

OrganismProductPrecursor/Carbon SourceYield/TiterReference
Rhodococcus opacus PD630Odd-chain fatty acids (C15, C17)Various, including propionateHigh abundance in triacylglycerols[7]
Brevibacterium ammoniagenesHeptadecanoic acid (C17)Propionyl-CoADependent on propionyl-CoA concentration[1][3]
Yarrowia lipolytica (engineered)Pentadecanoic acid (C15:0)GlucoseNot specified[8]

Experimental Protocols

The analysis of 3-hydroxypentadecanoate typically involves the extraction of total lipids from the biological sample, followed by derivatization to FAMEs and subsequent analysis by GC-MS.

Lipid Extraction

A common method for lipid extraction is a modified Bligh-Dyer method:

  • Homogenize the lyophilized cell pellet.

  • Add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex thoroughly and incubate at room temperature with shaking.

  • Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add a known volume of methanolic HCl (e.g., 2.5% v/v).

  • Incubate at a specific temperature (e.g., 85°C) for a defined period (e.g., 2.5 hours) to achieve transesterification.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the FAMEs with a non-polar solvent such as hexane.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen and redissolve in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph Conditions :

    • Column : A polar capillary column (e.g., DB-23 or equivalent).

    • Injector Temperature : Typically 250°C.

    • Oven Temperature Program : A gradient program, for example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Scan Range : A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., 50-550 amu).

  • Identification : The identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).

Conclusion

The biosynthesis of 3-hydroxypentadecanoate is a fascinating example of how microbial fatty acid synthesis pathways can be initiated with alternative primers to produce a diversity of fatty acid structures. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing tailored fatty acids and their derivatives for various applications, including biofuels, surfactants, and specialty chemicals. While this compound is primarily an analytical derivative, the study of its parent molecule, 3-hydroxypentadecanoic acid, provides valuable insights into the metabolic capabilities of various organisms. Further research is needed to fully quantify the flux through this pathway and to characterize the specific enzymes involved in different species.

References

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a derivative of 3-hydroxypentadecanoic acid, an odd-chain 3-hydroxy fatty acid. Its biosynthesis is intrinsically linked to the fatty acid synthesis (FAS) pathway, particularly in microorganisms capable of producing odd-numbered carbon chain fatty acids. This technical guide delineates the core biosynthetic pathway of 3-hydroxypentadecanoate, focusing on the enzymatic steps from central carbon metabolism to the final hydroxylated fatty acid intermediate. It provides a detailed overview of the key enzymes, substrates, and products involved. Furthermore, this guide includes a summary of quantitative data where available and outlines common experimental protocols for the analysis of such compounds. The "methyl" component of the target molecule's name is addressed as a common analytical derivatization rather than a direct biosynthetic product.

Introduction to 3-Hydroxy Fatty Acids

3-Hydroxy fatty acids (3-HFAs) are crucial intermediates in both fatty acid biosynthesis and the β-oxidation of fatty acids. They are precursors to a variety of important biomolecules, including some polyhydroxyalkanoates (PHAs) and lipopeptide biosurfactants. Odd-chain 3-HFAs, such as 3-hydroxypentadecanoic acid (C15), are distinguished by their synthesis being initiated by a primer other than the typical acetyl-CoA.

The Core Biosynthesis Pathway of 3-Hydroxypentadecanoate

The formation of 3-hydroxypentadecanoate occurs via the fatty acid synthase (FAS) system. In bacteria such as Rhodococcus and Brevibacterium ammoniagenes, the synthesis of odd-chain fatty acids is initiated with propionyl-CoA.[1][2][3]

The overall pathway can be summarized as follows:

  • Initiation with Propionyl-CoA : The synthesis of a 15-carbon fatty acid chain begins with the condensation of a three-carbon primer, propionyl-CoA, with a two-carbon extender unit, malonyl-CoA.[4][5][6] This initial condensation is catalyzed by β-ketoacyl-ACP synthase III (FabH).[4]

  • Chain Elongation Cycles : The resulting 5-carbon intermediate undergoes a series of reductive cycles, with each cycle adding two carbons from malonyl-CoA. These cycles involve the sequential action of four key enzymes:

    • β-ketoacyl-ACP reductase (FabG) : Reduces the β-keto group to a hydroxyl group.[4]

    • 3-hydroxyacyl-ACP dehydratase (FabA/FabZ) : Dehydrates the 3-hydroxyacyl-ACP to form an enoyl-ACP.[4]

    • Enoyl-ACP reductase (FabI) : Reduces the double bond to form a saturated acyl-ACP.[4]

    • β-ketoacyl-ACP synthase I/II (FabB/FabF) : Condenses the elongated acyl-ACP with another molecule of malonyl-CoA.

  • Formation of 3-Hydroxypentadecanoyl-ACP : After six cycles of elongation on the initial propionyl-CoA primer, a 15-carbon β-ketoacyl-ACP is formed. The subsequent reduction by β-ketoacyl-ACP reductase (FabG) yields 3-hydroxypentadecanoyl-ACP. This is a key intermediate in the synthesis of pentadecanoic acid.

  • Release from ACP : The 3-hydroxypentadecanoyl moiety can then be released from the acyl carrier protein (ACP) by a thioesterase, yielding free 3-hydroxypentadecanoic acid.

Diagram of the Biosynthesis Pathway

Biosynthesis_of_3_Hydroxypentadecanoate Propionyl_CoA Propionyl-CoA FAS Fatty Acid Synthase (FAS) - FabH (Initiation) - FabG, FabA/Z, FabI, FabB/F (Elongation) Propionyl_CoA->FAS Malonyl_CoA Malonyl-CoA (x6) Malonyl_CoA->FAS Elongation_Cycles 6 Elongation Cycles FAS->Elongation_Cycles Condensation & Reduction beta_keto_C15_ACP β-Keto-C15-ACP Elongation_Cycles->beta_keto_C15_ACP H_C15_ACP 3-Hydroxypentadecanoyl-ACP beta_keto_C15_ACP->H_C15_ACP FabG (Reduction) H_C15 3-Hydroxypentadecanoic Acid H_C15_ACP->H_C15 Thioesterase

Caption: Biosynthesis pathway of 3-hydroxypentadecanoic acid.

The Origin of the Methyl Group: Analytical Derivatization

While the biosynthesis of the 3-hydroxypentadecanoate core is a natural process, the methylation of the carboxyl group to form this compound is generally not a direct enzymatic product in this pathway. Instead, it is a common chemical derivatization step performed during the analysis of fatty acids. Fatty acids are often converted to their fatty acid methyl esters (FAMEs) to increase their volatility for analysis by gas chromatography-mass spectrometry (GC-MS). This process typically involves acid-catalyzed esterification with methanol.

Diagram of the Analytical Workflow

Analytical_Workflow Sample Biological Sample (e.g., Bacterial Cells) Extraction Lipid Extraction Sample->Extraction H_C15 3-Hydroxypentadecanoic Acid Extraction->H_C15 Derivatization Methanolysis/Esterification (e.g., with Methanolic HCl) Me_H_C15 This compound (FAME) Derivatization->Me_H_C15 Analysis GC-MS Analysis H_C15->Derivatization Me_H_C15->Analysis

Caption: General workflow for the analysis of 3-hydroxy fatty acids.

Quantitative Data

Quantitative data on the specific concentrations or enzyme kinetics for 3-hydroxypentadecanoate are sparse in the literature. However, studies on odd-chain fatty acid production in various microorganisms provide some context. Rhodococcus opacus PD630 is known to produce significant amounts of odd-chain fatty acids, including pentadecanoic acid (C15:0), heptadecanoic acid (C17:0), and heptadecenoic acid (C17:1), which are stored as triacylglycerols.[7]

OrganismProductPrecursor/Carbon SourceYield/TiterReference
Rhodococcus opacus PD630Odd-chain fatty acids (C15, C17)Various, including propionateHigh abundance in triacylglycerols[7]
Brevibacterium ammoniagenesHeptadecanoic acid (C17)Propionyl-CoADependent on propionyl-CoA concentration[1][3]
Yarrowia lipolytica (engineered)Pentadecanoic acid (C15:0)GlucoseNot specified[8]

Experimental Protocols

The analysis of 3-hydroxypentadecanoate typically involves the extraction of total lipids from the biological sample, followed by derivatization to FAMEs and subsequent analysis by GC-MS.

Lipid Extraction

A common method for lipid extraction is a modified Bligh-Dyer method:

  • Homogenize the lyophilized cell pellet.

  • Add a mixture of chloroform:methanol:water (1:2:0.8, v/v/v).

  • Vortex thoroughly and incubate at room temperature with shaking.

  • Add chloroform and water to achieve a final ratio of 1:1:0.9 (chloroform:methanol:water).

  • Centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add a known volume of methanolic HCl (e.g., 2.5% v/v).

  • Incubate at a specific temperature (e.g., 85°C) for a defined period (e.g., 2.5 hours) to achieve transesterification.

  • Cool the reaction mixture to room temperature.

  • Add water and extract the FAMEs with a non-polar solvent such as hexane.

  • Collect the upper hexane layer containing the FAMEs.

  • Dry the hexane extract under nitrogen and redissolve in a suitable solvent for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph Conditions :

    • Column : A polar capillary column (e.g., DB-23 or equivalent).

    • Injector Temperature : Typically 250°C.

    • Oven Temperature Program : A gradient program, for example, starting at 100°C, holding for a few minutes, then ramping up to around 240°C.

    • Carrier Gas : Helium at a constant flow rate.

  • Mass Spectrometer Conditions :

    • Ionization Mode : Electron Impact (EI) at 70 eV.

    • Scan Range : A mass-to-charge ratio (m/z) range suitable for detecting the expected FAMEs (e.g., 50-550 amu).

  • Identification : The identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).

Conclusion

The biosynthesis of 3-hydroxypentadecanoate is a fascinating example of how microbial fatty acid synthesis pathways can be initiated with alternative primers to produce a diversity of fatty acid structures. Understanding this pathway is crucial for metabolic engineering efforts aimed at producing tailored fatty acids and their derivatives for various applications, including biofuels, surfactants, and specialty chemicals. While this compound is primarily an analytical derivative, the study of its parent molecule, 3-hydroxypentadecanoic acid, provides valuable insights into the metabolic capabilities of various organisms. Further research is needed to fully quantify the flux through this pathway and to characterize the specific enzymes involved in different species.

References

Spectral Analysis of Methyl 3-hydroxypentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-hydroxypentadecanoate, a long-chain beta-hydroxy ester. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside methodologies for its synthesis and spectral analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous short-chain and long-chain hydroxy esters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.00m1HH-3 (CH-OH)
3.68s3H-OCH₃
~2.45dd1HH-2a
~2.35dd1HH-2b
~1.45m2HH-4
1.25br s20HH-5 to H-14
0.88t3HH-15
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.5C-1 (C=O)
~68.2C-3 (CH-OH)
~51.7-OCH₃
~41.5C-2
~36.8C-4
~31.9C-13
~29.6C-5 to C-12
~25.5C-5
~22.7C-14
~14.1C-15
Table 3: Predicted Mass Spectrometry (EI-MS) Data
m/zPredicted Fragmentation
272[M]⁺ (Molecular Ion)
254[M - H₂O]⁺
241[M - OCH₃]⁺
103[CH(OH)CH₂COOCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement)
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3500Strong, BroadO-H stretch (hydroxyl)
2925, 2855StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

This protocol describes a plausible synthetic route to this compound using the Reformatsky reaction.

Materials:

  • Tetradecanal

  • Methyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents). Anhydrous THF is added to cover the zinc.

  • Initiation: A small portion of a solution of tetradecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

  • Addition: The remaining solution of tetradecanal and methyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the tetradecanal is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold 1 M HCl. The mixture is stirred until the excess zinc has dissolved.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Tetradecanal Tetradecanal Reaction Reformatsky Reaction (Anhydrous THF) Tetradecanal->Reaction Methyl_Bromoacetate Methyl_Bromoacetate Methyl_Bromoacetate->Reaction Zinc_Dust Zinc_Dust Zinc_Dust->Reaction Workup Aqueous Work-up (1M HCl) Reaction->Workup 1. Cool 2. Quench Purification Column Chromatography Workup->Purification Extract & Dry Final_Product This compound Purification->Final_Product

Synthetic pathway for this compound.
Spectral Data Acquisition

The following are general protocols for the acquisition of NMR, MS, and IR spectra for a liquid sample like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, with proton decoupling.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • GC-MS Analysis: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The GC oven temperature program could start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

2.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small drop of neat, purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

  • IR Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or NaCl plates should be recorded and subtracted from the sample spectrum.

Spectral_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample Purified Methyl 3-hydroxypentadecanoate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep IR_Prep Neat Sample (ATR) Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data MS_Acq GC-MS (EI) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data

Workflow for spectral data acquisition and analysis.

Spectral Analysis of Methyl 3-hydroxypentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 3-hydroxypentadecanoate, a long-chain beta-hydroxy ester. The document details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data, alongside methodologies for its synthesis and spectral analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of spectral data from analogous short-chain and long-chain hydroxy esters.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.00m1HH-3 (CH-OH)
3.68s3H-OCH₃
~2.45dd1HH-2a
~2.35dd1HH-2b
~1.45m2HH-4
1.25br s20HH-5 to H-14
0.88t3HH-15
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~173.5C-1 (C=O)
~68.2C-3 (CH-OH)
~51.7-OCH₃
~41.5C-2
~36.8C-4
~31.9C-13
~29.6C-5 to C-12
~25.5C-5
~22.7C-14
~14.1C-15
Table 3: Predicted Mass Spectrometry (EI-MS) Data
m/zPredicted Fragmentation
272[M]⁺ (Molecular Ion)
254[M - H₂O]⁺
241[M - OCH₃]⁺
103[CH(OH)CH₂COOCH₃]⁺
74[CH₂=C(OH)OCH₃]⁺ (McLafferty Rearrangement)
Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3500Strong, BroadO-H stretch (hydroxyl)
2925, 2855StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)

Experimental Protocols

Synthesis of this compound via Reformatsky Reaction

This protocol describes a plausible synthetic route to this compound using the Reformatsky reaction.

Materials:

  • Tetradecanal

  • Methyl bromoacetate

  • Activated Zinc dust

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with activated zinc dust (1.2 equivalents). Anhydrous THF is added to cover the zinc.

  • Initiation: A small portion of a solution of tetradecanal (1.0 equivalent) and methyl bromoacetate (1.1 equivalents) in anhydrous THF is added to the zinc suspension. The mixture is gently warmed to initiate the reaction, which is indicated by a slight exotherm and the appearance of a cloudy solution.

  • Addition: The remaining solution of tetradecanal and methyl bromoacetate is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the tetradecanal is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a beaker of ice-cold 1 M HCl. The mixture is stirred until the excess zinc has dissolved.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Tetradecanal Tetradecanal Reaction Reformatsky Reaction (Anhydrous THF) Tetradecanal->Reaction Methyl_Bromoacetate Methyl_Bromoacetate Methyl_Bromoacetate->Reaction Zinc_Dust Zinc_Dust Zinc_Dust->Reaction Workup Aqueous Work-up (1M HCl) Reaction->Workup 1. Cool 2. Quench Purification Column Chromatography Workup->Purification Extract & Dry Final_Product This compound Purification->Final_Product

Synthetic pathway for this compound.
Spectral Data Acquisition

The following are general protocols for the acquisition of NMR, MS, and IR spectra for a liquid sample like this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans, with proton decoupling.

2.2.2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • GC-MS Analysis: Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system. A typical GC column would be a non-polar capillary column (e.g., DB-5ms). The GC oven temperature program could start at 100 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

2.2.3. Infrared (IR) Spectroscopy

  • Sample Preparation: Place a small drop of neat, purified this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, a thin film can be prepared between two sodium chloride (NaCl) plates.

  • IR Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or NaCl plates should be recorded and subtracted from the sample spectrum.

Spectral_Analysis_Workflow cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Sample Purified Methyl 3-hydroxypentadecanoate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep MS_Prep Dilute in Methanol Sample->MS_Prep IR_Prep Neat Sample (ATR) Sample->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Spectral Data NMR_Acq->NMR_Data MS_Acq GC-MS (EI) MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data IR_Acq FTIR Spectroscopy IR_Prep->IR_Acq IR_Data IR Spectrum IR_Acq->IR_Data

Workflow for spectral data acquisition and analysis.

Unveiling Methyl 3-hydroxypentadecanoate: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate, a saturated fatty acid methyl ester, has emerged as a molecule of interest primarily through its association with polyhydroxyalkanoates (PHAs). These microbially produced biopolyesters are synthesized by various bacteria as intracellular carbon and energy storage compounds. The discovery and isolation of this compound are intrinsically linked to the broader research into the composition of these versatile biopolymers. This technical guide provides an in-depth overview of the discovery context, detailed experimental protocols for its isolation and analysis, and quantitative data pertaining to its presence in bacterial sources.

The significance of this compound and other 3-hydroxy fatty acids lies in their potential as chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Furthermore, understanding the monomeric composition of PHAs is crucial for tailoring the physical and chemical properties of these biodegradable plastics for various applications, from medical implants to packaging materials.

Discovery in the Context of Polyhydroxyalkanoate Research

The discovery of this compound was not a singular event but rather an outcome of the advancing analytical capabilities to characterize the monomeric composition of PHAs. The first identified PHA was poly(3-hydroxybutyrate) (PHB).[1][2][3] As research expanded, it was discovered that many bacteria, particularly those from the Pseudomonas genus, could produce PHAs with medium-chain-length (mcl) monomers, ranging from 6 to 14 carbon atoms.[2]

The identification of odd-chain-length 3-hydroxyalkanoates, including 3-hydroxypentadecanoate (the precursor acid to this compound), was a significant step in understanding the diversity of PHA structures. The presence of these monomers is often dependent on the bacterial strain and the carbon source provided for fermentation. For instance, Pseudomonas putida is a well-studied organism known for its ability to produce a variety of mcl-PHAs.[4] The biosynthesis of PHAs containing odd-chain monomers like 3-hydroxypentadecanoate can occur when the bacteria are fed with substrates that are metabolized into odd-chain-length intermediates.

Experimental Protocols

The isolation and identification of this compound from bacterial sources is a multi-step process that involves bacterial cultivation, extraction of the PHA polymer, and subsequent depolymerization and analysis.

Bacterial Cultivation for PHA Production

Pseudomonas species, such as Pseudomonas putida, are commonly used for the production of mcl-PHAs.

Protocol:

  • Pre-inoculum Preparation: Prepare a pre-inoculum by inoculating a single colony of the desired Pseudomonas strain into a nutrient-rich medium (e.g., Luria-Bertani broth). Incubate in a rotary shaker at 30°C until the culture reaches the exponential growth phase.

  • PHA Accumulation: For PHA production, use a minimal medium with a limiting amount of a nitrogen source (e.g., ammonium) and an excess of a carbon source. To potentially enhance the production of odd-chain monomers, a suitable precursor fatty acid can be supplied.

  • Incubation: Inoculate the minimal medium with the pre-inoculum and incubate in a rotary shaker at 30°C for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer or saline solution to remove residual medium components. The pellet can then be lyophilized (freeze-dried) for subsequent PHA extraction.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Biomass

Several methods can be employed to extract the PHA granules from the dried bacterial cells.

a) Solvent Extraction with Chloroform:

  • Resuspend the lyophilized bacterial cells in chloroform.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to dissolve the PHA.

  • Filter the mixture to remove the non-PHA cellular material.

  • Precipitate the PHA from the chloroform filtrate by adding a non-solvent such as cold methanol or ethanol.

  • Collect the precipitated PHA by filtration or centrifugation and dry the polymer.

b) Sodium Hypochlorite Digestion:

  • Resuspend the lyophilized cells in a sodium hypochlorite solution (e.g., 3-5% active chlorine).[5][6]

  • Stir the suspension at room temperature for a defined period to digest the non-PHA cellular components.

  • Centrifuge the mixture to collect the PHA granules.

  • Wash the PHA pellet repeatedly with water, followed by washes with methanol and/or ethanol to remove residual sodium hypochlorite and other impurities.

  • Dry the purified PHA.

c) Sodium Hydroxide (NaOH) Digestion:

  • Resuspend the biomass in a dilute NaOH solution (e.g., 0.05 M).[7][8]

  • Incubate the suspension at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) with agitation.[7][8]

  • Centrifuge the mixture to pellet the PHA granules.

  • Wash the pellet extensively with water until the pH is neutral.

  • Lyophilize the purified PHA.

Acidic Methanolysis of PHA to this compound

This crucial step depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

Protocol:

  • Place a known amount of dried PHA (or lyophilized whole cells) into a pressure-resistant glass tube with a Teflon-lined screw cap.

  • Add a solution of acidified methanol. A common preparation is a mixture of methanol and sulfuric acid (e.g., 3-15% v/v H₂SO₄ in methanol).[9]

  • Add chloroform to the tube. A typical ratio is an equal volume of acidified methanol and chloroform.

  • If quantitative analysis is desired, add an internal standard such as methyl benzoate.

  • Seal the tube tightly and heat at 100°C for 2 to 4 hours in a heating block or oven. This process is known as methanolysis.

  • After cooling to room temperature, add water to the mixture to induce phase separation.

  • Vortex the mixture and allow the phases to separate. The lower organic phase (chloroform) will contain the fatty acid methyl esters.

  • Carefully transfer the lower organic phase to a new vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of the resulting methyl esters.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a HP-5MS or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 20°C/minute.

      • Hold: Maintain at 250°C for 1.5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-700.

    • Ion Source Temperature: 200°C.

    • Interface Temperature: 280°C.

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by interpretation of its mass spectral fragmentation pattern.

Quantitative Data

The monomer composition of PHAs can vary significantly depending on the bacterial strain and the cultivation conditions. The following table summarizes representative data on the monomer composition of mcl-PHAs from Pseudomonas species, which are known to sometimes produce odd-chain monomers.

Bacterial StrainCarbon Source3-hydroxyhexanoate (3HHx)3-hydroxyoctanoate (3HO)3-hydroxydecanoate (3HD)3-hydroxydodecanoate (3HDD)3-hydroxytetradecanoate (3HTD) & other odd-chain monomersReference
Pseudomonas putida KT2442Dodecanoate---7.5 mol%Present, including 3-hydroxypentadecanoate (amount not specified)[4]
Pseudomonas putida KTOY06 (fadB and fadA knockout)Dodecanoate---41 mol%Present, including 3-hydroxypentadecanoate (amount not specified)
Activated Sludge CommunityMixed CarbonPresentPresentPresentPresent3-hydroxydodecanoate was a notable component[10]

Note: Specific quantitative data for this compound is often not reported as a separate percentage but grouped with other minor odd-chain monomers. Its presence is confirmed through GC-MS analysis.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the overall workflow from bacterial culture to the analysis of this compound.

G cluster_0 Bacterial Cultivation cluster_1 PHA Extraction cluster_2 Analysis A Inoculation of Pseudomonas sp. B Fermentation in Nitrogen-Limited Medium A->B C Cell Harvesting (Centrifugation) B->C D Lyophilization of Cell Biomass C->D Biomass E Extraction/Digestion (e.g., Chloroform, NaOH) D->E F Purification and Drying of PHA E->F G Acidic Methanolysis of PHA F->G Purified PHA H GC-MS Analysis of Methyl Esters G->H I Identification of Methyl 3-hydroxypentadecanoate H->I

Figure 1: Workflow for the isolation and analysis of this compound.
Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical phase.

G PHA Polyhydroxyalkanoate (Polymer) Methanolysis Acidic Methanolysis (+ H₂SO₄, Methanol, Chloroform) PHA->Methanolysis FAMEs Fatty Acid Methyl Esters (Mixture including Methyl 3-hydroxypentadecanoate) Methanolysis->FAMEs GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FAMEs->GCMS Data Retention Time and Mass Spectrum Data GCMS->Data Identification Identification and Quantification Data->Identification

Figure 2: Logical flow of the analytical process for PHA monomer identification.

Conclusion

The discovery and isolation of this compound are closely tied to the comprehensive analysis of bacterial polyhydroxyalkanoates. While not a compound that has been the subject of a singular discovery event, its identification as a constituent of these biopolymers highlights the structural diversity that can be achieved in microbial polyester synthesis. The detailed protocols provided in this guide offer a robust framework for researchers to isolate, identify, and quantify this compound and other 3-hydroxyalkanoate monomers from bacterial sources. This knowledge is fundamental for the continued development of PHAs as sustainable biomaterials and for the utilization of their constituent monomers in various biotechnological and pharmaceutical applications.

References

Unveiling Methyl 3-hydroxypentadecanoate: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate, a saturated fatty acid methyl ester, has emerged as a molecule of interest primarily through its association with polyhydroxyalkanoates (PHAs). These microbially produced biopolyesters are synthesized by various bacteria as intracellular carbon and energy storage compounds. The discovery and isolation of this compound are intrinsically linked to the broader research into the composition of these versatile biopolymers. This technical guide provides an in-depth overview of the discovery context, detailed experimental protocols for its isolation and analysis, and quantitative data pertaining to its presence in bacterial sources.

The significance of this compound and other 3-hydroxy fatty acids lies in their potential as chiral building blocks for the synthesis of fine chemicals and pharmaceuticals. Furthermore, understanding the monomeric composition of PHAs is crucial for tailoring the physical and chemical properties of these biodegradable plastics for various applications, from medical implants to packaging materials.

Discovery in the Context of Polyhydroxyalkanoate Research

The discovery of this compound was not a singular event but rather an outcome of the advancing analytical capabilities to characterize the monomeric composition of PHAs. The first identified PHA was poly(3-hydroxybutyrate) (PHB).[1][2][3] As research expanded, it was discovered that many bacteria, particularly those from the Pseudomonas genus, could produce PHAs with medium-chain-length (mcl) monomers, ranging from 6 to 14 carbon atoms.[2]

The identification of odd-chain-length 3-hydroxyalkanoates, including 3-hydroxypentadecanoate (the precursor acid to this compound), was a significant step in understanding the diversity of PHA structures. The presence of these monomers is often dependent on the bacterial strain and the carbon source provided for fermentation. For instance, Pseudomonas putida is a well-studied organism known for its ability to produce a variety of mcl-PHAs.[4] The biosynthesis of PHAs containing odd-chain monomers like 3-hydroxypentadecanoate can occur when the bacteria are fed with substrates that are metabolized into odd-chain-length intermediates.

Experimental Protocols

The isolation and identification of this compound from bacterial sources is a multi-step process that involves bacterial cultivation, extraction of the PHA polymer, and subsequent depolymerization and analysis.

Bacterial Cultivation for PHA Production

Pseudomonas species, such as Pseudomonas putida, are commonly used for the production of mcl-PHAs.

Protocol:

  • Pre-inoculum Preparation: Prepare a pre-inoculum by inoculating a single colony of the desired Pseudomonas strain into a nutrient-rich medium (e.g., Luria-Bertani broth). Incubate in a rotary shaker at 30°C until the culture reaches the exponential growth phase.

  • PHA Accumulation: For PHA production, use a minimal medium with a limiting amount of a nitrogen source (e.g., ammonium) and an excess of a carbon source. To potentially enhance the production of odd-chain monomers, a suitable precursor fatty acid can be supplied.

  • Incubation: Inoculate the minimal medium with the pre-inoculum and incubate in a rotary shaker at 30°C for 48-72 hours.

  • Cell Harvesting: Harvest the bacterial cells by centrifugation. Wash the cell pellet with a suitable buffer or saline solution to remove residual medium components. The pellet can then be lyophilized (freeze-dried) for subsequent PHA extraction.

Extraction of Polyhydroxyalkanoates (PHAs) from Bacterial Biomass

Several methods can be employed to extract the PHA granules from the dried bacterial cells.

a) Solvent Extraction with Chloroform:

  • Resuspend the lyophilized bacterial cells in chloroform.

  • Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to dissolve the PHA.

  • Filter the mixture to remove the non-PHA cellular material.

  • Precipitate the PHA from the chloroform filtrate by adding a non-solvent such as cold methanol or ethanol.

  • Collect the precipitated PHA by filtration or centrifugation and dry the polymer.

b) Sodium Hypochlorite Digestion:

  • Resuspend the lyophilized cells in a sodium hypochlorite solution (e.g., 3-5% active chlorine).[5][6]

  • Stir the suspension at room temperature for a defined period to digest the non-PHA cellular components.

  • Centrifuge the mixture to collect the PHA granules.

  • Wash the PHA pellet repeatedly with water, followed by washes with methanol and/or ethanol to remove residual sodium hypochlorite and other impurities.

  • Dry the purified PHA.

c) Sodium Hydroxide (NaOH) Digestion:

  • Resuspend the biomass in a dilute NaOH solution (e.g., 0.05 M).[7][8]

  • Incubate the suspension at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) with agitation.[7][8]

  • Centrifuge the mixture to pellet the PHA granules.

  • Wash the pellet extensively with water until the pH is neutral.

  • Lyophilize the purified PHA.

Acidic Methanolysis of PHA to this compound

This crucial step depolymerizes the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

Protocol:

  • Place a known amount of dried PHA (or lyophilized whole cells) into a pressure-resistant glass tube with a Teflon-lined screw cap.

  • Add a solution of acidified methanol. A common preparation is a mixture of methanol and sulfuric acid (e.g., 3-15% v/v H₂SO₄ in methanol).[9]

  • Add chloroform to the tube. A typical ratio is an equal volume of acidified methanol and chloroform.

  • If quantitative analysis is desired, add an internal standard such as methyl benzoate.

  • Seal the tube tightly and heat at 100°C for 2 to 4 hours in a heating block or oven. This process is known as methanolysis.

  • After cooling to room temperature, add water to the mixture to induce phase separation.

  • Vortex the mixture and allow the phases to separate. The lower organic phase (chloroform) will contain the fatty acid methyl esters.

  • Carefully transfer the lower organic phase to a new vial for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of the resulting methyl esters.

Typical GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar capillary column, such as a HP-5MS or equivalent (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 1 minute.

      • Ramp: Increase to 250°C at a rate of 20°C/minute.

      • Hold: Maintain at 250°C for 1.5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 40-700.

    • Ion Source Temperature: 200°C.

    • Interface Temperature: 280°C.

The identification of this compound is achieved by comparing its retention time and mass spectrum with that of a known standard or by interpretation of its mass spectral fragmentation pattern.

Quantitative Data

The monomer composition of PHAs can vary significantly depending on the bacterial strain and the cultivation conditions. The following table summarizes representative data on the monomer composition of mcl-PHAs from Pseudomonas species, which are known to sometimes produce odd-chain monomers.

Bacterial StrainCarbon Source3-hydroxyhexanoate (3HHx)3-hydroxyoctanoate (3HO)3-hydroxydecanoate (3HD)3-hydroxydodecanoate (3HDD)3-hydroxytetradecanoate (3HTD) & other odd-chain monomersReference
Pseudomonas putida KT2442Dodecanoate---7.5 mol%Present, including 3-hydroxypentadecanoate (amount not specified)[4]
Pseudomonas putida KTOY06 (fadB and fadA knockout)Dodecanoate---41 mol%Present, including 3-hydroxypentadecanoate (amount not specified)
Activated Sludge CommunityMixed CarbonPresentPresentPresentPresent3-hydroxydodecanoate was a notable component[10]

Note: Specific quantitative data for this compound is often not reported as a separate percentage but grouped with other minor odd-chain monomers. Its presence is confirmed through GC-MS analysis.

Visualizations

Experimental Workflow for Isolation and Analysis

The following diagram illustrates the overall workflow from bacterial culture to the analysis of this compound.

G cluster_0 Bacterial Cultivation cluster_1 PHA Extraction cluster_2 Analysis A Inoculation of Pseudomonas sp. B Fermentation in Nitrogen-Limited Medium A->B C Cell Harvesting (Centrifugation) B->C D Lyophilization of Cell Biomass C->D Biomass E Extraction/Digestion (e.g., Chloroform, NaOH) D->E F Purification and Drying of PHA E->F G Acidic Methanolysis of PHA F->G Purified PHA H GC-MS Analysis of Methyl Esters G->H I Identification of Methyl 3-hydroxypentadecanoate H->I

Figure 1: Workflow for the isolation and analysis of this compound.
Logical Relationship of Analytical Steps

This diagram outlines the logical progression of the analytical phase.

G PHA Polyhydroxyalkanoate (Polymer) Methanolysis Acidic Methanolysis (+ H₂SO₄, Methanol, Chloroform) PHA->Methanolysis FAMEs Fatty Acid Methyl Esters (Mixture including Methyl 3-hydroxypentadecanoate) Methanolysis->FAMEs GCMS Gas Chromatography- Mass Spectrometry (GC-MS) FAMEs->GCMS Data Retention Time and Mass Spectrum Data GCMS->Data Identification Identification and Quantification Data->Identification

Figure 2: Logical flow of the analytical process for PHA monomer identification.

Conclusion

The discovery and isolation of this compound are closely tied to the comprehensive analysis of bacterial polyhydroxyalkanoates. While not a compound that has been the subject of a singular discovery event, its identification as a constituent of these biopolymers highlights the structural diversity that can be achieved in microbial polyester synthesis. The detailed protocols provided in this guide offer a robust framework for researchers to isolate, identify, and quantify this compound and other 3-hydroxyalkanoate monomers from bacterial sources. This knowledge is fundamental for the continued development of PHAs as sustainable biomaterials and for the utilization of their constituent monomers in various biotechnological and pharmaceutical applications.

References

An In-depth Technical Guide to Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112538-88-2

This technical guide provides a comprehensive overview of Methyl 3-hydroxypentadecanoate, a long-chain hydroxy fatty acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and lipid research, offering detailed information on its chemical properties, synthesis, potential biological significance, and analytical methodologies.

Chemical and Physical Properties

This compound is the methyl ester of 3-hydroxypentadecanoic acid. It belongs to the class of beta-hydroxy fatty acid methyl esters, characterized by a hydroxyl group on the third carbon atom of the fatty acid chain.

PropertyValueReference
CAS Number 112538-88-2[1][2][3][4]
Molecular Formula C₁₆H₃₂O₃[1]
Molecular Weight 272.42 g/mol [1]
IUPAC Name This compound
Synonyms Pentadecanoic acid, 3-hydroxy-, methyl ester[1]
Appearance Not specified (likely a solid or oil at room temperature)
Solubility Expected to be soluble in organic solvents like chloroform, ether, and methanol.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[1][6][7][8][9] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[1][6][7][8][9]

For the synthesis of this compound, the reactants would be tridecanal and a methyl haloacetate (e.g., methyl bromoacetate or methyl iodoacetate). The zinc metal facilitates the formation of an organozinc intermediate (a Reformatsky enolate) from the methyl haloacetate, which then undergoes nucleophilic addition to the carbonyl group of tridecanal.[1][6][7]

Experimental Protocol: Reformatsky Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the Reformatsky reaction, adapted from general procedures.[1]

Materials:

  • Tridecanal

  • Methyl bromoacetate

  • Activated Zinc dust

  • Anhydrous toluene (or other suitable aprotic solvent like THF)

  • Iodine (for zinc activation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or MTBE for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 - 2.0 equivalents relative to the aldehyde) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous toluene to the flask. A mixture of tridecanal (1.0 equivalent) and methyl bromoacetate (1.1 - 1.5 equivalents) dissolved in anhydrous toluene is added dropwise to the stirred suspension of activated zinc.

  • Reaction Conditions: The reaction mixture is gently heated to initiate the reaction. Once initiated, the addition of the aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or MTBE. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Tridecanal Tridecanal Reformatsky Reformatsky Reaction (Anhydrous Toluene, Reflux) Tridecanal->Reformatsky MethylBromoacetate Methyl Bromoacetate MethylBromoacetate->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Quenching Quenching (sat. aq. NH4Cl) Reformatsky->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Workflow for the synthesis of this compound.

Biological Activity and Potential Significance

Direct experimental data on the biological activity of this compound is currently limited in publicly available literature. However, the biological roles of the corresponding free fatty acid, pentadecanoic acid (C15:0), have been the subject of recent research, suggesting potential areas of interest for its methyl ester derivative.

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly being recognized for its potential health benefits and is considered by some as an essential fatty acid.[10][11][12] Studies have linked higher circulating levels of C15:0 with a lower risk of chronic diseases such as type 2 diabetes and cardiovascular disease.[10] It is plausible that this compound could serve as a precursor or metabolite of C15:0, or possess its own distinct biological activities.

The biological activities of C15:0 are reported to be pleiotropic, involving multiple cellular targets and pathways.[10][11] These include:

  • Anti-inflammatory effects [11][12]

  • Antifibrotic properties [11]

  • Anticancer activities [10][12]

  • Immune modulation [11][12]

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid (C15:0), a hypothetical signaling pathway for this compound, assuming it is converted to or mimics C15:0, could involve the activation of AMP-activated protein kinase (AMPK) and inhibition of mTOR, key regulators of cellular metabolism and longevity.[11]

Hypothetical_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes M3HP This compound (or its active metabolite, e.g., C15:0) AMPK AMPK Activation M3HP->AMPK mTOR mTOR Inhibition M3HP->mTOR Metabolism Improved Metabolic Health AMPK->Metabolism Inflammation Reduced Inflammation AMPK->Inflammation Fibrosis Reduced Fibrosis AMPK->Fibrosis mTOR->Inflammation mTOR->Fibrosis CellGrowth Inhibition of Aberrant Cell Growth mTOR->CellGrowth

Hypothetical signaling pathway for this compound.

It is crucial to emphasize that this pathway is speculative and requires experimental validation to confirm the biological activities and mechanisms of action of this compound.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS).[3][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Sample Preparation: For biological samples, a lipid extraction is first performed, often using methods like the Bligh-Dyer or Folch extraction. The extracted lipids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) if they are present in complex lipids. If analyzing the pure compound, it can be dissolved in a suitable solvent.

Derivatization: To improve chromatographic properties and facilitate mass spectral analysis, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.[14]

GC Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for FAME analysis.

  • Injector: Split/splitless injector, with the temperature set around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. For example, an initial temperature of 100 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or ion trap.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

The resulting mass spectrum will show characteristic fragmentation patterns that can be used to identify this compound and its derivatives.

Analytical ParameterMethodTypical Conditions/Details
Separation Gas Chromatography (GC)Capillary column (e.g., DB-5ms), temperature programming.
Identification Mass Spectrometry (MS)Electron Ionization (EI), mass fragmentation pattern analysis.
Quantification GC with Flame Ionization Detection (FID) or MSUse of an internal standard (e.g., a non-naturally occurring fatty acid methyl ester).
Derivatization for GC SilylationTo improve volatility and peak shape of the hydroxyl group.

Conclusion

This compound is a long-chain hydroxy fatty acid methyl ester with potential for further investigation, particularly concerning its biological activities. While direct experimental data remains scarce, its structural relationship to the increasingly important pentadecanoic acid suggests promising avenues for research. The synthesis of this compound is achievable through established organic chemistry methods like the Reformatsky reaction, and its analysis can be reliably performed using GC-MS. Future studies are warranted to elucidate the specific biological functions and mechanisms of action of this compound, which could unveil new therapeutic or research applications.

References

An In-depth Technical Guide to Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 112538-88-2

This technical guide provides a comprehensive overview of Methyl 3-hydroxypentadecanoate, a long-chain hydroxy fatty acid methyl ester. The document is intended for researchers, scientists, and professionals in the field of drug development and lipid research, offering detailed information on its chemical properties, synthesis, potential biological significance, and analytical methodologies.

Chemical and Physical Properties

This compound is the methyl ester of 3-hydroxypentadecanoic acid. It belongs to the class of beta-hydroxy fatty acid methyl esters, characterized by a hydroxyl group on the third carbon atom of the fatty acid chain.

PropertyValueReference
CAS Number 112538-88-2[1][2][3][4]
Molecular Formula C₁₆H₃₂O₃[1]
Molecular Weight 272.42 g/mol [1]
IUPAC Name This compound
Synonyms Pentadecanoic acid, 3-hydroxy-, methyl ester[1]
Appearance Not specified (likely a solid or oil at room temperature)
Solubility Expected to be soluble in organic solvents like chloroform, ether, and methanol.[5]

Synthesis of this compound

The synthesis of this compound can be achieved through the Reformatsky reaction, a well-established method for the formation of β-hydroxy esters.[1][6][7][8][9] This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of metallic zinc.[1][6][7][8][9]

For the synthesis of this compound, the reactants would be tridecanal and a methyl haloacetate (e.g., methyl bromoacetate or methyl iodoacetate). The zinc metal facilitates the formation of an organozinc intermediate (a Reformatsky enolate) from the methyl haloacetate, which then undergoes nucleophilic addition to the carbonyl group of tridecanal.[1][6][7]

Experimental Protocol: Reformatsky Synthesis

The following is a generalized experimental protocol for the synthesis of this compound via the Reformatsky reaction, adapted from general procedures.[1]

Materials:

  • Tridecanal

  • Methyl bromoacetate

  • Activated Zinc dust

  • Anhydrous toluene (or other suitable aprotic solvent like THF)

  • Iodine (for zinc activation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or MTBE for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Silica gel for column chromatography

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add activated zinc dust (1.2 - 2.0 equivalents relative to the aldehyde) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine color disappears, indicating the activation of zinc. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous toluene to the flask. A mixture of tridecanal (1.0 equivalent) and methyl bromoacetate (1.1 - 1.5 equivalents) dissolved in anhydrous toluene is added dropwise to the stirred suspension of activated zinc.

  • Reaction Conditions: The reaction mixture is gently heated to initiate the reaction. Once initiated, the addition of the aldehyde/ester mixture is continued at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete conversion.

  • Work-up: The reaction is cooled to room temperature and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride to dissolve the zinc salts.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or MTBE. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Tridecanal Tridecanal Reformatsky Reformatsky Reaction (Anhydrous Toluene, Reflux) Tridecanal->Reformatsky MethylBromoacetate Methyl Bromoacetate MethylBromoacetate->Reformatsky Zinc Activated Zinc Zinc->Reformatsky Quenching Quenching (sat. aq. NH4Cl) Reformatsky->Quenching Extraction Extraction (Diethyl Ether) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Purification Purification (Silica Gel Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Workflow for the synthesis of this compound.

Biological Activity and Potential Significance

Direct experimental data on the biological activity of this compound is currently limited in publicly available literature. However, the biological roles of the corresponding free fatty acid, pentadecanoic acid (C15:0), have been the subject of recent research, suggesting potential areas of interest for its methyl ester derivative.

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid that is increasingly being recognized for its potential health benefits and is considered by some as an essential fatty acid.[10][11][12] Studies have linked higher circulating levels of C15:0 with a lower risk of chronic diseases such as type 2 diabetes and cardiovascular disease.[10] It is plausible that this compound could serve as a precursor or metabolite of C15:0, or possess its own distinct biological activities.

The biological activities of C15:0 are reported to be pleiotropic, involving multiple cellular targets and pathways.[10][11] These include:

  • Anti-inflammatory effects [11][12]

  • Antifibrotic properties [11]

  • Anticancer activities [10][12]

  • Immune modulation [11][12]

Potential Signaling Pathways

Based on the known mechanisms of pentadecanoic acid (C15:0), a hypothetical signaling pathway for this compound, assuming it is converted to or mimics C15:0, could involve the activation of AMP-activated protein kinase (AMPK) and inhibition of mTOR, key regulators of cellular metabolism and longevity.[11]

Hypothetical_Signaling_Pathway cluster_cellular_effects Cellular Effects cluster_downstream_outcomes Downstream Outcomes M3HP This compound (or its active metabolite, e.g., C15:0) AMPK AMPK Activation M3HP->AMPK mTOR mTOR Inhibition M3HP->mTOR Metabolism Improved Metabolic Health AMPK->Metabolism Inflammation Reduced Inflammation AMPK->Inflammation Fibrosis Reduced Fibrosis AMPK->Fibrosis mTOR->Inflammation mTOR->Fibrosis CellGrowth Inhibition of Aberrant Cell Growth mTOR->CellGrowth

Hypothetical signaling pathway for this compound.

It is crucial to emphasize that this pathway is speculative and requires experimental validation to confirm the biological activities and mechanisms of action of this compound.

Analytical Methods

The analysis of this compound typically involves chromatographic techniques, particularly gas chromatography coupled with mass spectrometry (GC-MS).[3][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like fatty acid methyl esters.

Sample Preparation: For biological samples, a lipid extraction is first performed, often using methods like the Bligh-Dyer or Folch extraction. The extracted lipids are then transesterified to their corresponding fatty acid methyl esters (FAMEs) if they are present in complex lipids. If analyzing the pure compound, it can be dissolved in a suitable solvent.

Derivatization: To improve chromatographic properties and facilitate mass spectral analysis, the hydroxyl group of this compound can be derivatized, for example, by silylation to form a trimethylsilyl (TMS) ether.[14]

GC Conditions (Typical):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used for FAME analysis.

  • Injector: Split/splitless injector, with the temperature set around 250 °C.

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs based on their boiling points and polarity. For example, an initial temperature of 100 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280-300 °C.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

  • Ionization: Electron ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or ion trap.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-500 amu.

The resulting mass spectrum will show characteristic fragmentation patterns that can be used to identify this compound and its derivatives.

Analytical ParameterMethodTypical Conditions/Details
Separation Gas Chromatography (GC)Capillary column (e.g., DB-5ms), temperature programming.
Identification Mass Spectrometry (MS)Electron Ionization (EI), mass fragmentation pattern analysis.
Quantification GC with Flame Ionization Detection (FID) or MSUse of an internal standard (e.g., a non-naturally occurring fatty acid methyl ester).
Derivatization for GC SilylationTo improve volatility and peak shape of the hydroxyl group.

Conclusion

This compound is a long-chain hydroxy fatty acid methyl ester with potential for further investigation, particularly concerning its biological activities. While direct experimental data remains scarce, its structural relationship to the increasingly important pentadecanoic acid suggests promising avenues for research. The synthesis of this compound is achievable through established organic chemistry methods like the Reformatsky reaction, and its analysis can be reliably performed using GC-MS. Future studies are warranted to elucidate the specific biological functions and mechanisms of action of this compound, which could unveil new therapeutic or research applications.

References

The Biological Genesis of Long-Chain 3-Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are a unique class of lipids with diverse biological origins and functions. They are integral structural components of bacterial membranes, intermediates in mammalian fatty acid metabolism, and signaling molecules in inflammatory pathways. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and analytical methodologies for LC-3-OH-FAs. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction

Long-chain 3-hydroxy fatty acids are characterized by a hydroxyl group at the third carbon position of a fatty acid chain, typically containing 10 or more carbon atoms. Their biological significance spans from being fundamental building blocks of lipopolysaccharide (LPS) in Gram-negative bacteria to their involvement in human metabolic disorders and inflammatory responses. Understanding the origin and function of these molecules is critical for developing novel diagnostic markers and therapeutic interventions.

Biosynthesis of Long-Chain 3-Hydroxy Fatty Acids

The synthesis of LC-3-OH-FAs varies significantly across different biological kingdoms.

Bacterial Biosynthesis

In Gram-negative bacteria, 3-hydroxy fatty acids are key components of the lipid A moiety of LPS, which anchors the LPS to the outer membrane.[1] The biosynthesis is a part of the fatty acid synthesis II (FASII) pathway. A key feature of this pathway is that all intermediates are covalently bound to an acyl carrier protein (ACP).[2] The pathway involves a series of enzymatic reactions, with the formation of 3-hydroxyacyl-ACP as a crucial intermediate.[2]

Mammalian Origin

In mammals, L-3-hydroxy fatty acids are not typically found in significant quantities under normal physiological conditions.[3] Their presence in body fluids can be indicative of genetic defects in mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3][4] In these disorders, the incomplete breakdown of long-chain fatty acids leads to the accumulation of 3-hydroxy fatty acid intermediates.[3][5]

Plant Biosynthesis

In plants, 3-hydroxy fatty acids are also intermediates in mitochondrial fatty acid synthesis (mtFAS).[6][7] They have been identified as components of lipid A-like molecules in Arabidopsis.[6] The mtFAS system is responsible for producing unique lipid components necessary for plant cell structure and metabolism.[7]

Quantitative Data on Long-Chain 3-Hydroxy Fatty Acids

The concentration of LC-3-OH-FAs can vary significantly depending on the biological source and physiological state.

Sample TypeOrganism/ConditionChain LengthConcentrationReference
PlasmaHuman (Normal)C10:0-OH0.03 ± 0.01 µM[8]
PlasmaHuman (Normal)C12:0-OH0.02 ± 0.01 µM[8]
PlasmaHuman (LCHAD Deficiency)C14:0-OHElevated levels[3]
PlasmaHuman (LCHAD Deficiency)C16:0-OHElevated levels[3]
Seed OilRicinus communis (transgenic Arabidopsis)C18:1-OH (Ricinoleic acid)17% - 30% of total fatty acids[9]
Seed OilPhysaria fendleriC20:1-OH (Lesquerolic acid)>50% of total fatty acids[10]
DustCommercial Aircraft CabinsC10:0-OH to C18:0-OHPresent[2]
BloodGerm-free ratsC10-C186.1±1.6 to 94.0±23.2 pmol/ml[11]
LiverGerm-free ratsC10-C180.0-1.06±0.17 nmol/mg[11]

Experimental Protocols

Accurate quantification and characterization of LC-3-OH-FAs are crucial for research and diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used method for the analysis of 3-hydroxy fatty acids.[12][13]

Sample Preparation from Plasma: [3][12]

  • To 500 µL of plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture (for C6 to C18 3-OH-FAs).

  • For total (free and esterified) 3-OH-FA content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free 3-OH-FAs, omit this step.

  • Acidify the samples with 6 M HCl.

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen at 37 °C.

  • Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80 °C for 1 hour.

GC-MS Conditions: [3]

  • Column: HP-5MS capillary column

  • Injection Volume: 1 µL

  • Oven Program: Initial temperature of 80 °C for 5 min, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, hold for 6 min.

  • Detection: Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of long-chain fatty acids and their derivatives.[14][15][16]

Sample Preparation from Plasma: [5][14][17]

  • To 100 µL of plasma, add an appropriate deuterated internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold methanol or acetonitrile.[18]

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions: [14]

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acidified methanol and water.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Extraction of Lipid A for 3-Hydroxy Fatty Acid Analysis

The analysis of 3-hydroxy fatty acids in the context of bacterial endotoxins requires the initial extraction and hydrolysis of lipid A.[19][20]

  • Extract lipopolysaccharide (LPS) from bacterial cells using a hot phenol-water method or a chloroform/methanol/water mixture.[19][20]

  • Perform mild acid hydrolysis of the extracted LPS to liberate lipid A.

  • Use a two-phase Bligh-Dyer extraction (chloroform:methanol:water) to separate the lipid A from the polysaccharide portion.[19][20]

  • The chloroform phase containing lipid A can then be analyzed by GC-MS or LC-MS/MS after derivatization.

Signaling Pathways Involving 3-Hydroxy Fatty Acids

Recent research has identified specific G protein-coupled receptors (GPCRs) that are activated by medium-chain 3-hydroxy fatty acids, implicating them in inflammatory signaling.

GPR84 Pro-inflammatory Signaling

The G protein-coupled receptor 84 (GPR84) is activated by medium-chain fatty acids, including 3-hydroxydecanoic acid.[21][22] GPR84 activation is associated with pro-inflammatory responses.[21][22]

GPR84_Signaling ligand 3-Hydroxydecanoic Acid receptor GPR84 ligand->receptor Binds to g_protein Gαi/Gα15 receptor->g_protein Activates chemotaxis Chemotaxis (Neutrophils, Macrophages) receptor->chemotaxis Leads to cytokine Pro-inflammatory Cytokine Production (IL-8, TNFα) receptor->cytokine Leads to erk ERK Activation g_protein->erk pi Phosphoinositide Accumulation g_protein->pi

GPR84 Pro-inflammatory Signaling Pathway.
HCA3 Anti-inflammatory Signaling

In contrast to GPR84, the hydroxycarboxylic acid receptor 3 (HCA3), which also binds 3-hydroxydecanoic acid, is involved in anti-inflammatory responses.[8][22]

HCA3_Signaling ligand 3-Hydroxydecanoic Acid receptor HCA3 ligand->receptor Binds to g_protein Gαi receptor->g_protein Activates il10 ↑ IL-10 (Anti-inflammatory) receptor->il10 Promotes il1b ↓ IL-1β (Pro-inflammatory) receptor->il1b Inhibits camp ↓ cAMP g_protein->camp

HCA3 Anti-inflammatory Signaling Pathway.
TLR4 Signaling and Lipid A

The 3-hydroxy fatty acid components of lipid A are recognized by the Toll-like receptor 4 (TLR4) complex, initiating a signaling cascade that leads to an innate immune response.[1][23]

TLR4_Signaling lps Lipopolysaccharide (LPS) (contains 3-OH-FAs in Lipid A) lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4-MD2 Complex cd14->tlr4_md2 myd88 MyD88-dependent Pathway tlr4_md2->myd88 trif TRIF-dependent Pathway tlr4_md2->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 cytokines Inflammatory Cytokine Production nfkb->cytokines interferons Type I Interferon Production irf3->interferons

TLR4 Signaling Pathway initiated by Lipid A.

Conclusion

Long-chain 3-hydroxy fatty acids are multifaceted molecules with significant implications in bacterial pathogenesis, human metabolism, and inflammatory diseases. This guide provides a foundational understanding of their biological origins and functions, supported by quantitative data and detailed analytical protocols. The elucidation of their roles in signaling pathways opens new avenues for therapeutic intervention. Further research into the precise mechanisms of action and the development of more sophisticated analytical techniques will continue to advance our knowledge of these important lipids.

References

The Biological Genesis of Long-Chain 3-Hydroxy Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain 3-hydroxy fatty acids (LC-3-OH-FAs) are a unique class of lipids with diverse biological origins and functions. They are integral structural components of bacterial membranes, intermediates in mammalian fatty acid metabolism, and signaling molecules in inflammatory pathways. This technical guide provides an in-depth exploration of the biosynthesis, physiological roles, and analytical methodologies for LC-3-OH-FAs. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development.

Introduction

Long-chain 3-hydroxy fatty acids are characterized by a hydroxyl group at the third carbon position of a fatty acid chain, typically containing 10 or more carbon atoms. Their biological significance spans from being fundamental building blocks of lipopolysaccharide (LPS) in Gram-negative bacteria to their involvement in human metabolic disorders and inflammatory responses. Understanding the origin and function of these molecules is critical for developing novel diagnostic markers and therapeutic interventions.

Biosynthesis of Long-Chain 3-Hydroxy Fatty Acids

The synthesis of LC-3-OH-FAs varies significantly across different biological kingdoms.

Bacterial Biosynthesis

In Gram-negative bacteria, 3-hydroxy fatty acids are key components of the lipid A moiety of LPS, which anchors the LPS to the outer membrane.[1] The biosynthesis is a part of the fatty acid synthesis II (FASII) pathway. A key feature of this pathway is that all intermediates are covalently bound to an acyl carrier protein (ACP).[2] The pathway involves a series of enzymatic reactions, with the formation of 3-hydroxyacyl-ACP as a crucial intermediate.[2]

Mammalian Origin

In mammals, L-3-hydroxy fatty acids are not typically found in significant quantities under normal physiological conditions.[3] Their presence in body fluids can be indicative of genetic defects in mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[3][4] In these disorders, the incomplete breakdown of long-chain fatty acids leads to the accumulation of 3-hydroxy fatty acid intermediates.[3][5]

Plant Biosynthesis

In plants, 3-hydroxy fatty acids are also intermediates in mitochondrial fatty acid synthesis (mtFAS).[6][7] They have been identified as components of lipid A-like molecules in Arabidopsis.[6] The mtFAS system is responsible for producing unique lipid components necessary for plant cell structure and metabolism.[7]

Quantitative Data on Long-Chain 3-Hydroxy Fatty Acids

The concentration of LC-3-OH-FAs can vary significantly depending on the biological source and physiological state.

Sample TypeOrganism/ConditionChain LengthConcentrationReference
PlasmaHuman (Normal)C10:0-OH0.03 ± 0.01 µM[8]
PlasmaHuman (Normal)C12:0-OH0.02 ± 0.01 µM[8]
PlasmaHuman (LCHAD Deficiency)C14:0-OHElevated levels[3]
PlasmaHuman (LCHAD Deficiency)C16:0-OHElevated levels[3]
Seed OilRicinus communis (transgenic Arabidopsis)C18:1-OH (Ricinoleic acid)17% - 30% of total fatty acids[9]
Seed OilPhysaria fendleriC20:1-OH (Lesquerolic acid)>50% of total fatty acids[10]
DustCommercial Aircraft CabinsC10:0-OH to C18:0-OHPresent[2]
BloodGerm-free ratsC10-C186.1±1.6 to 94.0±23.2 pmol/ml[11]
LiverGerm-free ratsC10-C180.0-1.06±0.17 nmol/mg[11]

Experimental Protocols

Accurate quantification and characterization of LC-3-OH-FAs are crucial for research and diagnostics.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used method for the analysis of 3-hydroxy fatty acids.[12][13]

Sample Preparation from Plasma: [3][12]

  • To 500 µL of plasma, add 10 µL of a 500 µM stable isotope-labeled internal standard mixture (for C6 to C18 3-OH-FAs).

  • For total (free and esterified) 3-OH-FA content, hydrolyze the sample with 500 µL of 10 M NaOH for 30 minutes. For free 3-OH-FAs, omit this step.

  • Acidify the samples with 6 M HCl.

  • Extract the fatty acids twice with 3 mL of ethyl acetate.

  • Evaporate the solvent under a stream of nitrogen at 37 °C.

  • Derivatize the dried extract with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 80 °C for 1 hour.

GC-MS Conditions: [3]

  • Column: HP-5MS capillary column

  • Injection Volume: 1 µL

  • Oven Program: Initial temperature of 80 °C for 5 min, then ramp to 200 °C at 3.8 °C/min, and finally to 290 °C at 15 °C/min, hold for 6 min.

  • Detection: Selected Ion Monitoring (SIM) mode.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of long-chain fatty acids and their derivatives.[14][15][16]

Sample Preparation from Plasma: [5][14][17]

  • To 100 µL of plasma, add an appropriate deuterated internal standard.

  • Perform protein precipitation by adding 300 µL of ice-cold methanol or acetonitrile.[18]

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions: [14]

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acidified methanol and water.

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Extraction of Lipid A for 3-Hydroxy Fatty Acid Analysis

The analysis of 3-hydroxy fatty acids in the context of bacterial endotoxins requires the initial extraction and hydrolysis of lipid A.[19][20]

  • Extract lipopolysaccharide (LPS) from bacterial cells using a hot phenol-water method or a chloroform/methanol/water mixture.[19][20]

  • Perform mild acid hydrolysis of the extracted LPS to liberate lipid A.

  • Use a two-phase Bligh-Dyer extraction (chloroform:methanol:water) to separate the lipid A from the polysaccharide portion.[19][20]

  • The chloroform phase containing lipid A can then be analyzed by GC-MS or LC-MS/MS after derivatization.

Signaling Pathways Involving 3-Hydroxy Fatty Acids

Recent research has identified specific G protein-coupled receptors (GPCRs) that are activated by medium-chain 3-hydroxy fatty acids, implicating them in inflammatory signaling.

GPR84 Pro-inflammatory Signaling

The G protein-coupled receptor 84 (GPR84) is activated by medium-chain fatty acids, including 3-hydroxydecanoic acid.[21][22] GPR84 activation is associated with pro-inflammatory responses.[21][22]

GPR84_Signaling ligand 3-Hydroxydecanoic Acid receptor GPR84 ligand->receptor Binds to g_protein Gαi/Gα15 receptor->g_protein Activates chemotaxis Chemotaxis (Neutrophils, Macrophages) receptor->chemotaxis Leads to cytokine Pro-inflammatory Cytokine Production (IL-8, TNFα) receptor->cytokine Leads to erk ERK Activation g_protein->erk pi Phosphoinositide Accumulation g_protein->pi

GPR84 Pro-inflammatory Signaling Pathway.
HCA3 Anti-inflammatory Signaling

In contrast to GPR84, the hydroxycarboxylic acid receptor 3 (HCA3), which also binds 3-hydroxydecanoic acid, is involved in anti-inflammatory responses.[8][22]

HCA3_Signaling ligand 3-Hydroxydecanoic Acid receptor HCA3 ligand->receptor Binds to g_protein Gαi receptor->g_protein Activates il10 ↑ IL-10 (Anti-inflammatory) receptor->il10 Promotes il1b ↓ IL-1β (Pro-inflammatory) receptor->il1b Inhibits camp ↓ cAMP g_protein->camp

HCA3 Anti-inflammatory Signaling Pathway.
TLR4 Signaling and Lipid A

The 3-hydroxy fatty acid components of lipid A are recognized by the Toll-like receptor 4 (TLR4) complex, initiating a signaling cascade that leads to an innate immune response.[1][23]

TLR4_Signaling lps Lipopolysaccharide (LPS) (contains 3-OH-FAs in Lipid A) lbp LBP lps->lbp cd14 CD14 lbp->cd14 tlr4_md2 TLR4-MD2 Complex cd14->tlr4_md2 myd88 MyD88-dependent Pathway tlr4_md2->myd88 trif TRIF-dependent Pathway tlr4_md2->trif nfkb NF-κB Activation myd88->nfkb irf3 IRF3 Activation trif->irf3 cytokines Inflammatory Cytokine Production nfkb->cytokines interferons Type I Interferon Production irf3->interferons

TLR4 Signaling Pathway initiated by Lipid A.

Conclusion

Long-chain 3-hydroxy fatty acids are multifaceted molecules with significant implications in bacterial pathogenesis, human metabolism, and inflammatory diseases. This guide provides a foundational understanding of their biological origins and functions, supported by quantitative data and detailed analytical protocols. The elucidation of their roles in signaling pathways opens new avenues for therapeutic intervention. Further research into the precise mechanisms of action and the development of more sophisticated analytical techniques will continue to advance our knowledge of these important lipids.

References

Methyl 3-Hydroxypentadecanoate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a long-chain hydroxy fatty acid methyl ester that, while not extensively studied, holds potential significance within microbial metabolism. As an intermediate in fatty acid metabolism, it is structurally related to molecules known to be involved in microbial signaling, such as quorum sensing. This technical guide synthesizes the current understanding of the biosynthesis, degradation, and potential roles of this compound in microorganisms. Drawing upon data from analogous long-chain 3-hydroxy fatty acids, this document provides a framework for future research, including detailed experimental protocols for its study and quantification.

Introduction

This compound is a C16 fatty acid derivative, specifically the methyl ester of 3-hydroxypentadecanoic acid.[1] Long-chain fatty acids and their derivatives play crucial roles in microbial physiology, serving as structural components of membranes, energy storage molecules, and signaling molecules. While specific research on this compound is limited, its structural similarity to other known bioactive 3-hydroxy fatty acids suggests it may have uncharacterized roles in microbial communities. This guide will explore its likely metabolic pathways and potential functions, providing a foundation for further investigation.

Biosynthesis of this compound

The biosynthesis of this compound in microorganisms is likely a multi-step process involving enzymes of the fatty acid metabolism pathways. A putative pathway involves the β-oxidation of a longer-chain fatty acid to yield 3-hydroxypentadecanoyl-CoA, followed by the release of the free acid and subsequent methylation.

Key Enzymatic Steps:

  • Acyl-CoA Synthetase: A fatty acid with a chain length greater than 15 carbons is activated to its acyl-CoA thioester.

  • Acyl-CoA Dehydrogenase: The acyl-CoA is oxidized to form an enoyl-CoA intermediate.

  • Enoyl-CoA Hydratase: The enoyl-CoA is hydrated to form (S)-3-hydroxyacyl-CoA. Some pathways may involve an epimerase to convert to the (R) isomer.

  • Thioesterase: The 3-hydroxypentadecanoyl-CoA is hydrolyzed to release free 3-hydroxypentadecanoic acid.

  • O-Methyltransferase: The free hydroxy fatty acid is methylated using a methyl donor like S-adenosylmethionine to form this compound.

Biosynthesis of this compound Long-chain fatty acid (C17+) Long-chain fatty acid (C17+) Acyl-CoA Acyl-CoA Long-chain fatty acid (C17+)->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA Enoyl-CoA->3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoyl-CoA->3-Hydroxypentadecanoic acid Thioesterase This compound This compound 3-Hydroxypentadecanoic acid->this compound O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Degradation of this compound

The degradation of this compound is expected to proceed via the well-established β-oxidation pathway for fatty acids.[2][3] The initial step would likely involve the removal of the methyl group, followed by the sequential removal of two-carbon units in the form of acetyl-CoA.

Key Enzymatic Steps:

  • Esterase: The methyl ester is hydrolyzed to yield 3-hydroxypentadecanoic acid and methanol.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The 3-hydroxy fatty acid is oxidized to a 3-ketoacyl-CoA.

  • Thiolase: The 3-ketoacyl-CoA is cleaved to produce acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

  • This cycle repeats until the fatty acid is completely degraded.

Degradation of this compound This compound This compound 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoic acid This compound->3-Hydroxypentadecanoic acid Esterase 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoic acid->3-Hydroxypentadecanoyl-CoA Acyl-CoA Synthetase 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Tridecanoyl-CoA + Acetyl-CoA Tridecanoyl-CoA + Acetyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA + Acetyl-CoA Thiolase Tridecanoyl-CoA Tridecanoyl-CoA Further β-oxidation cycles Further β-oxidation cycles Tridecanoyl-CoA->Further β-oxidation cycles Hypothetical Signaling Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space Biosynthesis Biosynthesis M3HP_in Intracellular M3HP Biosynthesis->M3HP_in Synthesis Receptor_in Cytoplasmic Receptor M3HP_in->Receptor_in Binding (intracellular) M3HP_out This compound (M3HP) M3HP_in->M3HP_out Export Signal_Transduction Signal Transduction Cascade Receptor_in->Signal_Transduction Activation Transcriptional_Regulator Transcriptional Regulator Signal_Transduction->Transcriptional_Regulator Modulation Receptor_mem Membrane Receptor M3HP_out->Receptor_mem Receptor_mem->Signal_Transduction Activation Target_Genes Target Genes Transcriptional_Regulator->Target_Genes Regulation Phenotypic_Response Phenotypic Response Target_Genes->Phenotypic_Response Expression Experimental Workflow for FAME Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Centrifugation Lysis & Extraction Lysis & Extraction Cell Harvesting->Lysis & Extraction Methanol/Chloroform Phase Separation Phase Separation Lysis & Extraction->Phase Separation Chloroform/Water Lipid Collection Lipid Collection Phase Separation->Lipid Collection Collect Chloroform Phase Solvent Evaporation Solvent Evaporation Lipid Collection->Solvent Evaporation Nitrogen Stream Methylation Methylation Solvent Evaporation->Methylation HCl-Methanol/Heat FAME Extraction FAME Extraction Methylation->FAME Extraction Hexane/Water Drying Drying FAME Extraction->Drying Anhydrous Na2SO4 GC-MS Analysis GC-MS Analysis Drying->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

References

Methyl 3-Hydroxypentadecanoate in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxypentadecanoate is a long-chain hydroxy fatty acid methyl ester that, while not extensively studied, holds potential significance within microbial metabolism. As an intermediate in fatty acid metabolism, it is structurally related to molecules known to be involved in microbial signaling, such as quorum sensing. This technical guide synthesizes the current understanding of the biosynthesis, degradation, and potential roles of this compound in microorganisms. Drawing upon data from analogous long-chain 3-hydroxy fatty acids, this document provides a framework for future research, including detailed experimental protocols for its study and quantification.

Introduction

This compound is a C16 fatty acid derivative, specifically the methyl ester of 3-hydroxypentadecanoic acid.[1] Long-chain fatty acids and their derivatives play crucial roles in microbial physiology, serving as structural components of membranes, energy storage molecules, and signaling molecules. While specific research on this compound is limited, its structural similarity to other known bioactive 3-hydroxy fatty acids suggests it may have uncharacterized roles in microbial communities. This guide will explore its likely metabolic pathways and potential functions, providing a foundation for further investigation.

Biosynthesis of this compound

The biosynthesis of this compound in microorganisms is likely a multi-step process involving enzymes of the fatty acid metabolism pathways. A putative pathway involves the β-oxidation of a longer-chain fatty acid to yield 3-hydroxypentadecanoyl-CoA, followed by the release of the free acid and subsequent methylation.

Key Enzymatic Steps:

  • Acyl-CoA Synthetase: A fatty acid with a chain length greater than 15 carbons is activated to its acyl-CoA thioester.

  • Acyl-CoA Dehydrogenase: The acyl-CoA is oxidized to form an enoyl-CoA intermediate.

  • Enoyl-CoA Hydratase: The enoyl-CoA is hydrated to form (S)-3-hydroxyacyl-CoA. Some pathways may involve an epimerase to convert to the (R) isomer.

  • Thioesterase: The 3-hydroxypentadecanoyl-CoA is hydrolyzed to release free 3-hydroxypentadecanoic acid.

  • O-Methyltransferase: The free hydroxy fatty acid is methylated using a methyl donor like S-adenosylmethionine to form this compound.

Biosynthesis of this compound Long-chain fatty acid (C17+) Long-chain fatty acid (C17+) Acyl-CoA Acyl-CoA Long-chain fatty acid (C17+)->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA Enoyl-CoA->3-Hydroxypentadecanoyl-CoA Enoyl-CoA Hydratase 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoyl-CoA->3-Hydroxypentadecanoic acid Thioesterase This compound This compound 3-Hydroxypentadecanoic acid->this compound O-Methyltransferase

Caption: Proposed biosynthetic pathway of this compound.

Degradation of this compound

The degradation of this compound is expected to proceed via the well-established β-oxidation pathway for fatty acids.[2][3] The initial step would likely involve the removal of the methyl group, followed by the sequential removal of two-carbon units in the form of acetyl-CoA.

Key Enzymatic Steps:

  • Esterase: The methyl ester is hydrolyzed to yield 3-hydroxypentadecanoic acid and methanol.

  • 3-Hydroxyacyl-CoA Dehydrogenase: The 3-hydroxy fatty acid is oxidized to a 3-ketoacyl-CoA.

  • Thiolase: The 3-ketoacyl-CoA is cleaved to produce acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

  • This cycle repeats until the fatty acid is completely degraded.

Degradation of this compound This compound This compound 3-Hydroxypentadecanoic acid 3-Hydroxypentadecanoic acid This compound->3-Hydroxypentadecanoic acid Esterase 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA 3-Hydroxypentadecanoic acid->3-Hydroxypentadecanoyl-CoA Acyl-CoA Synthetase 3-Ketopentadecanoyl-CoA 3-Ketopentadecanoyl-CoA 3-Hydroxypentadecanoyl-CoA->3-Ketopentadecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Tridecanoyl-CoA + Acetyl-CoA Tridecanoyl-CoA + Acetyl-CoA 3-Ketopentadecanoyl-CoA->Tridecanoyl-CoA + Acetyl-CoA Thiolase Tridecanoyl-CoA Tridecanoyl-CoA Further β-oxidation cycles Further β-oxidation cycles Tridecanoyl-CoA->Further β-oxidation cycles Hypothetical Signaling Pathway cluster_cell Bacterial Cell cluster_extracellular Extracellular Space Biosynthesis Biosynthesis M3HP_in Intracellular M3HP Biosynthesis->M3HP_in Synthesis Receptor_in Cytoplasmic Receptor M3HP_in->Receptor_in Binding (intracellular) M3HP_out This compound (M3HP) M3HP_in->M3HP_out Export Signal_Transduction Signal Transduction Cascade Receptor_in->Signal_Transduction Activation Transcriptional_Regulator Transcriptional Regulator Signal_Transduction->Transcriptional_Regulator Modulation Receptor_mem Membrane Receptor M3HP_out->Receptor_mem Receptor_mem->Signal_Transduction Activation Target_Genes Target Genes Transcriptional_Regulator->Target_Genes Regulation Phenotypic_Response Phenotypic Response Target_Genes->Phenotypic_Response Expression Experimental Workflow for FAME Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Centrifugation Lysis & Extraction Lysis & Extraction Cell Harvesting->Lysis & Extraction Methanol/Chloroform Phase Separation Phase Separation Lysis & Extraction->Phase Separation Chloroform/Water Lipid Collection Lipid Collection Phase Separation->Lipid Collection Collect Chloroform Phase Solvent Evaporation Solvent Evaporation Lipid Collection->Solvent Evaporation Nitrogen Stream Methylation Methylation Solvent Evaporation->Methylation HCl-Methanol/Heat FAME Extraction FAME Extraction Methylation->FAME Extraction Hexane/Water Drying Drying FAME Extraction->Drying Anhydrous Na2SO4 GC-MS Analysis GC-MS Analysis Drying->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis Quantification

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxypentadecanoate is a β-hydroxy ester, a class of molecules that serves as a versatile chiral building block in the synthesis of various biologically active compounds and natural products. Their synthesis is a key step in many research and development programs within the pharmaceutical and chemical industries. This document outlines a detailed protocol for the synthesis of this compound via a directed aldol condensation. The chosen methodology involves the generation of a lithium enolate from methyl acetate using lithium diisopropylamide (LDA), followed by its reaction with tridecanal. This approach is a cornerstone of modern organic synthesis for its reliability and control in forming carbon-carbon bonds.[1][2]

The protocol is designed for researchers and professionals in organic synthesis and drug development, providing a comprehensive, step-by-step guide from reagent preparation to product purification and characterization.

Experimental Protocol

This protocol is divided into three main parts: the in situ preparation of the lithium diisopropylamide (LDA) base, the aldol condensation reaction, and the purification of the final product.

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

  • Apparatus Setup: Assemble a flame-dried 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet adapter, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, 80 mL) and diisopropylamine (2.23 mL, 15.9 mmol), freshly distilled from calcium hydride.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: While stirring vigorously, slowly add n-butyllithium (10.0 mL of a 1.6 M solution in hexanes, 16.0 mmol) dropwise via syringe.[3]

  • Stirring: After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then raise the temperature to 0 °C for an additional 15 minutes to ensure complete formation of LDA.[3][4] The LDA solution is now ready for use.

Part 2: Aldol Condensation

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, prepare a solution of methyl acetate (1.2 mL, 15.2 mmol) in anhydrous THF (20 mL). Add the methyl acetate solution dropwise to the LDA solution via cannula.[3] Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Aldehyde Addition: In another flame-dried flask, dissolve tridecanal (3.0 g, 15.1 mmol) in anhydrous THF (20 mL).[5][6] Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at -78 °C.[3]

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add diethyl ether (100 mL) and wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification

  • Chromatography Setup: Prepare a flash chromatography column using silica gel (230-400 mesh). The column should be packed using a hexane/ethyl acetate solvent system.

  • Elution: Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure. Dry the resulting oil under high vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. Expected yields and analytical data are based on typical outcomes for similar aldol condensation reactions.

ParameterValueNotes
Reactants
Diisopropylamine2.23 mL (1.58 g, 15.9 mmol)1.05 eq.
n-Butyllithium (1.6 M)10.0 mL (16.0 mmol)1.06 eq.
Methyl Acetate1.2 mL (1.13 g, 15.2 mmol)1.01 eq.
Tridecanal3.0 g (15.1 mmol)1.00 eq.
Product
Expected Yield ~3.3 g (~80%)Yields can vary based on reaction scale and purity of reagents.
Appearance Colorless to pale yellow oil
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol [7]
¹H NMR (CDCl₃, 400 MHz) δ 4.01 (m, 1H), 3.69 (s, 3H), 2.45 (d, 2H), 1.45-1.25 (m, 22H), 0.88 (t, 3H)Predicted chemical shifts based on structure and similar compounds.
¹³C NMR (CDCl₃, 100 MHz) δ 173.0, 68.1, 51.8, 41.5, 36.7, 31.9, 29.7, 29.6, 29.5, 29.3, 25.7, 22.7, 14.1Predicted chemical shifts based on structure and similar compounds.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_LDA Part 1: LDA Preparation cluster_Aldol Part 2: Aldol Condensation cluster_Purification Part 3: Purification A 1. Mix Diisopropylamine and THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi B->C D 4. Stir at 0 °C C->D E 5. Cool LDA to -78 °C D->E F 6. Add Methyl Acetate (Enolate Formation) E->F G 7. Add Tridecanal F->G H 8. Reaction Monitoring (TLC) G->H I 9. Quench with NH4Cl H->I J 10. Extraction & Drying I->J K 11. Solvent Evaporation J->K L 12. Crude Product K->L M 13. Silica Gel Flash Chromatography L->M N 14. Pure this compound M->N

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for the Synthesis of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxypentadecanoate is a β-hydroxy ester, a class of molecules that serves as a versatile chiral building block in the synthesis of various biologically active compounds and natural products. Their synthesis is a key step in many research and development programs within the pharmaceutical and chemical industries. This document outlines a detailed protocol for the synthesis of this compound via a directed aldol condensation. The chosen methodology involves the generation of a lithium enolate from methyl acetate using lithium diisopropylamide (LDA), followed by its reaction with tridecanal. This approach is a cornerstone of modern organic synthesis for its reliability and control in forming carbon-carbon bonds.[1][2]

The protocol is designed for researchers and professionals in organic synthesis and drug development, providing a comprehensive, step-by-step guide from reagent preparation to product purification and characterization.

Experimental Protocol

This protocol is divided into three main parts: the in situ preparation of the lithium diisopropylamide (LDA) base, the aldol condensation reaction, and the purification of the final product.

Part 1: Preparation of Lithium Diisopropylamide (LDA) Solution (in situ)

  • Apparatus Setup: Assemble a flame-dried 250 mL two-necked, round-bottomed flask equipped with a magnetic stirrer, a nitrogen inlet adapter, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the procedure.

  • Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF, 80 mL) and diisopropylamine (2.23 mL, 15.9 mmol), freshly distilled from calcium hydride.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • n-BuLi Addition: While stirring vigorously, slowly add n-butyllithium (10.0 mL of a 1.6 M solution in hexanes, 16.0 mmol) dropwise via syringe.[3]

  • Stirring: After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 15 minutes, then raise the temperature to 0 °C for an additional 15 minutes to ensure complete formation of LDA.[3][4] The LDA solution is now ready for use.

Part 2: Aldol Condensation

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. In a separate flame-dried flask, prepare a solution of methyl acetate (1.2 mL, 15.2 mmol) in anhydrous THF (20 mL). Add the methyl acetate solution dropwise to the LDA solution via cannula.[3] Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the lithium enolate.

  • Aldehyde Addition: In another flame-dried flask, dissolve tridecanal (3.0 g, 15.1 mmol) in anhydrous THF (20 mL).[5][6] Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL) at -78 °C.[3]

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Add diethyl ether (100 mL) and wash the organic layer sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Part 3: Purification

  • Chromatography Setup: Prepare a flash chromatography column using silica gel (230-400 mesh). The column should be packed using a hexane/ethyl acetate solvent system.

  • Elution: Load the crude product onto the column. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions based on TLC analysis.

  • Final Product: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure. Dry the resulting oil under high vacuum to obtain pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis protocol. Expected yields and analytical data are based on typical outcomes for similar aldol condensation reactions.

ParameterValueNotes
Reactants
Diisopropylamine2.23 mL (1.58 g, 15.9 mmol)1.05 eq.
n-Butyllithium (1.6 M)10.0 mL (16.0 mmol)1.06 eq.
Methyl Acetate1.2 mL (1.13 g, 15.2 mmol)1.01 eq.
Tridecanal3.0 g (15.1 mmol)1.00 eq.
Product
Expected Yield ~3.3 g (~80%)Yields can vary based on reaction scale and purity of reagents.
Appearance Colorless to pale yellow oil
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol [7]
¹H NMR (CDCl₃, 400 MHz) δ 4.01 (m, 1H), 3.69 (s, 3H), 2.45 (d, 2H), 1.45-1.25 (m, 22H), 0.88 (t, 3H)Predicted chemical shifts based on structure and similar compounds.
¹³C NMR (CDCl₃, 100 MHz) δ 173.0, 68.1, 51.8, 41.5, 36.7, 31.9, 29.7, 29.6, 29.5, 29.3, 25.7, 22.7, 14.1Predicted chemical shifts based on structure and similar compounds.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Workflow for the Synthesis of this compound cluster_LDA Part 1: LDA Preparation cluster_Aldol Part 2: Aldol Condensation cluster_Purification Part 3: Purification A 1. Mix Diisopropylamine and THF B 2. Cool to -78 °C A->B C 3. Add n-BuLi B->C D 4. Stir at 0 °C C->D E 5. Cool LDA to -78 °C D->E F 6. Add Methyl Acetate (Enolate Formation) E->F G 7. Add Tridecanal F->G H 8. Reaction Monitoring (TLC) G->H I 9. Quench with NH4Cl H->I J 10. Extraction & Drying I->J K 11. Solvent Evaporation J->K L 12. Crude Product K->L M 13. Silica Gel Flash Chromatography L->M N 14. Pure this compound M->N

Caption: Synthesis workflow for this compound.

References

Application Note: Quantification of Methyl 3-hydroxypentadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxy fatty acid methyl ester that can be a biomarker for certain metabolic disorders or bacterial infections. Accurate quantification of this analyte in biological matrices is crucial for clinical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantification of this compound using GC-MS following derivatization. The hydroxyl group in 3-hydroxy fatty acids can lead to peak tailing and reduced sensitivity in GC analysis; therefore, a two-step derivatization process involving methylation of the carboxylic acid and silylation of the hydroxyl group is recommended for optimal results.[1]

Experimental Protocols

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis for the quantification of this compound.

2.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): A suitable stable isotope-labeled 3-hydroxy fatty acid or a C-odd chain 3-hydroxy fatty acid not present in the sample.

  • Methanol (anhydrous)

  • Toluene

  • Hexane (GC grade)

  • Acetyl Chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Sample matrix (e.g., plasma, serum, cell culture media)

2.2. Sample Preparation and Derivatization

A two-step derivatization is employed: first, a mild acid-catalyzed methanolysis to convert the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group to improve chromatographic performance.

Step 1: Acid-Catalyzed Methanolysis [2][3]

  • To 100 µL of the sample (e.g., plasma) in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of freshly prepared 2 M methanolic HCl (prepared by cautiously adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol).

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 80°C for 60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs).

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new clean glass tube.

  • Repeat the extraction (steps 6-9) with another 1 mL of hexane and combine the hexane layers.

  • Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube, vortexing, and then transferring the supernatant to a new tube.

  • Evaporate the hexane under a gentle stream of nitrogen at room temperature to near dryness.

Step 2: Silylation [4][5]

  • To the dried residue from the previous step, add 50 µL of BSTFA with 1% TMCS and 50 µL of toluene.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Cool the tube to room temperature.

  • The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

2.3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. A polar column like a DB-Wax is generally not recommended for silylated compounds.[1]

  • Injector Temperature: 260°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for peak identification.

Data Presentation

Quantitative data should be organized for clarity. The following table provides a template with expected characteristic ions for the derivatized this compound. Specific retention times, LOD, LOQ, and linearity must be determined experimentally.

AnalyteRetention Time (RT) (min)Monitored Ions (m/z) (Quantifier/Qualifier)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Methyl 3-(trimethylsilyloxy)pentadecanoateTo be determined175 / 233 / M-15To be determinedTo be determined>0.99
Internal Standard (e.g., C17 3-OHFA-TMS-Me)To be determinedSpecific to ISN/AN/AN/A

Note: The ion at m/z 175 is a characteristic fragment for TMS derivatives of 3-hydroxy fatty acid methyl esters. The ion at m/z 233 corresponds to the unlabelled 3-hydroxy fragment after silylation.[4] M-15 corresponds to the loss of a methyl group from the TMS moiety.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Methanolysis Acid-Catalyzed Methanolysis (2M Methanolic HCl, 80°C) Add_IS->Methanolysis Extraction Liquid-Liquid Extraction (Hexane) Methanolysis->Extraction Dry_Evap Dry and Evaporate Extraction->Dry_Evap Silylation Silylation (BSTFA + 1% TMCS, 60°C) Dry_Evap->Silylation GCMS GC-MS Analysis (SIM/Scan Mode) Silylation->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound.

References

Application Note: Quantification of Methyl 3-hydroxypentadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxy fatty acid methyl ester that can be a biomarker for certain metabolic disorders or bacterial infections. Accurate quantification of this analyte in biological matrices is crucial for clinical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. This application note provides a detailed protocol for the quantification of this compound using GC-MS following derivatization. The hydroxyl group in 3-hydroxy fatty acids can lead to peak tailing and reduced sensitivity in GC analysis; therefore, a two-step derivatization process involving methylation of the carboxylic acid and silylation of the hydroxyl group is recommended for optimal results.[1]

Experimental Protocols

This protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis for the quantification of this compound.

2.1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): A suitable stable isotope-labeled 3-hydroxy fatty acid or a C-odd chain 3-hydroxy fatty acid not present in the sample.

  • Methanol (anhydrous)

  • Toluene

  • Hexane (GC grade)

  • Acetyl Chloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sodium sulfate (anhydrous)

  • Saturated Sodium Chloride (NaCl) solution

  • Sample matrix (e.g., plasma, serum, cell culture media)

2.2. Sample Preparation and Derivatization

A two-step derivatization is employed: first, a mild acid-catalyzed methanolysis to convert the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group to improve chromatographic performance.

Step 1: Acid-Catalyzed Methanolysis [2][3]

  • To 100 µL of the sample (e.g., plasma) in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of freshly prepared 2 M methanolic HCl (prepared by cautiously adding 2 mL of acetyl chloride to 18 mL of anhydrous methanol).

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate the mixture at 80°C for 60 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 1 mL of hexane.

  • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs).

  • Centrifuge at 2000 rpm for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a new clean glass tube.

  • Repeat the extraction (steps 6-9) with another 1 mL of hexane and combine the hexane layers.

  • Dry the combined hexane extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate to the tube, vortexing, and then transferring the supernatant to a new tube.

  • Evaporate the hexane under a gentle stream of nitrogen at room temperature to near dryness.

Step 2: Silylation [4][5]

  • To the dried residue from the previous step, add 50 µL of BSTFA with 1% TMCS and 50 µL of toluene.

  • Cap the tube tightly and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether.

  • Cool the tube to room temperature.

  • The sample is now ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.

2.3. GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters and may require optimization for your specific instrument.

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column. A polar column like a DB-Wax is generally not recommended for silylated compounds.[1]

  • Injector Temperature: 260°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C

    • Ramp 3: 20°C/min to 300°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 50-550) for peak identification.

Data Presentation

Quantitative data should be organized for clarity. The following table provides a template with expected characteristic ions for the derivatized this compound. Specific retention times, LOD, LOQ, and linearity must be determined experimentally.

AnalyteRetention Time (RT) (min)Monitored Ions (m/z) (Quantifier/Qualifier)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Methyl 3-(trimethylsilyloxy)pentadecanoateTo be determined175 / 233 / M-15To be determinedTo be determined>0.99
Internal Standard (e.g., C17 3-OHFA-TMS-Me)To be determinedSpecific to ISN/AN/AN/A

Note: The ion at m/z 175 is a characteristic fragment for TMS derivatives of 3-hydroxy fatty acid methyl esters. The ion at m/z 233 corresponds to the unlabelled 3-hydroxy fragment after silylation.[4] M-15 corresponds to the loss of a methyl group from the TMS moiety.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Methanolysis Acid-Catalyzed Methanolysis (2M Methanolic HCl, 80°C) Add_IS->Methanolysis Extraction Liquid-Liquid Extraction (Hexane) Methanolysis->Extraction Dry_Evap Dry and Evaporate Extraction->Dry_Evap Silylation Silylation (BSTFA + 1% TMCS, 60°C) Dry_Evap->Silylation GCMS GC-MS Analysis (SIM/Scan Mode) Silylation->GCMS Integration Peak Integration GCMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for the quantification of this compound.

References

Chiral separation of "Methyl 3-hydroxypentadecanoate" by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Chiral Separation of Methyl 3-hydroxypentadecanoate by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral β-hydroxy fatty acid methyl ester. The enantiomers of hydroxy fatty acids can exhibit distinct biological activities, making their separation and quantification crucial in various fields, including pharmacology, biochemistry, and natural product analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of such compounds.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers. The method is based on normal-phase chromatography using a polysaccharide-based CSP, which is known for its broad applicability in resolving a wide range of chiral molecules, including long-chain hydroxy fatty acid esters.

Experimental Protocols

Sample Preparation: Esterification of 3-Hydroxypentadecanoic Acid

If the starting material is 3-hydroxypentadecanoic acid, it must first be converted to its methyl ester. A common and effective method is esterification using boron trifluoride in methanol (BF3-methanol).

Materials:

  • 3-hydroxypentadecanoic acid sample

  • BF3-methanol solution (12-14% w/w)

  • HPLC-grade Hexane

  • HPLC-grade Methanol

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro-reaction vials (5-10 mL)

Protocol:

  • Weigh 1-25 mg of the 3-hydroxypentadecanoic acid sample into a micro-reaction vial.

  • Add 2 mL of BF3-methanol solution to the vial.

  • Heat the mixture at 60°C for 10 minutes.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Shake the vial vigorously for 30 seconds to extract the methyl esters into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Wash the hexane extract with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen to concentrate the this compound.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

HPLC System and Chromatographic Conditions

A standard HPLC system is suitable for this analysis. The selection of the chiral stationary phase is critical for achieving enantiomeric resolution. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly recommended.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

Chromatographic Parameters:

ParameterRecommended Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard Solution Preparation
  • Accurately weigh approximately 10 mg of racemic this compound.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 1 mg/mL.

  • Mix the solution thoroughly.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of this compound based on the analysis of similar long-chain β-hydroxy fatty acid methyl esters. Actual retention times may vary depending on the specific system and conditions.

Table 1: Expected Chromatographic Data

EnantiomerRetention Time (t_R) (min)Separation Factor (α)Resolution (R_s)
Enantiomer 1~ 8.51.35> 2.0
Enantiomer 2~ 11.5
  • Separation Factor (α): Calculated as k2 / k1, where k is the retention factor of the second and first eluting enantiomers, respectively.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound by HPLC.

Chiral_Separation_Workflow start Start sample_prep Sample Preparation (Esterification if necessary) start->sample_prep standard_prep Standard Preparation (1 mg/mL in mobile phase) start->standard_prep injection Inject Sample/Standard sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup - Column: Chiralpak AD-H - Mobile Phase: Hexane/IPA (95:5) - Flow Rate: 1.0 mL/min - Temperature: 25°C - Detector: UV at 210 nm equilibration System Equilibration (Stable Baseline) hplc_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition analysis Data Analysis - Determine Retention Times - Calculate Resolution (Rs) - Calculate Separation Factor (α) data_acquisition->analysis end End analysis->end

Chiral Separation Workflow

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodologies for sample preparation and HPLC analysis serve as a robust starting point for researchers and scientists. The provided workflow and expected data offer a clear guide for method implementation and data interpretation. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution for specific applications.

Chiral separation of "Methyl 3-hydroxypentadecanoate" by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for the Chiral Separation of Methyl 3-hydroxypentadecanoate by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral β-hydroxy fatty acid methyl ester. The enantiomers of hydroxy fatty acids can exhibit distinct biological activities, making their separation and quantification crucial in various fields, including pharmacology, biochemistry, and natural product analysis. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of such compounds.

This application note provides a detailed protocol for the chiral separation of this compound enantiomers. The method is based on normal-phase chromatography using a polysaccharide-based CSP, which is known for its broad applicability in resolving a wide range of chiral molecules, including long-chain hydroxy fatty acid esters.

Experimental Protocols

Sample Preparation: Esterification of 3-Hydroxypentadecanoic Acid

If the starting material is 3-hydroxypentadecanoic acid, it must first be converted to its methyl ester. A common and effective method is esterification using boron trifluoride in methanol (BF3-methanol).

Materials:

  • 3-hydroxypentadecanoic acid sample

  • BF3-methanol solution (12-14% w/w)

  • HPLC-grade Hexane

  • HPLC-grade Methanol

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Micro-reaction vials (5-10 mL)

Protocol:

  • Weigh 1-25 mg of the 3-hydroxypentadecanoic acid sample into a micro-reaction vial.

  • Add 2 mL of BF3-methanol solution to the vial.

  • Heat the mixture at 60°C for 10 minutes.

  • Cool the reaction vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial.

  • Shake the vial vigorously for 30 seconds to extract the methyl esters into the hexane layer.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.

  • Wash the hexane extract with 1 mL of saturated NaCl solution.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • Evaporate the hexane under a gentle stream of nitrogen to concentrate the this compound.

  • Reconstitute the residue in the HPLC mobile phase for analysis.

HPLC System and Chromatographic Conditions

A standard HPLC system is suitable for this analysis. The selection of the chiral stationary phase is critical for achieving enantiomeric resolution. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are highly recommended.

Instrumentation and Consumables:

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

Chromatographic Parameters:

ParameterRecommended Condition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Standard Solution Preparation
  • Accurately weigh approximately 10 mg of racemic this compound.

  • Transfer the standard into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the mobile phase to achieve a final concentration of 1 mg/mL.

  • Mix the solution thoroughly.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of this compound based on the analysis of similar long-chain β-hydroxy fatty acid methyl esters. Actual retention times may vary depending on the specific system and conditions.

Table 1: Expected Chromatographic Data

EnantiomerRetention Time (t_R) (min)Separation Factor (α)Resolution (R_s)
Enantiomer 1~ 8.51.35> 2.0
Enantiomer 2~ 11.5
  • Separation Factor (α): Calculated as k2 / k1, where k is the retention factor of the second and first eluting enantiomers, respectively.

  • Resolution (R_s): A measure of the degree of separation between the two enantiomer peaks. A value > 1.5 indicates baseline separation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of this compound by HPLC.

Chiral_Separation_Workflow start Start sample_prep Sample Preparation (Esterification if necessary) start->sample_prep standard_prep Standard Preparation (1 mg/mL in mobile phase) start->standard_prep injection Inject Sample/Standard sample_prep->injection standard_prep->injection hplc_setup HPLC System Setup - Column: Chiralpak AD-H - Mobile Phase: Hexane/IPA (95:5) - Flow Rate: 1.0 mL/min - Temperature: 25°C - Detector: UV at 210 nm equilibration System Equilibration (Stable Baseline) hplc_setup->equilibration equilibration->injection data_acquisition Data Acquisition injection->data_acquisition analysis Data Analysis - Determine Retention Times - Calculate Resolution (Rs) - Calculate Separation Factor (α) data_acquisition->analysis end End analysis->end

Chiral Separation Workflow

Conclusion

This application note provides a comprehensive protocol for the chiral separation of this compound using HPLC with a polysaccharide-based chiral stationary phase. The detailed methodologies for sample preparation and HPLC analysis serve as a robust starting point for researchers and scientists. The provided workflow and expected data offer a clear guide for method implementation and data interpretation. Optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired resolution for specific applications.

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypentadecanoate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxylated fatty acid methyl ester (FAME). For effective analysis by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary.[1] Derivatization increases the volatility and thermal stability of the analyte, and can also improve chromatographic resolution and mass spectral fragmentation, aiding in structural elucidation.[2][3] The primary target for derivatization in this compound is the secondary hydroxyl group. This document outlines protocols for the most common derivatization techniques.

Derivatization Strategies

The primary goal for derivatizing this compound is to cap the polar hydroxyl group. The most common and effective methods are silylation and methylation. While the carboxyl group is already esterified, an alternative approach starting from the corresponding free acid could involve the formation of picolinyl esters to aid in mass spectral interpretation of the fatty acid structure.[4][5]

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely used technique for the derivatization of hydroxyl groups prior to GC-MS analysis.[2][6][7][8] The hydroxyl group is converted to a less polar and more volatile trimethylsilyl (TMS) ether.

Reaction:

silylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound (with -OH group) TMS_ether TMS Ether Derivative (More volatile) This compound->TMS_ether + BSTFA BSTFA BSTFA (Silylating Agent) Byproducts Byproducts BSTFA->Byproducts

Caption: Silylation of this compound.

Experimental Protocol: Silylation with BSTFA

This protocol is a general guideline and may require optimization for specific applications.[2]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying (if needed)

Procedure:

  • Prepare a solution of this compound in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • In a reaction vial, combine 100 µL of the sample solution with 50 µL of BSTFA (with 1% TMCS). This provides a molar excess of the derivatizing agent.[2]

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-80°C for 60 minutes.[2][8] The optimal temperature and time should be determined empirically.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent.

Methylation: Formation of Methoxy Ethers

An alternative to silylation is the methylation of the hydroxyl group to form a methoxy ether. This can provide different fragmentation patterns in the mass spectrometer which may be advantageous for structural confirmation.[6][7]

Experimental Protocol: Methylation with Methyl Iodide

This one-step procedure derivatizes both carboxyl and hydroxyl groups, but is also applicable to hydroxylated FAMEs.[6]

Materials:

  • This compound sample

  • Dimethylacetamide

  • Sodium hydroxide (NaOH), crushed

  • Methyl iodide (Iodomethane)

  • Light petroleum (petroleum ether)

  • Water

  • Reaction vials (5 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Dissolve the this compound sample in 1.0 mL of dimethylacetamide in a reaction vial.

  • Add approximately 160 mg of crushed NaOH and heat at 80°C for 1 hour.[6]

  • Cool the mixture to room temperature.

  • Add 1.0 mL of methyl iodide and heat again at 80°C for 1 hour.[6]

  • After cooling, add 2 mL of water to the reaction mixture.

  • Extract the derivatized product with 2 mL of light petroleum three times.

  • Wash the combined light petroleum phases three times with 2 mL of water to remove any residual NaOH.[6]

  • The light petroleum phase containing the methylated derivative can be concentrated under a stream of nitrogen if necessary and is ready for GC-MS analysis.

Data Presentation

Quantitative data from derivatization experiments should be summarized to compare the efficiency and reproducibility of the methods.

Derivatization MethodReagentTypical Reaction ConditionsReported Recovery/YieldKey Mass Spectral Fragments (Hypothetical for C15)
SilylationBSTFA + 1% TMCS60-80°C, 60 min[2][8]High, often >90%M-15 (loss of CH₃), fragments from cleavage alpha to the OTMS group
MethylationCH₃I, NaOH80°C, 2 x 1 hr[6]70.3 ± 6.2% (for 2-hydroxy FAMEs)[6]M-31 (loss of OCH₃), fragments from cleavage alpha to the methoxy group

Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization and analysis of this compound.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Solubilize Dissolve in Aprotic Solvent Add_Reagent Add Derivatizing Agent (e.g., BSTFA) React Heat at 60-80°C Cool Cool to Room Temperature GCMS GC-MS Analysis Data Data Processing

Caption: General workflow for derivatization and analysis.

References

Application Notes and Protocols for the Derivatization of Methyl 3-hydroxypentadecanoate for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxylated fatty acid methyl ester (FAME). For effective analysis by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary.[1] Derivatization increases the volatility and thermal stability of the analyte, and can also improve chromatographic resolution and mass spectral fragmentation, aiding in structural elucidation.[2][3] The primary target for derivatization in this compound is the secondary hydroxyl group. This document outlines protocols for the most common derivatization techniques.

Derivatization Strategies

The primary goal for derivatizing this compound is to cap the polar hydroxyl group. The most common and effective methods are silylation and methylation. While the carboxyl group is already esterified, an alternative approach starting from the corresponding free acid could involve the formation of picolinyl esters to aid in mass spectral interpretation of the fatty acid structure.[4][5]

Silylation: Formation of Trimethylsilyl (TMS) Ethers

Silylation is a widely used technique for the derivatization of hydroxyl groups prior to GC-MS analysis.[2][6][7][8] The hydroxyl group is converted to a less polar and more volatile trimethylsilyl (TMS) ether.

Reaction:

silylation_reaction cluster_reactants Reactants cluster_products Products This compound This compound (with -OH group) TMS_ether TMS Ether Derivative (More volatile) This compound->TMS_ether + BSTFA BSTFA BSTFA (Silylating Agent) Byproducts Byproducts BSTFA->Byproducts

Caption: Silylation of this compound.

Experimental Protocol: Silylation with BSTFA

This protocol is a general guideline and may require optimization for specific applications.[2]

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Aprotic solvent (e.g., acetonitrile, dichloromethane, pyridine)

  • Reaction vials (2 mL) with screw caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying (if needed)

Procedure:

  • Prepare a solution of this compound in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).

  • In a reaction vial, combine 100 µL of the sample solution with 50 µL of BSTFA (with 1% TMCS). This provides a molar excess of the derivatizing agent.[2]

  • Cap the vial tightly and vortex for 10-20 seconds.

  • Heat the vial at 60-80°C for 60 minutes.[2][8] The optimal temperature and time should be determined empirically.

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent.

Methylation: Formation of Methoxy Ethers

An alternative to silylation is the methylation of the hydroxyl group to form a methoxy ether. This can provide different fragmentation patterns in the mass spectrometer which may be advantageous for structural confirmation.[6][7]

Experimental Protocol: Methylation with Methyl Iodide

This one-step procedure derivatizes both carboxyl and hydroxyl groups, but is also applicable to hydroxylated FAMEs.[6]

Materials:

  • This compound sample

  • Dimethylacetamide

  • Sodium hydroxide (NaOH), crushed

  • Methyl iodide (Iodomethane)

  • Light petroleum (petroleum ether)

  • Water

  • Reaction vials (5 mL) with screw caps

  • Heating block or water bath

Procedure:

  • Dissolve the this compound sample in 1.0 mL of dimethylacetamide in a reaction vial.

  • Add approximately 160 mg of crushed NaOH and heat at 80°C for 1 hour.[6]

  • Cool the mixture to room temperature.

  • Add 1.0 mL of methyl iodide and heat again at 80°C for 1 hour.[6]

  • After cooling, add 2 mL of water to the reaction mixture.

  • Extract the derivatized product with 2 mL of light petroleum three times.

  • Wash the combined light petroleum phases three times with 2 mL of water to remove any residual NaOH.[6]

  • The light petroleum phase containing the methylated derivative can be concentrated under a stream of nitrogen if necessary and is ready for GC-MS analysis.

Data Presentation

Quantitative data from derivatization experiments should be summarized to compare the efficiency and reproducibility of the methods.

Derivatization MethodReagentTypical Reaction ConditionsReported Recovery/YieldKey Mass Spectral Fragments (Hypothetical for C15)
SilylationBSTFA + 1% TMCS60-80°C, 60 min[2][8]High, often >90%M-15 (loss of CH₃), fragments from cleavage alpha to the OTMS group
MethylationCH₃I, NaOH80°C, 2 x 1 hr[6]70.3 ± 6.2% (for 2-hydroxy FAMEs)[6]M-31 (loss of OCH₃), fragments from cleavage alpha to the methoxy group

Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization and analysis of this compound.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Solubilize Dissolve in Aprotic Solvent Add_Reagent Add Derivatizing Agent (e.g., BSTFA) React Heat at 60-80°C Cool Cool to Room Temperature GCMS GC-MS Analysis Data Data Processing

Caption: General workflow for derivatization and analysis.

References

Application Note: Methyl 3-hydroxypentadecanoate as a Potential Biomarker for Polyhydroxyalkanoate (PHA) Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in microbiology, biotechnology, and biopolymer development.

Introduction:

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid, a medium-chain-length (mcl) 3-hydroxy fatty acid. While not typically recognized as a clinical biomarker for disease in humans, it serves as a significant indicator in the realm of microbial biotechnology. Specifically, it is a key monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. The detection and quantification of this compound, often after transesterification of the polymer, can serve as a valuable biomarker for identifying and characterizing PHA-producing microorganisms and for monitoring the production of these sustainable bioplastics.

PHAs are gaining considerable attention as environmentally friendly alternatives to conventional plastics. The composition of the monomer units, such as 3-hydroxypentadecanoate, dictates the physical and mechanical properties of the resulting biopolymer. Therefore, the analysis of these monomers is crucial for research and development in this field.

Data Presentation

The following table summarizes various polyhydroxyalkanoates and their constituent monomers, highlighting the class of compounds to which 3-hydroxypentadecanoate belongs.

Polyhydroxyalkanoate (PHA) TypeCommon MonomersReferences
Short-chain-length (scl-PHA)3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV)[1]
Medium-chain-length (mcl-PHA)3-hydroxyhexanoate (3HHx), 3-hydroxyoctanoate (3HO), 3-hydroxydecanoate (3HD), 3-hydroxydodecanoate (3HDD), 3-hydroxytetradecanoate (3HTD)[2][3]
Copolymers3-hydroxybutyrate-co-3-hydroxyhexanoate (P(3HB-co-3HHx))[3][4]

Experimental Protocols

Protocol 1: Extraction and Transesterification of PHA from Bacterial Cells to Form Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of intracellular PHAs to their constituent methyl 3-hydroxyalkanoate monomers for analysis.

Materials:

  • Lyophilized PHA-containing bacterial cells

  • Chloroform

  • Methanol containing 3% (v/v) sulfuric acid (sulfuric acid methanolysis reagent)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate (Na2SO4)

  • Internal standard (e.g., methyl benzoate)

  • Glass vials with Teflon-lined caps

  • Heater block or water bath

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Lysis and Polymer Extraction:

    • Weigh 10-20 mg of lyophilized bacterial cells into a glass vial.

    • Add 2 mL of chloroform and 2 mL of the sulfuric acid methanolysis reagent.

    • Add a known amount of internal standard.

    • Seal the vial tightly with a Teflon-lined cap.

  • Methanolysis:

    • Heat the mixture at 100°C for 3.5 hours in a heater block or water bath with occasional vortexing. This process simultaneously extracts the PHA and converts the 3-hydroxyalkanoic acids to their methyl esters.

    • Allow the vial to cool to room temperature.

  • Phase Separation:

    • Add 1 mL of distilled water to the cooled mixture and vortex for 1 minute.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Collection:

    • Carefully transfer the lower organic phase (chloroform layer), which contains the methyl esters, to a new clean vial.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis:

    • The sample is now ready for analysis by GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-hydroxyalkanoates

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

PHA_Biosynthesis_Pathway Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA FadD Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA FadE S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3_Hydroxyacyl_CoA FadB R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->R_3_Hydroxyacyl_CoA PhaJ Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA Had S_3_Hydroxyacyl_CoA->R_3_Hydroxyacyl_CoA Epimerase (potential) Ketoacyl_CoA->Acyl_CoA FadA Acetyl_CoA_beta_ox Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_beta_ox PHA Polyhydroxyalkanoate (e.g., containing 3-hydroxypentadecanoate) R_3_Hydroxyacyl_CoA->PHA PhaC

Caption: Metabolic pathway for the synthesis of medium-chain-length PHAs from fatty acids.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Cell Culture B Cell Harvesting & Lyophilization A->B C Methanolysis (with H2SO4 in Methanol/Chloroform) B->C D Phase Separation C->D E Collection of Organic Phase D->E F GC-MS Analysis E->F G Data Interpretation (Identification & Quantification) F->G

Caption: Workflow for the analysis of Methyl 3-hydroxyalkanoates from bacterial cells.

References

Application Note: Methyl 3-hydroxypentadecanoate as a Potential Biomarker for Polyhydroxyalkanoate (PHA) Producing Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in microbiology, biotechnology, and biopolymer development.

Introduction:

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid, a medium-chain-length (mcl) 3-hydroxy fatty acid. While not typically recognized as a clinical biomarker for disease in humans, it serves as a significant indicator in the realm of microbial biotechnology. Specifically, it is a key monomeric unit of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. The detection and quantification of this compound, often after transesterification of the polymer, can serve as a valuable biomarker for identifying and characterizing PHA-producing microorganisms and for monitoring the production of these sustainable bioplastics.

PHAs are gaining considerable attention as environmentally friendly alternatives to conventional plastics. The composition of the monomer units, such as 3-hydroxypentadecanoate, dictates the physical and mechanical properties of the resulting biopolymer. Therefore, the analysis of these monomers is crucial for research and development in this field.

Data Presentation

The following table summarizes various polyhydroxyalkanoates and their constituent monomers, highlighting the class of compounds to which 3-hydroxypentadecanoate belongs.

Polyhydroxyalkanoate (PHA) TypeCommon MonomersReferences
Short-chain-length (scl-PHA)3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV)[1]
Medium-chain-length (mcl-PHA)3-hydroxyhexanoate (3HHx), 3-hydroxyoctanoate (3HO), 3-hydroxydecanoate (3HD), 3-hydroxydodecanoate (3HDD), 3-hydroxytetradecanoate (3HTD)[2][3]
Copolymers3-hydroxybutyrate-co-3-hydroxyhexanoate (P(3HB-co-3HHx))[3][4]

Experimental Protocols

Protocol 1: Extraction and Transesterification of PHA from Bacterial Cells to Form Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of intracellular PHAs to their constituent methyl 3-hydroxyalkanoate monomers for analysis.

Materials:

  • Lyophilized PHA-containing bacterial cells

  • Chloroform

  • Methanol containing 3% (v/v) sulfuric acid (sulfuric acid methanolysis reagent)

  • Sodium chloride (NaCl) solution (saturated)

  • Anhydrous sodium sulfate (Na2SO4)

  • Internal standard (e.g., methyl benzoate)

  • Glass vials with Teflon-lined caps

  • Heater block or water bath

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Lysis and Polymer Extraction:

    • Weigh 10-20 mg of lyophilized bacterial cells into a glass vial.

    • Add 2 mL of chloroform and 2 mL of the sulfuric acid methanolysis reagent.

    • Add a known amount of internal standard.

    • Seal the vial tightly with a Teflon-lined cap.

  • Methanolysis:

    • Heat the mixture at 100°C for 3.5 hours in a heater block or water bath with occasional vortexing. This process simultaneously extracts the PHA and converts the 3-hydroxyalkanoic acids to their methyl esters.

    • Allow the vial to cool to room temperature.

  • Phase Separation:

    • Add 1 mL of distilled water to the cooled mixture and vortex for 1 minute.

    • Centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to separate the phases.

  • Sample Collection:

    • Carefully transfer the lower organic phase (chloroform layer), which contains the methyl esters, to a new clean vial.

    • Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Analysis:

    • The sample is now ready for analysis by GC-MS.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyl 3-hydroxyalkanoates

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • The mass spectrum of this compound will show characteristic fragment ions that can be used for its identification.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Visualizations

Signaling Pathways and Experimental Workflows

PHA_Biosynthesis_Pathway Fatty_Acids Fatty Acids Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA FadD Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA FadE S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3_Hydroxyacyl_CoA FadB R_3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA Enoyl_CoA->R_3_Hydroxyacyl_CoA PhaJ Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA Had S_3_Hydroxyacyl_CoA->R_3_Hydroxyacyl_CoA Epimerase (potential) Ketoacyl_CoA->Acyl_CoA FadA Acetyl_CoA_beta_ox Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA_beta_ox PHA Polyhydroxyalkanoate (e.g., containing 3-hydroxypentadecanoate) R_3_Hydroxyacyl_CoA->PHA PhaC

Caption: Metabolic pathway for the synthesis of medium-chain-length PHAs from fatty acids.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Bacterial Cell Culture B Cell Harvesting & Lyophilization A->B C Methanolysis (with H2SO4 in Methanol/Chloroform) B->C D Phase Separation C->D E Collection of Organic Phase D->E F GC-MS Analysis E->F G Data Interpretation (Identification & Quantification) F->G

Caption: Workflow for the analysis of Methyl 3-hydroxyalkanoates from bacterial cells.

References

Application Notes and Protocols: Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid hydroxylated at the beta-position. While direct, potent biological activities of this compound are not extensively documented, its parent compound, 3-hydroxypentadecanoic acid, belongs to the class of 3-hydroxy fatty acids (3-OH-FAs) which are significant molecules in various biological contexts. 3-OH-FAs are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and are also intermediates in mitochondrial fatty acid β-oxidation in mammals.[1][2] Consequently, this compound serves as a valuable tool in biomedical research, primarily as an analytical standard for the detection and quantification of its corresponding fatty acid, which can be a biomarker for bacterial presence or metabolic dysregulation.

This document provides an overview of the potential biological significance of 3-hydroxypentadecanoic acid and detailed protocols for the application of this compound as an analytical tool in research settings.

Potential Biological Activities and Research Applications

The biological relevance of this compound is intrinsically linked to its de-esterified form, 3-hydroxypentadecanoic acid. The following are potential areas of research and known associations for 3-hydroxy fatty acids.

1. Biomarker for Gram-Negative Bacteria:

3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS), the major endotoxin of Gram-negative bacteria.[1] The detection of 3-hydroxypentadecanoic acid in biological or environmental samples can, therefore, indicate the presence of Gram-negative bacteria.[1] This makes this compound an essential standard for developing and validating assays to quantify bacterial load.

2. Modulator of Immune Responses:

Given their association with bacterial LPS, 3-hydroxy fatty acids can be involved in modulating the innate immune system. LPS is a potent activator of Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The specific immunomodulatory properties of 3-hydroxypentadecanoic acid are an area for further investigation.

3. Antifungal and Anti-cancer Potential:

Certain 3-hydroxy fatty acids have demonstrated biological activities. For instance, various 3-hydroxy fatty acids produced by Lactobacillus plantarum have shown antifungal activity.[3] Additionally, conjugation of (R)-3-hydroxyalkanoic acids to peptides has been shown to enhance their anti-cancer activity, with the efficacy being dependent on the carbon chain length of the fatty acid.[4] While not specifically demonstrated for 3-hydroxypentadecanoic acid, this suggests a potential avenue of research.

4. Mitochondrial Metabolism and Pathophysiology:

Long-chain 3-hydroxy fatty acids are intermediates in mitochondrial β-oxidation. Accumulation of these fatty acids can be indicative of metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[5] Studies have shown that long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation in heart mitochondria, which could contribute to the cardiomyopathy observed in these disorders.[5]

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data on the direct biological activity of this compound. Its primary quantitative application is in analytical chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
CAS NumberNot available
AppearanceWhite solid
SolubilitySoluble in chloroform, warm ethanol, ethyl ether

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxypentadecanoic Acid in Biological Samples using this compound as an Internal Standard by GC-MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of 3-hydroxypentadecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • This compound (as an internal standard)

  • Biological sample (e.g., 100 µL of plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol or HCl-methanol (for derivatization)

  • Hexane

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method):

    • To 100 µL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the collected organic phase under a stream of nitrogen.

  • Transesterification (Derivatization):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol (or 5% HCl-methanol).

    • Incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters.

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Repeat the hexane extraction once more and combine the hexane layers.

    • Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable volume of hexane (e.g., 50 µL).

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of both the analyte and the internal standard for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl ester of 3-hydroxypentadecanoic acid and the internal standard (this compound) based on their retention times and mass spectra.

    • Quantify the amount of 3-hydroxypentadecanoic acid by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated with known concentrations of 3-hydroxypentadecanoic acid.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extraction Lipid Extraction (Folch) add_is->extraction transesterification Transesterification to FAMEs extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

GC-MS workflow for 3-hydroxypentadecanoic acid quantification.

hypothetical_pathway cluster_bacterial Bacterial Component cluster_host Host Immune Response (Hypothetical) lps Gram-Negative Bacteria Lipopolysaccharide (LPS) oh_fa 3-Hydroxypentadecanoic Acid lps->oh_fa contains tlr4 Toll-like Receptor 4 (TLR4) oh_fa->tlr4 Potential Recognition signaling Intracellular Signaling Cascade (e.g., MyD88-dependent pathway) tlr4->signaling cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) signaling->cytokines

Hypothetical recognition of 3-OH-FA by the innate immune system.

References

Application Notes and Protocols: Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxypentadecanoate is the methyl ester of 3-hydroxypentadecanoic acid, a 15-carbon saturated fatty acid hydroxylated at the beta-position. While direct, potent biological activities of this compound are not extensively documented, its parent compound, 3-hydroxypentadecanoic acid, belongs to the class of 3-hydroxy fatty acids (3-OH-FAs) which are significant molecules in various biological contexts. 3-OH-FAs are integral components of lipopolysaccharides (LPS) in Gram-negative bacteria and are also intermediates in mitochondrial fatty acid β-oxidation in mammals.[1][2] Consequently, this compound serves as a valuable tool in biomedical research, primarily as an analytical standard for the detection and quantification of its corresponding fatty acid, which can be a biomarker for bacterial presence or metabolic dysregulation.

This document provides an overview of the potential biological significance of 3-hydroxypentadecanoic acid and detailed protocols for the application of this compound as an analytical tool in research settings.

Potential Biological Activities and Research Applications

The biological relevance of this compound is intrinsically linked to its de-esterified form, 3-hydroxypentadecanoic acid. The following are potential areas of research and known associations for 3-hydroxy fatty acids.

1. Biomarker for Gram-Negative Bacteria:

3-Hydroxy fatty acids are characteristic components of the lipid A moiety of lipopolysaccharides (LPS), the major endotoxin of Gram-negative bacteria.[1] The detection of 3-hydroxypentadecanoic acid in biological or environmental samples can, therefore, indicate the presence of Gram-negative bacteria.[1] This makes this compound an essential standard for developing and validating assays to quantify bacterial load.

2. Modulator of Immune Responses:

Given their association with bacterial LPS, 3-hydroxy fatty acids can be involved in modulating the innate immune system. LPS is a potent activator of Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. The specific immunomodulatory properties of 3-hydroxypentadecanoic acid are an area for further investigation.

3. Antifungal and Anti-cancer Potential:

Certain 3-hydroxy fatty acids have demonstrated biological activities. For instance, various 3-hydroxy fatty acids produced by Lactobacillus plantarum have shown antifungal activity.[3] Additionally, conjugation of (R)-3-hydroxyalkanoic acids to peptides has been shown to enhance their anti-cancer activity, with the efficacy being dependent on the carbon chain length of the fatty acid.[4] While not specifically demonstrated for 3-hydroxypentadecanoic acid, this suggests a potential avenue of research.

4. Mitochondrial Metabolism and Pathophysiology:

Long-chain 3-hydroxy fatty acids are intermediates in mitochondrial β-oxidation. Accumulation of these fatty acids can be indicative of metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency.[5] Studies have shown that long-chain 3-hydroxy fatty acids can act as uncouplers of oxidative phosphorylation in heart mitochondria, which could contribute to the cardiomyopathy observed in these disorders.[5]

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data on the direct biological activity of this compound. Its primary quantitative application is in analytical chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC16H32O3
Molecular Weight272.42 g/mol
CAS NumberNot available
AppearanceWhite solid
SolubilitySoluble in chloroform, warm ethanol, ethyl ether

Experimental Protocols

Protocol 1: Quantification of 3-Hydroxypentadecanoic Acid in Biological Samples using this compound as an Internal Standard by GC-MS

This protocol outlines the use of this compound as an internal standard for the accurate quantification of 3-hydroxypentadecanoic acid in a biological matrix (e.g., plasma, tissue homogenate).

Materials:

  • This compound (as an internal standard)

  • Biological sample (e.g., 100 µL of plasma)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • BF3-methanol or HCl-methanol (for derivatization)

  • Hexane

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Lipid Extraction (Folch Method):

    • To 100 µL of the biological sample, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 mg/mL solution in chloroform).

    • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex for another 1 minute.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the collected organic phase under a stream of nitrogen.

  • Transesterification (Derivatization):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol (or 5% HCl-methanol).

    • Incubate at 60°C for 30 minutes to convert the fatty acids to their methyl esters.

    • After cooling to room temperature, add 1 mL of water and 2 mL of hexane.

    • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

    • Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).

    • Repeat the hexane extraction once more and combine the hexane layers.

    • Dry the combined hexane extracts over anhydrous sodium sulfate and then evaporate to dryness under nitrogen.

  • GC-MS Analysis:

    • Reconstitute the dried FAMEs in a suitable volume of hexane (e.g., 50 µL).

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Conditions (Example):

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

      • Injector Temperature: 250°C.

      • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Scan Range: m/z 50-550.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of both the analyte and the internal standard for higher sensitivity and specificity.

  • Data Analysis:

    • Identify the peaks corresponding to the methyl ester of 3-hydroxypentadecanoic acid and the internal standard (this compound) based on their retention times and mass spectra.

    • Quantify the amount of 3-hydroxypentadecanoic acid by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated with known concentrations of 3-hydroxypentadecanoic acid.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extraction Lipid Extraction (Folch) add_is->extraction transesterification Transesterification to FAMEs extraction->transesterification gcms GC-MS Analysis transesterification->gcms data_analysis Data Analysis & Quantification gcms->data_analysis

GC-MS workflow for 3-hydroxypentadecanoic acid quantification.

hypothetical_pathway cluster_bacterial Bacterial Component cluster_host Host Immune Response (Hypothetical) lps Gram-Negative Bacteria Lipopolysaccharide (LPS) oh_fa 3-Hydroxypentadecanoic Acid lps->oh_fa contains tlr4 Toll-like Receptor 4 (TLR4) oh_fa->tlr4 Potential Recognition signaling Intracellular Signaling Cascade (e.g., MyD88-dependent pathway) tlr4->signaling cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) signaling->cytokines

Hypothetical recognition of 3-OH-FA by the innate immune system.

References

Application Notes and Protocols for Methyl 3-hydroxypentadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a methylated form of 3-hydroxypentadecanoic acid, a medium-chain 3-hydroxy fatty acid (mc-3-OH-FA). While specific research on this compound in lipidomics is limited, the broader class of mc-3-OH-FAs is gaining significant interest due to their roles as signaling molecules and biomarkers in various biological systems. This document provides an overview of the potential applications and detailed protocols for the analysis of this compound, based on established methods for similar analytes in the field of lipidomics.

Medium-chain 3-hydroxy fatty acids are metabolites that can originate from both endogenous and exogenous sources, including microbial metabolism. In plants, they have been identified as potent elicitors of immune responses.[1][2][3] In mammalian systems, alterations in the levels of 3-hydroxy fatty acids are associated with certain metabolic disorders. Their analysis, therefore, holds diagnostic and research potential.

Potential Applications in Lipidomics Research

  • Biomarker Discovery: Altered levels of this compound and related mc-3-OH-FAs may serve as biomarkers for specific metabolic diseases or host-microbe interactions.

  • Immunology Research: Given the role of mc-3-OH-FAs in plant immunity, investigating the effects of this compound on mammalian immune cells could reveal novel signaling pathways.[1][2]

  • Drug Development: Understanding the biological activities of this compound could lead to the development of new therapeutic agents, for instance, with anti-inflammatory or anti-allergic properties.[4][5]

  • Microbiome Research: As bacteria are a source of 3-hydroxy fatty acids, profiling this compound in biological samples can provide insights into the metabolic output of the gut microbiota and its impact on host physiology.

Quantitative Data

3-Hydroxy Fatty AcidMatrixConcentration RangeReference
3-hydroxydecanoic acid (3-OH-C10:0)Goat MilkUp to 17.7 mg/100 g[6]
3-hydroxydodecanoic acid (3-OH-C12:0)Dairy ProductsVariable[6]
3-hydroxytetradecanoic acid (3-OH-C14:0)Animal BrainVariable[6]

Experimental Protocols

The following protocols are generalized methods for the extraction and quantification of medium-chain 3-hydroxy fatty acids and their methyl esters from biological samples. These can be adapted for the specific analysis of this compound.

Protocol 1: Extraction of Lipids from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (for tissues)

  • Centrifuge

  • Glass test tubes with screw caps

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), use a defined volume (e.g., 100 µL).

    • For tissue samples, weigh a specific amount (e.g., 50 mg) and homogenize in a suitable volume of methanol.

    • For cell cultures, collect a known number of cells by centrifugation.

  • Lipid Extraction:

    • To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 µL of plasma, add 2 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Agitate the mixture on a shaker for 20-30 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass tube.

  • Drying:

    • Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Storage:

    • Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of extracted fatty acids (including 3-hydroxy fatty acids) to their corresponding methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene

  • Methanol

  • 8% HCl in Methanol/Water (85:15, v/v)

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 0.2 mL of toluene.

  • Methylation Reaction:

    • Add 1.5 mL of methanol.

    • Add 0.3 mL of 8% HCl in methanol/water. The final HCl concentration will be approximately 1.2%.[7]

    • Cap the tube tightly and vortex.

  • Incubation: Incubate the reaction mixture at 100°C for 1 hour for rapid methylation.[7]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of FAMEs by GC-MS. The specific parameters may need to be optimized for your instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., HP-5MS or equivalent)

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound, characteristic ions would need to be determined from its mass spectrum.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) in plant immunity, which could serve as a model for investigating similar pathways in other systems.

G Generalized Signaling Pathway of mc-3-OH-FA cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response mc_3_OH_FA mc-3-OH-FA (e.g., this compound) Receptor Receptor Kinase (e.g., LORE) mc_3_OH_FA->Receptor Binding RLCK RLCKs Receptor->RLCK Activation MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade ROS_Production ROS Production RLCK->ROS_Production Immune_Response Immune Response (e.g., Defense Gene Expression) MAPK_Cascade->Immune_Response ROS_Production->Immune_Response

Caption: Generalized signaling pathway for mc-3-OH-FA-mediated immunity.

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the lipidomic profiling of this compound.

G Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction 2. Lipid Extraction (Folch Method) Sample_Collection->Lipid_Extraction FAME_Derivatization 3. FAME Derivatization (HCl/Methanol) Lipid_Extraction->FAME_Derivatization GC_MS_Analysis 4. GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Identification) GC_MS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation 7. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Workflow for the lipidomic analysis of this compound.

References

Application Notes and Protocols for Methyl 3-hydroxypentadecanoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-hydroxypentadecanoate is a methylated form of 3-hydroxypentadecanoic acid, a medium-chain 3-hydroxy fatty acid (mc-3-OH-FA). While specific research on this compound in lipidomics is limited, the broader class of mc-3-OH-FAs is gaining significant interest due to their roles as signaling molecules and biomarkers in various biological systems. This document provides an overview of the potential applications and detailed protocols for the analysis of this compound, based on established methods for similar analytes in the field of lipidomics.

Medium-chain 3-hydroxy fatty acids are metabolites that can originate from both endogenous and exogenous sources, including microbial metabolism. In plants, they have been identified as potent elicitors of immune responses.[1][2][3] In mammalian systems, alterations in the levels of 3-hydroxy fatty acids are associated with certain metabolic disorders. Their analysis, therefore, holds diagnostic and research potential.

Potential Applications in Lipidomics Research

  • Biomarker Discovery: Altered levels of this compound and related mc-3-OH-FAs may serve as biomarkers for specific metabolic diseases or host-microbe interactions.

  • Immunology Research: Given the role of mc-3-OH-FAs in plant immunity, investigating the effects of this compound on mammalian immune cells could reveal novel signaling pathways.[1][2]

  • Drug Development: Understanding the biological activities of this compound could lead to the development of new therapeutic agents, for instance, with anti-inflammatory or anti-allergic properties.[4][5]

  • Microbiome Research: As bacteria are a source of 3-hydroxy fatty acids, profiling this compound in biological samples can provide insights into the metabolic output of the gut microbiota and its impact on host physiology.

Quantitative Data

3-Hydroxy Fatty AcidMatrixConcentration RangeReference
3-hydroxydecanoic acid (3-OH-C10:0)Goat MilkUp to 17.7 mg/100 g[6]
3-hydroxydodecanoic acid (3-OH-C12:0)Dairy ProductsVariable[6]
3-hydroxytetradecanoic acid (3-OH-C14:0)Animal BrainVariable[6]

Experimental Protocols

The following protocols are generalized methods for the extraction and quantification of medium-chain 3-hydroxy fatty acids and their methyl esters from biological samples. These can be adapted for the specific analysis of this compound.

Protocol 1: Extraction of Lipids from Biological Samples (Folch Method)

This protocol describes a standard method for the extraction of total lipids from biological samples such as plasma, tissues, or cell cultures.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer (for tissues)

  • Centrifuge

  • Glass test tubes with screw caps

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., plasma), use a defined volume (e.g., 100 µL).

    • For tissue samples, weigh a specific amount (e.g., 50 mg) and homogenize in a suitable volume of methanol.

    • For cell cultures, collect a known number of cells by centrifugation.

  • Lipid Extraction:

    • To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture. For example, for 100 µL of plasma, add 2 mL of the solvent mixture.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Agitate the mixture on a shaker for 20-30 minutes at room temperature.

  • Phase Separation:

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 0.4 mL for 2 mL of solvent mixture).

    • Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection of Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette.

    • Transfer the lipid extract to a clean glass tube.

  • Drying:

    • Evaporate the solvent under a gentle stream of nitrogen gas at room temperature or in a vacuum concentrator.

  • Storage:

    • Store the dried lipid extract at -80°C until further analysis.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

This protocol describes the conversion of extracted fatty acids (including 3-hydroxy fatty acids) to their corresponding methyl esters for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Dried lipid extract from Protocol 1

  • Toluene

  • Methanol

  • 8% HCl in Methanol/Water (85:15, v/v)

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • Reconstitution: Reconstitute the dried lipid extract in 0.2 mL of toluene.

  • Methylation Reaction:

    • Add 1.5 mL of methanol.

    • Add 0.3 mL of 8% HCl in methanol/water. The final HCl concentration will be approximately 1.2%.[7]

    • Cap the tube tightly and vortex.

  • Incubation: Incubate the reaction mixture at 100°C for 1 hour for rapid methylation.[7]

  • Extraction of FAMEs:

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of water to the tube.

    • Vortex thoroughly and centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Preparation: Evaporate the hexane under a gentle stream of nitrogen and reconstitute the FAMEs in a suitable volume of hexane for GC-MS analysis.

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of FAMEs by GC-MS. The specific parameters may need to be optimized for your instrument and column.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary Column (e.g., HP-5MS or equivalent)

GC-MS Parameters (Example):

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 280°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification. For this compound, characteristic ions would need to be determined from its mass spectrum.

Visualization of Signaling Pathways and Workflows

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for medium-chain 3-hydroxy fatty acids (mc-3-OH-FAs) in plant immunity, which could serve as a model for investigating similar pathways in other systems.

G Generalized Signaling Pathway of mc-3-OH-FA cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response mc_3_OH_FA mc-3-OH-FA (e.g., this compound) Receptor Receptor Kinase (e.g., LORE) mc_3_OH_FA->Receptor Binding RLCK RLCKs Receptor->RLCK Activation MAPK_Cascade MAPK Cascade RLCK->MAPK_Cascade ROS_Production ROS Production RLCK->ROS_Production Immune_Response Immune Response (e.g., Defense Gene Expression) MAPK_Cascade->Immune_Response ROS_Production->Immune_Response

Caption: Generalized signaling pathway for mc-3-OH-FA-mediated immunity.

Experimental Workflow

The following diagram outlines the complete experimental workflow from sample collection to data analysis for the lipidomic profiling of this compound.

G Experimental Workflow for this compound Analysis Sample_Collection 1. Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction 2. Lipid Extraction (Folch Method) Sample_Collection->Lipid_Extraction FAME_Derivatization 3. FAME Derivatization (HCl/Methanol) Lipid_Extraction->FAME_Derivatization GC_MS_Analysis 4. GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Processing 5. Data Processing (Peak Integration, Identification) GC_MS_Analysis->Data_Processing Statistical_Analysis 6. Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation 7. Biological Interpretation Statistical_Analysis->Biological_Interpretation

Caption: Workflow for the lipidomic analysis of this compound.

References

Analytical Standards for Methyl 3-hydroxypentadecanoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxy fatty acid methyl ester that serves as a crucial analytical standard in various research and development fields, particularly in the study of lipids and metabolic pathways. Its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a reference material in other analytical techniques is vital for the accurate quantification of related endogenous and exogenous compounds. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is commercially available as a high-purity analytical standard. The typical specifications for this standard are summarized in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

ParameterSpecification
Chemical Name This compound
Synonyms 3-Hydroxypentadecanoic acid methyl ester
CAS Number 112538-88-2
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol
Purity >98%
Physical State Solid
Storage Freezer (-20°C)
Supplied as Neat

Analytical Applications

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids and their derivatives by GC-MS. It is particularly useful in the analysis of 3-hydroxy fatty acids, which are important biomarkers in various biological and clinical studies.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of fatty acid methyl esters, including 3-hydroxy fatty acids, using this compound as an internal standard.

a. Sample Preparation (Acidic Methanolysis)

This method is suitable for the derivatization of fatty acids in biological samples to their corresponding methyl esters.

  • To 5-10 mg of a lyophilized sample (e.g., cells, tissue homogenate), add 2 mL of 2.5% (v/v) sulfuric acid in methanol.

  • Add 2 mL of chloroform containing the internal standard, this compound, at a known concentration (e.g., 10 µg/mL).

  • Incubate the mixture in sealed tubes at 100°C for 3 hours with occasional vortexing.

  • After cooling to room temperature, add 1 mL of water and vortex vigorously for 2 minutes.

  • Centrifuge to separate the phases and carefully collect the lower organic phase.

  • The organic phase, containing the fatty acid methyl esters, is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 6890N or similar
Column HP-1 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split mode (Split ratio: 10:1)
Injector Temperature 250°C
Oven Program Initial temperature 120°C for 5 min, ramp at 3°C/min to 180°C and hold for 25 min, then ramp at 10°C/min to 220°C and hold for 2 min.[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS System Agilent 5973 series or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Data Acquisition Full scan and/or Selected Ion Monitoring (SIM)

c. Expected GC-MS Results

This compound, upon analysis by GC-MS, will exhibit a characteristic fragmentation pattern. The base peak is expected at m/z 103 , which is a diagnostic ion for 3-hydroxy fatty acid methyl esters.[2] Other significant fragments can be used for confirmation.

d. Quantification

The concentration of the target analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and applying a response factor.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is the more common technique for this compound, HPLC can also be employed, particularly for samples that are not amenable to gas chromatography or for chiral separations. The following is a general protocol for the analysis of hydroxy fatty acid methyl esters.

a. Sample Preparation

Sample preparation will depend on the matrix. For relatively clean samples, direct dissolution in the mobile phase may be sufficient. For complex matrices, a lipid extraction followed by derivatization (if necessary) is required.

b. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1200 series or similar
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV (205 nm for non-derivatized FAMEs) or Mass Spectrometer
Injection Volume 10 µL

c. Chiral Separation by UHPLC-MS/MS

For the separation of enantiomers of 3-hydroxy fatty acids, a specialized chiral column is necessary.

ParameterCondition
UHPLC System Waters Acquity UPLC or similar
Column Chiralpak IA-U (1.6 µm particle size) or similar amylose-based chiral stationary phase
Mobile Phase Gradient elution with a mixture of acetonitrile and water
Detector Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fatty acids in a biological sample using this compound as an internal standard.

experimental_workflow sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Acidic Methanolysis (Internal Standard Addition) extraction->derivatization analysis GC-MS or HPLC Analysis derivatization->analysis data Data Processing (Quantification) analysis->data

Caption: General workflow for fatty acid analysis.

Logical Relationship in GC-MS Quantification

This diagram shows the logical relationship between the analyte and the internal standard in a typical GC-MS quantification experiment.

quantification_logic cluster_analyte Analyte cluster_is Internal Standard analyte_peak Analyte Peak Area analyte_conc Analyte Concentration (Unknown) ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area is_conc Internal Standard Concentration (Known) is_peak->ratio calculation Calculation is_conc->calculation ratio->calculation response_factor Response Factor (Determined from Calibration) response_factor->calculation calculation->analyte_conc Determines

Caption: Logic of internal standard quantification.

Disclaimer: The protocols provided here are for general guidance only. Researchers should validate these methods for their specific applications and matrices. Always adhere to laboratory safety protocols when handling chemicals.

References

Analytical Standards for Methyl 3-hydroxypentadecanoate: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-hydroxypentadecanoate is a hydroxy fatty acid methyl ester that serves as a crucial analytical standard in various research and development fields, particularly in the study of lipids and metabolic pathways. Its application as an internal standard in gas chromatography-mass spectrometry (GC-MS) and as a reference material in other analytical techniques is vital for the accurate quantification of related endogenous and exogenous compounds. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, aimed at researchers, scientists, and drug development professionals.

Physicochemical Properties and Specifications

This compound is commercially available as a high-purity analytical standard. The typical specifications for this standard are summarized in the table below. Researchers should always refer to the Certificate of Analysis provided by the supplier for batch-specific data.

ParameterSpecification
Chemical Name This compound
Synonyms 3-Hydroxypentadecanoic acid methyl ester
CAS Number 112538-88-2
Molecular Formula C₁₆H₃₂O₃
Molecular Weight 272.42 g/mol
Purity >98%
Physical State Solid
Storage Freezer (-20°C)
Supplied as Neat

Analytical Applications

The primary application of this compound is as an internal standard for the quantitative analysis of fatty acids and their derivatives by GC-MS. It is particularly useful in the analysis of 3-hydroxy fatty acids, which are important biomarkers in various biological and clinical studies.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of fatty acid methyl esters, including 3-hydroxy fatty acids, using this compound as an internal standard.

a. Sample Preparation (Acidic Methanolysis)

This method is suitable for the derivatization of fatty acids in biological samples to their corresponding methyl esters.

  • To 5-10 mg of a lyophilized sample (e.g., cells, tissue homogenate), add 2 mL of 2.5% (v/v) sulfuric acid in methanol.

  • Add 2 mL of chloroform containing the internal standard, this compound, at a known concentration (e.g., 10 µg/mL).

  • Incubate the mixture in sealed tubes at 100°C for 3 hours with occasional vortexing.

  • After cooling to room temperature, add 1 mL of water and vortex vigorously for 2 minutes.

  • Centrifuge to separate the phases and carefully collect the lower organic phase.

  • The organic phase, containing the fatty acid methyl esters, is ready for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 6890N or similar
Column HP-1 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split mode (Split ratio: 10:1)
Injector Temperature 250°C
Oven Program Initial temperature 120°C for 5 min, ramp at 3°C/min to 180°C and hold for 25 min, then ramp at 10°C/min to 220°C and hold for 2 min.[1]
Carrier Gas Helium at a constant flow rate of 1 mL/min
MS System Agilent 5973 series or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550
Data Acquisition Full scan and/or Selected Ion Monitoring (SIM)

c. Expected GC-MS Results

This compound, upon analysis by GC-MS, will exhibit a characteristic fragmentation pattern. The base peak is expected at m/z 103 , which is a diagnostic ion for 3-hydroxy fatty acid methyl esters.[2] Other significant fragments can be used for confirmation.

d. Quantification

The concentration of the target analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard (this compound) and applying a response factor.

High-Performance Liquid Chromatography (HPLC) Analysis

While GC-MS is the more common technique for this compound, HPLC can also be employed, particularly for samples that are not amenable to gas chromatography or for chiral separations. The following is a general protocol for the analysis of hydroxy fatty acid methyl esters.

a. Sample Preparation

Sample preparation will depend on the matrix. For relatively clean samples, direct dissolution in the mobile phase may be sufficient. For complex matrices, a lipid extraction followed by derivatization (if necessary) is required.

b. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1200 series or similar
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV (205 nm for non-derivatized FAMEs) or Mass Spectrometer
Injection Volume 10 µL

c. Chiral Separation by UHPLC-MS/MS

For the separation of enantiomers of 3-hydroxy fatty acids, a specialized chiral column is necessary.

ParameterCondition
UHPLC System Waters Acquity UPLC or similar
Column Chiralpak IA-U (1.6 µm particle size) or similar amylose-based chiral stationary phase
Mobile Phase Gradient elution with a mixture of acetonitrile and water
Detector Triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of fatty acids in a biological sample using this compound as an internal standard.

experimental_workflow sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Acidic Methanolysis (Internal Standard Addition) extraction->derivatization analysis GC-MS or HPLC Analysis derivatization->analysis data Data Processing (Quantification) analysis->data

Caption: General workflow for fatty acid analysis.

Logical Relationship in GC-MS Quantification

This diagram shows the logical relationship between the analyte and the internal standard in a typical GC-MS quantification experiment.

quantification_logic cluster_analyte Analyte cluster_is Internal Standard analyte_peak Analyte Peak Area analyte_conc Analyte Concentration (Unknown) ratio Peak Area Ratio (Analyte / IS) analyte_peak->ratio is_peak Internal Standard Peak Area is_conc Internal Standard Concentration (Known) is_peak->ratio calculation Calculation is_conc->calculation ratio->calculation response_factor Response Factor (Determined from Calibration) response_factor->calculation calculation->analyte_conc Determines

Caption: Logic of internal standard quantification.

Disclaimer: The protocols provided here are for general guidance only. Researchers should validate these methods for their specific applications and matrices. Always adhere to laboratory safety protocols when handling chemicals.

References

Application Notes and Protocols: Investigating the Role of Methyl 3-hydroxypentadecanoate in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between metabolic pathways and the immune system is a rapidly evolving field of study. Lipids, in particular, have emerged as critical modulators of innate immunity, capable of both potentiating and suppressing inflammatory responses. While the roles of various fatty acids in immunity are increasingly understood, the specific functions of many lipid species, such as Methyl 3-hydroxypentadecanoate, remain to be fully elucidated.

This document provides a framework for investigating the potential role of this compound in innate immunity. Due to the limited direct research on this specific compound, the following application notes and protocols are based on the established understanding of how related lipid molecules, particularly 3-hydroxy fatty acids and other fatty acid derivatives, influence innate immune signaling. These protocols are intended to serve as a starting point for researchers to explore the immunomodulatory properties of this compound.

Hypothetical Role of this compound in Innate Immunity

Based on the known functions of other fatty acids in the innate immune system, we can hypothesize several potential roles for this compound:

  • Modulation of Toll-Like Receptor (TLR) Signaling: Fatty acids can act as ligands for or modulators of TLRs, key pattern recognition receptors of the innate immune system. This compound could potentially interact with TLR4, the receptor for lipopolysaccharide (LPS), either as an agonist or an antagonist, thereby influencing downstream inflammatory signaling.

  • Anti-inflammatory Effects: Some fatty acid derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1][2][3][4] this compound may suppress the activation of key inflammatory pathways, such as NF-κB, leading to reduced production of cytokines like TNF-α, IL-6, and IL-1β.

  • Influence on Phagocytosis: As observed with other 3-hydroxy fatty acids in different biological contexts, this compound might affect the phagocytic capacity of macrophages, a critical function of innate immune cells in clearing pathogens and cellular debris.[5]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experimental protocols outlined below. This data is for illustrative purposes to demonstrate how the immunomodulatory effects of this compound could be quantified.

ParameterAssayCell LineTreatmentHypothetical IC50 / EC50 (µM)
TNF-α ProductionELISARAW264.7LPS (100 ng/mL) + M3HP25
IL-6 ProductionELISARAW264.7LPS (100 ng/mL) + M3HP35
Nitric Oxide (NO) ProductionGriess AssayRAW264.7LPS (100 ng/mL) + M3HP40
NF-κB ActivationReporter AssayTHP-1 BlueLPS (100 ng/mL) + M3HP15

M3HP: this compound

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation

This protocol describes the stimulation of a macrophage cell line (e.g., RAW264.7) with a TLR agonist in the presence of this compound to assess its impact on inflammatory responses.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (M3HP) stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of M3HP in complete DMEM from the stock solution to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest M3HP concentration.

  • Pre-treatment: Remove the old media from the cells and add 100 µL of the prepared M3HP dilutions or vehicle control to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and nitric oxide analysis. Store at -80°C if not used immediately.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Collected cell culture supernatants from Protocol 1

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, add standards and diluted samples (supernatants) to the antibody-coated wells.

  • Incubate to allow the cytokine to bind to the immobilized antibody.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash again.

  • Add the TMB substrate, which will be converted by the enzyme to produce a colored product.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatants using the Griess reagent.

Materials:

  • Griess Reagent System (e.g., from Promega)

  • Collected cell culture supernatants from Protocol 1

  • Nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of each standard and sample (supernatant) to a new 96-well plate in duplicate.

  • Add 50 µL of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway Diagram```dot

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 M3HP This compound M3HP->TLR4 Hypothesized Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Experimental workflow for assessing immunomodulatory effects.

References

Application Notes and Protocols: Investigating the Role of Methyl 3-hydroxypentadecanoate in Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay between metabolic pathways and the immune system is a rapidly evolving field of study. Lipids, in particular, have emerged as critical modulators of innate immunity, capable of both potentiating and suppressing inflammatory responses. While the roles of various fatty acids in immunity are increasingly understood, the specific functions of many lipid species, such as Methyl 3-hydroxypentadecanoate, remain to be fully elucidated.

This document provides a framework for investigating the potential role of this compound in innate immunity. Due to the limited direct research on this specific compound, the following application notes and protocols are based on the established understanding of how related lipid molecules, particularly 3-hydroxy fatty acids and other fatty acid derivatives, influence innate immune signaling. These protocols are intended to serve as a starting point for researchers to explore the immunomodulatory properties of this compound.

Hypothetical Role of this compound in Innate Immunity

Based on the known functions of other fatty acids in the innate immune system, we can hypothesize several potential roles for this compound:

  • Modulation of Toll-Like Receptor (TLR) Signaling: Fatty acids can act as ligands for or modulators of TLRs, key pattern recognition receptors of the innate immune system. This compound could potentially interact with TLR4, the receptor for lipopolysaccharide (LPS), either as an agonist or an antagonist, thereby influencing downstream inflammatory signaling.

  • Anti-inflammatory Effects: Some fatty acid derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[1][2][3][4] this compound may suppress the activation of key inflammatory pathways, such as NF-κB, leading to reduced production of cytokines like TNF-α, IL-6, and IL-1β.

  • Influence on Phagocytosis: As observed with other 3-hydroxy fatty acids in different biological contexts, this compound might affect the phagocytic capacity of macrophages, a critical function of innate immune cells in clearing pathogens and cellular debris.[5]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be generated from the experimental protocols outlined below. This data is for illustrative purposes to demonstrate how the immunomodulatory effects of this compound could be quantified.

ParameterAssayCell LineTreatmentHypothetical IC50 / EC50 (µM)
TNF-α ProductionELISARAW264.7LPS (100 ng/mL) + M3HP25
IL-6 ProductionELISARAW264.7LPS (100 ng/mL) + M3HP35
Nitric Oxide (NO) ProductionGriess AssayRAW264.7LPS (100 ng/mL) + M3HP40
NF-κB ActivationReporter AssayTHP-1 BlueLPS (100 ng/mL) + M3HP15

M3HP: this compound

Experimental Protocols

Protocol 1: In Vitro Macrophage Stimulation

This protocol describes the stimulation of a macrophage cell line (e.g., RAW264.7) with a TLR agonist in the presence of this compound to assess its impact on inflammatory responses.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (M3HP) stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of M3HP in complete DMEM from the stock solution to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same final concentration as the highest M3HP concentration.

  • Pre-treatment: Remove the old media from the cells and add 100 µL of the prepared M3HP dilutions or vehicle control to the respective wells. Incubate for 1-2 hours.

  • Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine and nitric oxide analysis. Store at -80°C if not used immediately.

Protocol 2: Measurement of Cytokine Production by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kits for mouse TNF-α and IL-6

  • Collected cell culture supernatants from Protocol 1

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, add standards and diluted samples (supernatants) to the antibody-coated wells.

  • Incubate to allow the cytokine to bind to the immobilized antibody.

  • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • Incubate and wash again.

  • Add the TMB substrate, which will be converted by the enzyme to produce a colored product.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatants using the Griess reagent.

Materials:

  • Griess Reagent System (e.g., from Promega)

  • Collected cell culture supernatants from Protocol 1

  • Nitrite standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Add 50 µL of each standard and sample (supernatant) to a new 96-well plate in duplicate.

  • Add 50 µL of the Sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of the NED solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm within 30 minutes.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizations

Signaling Pathway Diagram```dot

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 M3HP This compound M3HP->TLR4 Hypothesized Inhibition TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Experimental workflow for assessing immunomodulatory effects.

References

Application Notes and Protocols: Investigating the Effects of Methyl 3-hydroxypentadecanoate on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data on the specific effects of Methyl 3-hydroxypentadecanoate on mitochondrial function is currently available in the published literature. The following application notes and protocols are based on studies of structurally similar long-chain 3-hydroxy fatty acids (LC3HFAs), such as 3-hydroxytetradecanoic acid (3-HTA) and 3-hydroxypalmitic acid (3-HPA). These molecules accumulate in inherited disorders of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies.[1][2] It is hypothesized that this compound may exert similar effects, but this requires direct experimental validation.

Introduction

Long-chain 3-hydroxy fatty acids are intermediates in the mitochondrial β-oxidation of fatty acids, a critical pathway for energy production in tissues with high energy demand, such as the heart and skeletal muscle.[3] Pathological accumulation of these intermediates, as seen in LCHAD and MTP deficiencies, is associated with severe clinical manifestations, including cardiomyopathy and rhabdomyolysis.[1][2] Research on analogous 3-hydroxy fatty acids indicates that they can significantly impair mitochondrial function by acting as uncouplers of oxidative phosphorylation and inducers of the mitochondrial permeability transition pore (mPTP).[1][2] These notes provide a framework for investigating whether this compound, a C15 methyl ester of this fatty acid class, shares these properties.

Potential Effects on Mitochondrial Function (Based on Analogous Compounds)

Studies on 3-HTA (C14) and 3-HPA (C16) have revealed several key effects on isolated mitochondria. These findings are summarized below and provide a basis for forming hypotheses about the action of this compound.

Data Presentation

Table 1: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Respiration in Heart Mitochondria [1]

ParameterSubstrateControl3-HTA (100 µM)3-HPA (100 µM)
State 4 Respiration (nmol O₂/min/mg) Glutamate/Malate18.2 ± 1.145.3 ± 3.239.8 ± 2.5
Succinate35.1 ± 2.489.5 ± 5.175.4 ± 4.8
Respiratory Control Ratio (RCR) Glutamate/Malate6.5 ± 0.41.8 ± 0.12.1 ± 0.2
Succinate3.8 ± 0.21.5 ± 0.11.7 ± 0.1
ADP/O Ratio Glutamate/Malate2.8 ± 0.11.2 ± 0.11.5 ± 0.1
Succinate1.8 ± 0.11.1 ± 0.11.3 ± 0.1
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is extrapolated from published research on analogous compounds.

Table 2: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Parameters in Skeletal Muscle Mitochondria [2]

ParameterControl3-HTA (50 µM)3-HPA (50 µM)
Mitochondrial Membrane Potential (ΔΨ, % of control) 100%45 ± 5%38 ± 6%
NAD(P)H Content (% of control) 100%55 ± 7%48 ± 8%
Ca²⁺ Retention Capacity (nmol/mg protein) 120 ± 1535 ± 8%28 ± 6%
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is extrapolated from published research on analogous compounds.

Proposed Signaling Pathways and Experimental Workflow

The data from related compounds suggest that LC3HFAs disrupt mitochondrial function through two primary mechanisms: uncoupling oxidative phosphorylation and inducing the mitochondrial permeability transition pore (mPTP).

cluster_0 Mitochondrial Matrix cluster_1 Intermembrane Space ETC Electron Transport Chain (ETC) Proton_Gradient H⁺ Gradient ETC->Proton_Gradient Pumps H⁺ ROS ROS Production ETC->ROS Electron Leak ATP_Synthase ATP Synthase ATP_Prod ATP Production ATP_Synthase->ATP_Prod mPTP mPTP Cell_Stress Cellular Stress / Injury mPTP->Cell_Stress Matrix Swelling, ΔΨ Collapse Ca_Matrix Ca²⁺ Ca_Matrix->mPTP Induces Opening Proton_Gradient->ATP_Synthase Drives ATP Synthesis LC3HFA This compound (or analogous LC3HFA) LC3HFA->mPTP 2. Sensitizes to Ca²⁺ Uncoupling Protonophoric Action (Uncoupling) LC3HFA->Uncoupling 1. Inserts into Inner Membrane Uncoupling->Proton_Gradient Dissipates Gradient Uncoupling->ATP_Prod Decreases

Caption: Proposed mechanism of LC3HFA-induced mitochondrial dysfunction.

cluster_assays Parallel Bioenergetic Assays start Start: Prepare Isolated Mitochondria (e.g., from rat liver, heart, or muscle) compound Treat Mitochondria with This compound (Vehicle Control vs. Test Concentrations) start->compound resp 1. High-Resolution Respirometry (O₂ Consumption) compound->resp mmp 2. Membrane Potential Assay (e.g., Safranin O / TMRM) compound->mmp ros 3. ROS Production Assay (e.g., Amplex Red) compound->ros mptp 4. Ca²⁺ Retention & Swelling Assay (e.g., Calcium Green-5N) compound->mptp analysis Data Analysis: Compare treated vs. control for: - RCR, State 3/4 rates - ΔΨ changes - H₂O₂ production rate - Ca²⁺ capacity conclusion Conclusion: Determine if compound acts as uncoupler, mPTP inducer, or inhibitor. analysis->conclusion

Caption: Experimental workflow for assessing mitochondrial toxicity.

Experimental Protocols

The following protocols are adapted from methodologies used to study 3-HTA and 3-HPA.[1][2] They should be optimized for the specific experimental setup.

Protocol 1: Isolation of Rat Skeletal Muscle Mitochondria
  • Tissue Homogenization: Euthanize a rat according to approved animal care protocols. Immediately excise skeletal muscle (e.g., gastrocnemius) and place it in ice-cold isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue thoroughly.

  • Protease Digestion: Add trypsin (0.5 mg/g tissue) and incubate on ice for 30 minutes with gentle stirring.

  • Homogenization: Stop the digestion by adding an equal volume of isolation buffer containing 1 mg/mL bovine serum albumin (BSA). Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending it in isolation buffer with BSA and centrifuging again at 10,000 x g for 10 minutes.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer without substrates) and determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k).

  • Chamber Setup: Calibrate the oxygen electrodes in 2 mL of respiration buffer (120 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM MgCl₂, 5 mM KH₂PO₄, pH 7.4) at 37°C.

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL. Allow the signal to stabilize.

  • Substrate Addition (Complex I): Add Complex I-linked substrates, such as glutamate (10 mM) and malate (5 mM), to initiate LEAK respiration (State 2).

  • Test Compound: Add this compound (e.g., 10-100 µM) or vehicle control (e.g., ethanol or DMSO). An increase in oxygen consumption indicates uncoupling.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to induce State 3 respiration (oxidative phosphorylation).

  • State 4 Respiration: After all ADP is phosphorylated to ATP, the respiration rate will slow to State 4 (resting state).

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) and the ADP/O ratio. A decrease in both values is indicative of an uncoupling effect.[1]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨ)

This protocol uses the fluorescent dye Safranin O, which is quenched upon entering energized mitochondria.

  • Assay Setup: In a fluorometer cuvette, add 2 mL of incubation buffer (same as respiration buffer) containing 5 µM Safranin O.

  • Mitochondria Addition: Add 0.5 mg/mL of mitochondria and allow them to energize with a respiratory substrate (e.g., 5 mM succinate). This will cause a decrease in fluorescence as the dye is taken up.

  • Test Compound: Add this compound or vehicle. A rapid increase in fluorescence indicates mitochondrial depolarization (loss of ΔΨ).[1][2]

  • Positive Control: Add an uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at the end of the experiment to induce complete depolarization and establish the maximum fluorescence signal.

Protocol 4: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester calcium before the mPTP opens.

  • Assay Setup: In a fluorometer cuvette, add 2 mL of incubation buffer containing 0.5 µM Calcium Green-5N (a fluorescent Ca²⁺ indicator), respiratory substrates (e.g., 5 mM glutamate/malate), and 0.5 mg/mL mitochondria.

  • Calcium Pulses: After a stable baseline is achieved, add sequential pulses of a known concentration of CaCl₂ (e.g., 20 nmol) every 60 seconds.

  • mPTP Opening: Mitochondria will take up the calcium, indicated by a low and stable extra-mitochondrial Ca²⁺ signal. When the mPTP opens, mitochondria will release all sequestered calcium, causing a large and sustained increase in fluorescence.

  • Test Compound: Pre-incubate mitochondria with this compound or vehicle before starting the calcium pulses.

  • Data Analysis: Calculate the total amount of Ca²⁺ taken up before mPTP opening. A reduced CRC in the presence of the test compound indicates sensitization of the mPTP.[2]

References

Application Notes and Protocols: Investigating the Effects of Methyl 3-hydroxypentadecanoate on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct experimental data on the specific effects of Methyl 3-hydroxypentadecanoate on mitochondrial function is currently available in the published literature. The following application notes and protocols are based on studies of structurally similar long-chain 3-hydroxy fatty acids (LC3HFAs), such as 3-hydroxytetradecanoic acid (3-HTA) and 3-hydroxypalmitic acid (3-HPA). These molecules accumulate in inherited disorders of mitochondrial fatty acid β-oxidation, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (MTP) deficiencies.[1][2] It is hypothesized that this compound may exert similar effects, but this requires direct experimental validation.

Introduction

Long-chain 3-hydroxy fatty acids are intermediates in the mitochondrial β-oxidation of fatty acids, a critical pathway for energy production in tissues with high energy demand, such as the heart and skeletal muscle.[3] Pathological accumulation of these intermediates, as seen in LCHAD and MTP deficiencies, is associated with severe clinical manifestations, including cardiomyopathy and rhabdomyolysis.[1][2] Research on analogous 3-hydroxy fatty acids indicates that they can significantly impair mitochondrial function by acting as uncouplers of oxidative phosphorylation and inducers of the mitochondrial permeability transition pore (mPTP).[1][2] These notes provide a framework for investigating whether this compound, a C15 methyl ester of this fatty acid class, shares these properties.

Potential Effects on Mitochondrial Function (Based on Analogous Compounds)

Studies on 3-HTA (C14) and 3-HPA (C16) have revealed several key effects on isolated mitochondria. These findings are summarized below and provide a basis for forming hypotheses about the action of this compound.

Data Presentation

Table 1: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Respiration in Heart Mitochondria [1]

ParameterSubstrateControl3-HTA (100 µM)3-HPA (100 µM)
State 4 Respiration (nmol O₂/min/mg) Glutamate/Malate18.2 ± 1.145.3 ± 3.239.8 ± 2.5
Succinate35.1 ± 2.489.5 ± 5.175.4 ± 4.8
Respiratory Control Ratio (RCR) Glutamate/Malate6.5 ± 0.41.8 ± 0.12.1 ± 0.2
Succinate3.8 ± 0.21.5 ± 0.11.7 ± 0.1
ADP/O Ratio Glutamate/Malate2.8 ± 0.11.2 ± 0.11.5 ± 0.1
Succinate1.8 ± 0.11.1 ± 0.11.3 ± 0.1
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is extrapolated from published research on analogous compounds.

Table 2: Effect of 3-Hydroxy Fatty Acids on Mitochondrial Parameters in Skeletal Muscle Mitochondria [2]

ParameterControl3-HTA (50 µM)3-HPA (50 µM)
Mitochondrial Membrane Potential (ΔΨ, % of control) 100%45 ± 5%38 ± 6%
NAD(P)H Content (% of control) 100%55 ± 7%48 ± 8%
Ca²⁺ Retention Capacity (nmol/mg protein) 120 ± 1535 ± 8%28 ± 6%
*Data are presented as mean ± SD. *p < 0.05 compared to control. Data is extrapolated from published research on analogous compounds.

Proposed Signaling Pathways and Experimental Workflow

The data from related compounds suggest that LC3HFAs disrupt mitochondrial function through two primary mechanisms: uncoupling oxidative phosphorylation and inducing the mitochondrial permeability transition pore (mPTP).

cluster_0 Mitochondrial Matrix cluster_1 Intermembrane Space ETC Electron Transport Chain (ETC) Proton_Gradient H⁺ Gradient ETC->Proton_Gradient Pumps H⁺ ROS ROS Production ETC->ROS Electron Leak ATP_Synthase ATP Synthase ATP_Prod ATP Production ATP_Synthase->ATP_Prod mPTP mPTP Cell_Stress Cellular Stress / Injury mPTP->Cell_Stress Matrix Swelling, ΔΨ Collapse Ca_Matrix Ca²⁺ Ca_Matrix->mPTP Induces Opening Proton_Gradient->ATP_Synthase Drives ATP Synthesis LC3HFA This compound (or analogous LC3HFA) LC3HFA->mPTP 2. Sensitizes to Ca²⁺ Uncoupling Protonophoric Action (Uncoupling) LC3HFA->Uncoupling 1. Inserts into Inner Membrane Uncoupling->Proton_Gradient Dissipates Gradient Uncoupling->ATP_Prod Decreases

Caption: Proposed mechanism of LC3HFA-induced mitochondrial dysfunction.

cluster_assays Parallel Bioenergetic Assays start Start: Prepare Isolated Mitochondria (e.g., from rat liver, heart, or muscle) compound Treat Mitochondria with This compound (Vehicle Control vs. Test Concentrations) start->compound resp 1. High-Resolution Respirometry (O₂ Consumption) compound->resp mmp 2. Membrane Potential Assay (e.g., Safranin O / TMRM) compound->mmp ros 3. ROS Production Assay (e.g., Amplex Red) compound->ros mptp 4. Ca²⁺ Retention & Swelling Assay (e.g., Calcium Green-5N) compound->mptp analysis Data Analysis: Compare treated vs. control for: - RCR, State 3/4 rates - ΔΨ changes - H₂O₂ production rate - Ca²⁺ capacity conclusion Conclusion: Determine if compound acts as uncoupler, mPTP inducer, or inhibitor. analysis->conclusion

Caption: Experimental workflow for assessing mitochondrial toxicity.

Experimental Protocols

The following protocols are adapted from methodologies used to study 3-HTA and 3-HPA.[1][2] They should be optimized for the specific experimental setup.

Protocol 1: Isolation of Rat Skeletal Muscle Mitochondria
  • Tissue Homogenization: Euthanize a rat according to approved animal care protocols. Immediately excise skeletal muscle (e.g., gastrocnemius) and place it in ice-cold isolation buffer (250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4). Mince the tissue thoroughly.

  • Protease Digestion: Add trypsin (0.5 mg/g tissue) and incubate on ice for 30 minutes with gentle stirring.

  • Homogenization: Stop the digestion by adding an equal volume of isolation buffer containing 1 mg/mL bovine serum albumin (BSA). Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending it in isolation buffer with BSA and centrifuging again at 10,000 x g for 10 minutes.

  • Final Pellet: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer without substrates) and determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Measurement of Mitochondrial Respiration

This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k).

  • Chamber Setup: Calibrate the oxygen electrodes in 2 mL of respiration buffer (120 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM MgCl₂, 5 mM KH₂PO₄, pH 7.4) at 37°C.

  • Mitochondria Addition: Add isolated mitochondria to a final concentration of 0.2-0.5 mg/mL. Allow the signal to stabilize.

  • Substrate Addition (Complex I): Add Complex I-linked substrates, such as glutamate (10 mM) and malate (5 mM), to initiate LEAK respiration (State 2).

  • Test Compound: Add this compound (e.g., 10-100 µM) or vehicle control (e.g., ethanol or DMSO). An increase in oxygen consumption indicates uncoupling.

  • State 3 Respiration: Add a saturating amount of ADP (e.g., 1 mM) to induce State 3 respiration (oxidative phosphorylation).

  • State 4 Respiration: After all ADP is phosphorylated to ATP, the respiration rate will slow to State 4 (resting state).

  • Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4) and the ADP/O ratio. A decrease in both values is indicative of an uncoupling effect.[1]

Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨ)

This protocol uses the fluorescent dye Safranin O, which is quenched upon entering energized mitochondria.

  • Assay Setup: In a fluorometer cuvette, add 2 mL of incubation buffer (same as respiration buffer) containing 5 µM Safranin O.

  • Mitochondria Addition: Add 0.5 mg/mL of mitochondria and allow them to energize with a respiratory substrate (e.g., 5 mM succinate). This will cause a decrease in fluorescence as the dye is taken up.

  • Test Compound: Add this compound or vehicle. A rapid increase in fluorescence indicates mitochondrial depolarization (loss of ΔΨ).[1][2]

  • Positive Control: Add an uncoupler like CCCP (carbonyl cyanide m-chlorophenyl hydrazone) at the end of the experiment to induce complete depolarization and establish the maximum fluorescence signal.

Protocol 4: Calcium Retention Capacity (CRC) Assay

This assay measures the ability of mitochondria to sequester calcium before the mPTP opens.

  • Assay Setup: In a fluorometer cuvette, add 2 mL of incubation buffer containing 0.5 µM Calcium Green-5N (a fluorescent Ca²⁺ indicator), respiratory substrates (e.g., 5 mM glutamate/malate), and 0.5 mg/mL mitochondria.

  • Calcium Pulses: After a stable baseline is achieved, add sequential pulses of a known concentration of CaCl₂ (e.g., 20 nmol) every 60 seconds.

  • mPTP Opening: Mitochondria will take up the calcium, indicated by a low and stable extra-mitochondrial Ca²⁺ signal. When the mPTP opens, mitochondria will release all sequestered calcium, causing a large and sustained increase in fluorescence.

  • Test Compound: Pre-incubate mitochondria with this compound or vehicle before starting the calcium pulses.

  • Data Analysis: Calculate the total amount of Ca²⁺ taken up before mPTP opening. A reduced CRC in the presence of the test compound indicates sensitization of the mPTP.[2]

References

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of Long-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain fatty acid methyl esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing long-chain fatty acids by GC-MS?

A1: Long-chain fatty acids are polar compounds that tend to form hydrogen bonds, which can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1][2] Derivatization, typically through esterification to form FAMEs, converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester.[1][2] This chemical modification improves chromatographic separation and detection by GC-MS.[1]

Q2: What is the most common derivatization method for long-chain fatty acids?

A2: The most common method is esterification to form FAMEs.[1] This is often achieved through acid-catalyzed methylation using reagents like boron trifluoride in methanol (BF3-methanol) or hydrochloric acid in methanol (HCl-methanol).[3][4] These methods are effective, but require careful optimization of reaction time and temperature to ensure complete derivatization.[3] Another approach is using TMS-diazomethane, which is a straightforward reaction that produces clean products suitable for GC-MS analysis.[5]

Q3: How do I choose the right GC column for long-chain FAME analysis?

A3: The choice of GC column is critical for successful FAME analysis and depends on the specific sample composition and analytical goals.[6]

  • Polar Columns: For general FAME analysis, especially for separating saturated and unsaturated FAMEs, polar columns like those with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax, SUPELCOWAX) are widely used.[6][7][8]

  • Highly Polar Columns: For complex separations, such as resolving cis and trans isomers, highly polar cyanopropyl silicone columns (e.g., CP-Sil 88, HP-88, SP-2560) are preferred.[6][7][9] These columns often require longer run times to achieve good separation.[9]

  • Non-Polar Columns: Non-polar columns are generally not the first choice for FAME analysis but can be useful for separating FAMEs based on their boiling points and for analyzing other high-molecular-weight lipids.[7][10]

Q4: Can I use one calibration curve for all my long-chain FAMEs?

A4: For accurate quantification, it is highly recommended to generate a separate calibration curve for each FAME being analyzed.[3] Different FAMEs can have different responses in the detector, and using a single curve can lead to inaccurate results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your GC-MS analysis of long-chain FAMEs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my long-chain FAMEs. What could be the cause and how can I fix it?

A: Peak tailing in FAME analysis can arise from several factors related to both the sample and the GC-MS system.

  • Incomplete Derivatization: Free, underivatized fatty acids are highly polar and can interact with active sites in the GC system, causing tailing.[2]

    • Solution: Ensure your derivatization reaction goes to completion. You may need to optimize the reaction time, temperature, or the amount of derivatizing agent.[3]

  • Active Sites in the GC System: Contamination or degradation of the injector liner, column, or detector can create active sites where polar analytes can adsorb, leading to tailing.[11][12]

    • Solution:

      • Injector Maintenance: Regularly replace the injector liner and septum. Using a liner with deactivated wool can help trap non-volatile residues.[11]

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.[13]

  • Improper Column Installation: A poor column connection at the inlet or detector can cause dead volume and lead to peak tailing.[13]

    • Solution: Ensure the column is installed correctly, with the appropriate ferrule and tightness, following the instrument manufacturer's guidelines.

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[13]

    • Solution: Choose a solvent that is compatible with your column's polarity. For example, use a non-polar solvent like hexane for a polar column.

Issue 2: Poor Resolution and Co-elution

Q: I am having trouble separating critical pairs of long-chain FAME isomers. How can I improve the resolution?

A: Improving the resolution of closely eluting FAMEs often requires optimizing the chromatographic conditions.

  • Column Selection: The choice of column is paramount for resolution. For complex mixtures, especially those containing positional or geometric isomers, a highly polar cyanopropyl silicone column (e.g., CP-Sil 88, HP-88) is often necessary.[6][9][14] Longer columns (e.g., 100 m) can also provide better resolution, though at the cost of longer analysis times.[6][9]

  • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting peaks.[15]

    • Solution: Optimize your temperature program by decreasing the ramp rate, especially during the elution of the target FAMEs.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

  • Film Thickness: Thinner film columns generally provide better resolution for high-boiling point analytes like long-chain FAMEs.[10][16]

Issue 3: Low Sensitivity and Poor Recovery

Q: My signal intensity for long-chain FAMEs is very low, and my recovery is inconsistent. What are the potential causes?

A: Low sensitivity and poor recovery are often linked to issues in sample preparation or the GC-MS system itself.

  • Incomplete Derivatization and Extraction: If the fatty acids are not completely converted to FAMEs, or if the FAMEs are not efficiently extracted into the organic solvent, the amount of analyte reaching the detector will be reduced.[3]

    • Solution: Re-evaluate and optimize your derivatization and extraction protocols. Ensure the chosen derivatization reagent and reaction conditions are suitable for your specific fatty acids.[3]

  • Thermal Degradation: Long-chain FAMEs, particularly unsaturated ones, can degrade at high temperatures in the injector or column.[17][18]

    • Solution: Use the lowest possible injector and oven temperatures that still allow for good chromatography. Check for any active sites in the injector that could catalyze degradation. Some studies suggest that significant degradation of saturated fatty acids begins around 140°C with prolonged heating.[17][18]

  • Injector Discrimination: High molecular weight compounds like long-chain FAMEs can be difficult to transfer efficiently from the injector to the column, a phenomenon known as injector discrimination.

    • Solution: Optimize your injection parameters, including injector temperature and injection speed. A pulsed splitless injection can sometimes improve the transfer of high-boiling analytes.

  • MS Detector Settings: The sensitivity of the MS detector can be optimized for your target analytes.

    • Solution: For improved sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode.[19][20] This involves monitoring only a few characteristic ions for each FAME, which significantly increases the signal-to-noise ratio.[19] Positive Chemical Ionization (PCI) can also offer higher sensitivity for unsaturated fatty acids compared to Electron Ionization (EI).[21]

Quantitative Data Summary

The following tables summarize key parameters for GC column selection and typical derivatization methods for long-chain FAME analysis.

Table 1: GC Column Selection Guide for Long-Chain FAMEs

Stationary Phase TypeCommon Column NamesPolarityPrimary ApplicationsAdvantagesDisadvantages
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax, SUPELCOWAX, FAMEWAXPolarGeneral analysis of saturated and unsaturated FAMEs.[6][8][22]Good general-purpose columns, provide separation by carbon chain length and degree of unsaturation.[9]May not resolve complex cis/trans isomers.[9]
Cyanopropyl SiliconeCP-Sil 88, HP-88, SP-2560, Rt-2560Highly PolarSeparation of complex mixtures, including cis/trans and positional isomers.[6][9][14]Excellent resolution of isomeric FAMEs.[9][14]Can have issues with overlapping peaks of different chain lengths, may require long columns and run times.[7][9]
Phenyl DimethylpolysiloxaneMDN-35Mid-PolarityGeneral purpose, may be used for FAMEs but with limitations.More thermally stable than highly polar phases.May provide poor resolution for long-chain FAMEs.[23]
Non-PolarDB-1, DB-5Non-PolarSeparation based on boiling point, analysis of other lipids.[7]Very stable at high temperatures.Not ideal for separating FAMEs by degree of unsaturation or isomerism.

Table 2: Comparison of Common Derivatization Methods for Long-Chain Fatty Acids

Derivatization ReagentCatalystTypical Reaction ConditionsAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF3-Methanol)BF3 (Lewis Acid)Heat at 60-100°C for 5-30 minutes.[2][5]Widely used and effective for a broad range of fatty acids.Reagent is moisture-sensitive and corrosive. Requires heating.
Hydrochloric Acid-Methanol (HCl-Methanol)HCl (Brønsted Acid)Heat at 60-100°C for 1-2 hours.[4]Inexpensive and readily available.Can be slower than other methods.[4] Requires heating.
Sulfuric Acid-Methanol (H2SO4-Methanol)H2SO4 (Brønsted Acid)Heat at 55°C for several hours or at higher temperatures for shorter times.[5]Cost-effective and efficient.[4]Requires heating and careful handling of concentrated acid.
TMS-DiazomethaneNone (direct methylation)Room temperature, rapid reaction.[5]Fast, clean reaction at room temperature.Reagent is toxic and potentially explosive.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Long-Chain Fatty Acids to FAMEs

This protocol provides a general guideline for the preparation of FAMEs from a lipid sample using an acid catalyst.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0) to the sample.

  • Reagent Addition: Add 2 mL of 5% HCl in methanol (or 14% BF3-methanol).

  • Reaction: Cap the tube tightly and heat at 80-90°C for 1-2 hours in a heating block or water bath.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Long-Chain FAMEs

This is a general GC-MS method that can be adapted for the analysis of long-chain FAMEs. Optimization will be required based on the specific analytes and instrument.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) or SIM mode for target analytes. For SIM mode, select characteristic ions for each FAME of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., BF3-Methanol) Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for GC-MS analysis of long-chain FAMEs.

Troubleshooting_Workflow Start Problem Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Check_Deriv Check Derivatization Protocol Peak_Shape->Check_Deriv Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No Optimize_Column Optimize Column & Temperature Program Resolution->Optimize_Column Yes Check_Prep Check Sample Prep & Extraction Sensitivity->Check_Prep Yes End Problem Resolved Sensitivity->End No Check_GC_System Check GC System (Inlet, Column) Check_Deriv->Check_GC_System Check_GC_System->End Optimize_Flow Optimize Carrier Gas Flow Optimize_Column->Optimize_Flow Optimize_Flow->End Check_Temp Check for Thermal Degradation Check_Prep->Check_Temp Optimize_MS Optimize MS Parameters (SIM/PCI) Check_Temp->Optimize_MS Optimize_MS->End

Caption: Troubleshooting workflow for common issues in long-chain FAME analysis.

References

Technical Support Center: GC-MS Analysis of Long-Chain FAMEs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of long-chain fatty acid methyl esters (FAMEs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for analyzing long-chain fatty acids by GC-MS?

A1: Long-chain fatty acids are polar compounds that tend to form hydrogen bonds, which can lead to poor chromatographic performance, including peak tailing and low sensitivity.[1][2] Derivatization, typically through esterification to form FAMEs, converts the polar carboxyl group into a less polar, more volatile, and more thermally stable ester.[1][2] This chemical modification improves chromatographic separation and detection by GC-MS.[1]

Q2: What is the most common derivatization method for long-chain fatty acids?

A2: The most common method is esterification to form FAMEs.[1] This is often achieved through acid-catalyzed methylation using reagents like boron trifluoride in methanol (BF3-methanol) or hydrochloric acid in methanol (HCl-methanol).[3][4] These methods are effective, but require careful optimization of reaction time and temperature to ensure complete derivatization.[3] Another approach is using TMS-diazomethane, which is a straightforward reaction that produces clean products suitable for GC-MS analysis.[5]

Q3: How do I choose the right GC column for long-chain FAME analysis?

A3: The choice of GC column is critical for successful FAME analysis and depends on the specific sample composition and analytical goals.[6]

  • Polar Columns: For general FAME analysis, especially for separating saturated and unsaturated FAMEs, polar columns like those with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, HP-INNOWax, SUPELCOWAX) are widely used.[6][7][8]

  • Highly Polar Columns: For complex separations, such as resolving cis and trans isomers, highly polar cyanopropyl silicone columns (e.g., CP-Sil 88, HP-88, SP-2560) are preferred.[6][7][9] These columns often require longer run times to achieve good separation.[9]

  • Non-Polar Columns: Non-polar columns are generally not the first choice for FAME analysis but can be useful for separating FAMEs based on their boiling points and for analyzing other high-molecular-weight lipids.[7][10]

Q4: Can I use one calibration curve for all my long-chain FAMEs?

A4: For accurate quantification, it is highly recommended to generate a separate calibration curve for each FAME being analyzed.[3] Different FAMEs can have different responses in the detector, and using a single curve can lead to inaccurate results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your GC-MS analysis of long-chain FAMEs.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My chromatogram shows significant peak tailing for my long-chain FAMEs. What could be the cause and how can I fix it?

A: Peak tailing in FAME analysis can arise from several factors related to both the sample and the GC-MS system.

  • Incomplete Derivatization: Free, underivatized fatty acids are highly polar and can interact with active sites in the GC system, causing tailing.[2]

    • Solution: Ensure your derivatization reaction goes to completion. You may need to optimize the reaction time, temperature, or the amount of derivatizing agent.[3]

  • Active Sites in the GC System: Contamination or degradation of the injector liner, column, or detector can create active sites where polar analytes can adsorb, leading to tailing.[11][12]

    • Solution:

      • Injector Maintenance: Regularly replace the injector liner and septum. Using a liner with deactivated wool can help trap non-volatile residues.[11]

      • Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, you may need to trim the first few centimeters of the column or replace it entirely.[13]

  • Improper Column Installation: A poor column connection at the inlet or detector can cause dead volume and lead to peak tailing.[13]

    • Solution: Ensure the column is installed correctly, with the appropriate ferrule and tightness, following the instrument manufacturer's guidelines.

  • Solvent-Phase Mismatch: Injecting a sample in a solvent that is not compatible with the column's stationary phase can cause peak distortion.[13]

    • Solution: Choose a solvent that is compatible with your column's polarity. For example, use a non-polar solvent like hexane for a polar column.

Issue 2: Poor Resolution and Co-elution

Q: I am having trouble separating critical pairs of long-chain FAME isomers. How can I improve the resolution?

A: Improving the resolution of closely eluting FAMEs often requires optimizing the chromatographic conditions.

  • Column Selection: The choice of column is paramount for resolution. For complex mixtures, especially those containing positional or geometric isomers, a highly polar cyanopropyl silicone column (e.g., CP-Sil 88, HP-88) is often necessary.[6][9][14] Longer columns (e.g., 100 m) can also provide better resolution, though at the cost of longer analysis times.[6][9]

  • Temperature Program: A slower oven temperature ramp rate can improve the separation of closely eluting peaks.[15]

    • Solution: Optimize your temperature program by decreasing the ramp rate, especially during the elution of the target FAMEs.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between resolution and analysis time.

  • Film Thickness: Thinner film columns generally provide better resolution for high-boiling point analytes like long-chain FAMEs.[10][16]

Issue 3: Low Sensitivity and Poor Recovery

Q: My signal intensity for long-chain FAMEs is very low, and my recovery is inconsistent. What are the potential causes?

A: Low sensitivity and poor recovery are often linked to issues in sample preparation or the GC-MS system itself.

  • Incomplete Derivatization and Extraction: If the fatty acids are not completely converted to FAMEs, or if the FAMEs are not efficiently extracted into the organic solvent, the amount of analyte reaching the detector will be reduced.[3]

    • Solution: Re-evaluate and optimize your derivatization and extraction protocols. Ensure the chosen derivatization reagent and reaction conditions are suitable for your specific fatty acids.[3]

  • Thermal Degradation: Long-chain FAMEs, particularly unsaturated ones, can degrade at high temperatures in the injector or column.[17][18]

    • Solution: Use the lowest possible injector and oven temperatures that still allow for good chromatography. Check for any active sites in the injector that could catalyze degradation. Some studies suggest that significant degradation of saturated fatty acids begins around 140°C with prolonged heating.[17][18]

  • Injector Discrimination: High molecular weight compounds like long-chain FAMEs can be difficult to transfer efficiently from the injector to the column, a phenomenon known as injector discrimination.

    • Solution: Optimize your injection parameters, including injector temperature and injection speed. A pulsed splitless injection can sometimes improve the transfer of high-boiling analytes.

  • MS Detector Settings: The sensitivity of the MS detector can be optimized for your target analytes.

    • Solution: For improved sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode.[19][20] This involves monitoring only a few characteristic ions for each FAME, which significantly increases the signal-to-noise ratio.[19] Positive Chemical Ionization (PCI) can also offer higher sensitivity for unsaturated fatty acids compared to Electron Ionization (EI).[21]

Quantitative Data Summary

The following tables summarize key parameters for GC column selection and typical derivatization methods for long-chain FAME analysis.

Table 1: GC Column Selection Guide for Long-Chain FAMEs

Stationary Phase TypeCommon Column NamesPolarityPrimary ApplicationsAdvantagesDisadvantages
Polyethylene Glycol (PEG)DB-WAX, HP-INNOWax, SUPELCOWAX, FAMEWAXPolarGeneral analysis of saturated and unsaturated FAMEs.[6][8][22]Good general-purpose columns, provide separation by carbon chain length and degree of unsaturation.[9]May not resolve complex cis/trans isomers.[9]
Cyanopropyl SiliconeCP-Sil 88, HP-88, SP-2560, Rt-2560Highly PolarSeparation of complex mixtures, including cis/trans and positional isomers.[6][9][14]Excellent resolution of isomeric FAMEs.[9][14]Can have issues with overlapping peaks of different chain lengths, may require long columns and run times.[7][9]
Phenyl DimethylpolysiloxaneMDN-35Mid-PolarityGeneral purpose, may be used for FAMEs but with limitations.More thermally stable than highly polar phases.May provide poor resolution for long-chain FAMEs.[23]
Non-PolarDB-1, DB-5Non-PolarSeparation based on boiling point, analysis of other lipids.[7]Very stable at high temperatures.Not ideal for separating FAMEs by degree of unsaturation or isomerism.

Table 2: Comparison of Common Derivatization Methods for Long-Chain Fatty Acids

Derivatization ReagentCatalystTypical Reaction ConditionsAdvantagesDisadvantages
Boron Trifluoride-Methanol (BF3-Methanol)BF3 (Lewis Acid)Heat at 60-100°C for 5-30 minutes.[2][5]Widely used and effective for a broad range of fatty acids.Reagent is moisture-sensitive and corrosive. Requires heating.
Hydrochloric Acid-Methanol (HCl-Methanol)HCl (Brønsted Acid)Heat at 60-100°C for 1-2 hours.[4]Inexpensive and readily available.Can be slower than other methods.[4] Requires heating.
Sulfuric Acid-Methanol (H2SO4-Methanol)H2SO4 (Brønsted Acid)Heat at 55°C for several hours or at higher temperatures for shorter times.[5]Cost-effective and efficient.[4]Requires heating and careful handling of concentrated acid.
TMS-DiazomethaneNone (direct methylation)Room temperature, rapid reaction.[5]Fast, clean reaction at room temperature.Reagent is toxic and potentially explosive.

Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization of Long-Chain Fatty Acids to FAMEs

This protocol provides a general guideline for the preparation of FAMEs from a lipid sample using an acid catalyst.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a screw-cap glass tube. If the sample is in an aqueous solution, evaporate to dryness under a stream of nitrogen.

  • Internal Standard: Add a known amount of an appropriate internal standard (e.g., heptadecanoic acid, C17:0) to the sample.

  • Reagent Addition: Add 2 mL of 5% HCl in methanol (or 14% BF3-methanol).

  • Reaction: Cap the tube tightly and heat at 80-90°C for 1-2 hours in a heating block or water bath.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of water to the tube. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: GC-MS Analysis of Long-Chain FAMEs

This is a general GC-MS method that can be adapted for the analysis of long-chain FAMEs. Optimization will be required based on the specific analytes and instrument.

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: Agilent J&W DB-FATWAX UI, 30 m x 0.25 mm, 0.25 µm

  • Injector: Split/splitless inlet

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium, constant flow mode at 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes

  • MSD Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (m/z 50-550) or SIM mode for target analytes. For SIM mode, select characteristic ions for each FAME of interest.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lipid Sample Add_IS Add Internal Standard Sample->Add_IS Derivatization Derivatization (e.g., BF3-Methanol) Add_IS->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Drying Drying with Na2SO4 Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Peak_ID Peak Identification Detection->Peak_ID Quantification Quantification Peak_ID->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for GC-MS analysis of long-chain FAMEs.

Troubleshooting_Workflow Start Problem Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Resolution Poor Resolution? Peak_Shape->Resolution No Check_Deriv Check Derivatization Protocol Peak_Shape->Check_Deriv Yes Sensitivity Low Sensitivity? Resolution->Sensitivity No Optimize_Column Optimize Column & Temperature Program Resolution->Optimize_Column Yes Check_Prep Check Sample Prep & Extraction Sensitivity->Check_Prep Yes End Problem Resolved Sensitivity->End No Check_GC_System Check GC System (Inlet, Column) Check_Deriv->Check_GC_System Check_GC_System->End Optimize_Flow Optimize Carrier Gas Flow Optimize_Column->Optimize_Flow Optimize_Flow->End Check_Temp Check for Thermal Degradation Check_Prep->Check_Temp Optimize_MS Optimize MS Parameters (SIM/PCI) Check_Temp->Optimize_MS Optimize_MS->End

Caption: Troubleshooting workflow for common issues in long-chain FAME analysis.

References

Technical Support Center: Chiral HPLC of Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of chiral HPLC separation of hydroxy fatty acid methyl esters.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of hydroxy fatty acid methyl esters, offering systematic approaches to identify and resolve them.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows co-eluting or poorly resolved enantiomeric peaks. What steps can I take to improve the separation?

Answer: Achieving good resolution is the primary goal of chiral chromatography. If you are facing poor or no separation, follow this systematic workflow. The selection of the chiral stationary phase (CSP) is the most critical factor[1].

Troubleshooting Steps:

  • Evaluate Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and often successful for separating hydroxy fatty acid derivatives[2][3]. If you have no prior information, screening different CSPs is recommended[1].

  • Optimize Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the selectivity[3].

    • Normal Phase: This is the most common mode for this application. Systematically adjust the concentration and type of the alcohol modifier. For example, vary the percentage of isopropanol or ethanol in n-hexane[1][4]. Mobile phases like hexane-isopropanol are frequently used[4].

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase[1]. For instance, an isocratic mobile phase of MeOH/H₂O/formic acid (96:4:0.1) has been used successfully[5].

    • Additives: For acidic or basic compounds, adding a small amount (typically 0.1%) of a competing acid (like trifluoroacetic acid, TFA) or base (like diethylamine, DEA) can significantly improve selectivity and peak shape[1][2].

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate increases the time for interactions between the analytes and the CSP, which can enhance resolution[1].

  • Vary Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations[1]. Using a column oven to maintain a stable temperature is crucial for reproducibility. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen[1].

G start Start: Poor or No Resolution csp Step 1: Evaluate CSP Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Step 2: Optimize Mobile Phase - Adjust modifier % (Normal Phase) - Adjust organic/aqueous ratio (RP) - Add TFA or DEA csp->mobile_phase Yes screen_csp Screen alternative CSPs (e.g., Amylose vs. Cellulose) csp->screen_csp No flow_rate Step 3: Adjust Flow Rate Try reducing the flow rate mobile_phase->flow_rate temperature Step 4: Vary Temperature Screen different temperatures (e.g., 15°C, 25°C, 40°C) flow_rate->temperature end Resolution Achieved temperature->end screen_csp->mobile_phase

Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peaks are tailing or fronting. How can I improve the peak symmetry?

Answer: Peak asymmetry can compromise resolution and quantification. The following decision tree can help diagnose and resolve these issues.

Troubleshooting Steps:

  • Assess All Peaks: First, determine if the tailing or fronting affects all peaks or only the analyte peaks. If all peaks are affected, it likely indicates a system-level issue[1].

  • Troubleshooting Tailing Peaks:

    • Chemical Effects: Tailing is often caused by secondary interactions between the analyte and the stationary phase. Adding an acidic or basic modifier to the mobile phase can suppress these unwanted interactions[1].

    • System Issues: If all peaks tail, check for extra-column volume. Ensure tubing between the injector, column, and detector is as short and narrow as possible. A partially blocked column inlet frit can also cause tailing; this can sometimes be resolved by back-flushing the column[6].

  • Troubleshooting Fronting Peaks:

    • Sample Overload: This is a common cause of fronting. The peak shape often resembles a right triangle. Try reducing the sample concentration or injection volume.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself[1].

G start Start: Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting secondary_int Are there secondary interactions? tailing->secondary_int overload Is sample overloaded? fronting->overload solvent Is sample solvent stronger than mobile phase? overload->solvent No reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes match_solvent Dissolve sample in mobile phase solvent->match_solvent Yes end Peak Shape Improved solvent->end No extra_column Is extra-column volume minimal? secondary_int->extra_column No add_modifier Add mobile phase modifier (e.g., 0.1% TFA or DEA) secondary_int->add_modifier Yes check_tubing Check/shorten tubing, check for blockages extra_column->check_tubing No extra_column->end Yes add_modifier->end check_tubing->end reduce_conc->end match_solvent->end

Caption: Decision tree for troubleshooting peak tailing and fronting.
Issue 3: Irreproducible Retention Times and/or Resolution

Question: My retention times and resolution are shifting between injections or between different days. What is causing this instability?

Answer: Poor reproducibility is a significant challenge that can invalidate results. Several factors related to the mobile phase, column, and system can contribute to this issue.

Key Factors Influencing Reproducibility:

  • Mobile Phase Preparation: The composition of the mobile phase must be precisely controlled for every run. This is especially true for the low-percentage alcohol modifiers used in normal-phase chromatography, where small variations can lead to significant shifts[1].

  • Column Equilibration: Chiral stationary phases can require longer equilibration times to reach a stable state compared to achiral phases, particularly when the mobile phase composition is changed[1]. Ensure the column is equilibrated until a stable baseline and consistent retention times for a standard are achieved.

  • Temperature Control: Selectivity in chiral separations can be highly sensitive to temperature fluctuations. A reliable column oven is essential for maintaining a constant and uniform temperature to ensure reproducible results[1].

  • Column History and "Memory Effects": Strongly adsorbed sample components or mobile phase additives can alter the stationary phase surface, affecting subsequent analyses. This "memory effect" is more prevalent in isocratic separations[7]. If you suspect this, it is crucial to flush the column thoroughly. For immobilized columns, a flush with a strong solvent may be necessary to reset the stationary phase[6].

G repro Reproducible Chiral Separation mp Consistent Mobile Phase Preparation mp->repro temp Stable Column Temperature temp->repro equil Thorough Column Equilibration equil->repro sample Consistent Sample Preparation sample->repro flush Adequate Column Flushing Protocol flush->repro

Caption: Key factors for achieving reproducible chiral separations.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating hydroxy fatty acid methyl esters? A1: Polysaccharide-based CSPs are the most widely and successfully used for this class of compounds[2]. Columns with phases made of cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points[4]. Brands like Chiralcel™ and Chiralpak™ offer a variety of these phases[2][4][8].

Q2: Is derivatization of my hydroxy fatty acids necessary before chiral HPLC analysis? A2: Yes, derivatization is typically required for two reasons. First, fatty acids are converted to their methyl esters (FAMEs) to improve their chromatographic properties (e.g., volatility for GC, better peak shape in HPLC)[9][10]. Second, to enhance separation and/or detection, the hydroxyl group can be further derivatized. For example, conversion to 3,5-dinitrophenyl urethane (DNPU) derivatives provides a strong chromophore for UV detection and can improve chiral recognition by the stationary phase[11][12].

Q3: What are typical starting mobile phases for method development? A3: A good starting point for a normal-phase separation on a polysaccharide CSP would be a mixture of n-hexane and an alcohol modifier. A common mobile phase is n-hexane with a small percentage of isopropanol or ethanol (e.g., n-hexane/isopropanol 100:2, v/v)[4]. For reversed-phase mode, a mobile phase of methanol or acetonitrile with a water/buffer component is used. Adding a small amount of acid, like 0.1% formic acid, is common to improve peak shape for the free acids if they are not esterified[5].

Q4: How can I improve the detection sensitivity of my analysis? A4: If standard UV detection is not sensitive enough, there are two primary strategies. One is to derivatize the analyte with a tag that has a high molar absorptivity or is fluorescent. The 3,5-dinitrophenylurethane derivatization mentioned earlier significantly enhances UV detection[12]. The second, more modern approach is to use a mass spectrometer as the detector (HPLC-MS). HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers very high sensitivity and selectivity, allowing for detection at picogram to femtomole levels[8][13].

Q5: My sample is from a complex biological matrix. How should I prepare it? A5: Biological samples require cleanup to remove interferences like phospholipids and triglycerides that can contaminate the HPLC system and co-elute with your analytes. A typical workflow involves:

  • Lipid Extraction: A liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method) or solid-phase extraction (SPE) is performed to isolate the total lipid fraction.

  • Saponification/Transesterification: The extracted lipids are then treated to convert the esterified hydroxy fatty acids into their methyl esters. An acid-catalyzed reaction using BF₃-methanol or HCl in methanol is common[14][15].

  • Purification: The resulting FAMEs may need further purification, for example, using SPE to isolate the FAME fraction before injection.

Data and Protocols

Table 1: Examples of Chiral Stationary Phases and Conditions for Hydroxy Fatty Acid Separation
Chiral Stationary Phase (CSP)Analyte TypeMobile PhaseModeReference
Chiralcel™ OBMethyl hydroxyeicosatetraenoaten-Hexane / Isopropanol (100:2, v/v)Normal Phase[4]
Chiralcel™ ODEpoxy-eicosatrienoates (pentafluorobenzyl esters)Not specifiedNormal Phase[4]
N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine (bonded to silica)2-Hydroxy fatty acid methyl esters (as 3,5-DNPU derivatives)n-Hexane / 1,2-Dichloroethane / Ethanol (20:5:1, v/v/v)Normal Phase[12]
Lux 5 µm Cellulose-39-PAHSA enantiomersMethanol / Water / Formic Acid (96:4:0.1, v/v/v)Reversed Phase[5]
Chiralpak IA-U (1.6 µm)3-Hydroxy fatty acids (C8-C18)Gradient elution with UHPLC-MS/MSNot specified[8]
Lux i-Amylose-3Fatty acid esters of hydroxy fatty acids (FAHFAs)Acetonitrile-Methanol modifier with SFCSupercritical Fluid Chromatography[16]
Table 2: Detailed Example Protocol - Separation of Methyl Hydroxyeicosatetraenoate Enantiomers
ParameterValue
Column Chiralcel™ OB (250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (100:2, v/v)
Flow Rate 0.5 mL/min
Detection UV at 235 nm
Temperature Ambient
Reference Adapted from Falck et al. as cited in Christie, W.W.[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a general method for preparing FAMEs from a total lipid extract using boron trifluoride (BF₃) in methanol.

Materials:

  • Lipid sample (dried)

  • Toluene

  • 0.5 M NaOH in Methanol

  • 14% Boron Trifluoride (BF₃) in Methanol (Caution: Toxic and corrosive)

  • Saturated NaCl solution

  • n-Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Screw-cap test tubes with PTFE liners

Procedure:

  • Place the dried lipid extract (containing 1-10 mg of lipid) into a screw-cap test tube.

  • Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF₃ in methanol solution. Cap tightly and heat again at 100°C for 30 minutes. This step methylates the free fatty acids.

  • Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for HPLC analysis. The extract can be concentrated under a stream of nitrogen and reconstituted in the mobile phase if necessary.

This protocol is a general guideline adapted from common laboratory procedures. Reaction times and temperatures may need optimization depending on the specific lipids.[9][14][15]

Protocol 2: General Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a new chiral separation method.

Objective: To achieve baseline resolution (Rs > 1.5) of the target hydroxy fatty acid methyl ester enantiomers.

Procedure:

  • Column and Mobile Phase Screening (1st Pass):

    • Select 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).

    • For each column, screen with a set of standard normal-phase mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol) and, if applicable, a reversed-phase mobile phase (e.g., Acetonitrile/Water). Use a generic gradient to quickly determine if any separation is occurring[2].

  • Identify Promising Conditions:

    • Analyze the screening results. Identify the column/mobile phase combinations that show any degree of separation (even partial resolution).

  • Optimization (2nd Pass):

    • Select the most promising condition from the screening phase.

    • Convert to Isocratic: Based on the gradient results, determine an appropriate isocratic mobile phase composition[2].

    • Optimize Modifier Concentration: Finely tune the percentage of the alcohol modifier in the mobile phase. Test small increments (e.g., from 1% to 5% isopropanol in hexane).

    • Optimize Flow Rate and Temperature: Once a reasonable separation is achieved, investigate the effect of reducing the flow rate and varying the temperature to maximize resolution.

    • Additives: If peak shape is poor, evaluate the effect of adding 0.1% TFA or DEA to the mobile phase.

  • Validation:

    • Once optimal conditions are found, confirm the method's robustness by assessing reproducibility over multiple injections.

References

Technical Support Center: Chiral HPLC of Hydroxy Fatty Acid Methyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of chiral HPLC separation of hydroxy fatty acid methyl esters.

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of hydroxy fatty acid methyl esters, offering systematic approaches to identify and resolve them.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows co-eluting or poorly resolved enantiomeric peaks. What steps can I take to improve the separation?

Answer: Achieving good resolution is the primary goal of chiral chromatography. If you are facing poor or no separation, follow this systematic workflow. The selection of the chiral stationary phase (CSP) is the most critical factor[1].

Troubleshooting Steps:

  • Evaluate Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the basis of chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and often successful for separating hydroxy fatty acid derivatives[2][3]. If you have no prior information, screening different CSPs is recommended[1].

  • Optimize Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the selectivity[3].

    • Normal Phase: This is the most common mode for this application. Systematically adjust the concentration and type of the alcohol modifier. For example, vary the percentage of isopropanol or ethanol in n-hexane[1][4]. Mobile phases like hexane-isopropanol are frequently used[4].

    • Reversed Phase: Vary the organic modifier (e.g., acetonitrile, methanol) percentage and the pH of the aqueous phase[1]. For instance, an isocratic mobile phase of MeOH/H₂O/formic acid (96:4:0.1) has been used successfully[5].

    • Additives: For acidic or basic compounds, adding a small amount (typically 0.1%) of a competing acid (like trifluoroacetic acid, TFA) or base (like diethylamine, DEA) can significantly improve selectivity and peak shape[1][2].

  • Adjust Flow Rate: Chiral separations often benefit from lower flow rates than achiral separations. Reducing the flow rate increases the time for interactions between the analytes and the CSP, which can enhance resolution[1].

  • Vary Column Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations[1]. Using a column oven to maintain a stable temperature is crucial for reproducibility. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen[1].

G start Start: Poor or No Resolution csp Step 1: Evaluate CSP Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp mobile_phase Step 2: Optimize Mobile Phase - Adjust modifier % (Normal Phase) - Adjust organic/aqueous ratio (RP) - Add TFA or DEA csp->mobile_phase Yes screen_csp Screen alternative CSPs (e.g., Amylose vs. Cellulose) csp->screen_csp No flow_rate Step 3: Adjust Flow Rate Try reducing the flow rate mobile_phase->flow_rate temperature Step 4: Vary Temperature Screen different temperatures (e.g., 15°C, 25°C, 40°C) flow_rate->temperature end Resolution Achieved temperature->end screen_csp->mobile_phase

Caption: Troubleshooting workflow for poor enantiomeric resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My analyte peaks are tailing or fronting. How can I improve the peak symmetry?

Answer: Peak asymmetry can compromise resolution and quantification. The following decision tree can help diagnose and resolve these issues.

Troubleshooting Steps:

  • Assess All Peaks: First, determine if the tailing or fronting affects all peaks or only the analyte peaks. If all peaks are affected, it likely indicates a system-level issue[1].

  • Troubleshooting Tailing Peaks:

    • Chemical Effects: Tailing is often caused by secondary interactions between the analyte and the stationary phase. Adding an acidic or basic modifier to the mobile phase can suppress these unwanted interactions[1].

    • System Issues: If all peaks tail, check for extra-column volume. Ensure tubing between the injector, column, and detector is as short and narrow as possible. A partially blocked column inlet frit can also cause tailing; this can sometimes be resolved by back-flushing the column[6].

  • Troubleshooting Fronting Peaks:

    • Sample Overload: This is a common cause of fronting. The peak shape often resembles a right triangle. Try reducing the sample concentration or injection volume.

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself[1].

G start Start: Poor Peak Shape peak_type What is the peak shape? start->peak_type tailing Tailing Peak peak_type->tailing Tailing fronting Fronting Peak peak_type->fronting Fronting secondary_int Are there secondary interactions? tailing->secondary_int overload Is sample overloaded? fronting->overload solvent Is sample solvent stronger than mobile phase? overload->solvent No reduce_conc Reduce sample concentration or injection volume overload->reduce_conc Yes match_solvent Dissolve sample in mobile phase solvent->match_solvent Yes end Peak Shape Improved solvent->end No extra_column Is extra-column volume minimal? secondary_int->extra_column No add_modifier Add mobile phase modifier (e.g., 0.1% TFA or DEA) secondary_int->add_modifier Yes check_tubing Check/shorten tubing, check for blockages extra_column->check_tubing No extra_column->end Yes add_modifier->end check_tubing->end reduce_conc->end match_solvent->end

Caption: Decision tree for troubleshooting peak tailing and fronting.
Issue 3: Irreproducible Retention Times and/or Resolution

Question: My retention times and resolution are shifting between injections or between different days. What is causing this instability?

Answer: Poor reproducibility is a significant challenge that can invalidate results. Several factors related to the mobile phase, column, and system can contribute to this issue.

Key Factors Influencing Reproducibility:

  • Mobile Phase Preparation: The composition of the mobile phase must be precisely controlled for every run. This is especially true for the low-percentage alcohol modifiers used in normal-phase chromatography, where small variations can lead to significant shifts[1].

  • Column Equilibration: Chiral stationary phases can require longer equilibration times to reach a stable state compared to achiral phases, particularly when the mobile phase composition is changed[1]. Ensure the column is equilibrated until a stable baseline and consistent retention times for a standard are achieved.

  • Temperature Control: Selectivity in chiral separations can be highly sensitive to temperature fluctuations. A reliable column oven is essential for maintaining a constant and uniform temperature to ensure reproducible results[1].

  • Column History and "Memory Effects": Strongly adsorbed sample components or mobile phase additives can alter the stationary phase surface, affecting subsequent analyses. This "memory effect" is more prevalent in isocratic separations[7]. If you suspect this, it is crucial to flush the column thoroughly. For immobilized columns, a flush with a strong solvent may be necessary to reset the stationary phase[6].

G repro Reproducible Chiral Separation mp Consistent Mobile Phase Preparation mp->repro temp Stable Column Temperature temp->repro equil Thorough Column Equilibration equil->repro sample Consistent Sample Preparation sample->repro flush Adequate Column Flushing Protocol flush->repro

Caption: Key factors for achieving reproducible chiral separations.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating hydroxy fatty acid methyl esters? A1: Polysaccharide-based CSPs are the most widely and successfully used for this class of compounds[2]. Columns with phases made of cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are excellent starting points[4]. Brands like Chiralcel™ and Chiralpak™ offer a variety of these phases[2][4][8].

Q2: Is derivatization of my hydroxy fatty acids necessary before chiral HPLC analysis? A2: Yes, derivatization is typically required for two reasons. First, fatty acids are converted to their methyl esters (FAMEs) to improve their chromatographic properties (e.g., volatility for GC, better peak shape in HPLC)[9][10]. Second, to enhance separation and/or detection, the hydroxyl group can be further derivatized. For example, conversion to 3,5-dinitrophenyl urethane (DNPU) derivatives provides a strong chromophore for UV detection and can improve chiral recognition by the stationary phase[11][12].

Q3: What are typical starting mobile phases for method development? A3: A good starting point for a normal-phase separation on a polysaccharide CSP would be a mixture of n-hexane and an alcohol modifier. A common mobile phase is n-hexane with a small percentage of isopropanol or ethanol (e.g., n-hexane/isopropanol 100:2, v/v)[4]. For reversed-phase mode, a mobile phase of methanol or acetonitrile with a water/buffer component is used. Adding a small amount of acid, like 0.1% formic acid, is common to improve peak shape for the free acids if they are not esterified[5].

Q4: How can I improve the detection sensitivity of my analysis? A4: If standard UV detection is not sensitive enough, there are two primary strategies. One is to derivatize the analyte with a tag that has a high molar absorptivity or is fluorescent. The 3,5-dinitrophenylurethane derivatization mentioned earlier significantly enhances UV detection[12]. The second, more modern approach is to use a mass spectrometer as the detector (HPLC-MS). HPLC-MS, particularly with tandem mass spectrometry (MS/MS), offers very high sensitivity and selectivity, allowing for detection at picogram to femtomole levels[8][13].

Q5: My sample is from a complex biological matrix. How should I prepare it? A5: Biological samples require cleanup to remove interferences like phospholipids and triglycerides that can contaminate the HPLC system and co-elute with your analytes. A typical workflow involves:

  • Lipid Extraction: A liquid-liquid extraction (e.g., using a Folch or Bligh-Dyer method) or solid-phase extraction (SPE) is performed to isolate the total lipid fraction.

  • Saponification/Transesterification: The extracted lipids are then treated to convert the esterified hydroxy fatty acids into their methyl esters. An acid-catalyzed reaction using BF₃-methanol or HCl in methanol is common[14][15].

  • Purification: The resulting FAMEs may need further purification, for example, using SPE to isolate the FAME fraction before injection.

Data and Protocols

Table 1: Examples of Chiral Stationary Phases and Conditions for Hydroxy Fatty Acid Separation
Chiral Stationary Phase (CSP)Analyte TypeMobile PhaseModeReference
Chiralcel™ OBMethyl hydroxyeicosatetraenoaten-Hexane / Isopropanol (100:2, v/v)Normal Phase[4]
Chiralcel™ ODEpoxy-eicosatrienoates (pentafluorobenzyl esters)Not specifiedNormal Phase[4]
N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine (bonded to silica)2-Hydroxy fatty acid methyl esters (as 3,5-DNPU derivatives)n-Hexane / 1,2-Dichloroethane / Ethanol (20:5:1, v/v/v)Normal Phase[12]
Lux 5 µm Cellulose-39-PAHSA enantiomersMethanol / Water / Formic Acid (96:4:0.1, v/v/v)Reversed Phase[5]
Chiralpak IA-U (1.6 µm)3-Hydroxy fatty acids (C8-C18)Gradient elution with UHPLC-MS/MSNot specified[8]
Lux i-Amylose-3Fatty acid esters of hydroxy fatty acids (FAHFAs)Acetonitrile-Methanol modifier with SFCSupercritical Fluid Chromatography[16]
Table 2: Detailed Example Protocol - Separation of Methyl Hydroxyeicosatetraenoate Enantiomers
ParameterValue
Column Chiralcel™ OB (250 x 4.6 mm)
Mobile Phase n-Hexane / Isopropanol (100:2, v/v)
Flow Rate 0.5 mL/min
Detection UV at 235 nm
Temperature Ambient
Reference Adapted from Falck et al. as cited in Christie, W.W.[4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Preparation of Fatty Acid Methyl Esters (FAMEs)

This protocol describes a general method for preparing FAMEs from a total lipid extract using boron trifluoride (BF₃) in methanol.

Materials:

  • Lipid sample (dried)

  • Toluene

  • 0.5 M NaOH in Methanol

  • 14% Boron Trifluoride (BF₃) in Methanol (Caution: Toxic and corrosive)

  • Saturated NaCl solution

  • n-Hexane (HPLC grade)

  • Anhydrous Sodium Sulfate

  • Screw-cap test tubes with PTFE liners

Procedure:

  • Place the dried lipid extract (containing 1-10 mg of lipid) into a screw-cap test tube.

  • Add 1 mL of 0.5 M NaOH in methanol. Cap the tube tightly and heat at 100°C for 5-10 minutes to saponify the lipids.

  • Cool the tube to room temperature.

  • Add 2 mL of 14% BF₃ in methanol solution. Cap tightly and heat again at 100°C for 30 minutes. This step methylates the free fatty acids.

  • Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 2 mL of n-hexane.

  • Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to dry the extract.

  • The sample is now ready for HPLC analysis. The extract can be concentrated under a stream of nitrogen and reconstituted in the mobile phase if necessary.

This protocol is a general guideline adapted from common laboratory procedures. Reaction times and temperatures may need optimization depending on the specific lipids.[9][14][15]

Protocol 2: General Chiral HPLC Method Development Workflow

This protocol outlines a systematic approach to developing a new chiral separation method.

Objective: To achieve baseline resolution (Rs > 1.5) of the target hydroxy fatty acid methyl ester enantiomers.

Procedure:

  • Column and Mobile Phase Screening (1st Pass):

    • Select 2-3 polysaccharide-based chiral columns (e.g., one cellulose-based, one amylose-based).

    • For each column, screen with a set of standard normal-phase mobile phases (e.g., Hexane/Isopropanol, Hexane/Ethanol) and, if applicable, a reversed-phase mobile phase (e.g., Acetonitrile/Water). Use a generic gradient to quickly determine if any separation is occurring[2].

  • Identify Promising Conditions:

    • Analyze the screening results. Identify the column/mobile phase combinations that show any degree of separation (even partial resolution).

  • Optimization (2nd Pass):

    • Select the most promising condition from the screening phase.

    • Convert to Isocratic: Based on the gradient results, determine an appropriate isocratic mobile phase composition[2].

    • Optimize Modifier Concentration: Finely tune the percentage of the alcohol modifier in the mobile phase. Test small increments (e.g., from 1% to 5% isopropanol in hexane).

    • Optimize Flow Rate and Temperature: Once a reasonable separation is achieved, investigate the effect of reducing the flow rate and varying the temperature to maximize resolution.

    • Additives: If peak shape is poor, evaluate the effect of adding 0.1% TFA or DEA to the mobile phase.

  • Validation:

    • Once optimal conditions are found, confirm the method's robustness by assessing reproducibility over multiple injections.

References

Technical Support Center: Derivatization of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of hydroxylated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of these important biomolecules for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of hydroxylated fatty acids.

Q1: Why is derivatization of hydroxylated fatty acids necessary for GC-MS analysis?

A1: Derivatization is crucial for the GC-MS analysis of hydroxylated fatty acids for several reasons. In their natural state, these molecules have low volatility due to the presence of polar carboxyl and hydroxyl functional groups. These polar groups can also interact with the stationary phase of the GC column, leading to poor chromatographic peak shape, such as tailing, and inaccurate quantification.[1][2][3][4] Derivatization converts these polar functional groups into less polar and more volatile derivatives, making them suitable for GC analysis.[1][4]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

A2: The two most common derivatization approaches for hydroxylated fatty acids are:

  • Esterification: This method targets the carboxylic acid group, typically converting it into a methyl ester (fatty acid methyl ester or FAME). Common reagents include boron trifluoride in methanol (BF₃-methanol) and methanolic HCl.[1][3][4][5]

  • Silylation: This technique derivatizes both the carboxylic acid and hydroxyl groups by replacing the active hydrogens with a trimethylsilyl (TMS) group. Popular silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]

Q3: Is derivatization necessary for LC-MS analysis of hydroxylated fatty acids?

A3: While not always strictly necessary, derivatization can significantly enhance the LC-MS analysis of hydroxylated fatty acids. Derivatization can improve ionization efficiency, leading to increased sensitivity.[6][7] By introducing a charged group, derivatization can allow for analysis in positive ion mode, which can be more sensitive and selective for certain compounds.[6][7] It can also improve chromatographic separation.[8]

Q4: How do I choose between esterification and silylation?

A4: The choice between esterification and silylation depends on the specific analytical goals and the nature of the hydroxylated fatty acids.

  • Esterification (e.g., with BF₃-methanol) is a robust method for converting the carboxylic acid to a methyl ester. It is a good choice when the primary goal is to analyze the fatty acid profile and the hydroxyl group does not require derivatization for the intended analysis.

  • Silylation (e.g., with BSTFA) derivatizes both the carboxylic acid and the hydroxyl groups. This is advantageous when analyzing polyhydroxylated fatty acids or when it is desirable to reduce the polarity of the entire molecule for improved GC performance. Silylation can also be useful for confirming the presence of hydroxyl groups.

Q5: What are the main challenges when derivatizing short-chain versus long-chain hydroxylated fatty acids?

A5: The primary challenge with short-chain fatty acids is their higher volatility, which can lead to their loss during sample preparation steps like solvent evaporation. For long-chain fatty acids, solubility can be a concern, and they may require slightly longer reaction times or higher temperatures to ensure complete derivatization.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of hydroxylated fatty acids.

Troubleshooting Incomplete Derivatization

Problem: My chromatogram shows broad, tailing peaks for my hydroxylated fatty acids, or the peak areas are not reproducible. This suggests incomplete derivatization.

Possible Cause Recommended Solution
Presence of Water Moisture is a significant issue for both silylation and esterification reactions, as it can hydrolyze the reagents and the derivatives.[9] Ensure all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely before adding derivatization reagents. Consider using a drying agent like anhydrous sodium sulfate.
Insufficient Reagent An insufficient amount of derivatizing agent will lead to an incomplete reaction.[9] A molar excess of the reagent is recommended to drive the reaction to completion. For silylation, a general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens.
Suboptimal Reaction Conditions Reaction time and temperature are critical. For sterically hindered hydroxyl groups or long-chain fatty acids, longer reaction times or higher temperatures may be necessary. Optimize these parameters for your specific analytes. For example, with BF₃-methanol, a reaction time of 60 minutes at 60-100°C is common.[1]
Sample Matrix Effects Components in complex biological samples can interfere with the derivatization reaction.[10][11] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Troubleshooting Extraneous Peaks in the Chromatogram

Problem: I am observing unexpected peaks in my chromatogram that are not my target analytes.

Possible Cause Recommended Solution
Reagent Byproducts Derivatization reagents themselves or their byproducts can appear as peaks in the chromatogram. Prepare a reagent blank (without the sample) to identify these peaks. For silylating reagents like BSTFA, a solvent delay during GC acquisition can prevent the detection of early-eluting reagent peaks.
Side Reactions Under certain conditions, side reactions can occur. For example, when using BF₃-methanol with unsaturated fatty acids, methoxy artifacts can be formed.[5][12] It is important to use the appropriate concentration of the reagent and to control the reaction time and temperature to minimize these side products.
Contamination Contamination can come from various sources, including solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware. Running a blank can help identify sources of contamination.
Troubleshooting GC-MS Peak Shape Issues

Problem: Even after derivatization, I am observing peak tailing or fronting for my hydroxylated fatty acid derivatives.

Possible Cause Recommended Solution
Active Sites in the GC System Active sites in the GC inlet liner or the front of the GC column can cause peak tailing, especially for polar compounds.[13][14] Use a deactivated inlet liner and consider trimming a small portion (5-10 cm) from the front of the column.
Improper Column Installation An improperly installed column can lead to poor peak shape.[13][14] Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
Column Overload Injecting too much sample can lead to peak fronting.[14] Try diluting the sample or reducing the injection volume.
Incompatible Solvent A mismatch between the polarity of the injection solvent and the stationary phase can cause peak shape issues.[13] Ensure the solvent is appropriate for your column and analytes.

III. Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of hydroxylated fatty acids to their fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract or hydroxylated fatty acid standard

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-10 mg of the dried lipid extract into a screw-cap glass tube.

  • Add 2 mL of 14% BF₃-methanol reagent to the tube.

  • Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the derivatization of both the carboxylic acid and hydroxyl groups of hydroxylated fatty acids to form trimethylsilyl (TMS) derivatives.

Materials:

  • Dried lipid extract or hydroxylated fatty acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap glass vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample in a screw-cap glass vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is crucial.[3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.[15]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

IV. Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Hydroxylated Fatty Acids

FeatureBF₃-Methanol (Esterification)BSTFA + 1% TMCS (Silylation)
Target Functional Groups Carboxylic AcidsCarboxylic Acids, Hydroxyls, Amines
Typical Reaction Temperature 60 - 100°C[1]60 - 80°C[3]
Typical Reaction Time 10 - 60 minutes[1]30 - 60 minutes[3]
Volatility of Derivatives GoodExcellent
Sensitivity to Moisture High[3]Very High[9]
Potential Side Reactions Methoxy artifact formation with unsaturated fatty acids[5][12]Formation of multiple derivatives if reaction is incomplete
GC-MS Compatibility ExcellentExcellent

V. Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Esterification Esterification (e.g., BF3-Methanol) Drying->Esterification Derivatize Carboxyl Group Silylation Silylation (e.g., BSTFA) Drying->Silylation Derivatize Carboxyl & Hydroxyl Groups LCMS LC-MS Analysis Drying->LCMS Optional Derivatization GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS Troubleshooting_Logic Start Poor Chromatographic Results? Incomplete_Deriv Incomplete Derivatization? Start->Incomplete_Deriv Yes Extraneous_Peaks Extraneous Peaks? Start->Extraneous_Peaks No Check_Water Check for Moisture Incomplete_Deriv->Check_Water Yes Incomplete_Deriv->Extraneous_Peaks No Check_Reagent Increase Reagent Amount Check_Water->Check_Reagent Optimize_Conditions Optimize Time/ Temperature Check_Reagent->Optimize_Conditions Good_Chromatogram Good Chromatogram Optimize_Conditions->Good_Chromatogram Run_Blank Run Reagent Blank Extraneous_Peaks->Run_Blank Yes Peak_Shape_Issue Peak Tailing/ Fronting? Extraneous_Peaks->Peak_Shape_Issue No Check_Side_Reactions Adjust Conditions to Minimize Side Reactions Run_Blank->Check_Side_Reactions Check_Side_Reactions->Good_Chromatogram Check_GC_System Check Inlet Liner & Column Installation Peak_Shape_Issue->Check_GC_System Yes Peak_Shape_Issue->Good_Chromatogram No Check_Concentration Dilute Sample Check_GC_System->Check_Concentration Check_Concentration->Good_Chromatogram

References

Technical Support Center: Derivatization of Hydroxylated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of hydroxylated fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the derivatization of these important biomolecules for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the derivatization of hydroxylated fatty acids.

Q1: Why is derivatization of hydroxylated fatty acids necessary for GC-MS analysis?

A1: Derivatization is crucial for the GC-MS analysis of hydroxylated fatty acids for several reasons. In their natural state, these molecules have low volatility due to the presence of polar carboxyl and hydroxyl functional groups. These polar groups can also interact with the stationary phase of the GC column, leading to poor chromatographic peak shape, such as tailing, and inaccurate quantification.[1][2][3][4] Derivatization converts these polar functional groups into less polar and more volatile derivatives, making them suitable for GC analysis.[1][4]

Q2: What are the most common derivatization methods for hydroxylated fatty acids?

A2: The two most common derivatization approaches for hydroxylated fatty acids are:

  • Esterification: This method targets the carboxylic acid group, typically converting it into a methyl ester (fatty acid methyl ester or FAME). Common reagents include boron trifluoride in methanol (BF₃-methanol) and methanolic HCl.[1][3][4][5]

  • Silylation: This technique derivatizes both the carboxylic acid and hydroxyl groups by replacing the active hydrogens with a trimethylsilyl (TMS) group. Popular silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]

Q3: Is derivatization necessary for LC-MS analysis of hydroxylated fatty acids?

A3: While not always strictly necessary, derivatization can significantly enhance the LC-MS analysis of hydroxylated fatty acids. Derivatization can improve ionization efficiency, leading to increased sensitivity.[6][7] By introducing a charged group, derivatization can allow for analysis in positive ion mode, which can be more sensitive and selective for certain compounds.[6][7] It can also improve chromatographic separation.[8]

Q4: How do I choose between esterification and silylation?

A4: The choice between esterification and silylation depends on the specific analytical goals and the nature of the hydroxylated fatty acids.

  • Esterification (e.g., with BF₃-methanol) is a robust method for converting the carboxylic acid to a methyl ester. It is a good choice when the primary goal is to analyze the fatty acid profile and the hydroxyl group does not require derivatization for the intended analysis.

  • Silylation (e.g., with BSTFA) derivatizes both the carboxylic acid and the hydroxyl groups. This is advantageous when analyzing polyhydroxylated fatty acids or when it is desirable to reduce the polarity of the entire molecule for improved GC performance. Silylation can also be useful for confirming the presence of hydroxyl groups.

Q5: What are the main challenges when derivatizing short-chain versus long-chain hydroxylated fatty acids?

A5: The primary challenge with short-chain fatty acids is their higher volatility, which can lead to their loss during sample preparation steps like solvent evaporation. For long-chain fatty acids, solubility can be a concern, and they may require slightly longer reaction times or higher temperatures to ensure complete derivatization.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of hydroxylated fatty acids.

Troubleshooting Incomplete Derivatization

Problem: My chromatogram shows broad, tailing peaks for my hydroxylated fatty acids, or the peak areas are not reproducible. This suggests incomplete derivatization.

Possible Cause Recommended Solution
Presence of Water Moisture is a significant issue for both silylation and esterification reactions, as it can hydrolyze the reagents and the derivatives.[9] Ensure all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely before adding derivatization reagents. Consider using a drying agent like anhydrous sodium sulfate.
Insufficient Reagent An insufficient amount of derivatizing agent will lead to an incomplete reaction.[9] A molar excess of the reagent is recommended to drive the reaction to completion. For silylation, a general rule is to use at least a 2:1 molar ratio of BSTFA to active hydrogens.
Suboptimal Reaction Conditions Reaction time and temperature are critical. For sterically hindered hydroxyl groups or long-chain fatty acids, longer reaction times or higher temperatures may be necessary. Optimize these parameters for your specific analytes. For example, with BF₃-methanol, a reaction time of 60 minutes at 60-100°C is common.[1]
Sample Matrix Effects Components in complex biological samples can interfere with the derivatization reaction.[10][11] Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Troubleshooting Extraneous Peaks in the Chromatogram

Problem: I am observing unexpected peaks in my chromatogram that are not my target analytes.

Possible Cause Recommended Solution
Reagent Byproducts Derivatization reagents themselves or their byproducts can appear as peaks in the chromatogram. Prepare a reagent blank (without the sample) to identify these peaks. For silylating reagents like BSTFA, a solvent delay during GC acquisition can prevent the detection of early-eluting reagent peaks.
Side Reactions Under certain conditions, side reactions can occur. For example, when using BF₃-methanol with unsaturated fatty acids, methoxy artifacts can be formed.[5][12] It is important to use the appropriate concentration of the reagent and to control the reaction time and temperature to minimize these side products.
Contamination Contamination can come from various sources, including solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware. Running a blank can help identify sources of contamination.
Troubleshooting GC-MS Peak Shape Issues

Problem: Even after derivatization, I am observing peak tailing or fronting for my hydroxylated fatty acid derivatives.

Possible Cause Recommended Solution
Active Sites in the GC System Active sites in the GC inlet liner or the front of the GC column can cause peak tailing, especially for polar compounds.[13][14] Use a deactivated inlet liner and consider trimming a small portion (5-10 cm) from the front of the column.
Improper Column Installation An improperly installed column can lead to poor peak shape.[13][14] Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector according to the manufacturer's instructions.
Column Overload Injecting too much sample can lead to peak fronting.[14] Try diluting the sample or reducing the injection volume.
Incompatible Solvent A mismatch between the polarity of the injection solvent and the stationary phase can cause peak shape issues.[13] Ensure the solvent is appropriate for your column and analytes.

III. Experimental Protocols

Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol describes the conversion of hydroxylated fatty acids to their fatty acid methyl esters (FAMEs).

Materials:

  • Dried lipid extract or hydroxylated fatty acid standard

  • 14% Boron trifluoride in methanol (BF₃-methanol)

  • Hexane (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Place 1-10 mg of the dried lipid extract into a screw-cap glass tube.

  • Add 2 mL of 14% BF₃-methanol reagent to the tube.

  • Tightly cap the tube and heat at 60°C for 60 minutes in a heating block or water bath.[3]

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation using BSTFA

This protocol describes the derivatization of both the carboxylic acid and hydroxyl groups of hydroxylated fatty acids to form trimethylsilyl (TMS) derivatives.

Materials:

  • Dried lipid extract or hydroxylated fatty acid standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Screw-cap glass vials with PTFE-lined septa

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Place the dried sample in a screw-cap glass vial.

  • Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the reagent is crucial.[3]

  • Tightly cap the vial and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes.[15]

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

IV. Data Presentation

Table 1: Comparison of Common Derivatization Reagents for Hydroxylated Fatty Acids

FeatureBF₃-Methanol (Esterification)BSTFA + 1% TMCS (Silylation)
Target Functional Groups Carboxylic AcidsCarboxylic Acids, Hydroxyls, Amines
Typical Reaction Temperature 60 - 100°C[1]60 - 80°C[3]
Typical Reaction Time 10 - 60 minutes[1]30 - 60 minutes[3]
Volatility of Derivatives GoodExcellent
Sensitivity to Moisture High[3]Very High[9]
Potential Side Reactions Methoxy artifact formation with unsaturated fatty acids[5][12]Formation of multiple derivatives if reaction is incomplete
GC-MS Compatibility ExcellentExcellent

V. Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Esterification Esterification (e.g., BF3-Methanol) Drying->Esterification Derivatize Carboxyl Group Silylation Silylation (e.g., BSTFA) Drying->Silylation Derivatize Carboxyl & Hydroxyl Groups LCMS LC-MS Analysis Drying->LCMS Optional Derivatization GCMS GC-MS Analysis Esterification->GCMS Silylation->GCMS Troubleshooting_Logic Start Poor Chromatographic Results? Incomplete_Deriv Incomplete Derivatization? Start->Incomplete_Deriv Yes Extraneous_Peaks Extraneous Peaks? Start->Extraneous_Peaks No Check_Water Check for Moisture Incomplete_Deriv->Check_Water Yes Incomplete_Deriv->Extraneous_Peaks No Check_Reagent Increase Reagent Amount Check_Water->Check_Reagent Optimize_Conditions Optimize Time/ Temperature Check_Reagent->Optimize_Conditions Good_Chromatogram Good Chromatogram Optimize_Conditions->Good_Chromatogram Run_Blank Run Reagent Blank Extraneous_Peaks->Run_Blank Yes Peak_Shape_Issue Peak Tailing/ Fronting? Extraneous_Peaks->Peak_Shape_Issue No Check_Side_Reactions Adjust Conditions to Minimize Side Reactions Run_Blank->Check_Side_Reactions Check_Side_Reactions->Good_Chromatogram Check_GC_System Check Inlet Liner & Column Installation Peak_Shape_Issue->Check_GC_System Yes Peak_Shape_Issue->Good_Chromatogram No Check_Concentration Dilute Sample Check_GC_System->Check_Concentration Check_Concentration->Good_Chromatogram

References

Technical Support Center: Gas Chromatography of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of Methyl 3-hydroxypentadecanoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical method and achieve excellent peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of this compound, focusing on improving peak symmetry and resolution.

Question: Why is my this compound peak exhibiting severe tailing?

Peak tailing is the most common issue for this analyte and is primarily caused by unwanted secondary interactions within the GC system. The free hydroxyl (-OH) group on the molecule is polar and can form hydrogen bonds with "active sites."[1][2]

  • Primary Cause (Chemical): The polar hydroxyl group interacts with active silanol (Si-OH) groups present in glass inlet liners, on glass wool, or at the head of the analytical column.[1][3] This secondary retention mechanism holds back a portion of the analyte, causing it to elute more slowly and create a tail.

  • Secondary Cause (Physical): If all peaks in your chromatogram are tailing, the issue is likely physical.[1] This can include a poor column cut, incorrect column installation depth in the inlet, or system leaks.[1][4]

Question: How can I eliminate peak tailing for this compound?

The most effective solution is to eliminate the problematic hydroxyl group through chemical derivatization.[5][6]

  • Derivatization (Recommended): Convert the polar hydroxyl group into a non-polar, more volatile trimethylsilyl (TMS) ether.[5][7] This is the most crucial step for achieving a sharp, symmetrical peak. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5]

  • Use High-Quality Consumables: Always use deactivated inlet liners. Deactivation masks the silanol groups on the glass surface, minimizing analyte interaction.[1]

  • Perform System Maintenance: Ensure the column is properly installed with a clean, 90° cut.[1] Regularly trim the first 10-20 cm of the column from the inlet side to remove accumulated non-volatile residues and active sites.[1]

Question: My peak is fronting, not tailing. What is the cause?

Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.[1][8]

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, leading to a fronting peak shape.[1][3] Try diluting your sample.

  • Solvent Mismatch: If using a highly polar column (like a WAX or HP-88), injecting in a non-polar solvent like hexane can cause peak distortion, especially in splitless mode.[1] Ensure your solvent is compatible with the stationary phase.

Question: What are the optimal GC parameters for analyzing derivatized this compound?

Optimizing GC conditions is critical for good chromatography. The goal is to ensure the analyte is vaporized efficiently without causing thermal degradation.[9][10]

ParameterRecommendationRationale
Inlet Temperature Start at 250 °C; optimize between 250-300 °C.[9]Must be high enough to ensure rapid vaporization of the TMS-ether derivative but not so high as to cause degradation.[9][11]
Injection Mode Split or SplitlessUse splitless for trace analysis, but be aware it requires more careful optimization of hold time to avoid broad peaks.[12] Use split injection for higher concentration samples to prevent overload.[10]
Column Choice Highly Polar Cyanopropyl Column (e.g., HP-88, DB-23)These columns are specifically designed for the detailed separation of fatty acid methyl esters (FAMEs), including positional and geometric isomers.[13][14]
Oven Program Temperature ramp (e.g., 50°C to 230°C)A temperature program is necessary to separate a range of FAMEs effectively. A typical program starts at a low temperature and ramps up to elute higher boiling point compounds.[13]
Carrier Gas Helium or HydrogenEnsure a constant flow rate to maintain reproducible retention times. Hydrogen can reduce analysis time.[10]

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, which is essential for achieving good peak shape.[5][7]

Materials:

  • Sample containing this compound, dried and dissolved in an aprotic solvent (e.g., Hexane, Dichloromethane).

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine (optional, can act as a catalyst).

  • Autosampler vial with a screw cap.

  • Heating block or oven set to 60 °C.

  • Vortex mixer.

Procedure:

  • Transfer 100 µL of the sample solution (approx. 1 mg/mL) into an autosampler vial.

  • Add 50-100 µL of the silylation reagent (BSTFA + 1% TMCS). A 10x molar excess of the reagent to the analyte is recommended.[5]

  • Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven at 60 °C for 60 minutes to drive the reaction to completion.[5]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. The TMS-ether derivatives are sensitive to moisture and should be analyzed promptly.[3]

Visualized Workflows and Logic

The following diagrams illustrate key troubleshooting and method development workflows.

TroubleshootingWorkflow start Observe Peak Tailing for This compound check_all_peaks Do ALL peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical System Issue check_all_peaks->physical_issue  Yes chemical_issue Likely a Chemical Interaction Issue check_all_peaks->chemical_issue No   check_cut 1. Re-cut column (ensure 90° angle) physical_issue->check_cut check_install 2. Check column installation height check_cut->check_install check_leaks 3. Check for system leaks (inlet septum) check_install->check_leaks check_derivatization Is the sample derivatized (e.g., silylated)? chemical_issue->check_derivatization derivatize Derivatize Sample (Silylation) This is the most likely solution. check_derivatization->derivatize No optimize_deriv 1. Optimize derivatization (time, temp, reagent excess) check_derivatization->optimize_deriv Yes use_deactivated 2. Use a new, deactivated liner optimize_deriv->use_deactivated trim_column 3. Trim 10-20 cm from column inlet use_deactivated->trim_column

Caption: Troubleshooting workflow for peak tailing.

MethodDevelopment cluster_prep 1. Sample Preparation cluster_gc 2. GC Parameter Setup cluster_analysis 3. Analysis & Optimization start Start with Sample in Solution derivatize Perform Silylation (e.g., BSTFA, 60°C, 1 hr) start->derivatize column Select Highly Polar Column (e.g., HP-88) derivatize->column inlet Set Inlet Temp: 250°C column->inlet oven Set Oven Program (e.g., 50-230°C ramp) inlet->oven inject Inject Derivatized Sample oven->inject evaluate Evaluate Peak Shape inject->evaluate good_peak Symmetrical Peak: Method Optimized evaluate->good_peak Good bad_peak Asymmetrical Peak: Troubleshoot evaluate->bad_peak Poor

Caption: Method development logic for the analysis.

References

Technical Support Center: Gas Chromatography of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatographic analysis of Methyl 3-hydroxypentadecanoate. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical method and achieve excellent peak shape.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the GC analysis of this compound, focusing on improving peak symmetry and resolution.

Question: Why is my this compound peak exhibiting severe tailing?

Peak tailing is the most common issue for this analyte and is primarily caused by unwanted secondary interactions within the GC system. The free hydroxyl (-OH) group on the molecule is polar and can form hydrogen bonds with "active sites."[1][2]

  • Primary Cause (Chemical): The polar hydroxyl group interacts with active silanol (Si-OH) groups present in glass inlet liners, on glass wool, or at the head of the analytical column.[1][3] This secondary retention mechanism holds back a portion of the analyte, causing it to elute more slowly and create a tail.

  • Secondary Cause (Physical): If all peaks in your chromatogram are tailing, the issue is likely physical.[1] This can include a poor column cut, incorrect column installation depth in the inlet, or system leaks.[1][4]

Question: How can I eliminate peak tailing for this compound?

The most effective solution is to eliminate the problematic hydroxyl group through chemical derivatization.[5][6]

  • Derivatization (Recommended): Convert the polar hydroxyl group into a non-polar, more volatile trimethylsilyl (TMS) ether.[5][7] This is the most crucial step for achieving a sharp, symmetrical peak. Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.[5]

  • Use High-Quality Consumables: Always use deactivated inlet liners. Deactivation masks the silanol groups on the glass surface, minimizing analyte interaction.[1]

  • Perform System Maintenance: Ensure the column is properly installed with a clean, 90° cut.[1] Regularly trim the first 10-20 cm of the column from the inlet side to remove accumulated non-volatile residues and active sites.[1]

Question: My peak is fronting, not tailing. What is the cause?

Peak fronting is typically caused by column overload or a mismatch between the sample solvent and the stationary phase.[1][8]

  • Column Overload: Injecting too much analyte can saturate the stationary phase at the head of the column, leading to a fronting peak shape.[1][3] Try diluting your sample.

  • Solvent Mismatch: If using a highly polar column (like a WAX or HP-88), injecting in a non-polar solvent like hexane can cause peak distortion, especially in splitless mode.[1] Ensure your solvent is compatible with the stationary phase.

Question: What are the optimal GC parameters for analyzing derivatized this compound?

Optimizing GC conditions is critical for good chromatography. The goal is to ensure the analyte is vaporized efficiently without causing thermal degradation.[9][10]

ParameterRecommendationRationale
Inlet Temperature Start at 250 °C; optimize between 250-300 °C.[9]Must be high enough to ensure rapid vaporization of the TMS-ether derivative but not so high as to cause degradation.[9][11]
Injection Mode Split or SplitlessUse splitless for trace analysis, but be aware it requires more careful optimization of hold time to avoid broad peaks.[12] Use split injection for higher concentration samples to prevent overload.[10]
Column Choice Highly Polar Cyanopropyl Column (e.g., HP-88, DB-23)These columns are specifically designed for the detailed separation of fatty acid methyl esters (FAMEs), including positional and geometric isomers.[13][14]
Oven Program Temperature ramp (e.g., 50°C to 230°C)A temperature program is necessary to separate a range of FAMEs effectively. A typical program starts at a low temperature and ramps up to elute higher boiling point compounds.[13]
Carrier Gas Helium or HydrogenEnsure a constant flow rate to maintain reproducible retention times. Hydrogen can reduce analysis time.[10]

Experimental Protocols

Protocol 1: Silylation of this compound for GC Analysis

This protocol describes the derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether, which is essential for achieving good peak shape.[5][7]

Materials:

  • Sample containing this compound, dried and dissolved in an aprotic solvent (e.g., Hexane, Dichloromethane).

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Pyridine (optional, can act as a catalyst).

  • Autosampler vial with a screw cap.

  • Heating block or oven set to 60 °C.

  • Vortex mixer.

Procedure:

  • Transfer 100 µL of the sample solution (approx. 1 mg/mL) into an autosampler vial.

  • Add 50-100 µL of the silylation reagent (BSTFA + 1% TMCS). A 10x molar excess of the reagent to the analyte is recommended.[5]

  • Cap the vial tightly and vortex for 10-20 seconds to ensure thorough mixing.

  • Place the vial in a heating block or oven at 60 °C for 60 minutes to drive the reaction to completion.[5]

  • After heating, allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. The TMS-ether derivatives are sensitive to moisture and should be analyzed promptly.[3]

Visualized Workflows and Logic

The following diagrams illustrate key troubleshooting and method development workflows.

TroubleshootingWorkflow start Observe Peak Tailing for This compound check_all_peaks Do ALL peaks in the chromatogram show tailing? start->check_all_peaks physical_issue Likely a Physical System Issue check_all_peaks->physical_issue  Yes chemical_issue Likely a Chemical Interaction Issue check_all_peaks->chemical_issue No   check_cut 1. Re-cut column (ensure 90° angle) physical_issue->check_cut check_install 2. Check column installation height check_cut->check_install check_leaks 3. Check for system leaks (inlet septum) check_install->check_leaks check_derivatization Is the sample derivatized (e.g., silylated)? chemical_issue->check_derivatization derivatize Derivatize Sample (Silylation) This is the most likely solution. check_derivatization->derivatize No optimize_deriv 1. Optimize derivatization (time, temp, reagent excess) check_derivatization->optimize_deriv Yes use_deactivated 2. Use a new, deactivated liner optimize_deriv->use_deactivated trim_column 3. Trim 10-20 cm from column inlet use_deactivated->trim_column

Caption: Troubleshooting workflow for peak tailing.

MethodDevelopment cluster_prep 1. Sample Preparation cluster_gc 2. GC Parameter Setup cluster_analysis 3. Analysis & Optimization start Start with Sample in Solution derivatize Perform Silylation (e.g., BSTFA, 60°C, 1 hr) start->derivatize column Select Highly Polar Column (e.g., HP-88) derivatize->column inlet Set Inlet Temp: 250°C column->inlet oven Set Oven Program (e.g., 50-230°C ramp) inlet->oven inject Inject Derivatized Sample oven->inject evaluate Evaluate Peak Shape inject->evaluate good_peak Symmetrical Peak: Method Optimized evaluate->good_peak Good bad_peak Asymmetrical Peak: Troubleshoot evaluate->bad_peak Poor

Caption: Method development logic for the analysis.

References

Reducing matrix effects in LC-MS analysis of "Methyl 3-hydroxypentadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl 3-hydroxypentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for a biological sample can include proteins, salts, phospholipids, and other endogenous metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, in this case, this compound.[1][2] This interference can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] For lipid-like molecules such as this compound, phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[1][4]

Q2: My signal intensity for this compound is low and inconsistent between replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modify your chromatographic method to better separate this compound from matrix interferences.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the preferred method to compensate for matrix effects.[5] Since it has nearly identical physicochemical properties to your analyte, it will be affected by matrix effects in the same way, allowing for more accurate quantification.[5][6]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A: The post-extraction spike method is a widely accepted quantitative approach.[1][5][7] This involves comparing the signal response of your analyte in a pure solvent to its response when spiked into a blank matrix sample that has already gone through the extraction process.[1][7] The percentage difference between these signals indicates the degree of ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you have confirmed significant ion suppression, consider the following solutions, starting with the most effective.

  • Improve Sample Preparation: This is often the most effective way to combat matrix effects.[5]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate your analyte from interfering matrix components.[5] For a medium-polarity compound like this compound, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be very effective at removing phospholipids and other interferences.[1][8][9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to simple protein precipitation.[8][9] A double LLE, using a non-polar solvent followed by a moderately polar solvent, can be particularly effective.[5]

    • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression, especially from phospholipids.[4][8] If you must use PPT, consider subsequent clean-up steps.

  • Chromatographic Separation:

    • Optimize Gradient: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.[8]

    • Change Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of interfering compounds relative to your analyte.[8][9]

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and significantly reduce matrix effects compared to traditional HPLC.[8][9]

  • Mass Spectrometry Settings:

    • Change Ionization Source: If using ESI, which is highly susceptible to matrix effects, consider trying Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable.[10]

Issue 2: Poor Reproducibility and Accuracy

Even with an internal standard, you may experience poor reproducibility. This can be due to variable matrix effects across different samples.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[6] This helps to ensure that the calibration curve is subject to the same matrix effects as your unknown samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, this is highly recommended. An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more consistent analyte-to-internal standard ratio.[5][6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Lipid Analysis

Sample Preparation MethodEffectiveness in Removing PhospholipidsAnalyte RecoveryEase of UseRecommendation for this compound
Protein Precipitation (PPT) Low[8][11]HighEasyNot recommended as a standalone method due to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Moderate to High[8][9]Variable, can be low for polar analytes[9]ModerateA good option, but optimization is required to ensure good recovery.
Solid-Phase Extraction (SPE) High[5][8]High (with method optimization)Requires method developmentHighly recommended. Mixed-mode or reversed-phase SPE can provide very clean extracts.[8][9]
HybridSPE®-Phospholipid Very HighHighEasyAn excellent choice for specifically targeting phospholipid removal from plasma/serum.
TurboFlow™ Technology Very High (>99%)[12]GoodAutomated (requires specific hardware)A powerful automated online sample clean-up method if available.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate)

  • This compound standard solution

  • Neat solvent (matching the final reconstitution solvent of your sample preparation)

  • All necessary reagents and equipment for your established sample preparation workflow.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent to a known final concentration.[1]

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow without adding the analyte.[1]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze by LC-MS: Inject and analyze all three sets of samples using your established LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for the Clean-up of this compound

Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis. This is a generalized protocol and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample extract (e.g., from a protein precipitation step)

  • Conditioning solvent (e.g., Methanol)[1]

  • Equilibration solvent (e.g., Water)[1]

  • Wash solvent (e.g., a low percentage of organic solvent in water to remove polar interferences)[1]

  • Elution solvent (e.g., a higher percentage of organic solvent like acetonitrile or methanol to elute this compound)[1]

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect this compound.[1]

  • Dry and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Simple, but dirty SPE Solid-Phase Extraction (SPE) (e.g., C18) Sample->SPE Cleanest LLE Liquid-Liquid Extraction (LLE) Sample->LLE Cleaner Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LLE->Evap LCMS LC-MS Analysis Evap->LCMS

Caption: A typical experimental workflow for sample preparation in LC-MS analysis.

Troubleshooting_Matrix_Effects Start Suspected Matrix Effect (Low/Inconsistent Signal) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Suppression Significant Suppression? Assess->Suppression ImproveSamplePrep Improve Sample Prep (SPE or LLE) Suppression->ImproveSamplePrep Yes UseSILIS Use Stable Isotope Internal Standard Suppression->UseSILIS No OptimizeLC Optimize Chromatography ImproveSamplePrep->OptimizeLC OptimizeLC->UseSILIS End Accurate Quantification UseSILIS->End

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

Reducing matrix effects in LC-MS analysis of "Methyl 3-hydroxypentadecanoate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Methyl 3-hydroxypentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, which for a biological sample can include proteins, salts, phospholipids, and other endogenous metabolites. Matrix effects occur when these co-eluting components alter the ionization efficiency of the target analyte, in this case, this compound.[1][2] This interference can lead to either signal suppression or enhancement, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][3] For lipid-like molecules such as this compound, phospholipids are a primary cause of matrix effects, particularly with electrospray ionization (ESI).[1][4]

Q2: My signal intensity for this compound is low and inconsistent between replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?

A: Yes, low and inconsistent signal intensity are classic indicators of ion suppression caused by matrix effects.[1] Here are some immediate steps you can take:

  • Sample Dilution: A simple first step is to dilute your sample. This can reduce the concentration of interfering matrix components.[1] However, ensure that the concentration of this compound remains above the instrument's limit of detection.[1]

  • Optimize Chromatography: Modify your chromatographic method to better separate this compound from matrix interferences.[1] This could involve adjusting the mobile phase gradient, changing the mobile phase composition, or trying a different type of analytical column.[1]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the preferred method to compensate for matrix effects.[5] Since it has nearly identical physicochemical properties to your analyte, it will be affected by matrix effects in the same way, allowing for more accurate quantification.[5][6]

Q3: How can I quantitatively assess the extent of matrix effects in my this compound analysis?

A: The post-extraction spike method is a widely accepted quantitative approach.[1][5][7] This involves comparing the signal response of your analyte in a pure solvent to its response when spiked into a blank matrix sample that has already gone through the extraction process.[1][7] The percentage difference between these signals indicates the degree of ion suppression or enhancement.[1]

Troubleshooting Guides

Issue 1: Significant Ion Suppression Observed

If you have confirmed significant ion suppression, consider the following solutions, starting with the most effective.

  • Improve Sample Preparation: This is often the most effective way to combat matrix effects.[5]

    • Solid-Phase Extraction (SPE): SPE can selectively isolate your analyte from interfering matrix components.[5] For a medium-polarity compound like this compound, reversed-phase (e.g., C18) or mixed-mode SPE cartridges can be very effective at removing phospholipids and other interferences.[1][8][9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to simple protein precipitation.[8][9] A double LLE, using a non-polar solvent followed by a moderately polar solvent, can be particularly effective.[5]

    • Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and often results in significant ion suppression, especially from phospholipids.[4][8] If you must use PPT, consider subsequent clean-up steps.

  • Chromatographic Separation:

    • Optimize Gradient: A longer, shallower gradient can improve the separation of this compound from co-eluting matrix components.[8]

    • Change Mobile Phase pH: Adjusting the mobile phase pH can alter the retention of interfering compounds relative to your analyte.[8][9]

    • Employ UPLC/UHPLC: Ultra-high-performance liquid chromatography can provide better resolution and significantly reduce matrix effects compared to traditional HPLC.[8][9]

  • Mass Spectrometry Settings:

    • Change Ionization Source: If using ESI, which is highly susceptible to matrix effects, consider trying Atmospheric Pressure Chemical Ionization (APCI) if your analyte is amenable.[10]

Issue 2: Poor Reproducibility and Accuracy

Even with an internal standard, you may experience poor reproducibility. This can be due to variable matrix effects across different samples.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma).[6] This helps to ensure that the calibration curve is subject to the same matrix effects as your unknown samples.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): If you are not already using one, this is highly recommended. An SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to a more consistent analyte-to-internal standard ratio.[5][6]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects in Lipid Analysis

Sample Preparation MethodEffectiveness in Removing PhospholipidsAnalyte RecoveryEase of UseRecommendation for this compound
Protein Precipitation (PPT) Low[8][11]HighEasyNot recommended as a standalone method due to significant matrix effects.[8]
Liquid-Liquid Extraction (LLE) Moderate to High[8][9]Variable, can be low for polar analytes[9]ModerateA good option, but optimization is required to ensure good recovery.
Solid-Phase Extraction (SPE) High[5][8]High (with method optimization)Requires method developmentHighly recommended. Mixed-mode or reversed-phase SPE can provide very clean extracts.[8][9]
HybridSPE®-Phospholipid Very HighHighEasyAn excellent choice for specifically targeting phospholipid removal from plasma/serum.
TurboFlow™ Technology Very High (>99%)[12]GoodAutomated (requires specific hardware)A powerful automated online sample clean-up method if available.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate)

  • This compound standard solution

  • Neat solvent (matching the final reconstitution solvent of your sample preparation)

  • All necessary reagents and equipment for your established sample preparation workflow.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the this compound standard into the neat solvent to a known final concentration.[1]

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow without adding the analyte.[1]

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[1]

  • Analyze by LC-MS: Inject and analyze all three sets of samples using your established LC-MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Solid-Phase Extraction (SPE) for the Clean-up of this compound

Objective: To remove interfering matrix components from a biological sample prior to LC-MS analysis. This is a generalized protocol and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., C18 or a mixed-mode sorbent)

  • Sample extract (e.g., from a protein precipitation step)

  • Conditioning solvent (e.g., Methanol)[1]

  • Equilibration solvent (e.g., Water)[1]

  • Wash solvent (e.g., a low percentage of organic solvent in water to remove polar interferences)[1]

  • Elution solvent (e.g., a higher percentage of organic solvent like acetonitrile or methanol to elute this compound)[1]

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[1]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[1]

  • Loading: Load the sample onto the SPE cartridge.[1]

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound matrix components.[1]

  • Elution: Pass the elution solvent through the cartridge to collect this compound.[1]

  • Dry and Reconstitute: The eluted sample is typically dried down under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS mobile phase.

Visualizations

Experimental_Workflow Sample Biological Sample (e.g., Plasma) PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Simple, but dirty SPE Solid-Phase Extraction (SPE) (e.g., C18) Sample->SPE Cleanest LLE Liquid-Liquid Extraction (LLE) Sample->LLE Cleaner Evap Evaporation & Reconstitution PPT->Evap SPE->Evap LLE->Evap LCMS LC-MS Analysis Evap->LCMS

Caption: A typical experimental workflow for sample preparation in LC-MS analysis.

Troubleshooting_Matrix_Effects Start Suspected Matrix Effect (Low/Inconsistent Signal) Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Suppression Significant Suppression? Assess->Suppression ImproveSamplePrep Improve Sample Prep (SPE or LLE) Suppression->ImproveSamplePrep Yes UseSILIS Use Stable Isotope Internal Standard Suppression->UseSILIS No OptimizeLC Optimize Chromatography ImproveSamplePrep->OptimizeLC OptimizeLC->UseSILIS End Accurate Quantification UseSILIS->End

Caption: A troubleshooting flowchart for addressing suspected matrix effects.

References

"Methyl 3-hydroxypentadecanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl 3-hydroxypentadecanoate. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container.[1][2] When stored under these conditions, the product is expected to be stable for at least four years.[1][2] For short-term use, refrigeration at 2-8°C is acceptable, but freezer storage is recommended for optimal stability.[1][3]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is recommended to store the product at -20°C immediately.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which can lead to hydrolysis. Handle the compound in a well-ventilated area and avoid direct contact with skin and eyes.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for fatty acid methyl esters (FAMEs) like this compound are oxidation and hydrolysis. Although this compound is a saturated molecule, the presence of the hydroxyl group may influence its stability.[4] Oxidation can be initiated by exposure to air (oxygen), light, heat, and trace metal contaminants. Hydrolysis, the cleavage of the ester bond to form 3-hydroxypentadecanoic acid and methanol, can be catalyzed by the presence of water and either acids or bases.

Q4: Can I store this compound in a solution?

A4: If you need to store this compound in a solvent, it is crucial to use a dry, aprotic solvent. Solvents such as ethanol and methanol are suitable for preparing solutions for immediate use but are not ideal for long-term storage due to the risk of transesterification or hydrolysis.[1] If long-term storage in solution is necessary, use a high-purity, dry solvent like anhydrous hexane or chloroform, store at -20°C or -80°C, and blanket the vial with an inert gas like argon or nitrogen to minimize oxidation.

Storage and Stability Data

ParameterRecommended ConditionExpected StabilityReference
Long-Term Storage Temperature -20°C (Freezer)≥ 4 years[1][2]
Short-Term Storage Temperature 2-8°C (Refrigerator)Not specified, but freezer is preferred
Shipping Temperature Room temperature (for continental US)Stable for the duration of shipping[1][2]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for solutionsMinimizes oxidation
Light Exposure Store in the dark (amber vial or in a box)Minimizes photo-oxidation
Form Neat (solid/liquid)Generally more stable than in solution

Troubleshooting Guide

Issue 1: Unexpected Degradation or Impurity Peaks in Analysis (e.g., GC/LC-MS)
  • Possible Cause 1: Oxidation. The compound may have been exposed to air, light, or heat for an extended period. The presence of a β-hydroxy group might increase susceptibility to oxidation.[4]

    • Solution: Always store the compound under the recommended freezer conditions in a tightly sealed, light-protected container. For solutions, consider adding an antioxidant like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ).[4]

  • Possible Cause 2: Hydrolysis. The compound may have been exposed to moisture.

    • Solution: Ensure the compound and any solvents used are anhydrous. Always allow the vial to warm to room temperature before opening to prevent condensation.

  • Possible Cause 3: Contamination. The impurity may be from a contaminated solvent, glassware, or transfer tool.

    • Solution: Use high-purity solvents and thoroughly clean all glassware.

Issue 2: Poor Solubility
  • Possible Cause: this compound is a long-chain fatty acid ester and may have limited solubility in polar solvents.

    • Solution: The compound is soluble in ethanol and methanol.[1] For less polar applications, chloroform and ether are also suitable solvents.[2] Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under different storage conditions using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials:

  • This compound
  • High-purity hexane (or other suitable solvent)
  • Internal standard (e.g., Methyl heptadecanoate)
  • GC vials with caps
  • Gas chromatograph with FID

2. Experimental Setup:

  • Prepare a stock solution of this compound in hexane.
  • Prepare a stock solution of the internal standard in hexane.
  • Create a series of aliquots of the this compound stock solution in GC vials.
  • Divide the vials into different storage condition groups (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

3. Time-Point Analysis:

  • At time zero, take a sample from the freshly prepared stock solution, add a known amount of the internal standard, and analyze by GC-FID to determine the initial purity.
  • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take a vial from each storage condition group.
  • Add the internal standard to the vial.
  • Analyze the sample by GC-FID.

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.
  • Compare the peak area ratios at different time points to the time-zero measurement to determine the percentage of degradation.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visual Guides

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Unexpected peak or reduced purity observed in analysis check_storage Were recommended storage conditions (-20°C, dark) used? start->check_storage check_handling Was the compound handled under inert atmosphere and with dry solvents? check_storage->check_handling Yes improper_storage Degradation likely due to improper temperature or light exposure. ACTION: Review storage protocol. check_storage->improper_storage No check_antioxidant Is the compound prone to oxidation? Consider adding an antioxidant. check_handling->check_antioxidant Yes hydrolysis_oxidation Degradation likely due to hydrolysis or oxidation. ACTION: Review handling protocol. check_handling->hydrolysis_oxidation No source_issue If issues persist, consider contamination of solvents or a bad batch of the compound. check_antioxidant->source_issue

References

"Methyl 3-hydroxypentadecanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Methyl 3-hydroxypentadecanoate. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and recommended protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container.[1][2] When stored under these conditions, the product is expected to be stable for at least four years.[1][2] For short-term use, refrigeration at 2-8°C is acceptable, but freezer storage is recommended for optimal stability.[1][3]

Q2: How should I handle this compound upon receiving it?

A2: Upon receipt, it is recommended to store the product at -20°C immediately.[1][2] Before use, allow the vial to equilibrate to room temperature to prevent condensation from introducing moisture, which can lead to hydrolysis. Handle the compound in a well-ventilated area and avoid direct contact with skin and eyes.

Q3: What are the main degradation pathways for this compound?

A3: The primary degradation pathways for fatty acid methyl esters (FAMEs) like this compound are oxidation and hydrolysis. Although this compound is a saturated molecule, the presence of the hydroxyl group may influence its stability.[4] Oxidation can be initiated by exposure to air (oxygen), light, heat, and trace metal contaminants. Hydrolysis, the cleavage of the ester bond to form 3-hydroxypentadecanoic acid and methanol, can be catalyzed by the presence of water and either acids or bases.

Q4: Can I store this compound in a solution?

A4: If you need to store this compound in a solvent, it is crucial to use a dry, aprotic solvent. Solvents such as ethanol and methanol are suitable for preparing solutions for immediate use but are not ideal for long-term storage due to the risk of transesterification or hydrolysis.[1] If long-term storage in solution is necessary, use a high-purity, dry solvent like anhydrous hexane or chloroform, store at -20°C or -80°C, and blanket the vial with an inert gas like argon or nitrogen to minimize oxidation.

Storage and Stability Data

ParameterRecommended ConditionExpected StabilityReference
Long-Term Storage Temperature -20°C (Freezer)≥ 4 years[1][2]
Short-Term Storage Temperature 2-8°C (Refrigerator)Not specified, but freezer is preferred
Shipping Temperature Room temperature (for continental US)Stable for the duration of shipping[1][2]
Atmosphere Tightly sealed container, consider inert gas (Argon/Nitrogen) for solutionsMinimizes oxidation
Light Exposure Store in the dark (amber vial or in a box)Minimizes photo-oxidation
Form Neat (solid/liquid)Generally more stable than in solution

Troubleshooting Guide

Issue 1: Unexpected Degradation or Impurity Peaks in Analysis (e.g., GC/LC-MS)
  • Possible Cause 1: Oxidation. The compound may have been exposed to air, light, or heat for an extended period. The presence of a β-hydroxy group might increase susceptibility to oxidation.[4]

    • Solution: Always store the compound under the recommended freezer conditions in a tightly sealed, light-protected container. For solutions, consider adding an antioxidant like butylated hydroxytoluene (BHT) or tert-butylhydroquinone (TBHQ).[4]

  • Possible Cause 2: Hydrolysis. The compound may have been exposed to moisture.

    • Solution: Ensure the compound and any solvents used are anhydrous. Always allow the vial to warm to room temperature before opening to prevent condensation.

  • Possible Cause 3: Contamination. The impurity may be from a contaminated solvent, glassware, or transfer tool.

    • Solution: Use high-purity solvents and thoroughly clean all glassware.

Issue 2: Poor Solubility
  • Possible Cause: this compound is a long-chain fatty acid ester and may have limited solubility in polar solvents.

    • Solution: The compound is soluble in ethanol and methanol.[1] For less polar applications, chloroform and ether are also suitable solvents.[2] Gentle warming and sonication can aid in dissolution.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to evaluate the stability of this compound under different storage conditions using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials:

  • This compound
  • High-purity hexane (or other suitable solvent)
  • Internal standard (e.g., Methyl heptadecanoate)
  • GC vials with caps
  • Gas chromatograph with FID

2. Experimental Setup:

  • Prepare a stock solution of this compound in hexane.
  • Prepare a stock solution of the internal standard in hexane.
  • Create a series of aliquots of the this compound stock solution in GC vials.
  • Divide the vials into different storage condition groups (e.g., -20°C in the dark, 4°C in the dark, room temperature in the dark, room temperature with light exposure).

3. Time-Point Analysis:

  • At time zero, take a sample from the freshly prepared stock solution, add a known amount of the internal standard, and analyze by GC-FID to determine the initial purity.
  • At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take a vial from each storage condition group.
  • Add the internal standard to the vial.
  • Analyze the sample by GC-FID.

4. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.
  • Compare the peak area ratios at different time points to the time-zero measurement to determine the percentage of degradation.
  • Monitor for the appearance of new peaks, which may indicate degradation products.

Visual Guides

TroubleshootingWorkflow Troubleshooting Degradation of this compound start Unexpected peak or reduced purity observed in analysis check_storage Were recommended storage conditions (-20°C, dark) used? start->check_storage check_handling Was the compound handled under inert atmosphere and with dry solvents? check_storage->check_handling Yes improper_storage Degradation likely due to improper temperature or light exposure. ACTION: Review storage protocol. check_storage->improper_storage No check_antioxidant Is the compound prone to oxidation? Consider adding an antioxidant. check_handling->check_antioxidant Yes hydrolysis_oxidation Degradation likely due to hydrolysis or oxidation. ACTION: Review handling protocol. check_handling->hydrolysis_oxidation No source_issue If issues persist, consider contamination of solvents or a bad batch of the compound. check_antioxidant->source_issue

References

Overcoming co-elution in "Methyl 3-hydroxypentadecanoate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-hydroxypentadecanoate Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on co-elution.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad or shouldered peak for this compound in my GC-MS analysis. How can I confirm if this is due to co-elution?

A1: Peak asymmetry, such as tailing, fronting, or the presence of a shoulder, is a strong indicator of a potential co-elution issue, where another compound is eluting at a very similar retention time.[1][2] To confirm this, you should leverage your mass spectrometer (MS) detector:

  • Inspect the Mass Spectrum Across the Peak: Analyze the mass spectra at different points across the chromatographic peak (the beginning, apex, and end).

  • Look for Spectral Inconsistencies: If the peak is pure, the mass spectrum should be consistent across its entire width.[2] If a co-eluting compound is present, you will observe a change in the relative ion abundances or the appearance of unique ions in different segments of the peak.[2]

  • Use Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the spectra of co-eluting compounds. A new vacuum ultraviolet (VUV) detector for gas chromatography has also shown the ability to use software for the deconvolution of co-eluting signals.[3]

Q2: What are the first chromatographic steps I should take to resolve co-elution with this compound?

A2: The goal is to alter the selectivity of your separation. You can achieve this by modifying your Gas Chromatography (GC) method.[4]

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting compounds. You can also try adding a short isothermal hold at a temperature 20-30°C below the elution temperature of the target analytes to improve resolution.[4]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. While sometimes counterintuitive, increasing the flow rate can occasionally lead to better-resolved peaks.[4]

  • Change the GC Column: This is the most effective way to change separation selectivity.[5] this compound is a fatty acid methyl ester (FAME). For FAME analysis, column choice is critical. If you are using a non-polar or mid-polar column, switching to a highly polar stationary phase, such as a biscyanopropyl or a polyethylene glycol (PEG/wax) phase, can dramatically alter the elution order and resolve interferences.[5][6][7][8] Highly polar cyanopropyl columns are particularly effective at separating cis/trans isomers, which are common co-eluting species in FAME analysis.[6][7]

Troubleshooting Guides

Guide 1: Selecting a GC Column for Hydroxylated FAME Analysis

Co-elution in FAME analysis is often due to the presence of isomers or compounds with similar polarity. The choice of stationary phase dictates the separation mechanism and is the most powerful tool to resolve these issues.

Data Presentation: Comparison of Common GC Stationary Phases for FAMEs

Stationary Phase TypeCommon NamePolaritySelectivity Strengths & WeaknessesRecommended For
Polydimethylsiloxane (PDMS)DB-1, HP-1, Equity-1Non-PolarSeparates based on boiling point.[9] Generally poor selectivity for isomers.General purpose, simple FAME mixtures.
Polyethylene Glycol (PEG)DB-Wax, FAMEWAXPolarGood separation by carbon number and degree of unsaturation. Does not separate cis/trans isomers well.[7]General FAME analysis where cis/trans resolution is not critical.
Biscyanopropyl PolysiloxaneHP-88, Rt-2560Highly PolarExcellent separation of geometric (cis/trans) and positional isomers. [5][7][8] This is often the best choice for complex mixtures.Complex FAME samples, resolving cis/trans isomers, and overcoming co-elution with other fatty acids.[8]

G cluster_0 1. Detection cluster_1 2. Resolution Strategy cluster_2 3. Outcome A Asymmetric or Broad Peak Observed B Examine Mass Spectra Across Peak A->B C Are Spectra Consistent? B->C D Peak is Pure (Problem is Peak Shape) C->D Yes E Co-elution Confirmed C->E No F Modify GC Method (Temp, Flow Rate) E->F Start Here I Use Advanced MS (e.g., MS/MS, MRM) E->I Detector-Based Solution G Change GC Column (Increase Polarity) F->G If Unsuccessful J Resolution Achieved F->J H Perform Derivatization (e.g., Silylation) G->H Alternative Approach G->J H->J I->J

Guide 2: Using Derivatization to Resolve Co-elution

For hydroxylated compounds like this compound, the polar hydroxyl (-OH) group can cause peak tailing and interact with the stationary phase.[10] Derivatization can block this active site, improving peak shape and potentially shifting the retention time to move it away from interfering compounds.[8][10] Silylation is a common and effective technique.

Experimental Protocol: Trimethylsilyl (TMS) Derivatization

This protocol is for the derivatization of the hydroxyl group using BSTFA.

  • Objective: To convert the hydroxyl group to a less polar trimethylsilyl ether to improve chromatographic peak shape and alter retention time.

  • Reagents & Materials:

    • Dried sample extract containing this compound.

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]

    • Anhydrous aprotic solvent (e.g., Acetonitrile, Pyridine).

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatization reagent.[12] A typical starting amount is 100 µL of a 1 mg/mL sample solution.[11]

    • Reagent Addition: In a reaction vial, combine the dried sample with a 5-10x molar excess of the derivatization reagent (e.g., add 50 µL of BSTFA + 1% TMCS to the 100 µL sample).[11]

    • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 60-80°C for 60 minutes.[11][13] The optimal time and temperature may need to be determined empirically.

    • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

G cluster_analyte Analyte cluster_reagent Reagent cluster_product Product Analyte This compound (R-OH) Product TMS-ether Derivative (R-O-Si(CH3)3) More Volatile, Less Polar Analyte->Product + Reagent BSTFA (Silylating Agent) Reagent->Product 60-80°C

Guide 3: Leveraging Tandem Mass Spectrometry (MS/MS)

If chromatographic methods fail to resolve the co-elution, tandem mass spectrometry (MS/MS) can provide the necessary specificity for accurate quantification.[14] This is particularly useful when the interference has a different mass or fragments differently than your analyte.

  • Principle: In MS/MS, you select a specific precursor ion of your target analyte in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and a specific, characteristic product ion is monitored by the second mass analyzer (Q3). This technique is often called Multiple Reaction Monitoring (MRM).

  • Benefit: This process is highly specific. Even if an interfering compound co-elutes and has the same precursor ion mass, it is highly unlikely to produce the exact same product ion. This allows you to isolate the signal of your analyte from the chemical noise, enabling accurate quantification despite the lack of chromatographic separation.[14][15]

G IonSource Ion Source (Analyte + Interference) Q1 Q1: Mass Filter Selects Precursor Ion (e.g., m/z 272 for Analyte) IonSource->Q1 q2 q2: Collision Cell Fragmentation (CID) Q1->q2 Q3 Q3: Mass Filter Selects Product Ion (e.g., m/z 103) q2->Q3 Detector Detector (Signal for Analyte Only) Q3->Detector

References

Overcoming co-elution in "Methyl 3-hydroxypentadecanoate" analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3-hydroxypentadecanoate Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a specific focus on co-elution.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a broad or shouldered peak for this compound in my GC-MS analysis. How can I confirm if this is due to co-elution?

A1: Peak asymmetry, such as tailing, fronting, or the presence of a shoulder, is a strong indicator of a potential co-elution issue, where another compound is eluting at a very similar retention time.[1][2] To confirm this, you should leverage your mass spectrometer (MS) detector:

  • Inspect the Mass Spectrum Across the Peak: Analyze the mass spectra at different points across the chromatographic peak (the beginning, apex, and end).

  • Look for Spectral Inconsistencies: If the peak is pure, the mass spectrum should be consistent across its entire width.[2] If a co-eluting compound is present, you will observe a change in the relative ion abundances or the appearance of unique ions in different segments of the peak.[2]

  • Use Deconvolution Software: Modern chromatography data systems often include deconvolution algorithms that can mathematically separate the spectra of co-eluting compounds. A new vacuum ultraviolet (VUV) detector for gas chromatography has also shown the ability to use software for the deconvolution of co-eluting signals.[3]

Q2: What are the first chromatographic steps I should take to resolve co-elution with this compound?

A2: The goal is to alter the selectivity of your separation. You can achieve this by modifying your Gas Chromatography (GC) method.[4]

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between closely eluting compounds. You can also try adding a short isothermal hold at a temperature 20-30°C below the elution temperature of the target analytes to improve resolution.[4]

  • Adjust Carrier Gas Flow Rate: Ensure your carrier gas (e.g., Helium or Hydrogen) is set to its optimal linear velocity for your column dimensions. While sometimes counterintuitive, increasing the flow rate can occasionally lead to better-resolved peaks.[4]

  • Change the GC Column: This is the most effective way to change separation selectivity.[5] this compound is a fatty acid methyl ester (FAME). For FAME analysis, column choice is critical. If you are using a non-polar or mid-polar column, switching to a highly polar stationary phase, such as a biscyanopropyl or a polyethylene glycol (PEG/wax) phase, can dramatically alter the elution order and resolve interferences.[5][6][7][8] Highly polar cyanopropyl columns are particularly effective at separating cis/trans isomers, which are common co-eluting species in FAME analysis.[6][7]

Troubleshooting Guides

Guide 1: Selecting a GC Column for Hydroxylated FAME Analysis

Co-elution in FAME analysis is often due to the presence of isomers or compounds with similar polarity. The choice of stationary phase dictates the separation mechanism and is the most powerful tool to resolve these issues.

Data Presentation: Comparison of Common GC Stationary Phases for FAMEs

Stationary Phase TypeCommon NamePolaritySelectivity Strengths & WeaknessesRecommended For
Polydimethylsiloxane (PDMS)DB-1, HP-1, Equity-1Non-PolarSeparates based on boiling point.[9] Generally poor selectivity for isomers.General purpose, simple FAME mixtures.
Polyethylene Glycol (PEG)DB-Wax, FAMEWAXPolarGood separation by carbon number and degree of unsaturation. Does not separate cis/trans isomers well.[7]General FAME analysis where cis/trans resolution is not critical.
Biscyanopropyl PolysiloxaneHP-88, Rt-2560Highly PolarExcellent separation of geometric (cis/trans) and positional isomers. [5][7][8] This is often the best choice for complex mixtures.Complex FAME samples, resolving cis/trans isomers, and overcoming co-elution with other fatty acids.[8]

G cluster_0 1. Detection cluster_1 2. Resolution Strategy cluster_2 3. Outcome A Asymmetric or Broad Peak Observed B Examine Mass Spectra Across Peak A->B C Are Spectra Consistent? B->C D Peak is Pure (Problem is Peak Shape) C->D Yes E Co-elution Confirmed C->E No F Modify GC Method (Temp, Flow Rate) E->F Start Here I Use Advanced MS (e.g., MS/MS, MRM) E->I Detector-Based Solution G Change GC Column (Increase Polarity) F->G If Unsuccessful J Resolution Achieved F->J H Perform Derivatization (e.g., Silylation) G->H Alternative Approach G->J H->J I->J

Guide 2: Using Derivatization to Resolve Co-elution

For hydroxylated compounds like this compound, the polar hydroxyl (-OH) group can cause peak tailing and interact with the stationary phase.[10] Derivatization can block this active site, improving peak shape and potentially shifting the retention time to move it away from interfering compounds.[8][10] Silylation is a common and effective technique.

Experimental Protocol: Trimethylsilyl (TMS) Derivatization

This protocol is for the derivatization of the hydroxyl group using BSTFA.

  • Objective: To convert the hydroxyl group to a less polar trimethylsilyl ether to improve chromatographic peak shape and alter retention time.

  • Reagents & Materials:

    • Dried sample extract containing this compound.

    • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[11]

    • Anhydrous aprotic solvent (e.g., Acetonitrile, Pyridine).

    • Reaction vials with PTFE-lined caps.

    • Heating block or oven.

  • Methodology:

    • Sample Preparation: Ensure the sample is completely dry, as moisture will consume the derivatization reagent.[12] A typical starting amount is 100 µL of a 1 mg/mL sample solution.[11]

    • Reagent Addition: In a reaction vial, combine the dried sample with a 5-10x molar excess of the derivatization reagent (e.g., add 50 µL of BSTFA + 1% TMCS to the 100 µL sample).[11]

    • Reaction: Cap the vial tightly and vortex for 10-15 seconds. Heat the vial at 60-80°C for 60 minutes.[11][13] The optimal time and temperature may need to be determined empirically.

    • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

G cluster_analyte Analyte cluster_reagent Reagent cluster_product Product Analyte This compound (R-OH) Product TMS-ether Derivative (R-O-Si(CH3)3) More Volatile, Less Polar Analyte->Product + Reagent BSTFA (Silylating Agent) Reagent->Product 60-80°C

Guide 3: Leveraging Tandem Mass Spectrometry (MS/MS)

If chromatographic methods fail to resolve the co-elution, tandem mass spectrometry (MS/MS) can provide the necessary specificity for accurate quantification.[14] This is particularly useful when the interference has a different mass or fragments differently than your analyte.

  • Principle: In MS/MS, you select a specific precursor ion of your target analyte in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (q2), and a specific, characteristic product ion is monitored by the second mass analyzer (Q3). This technique is often called Multiple Reaction Monitoring (MRM).

  • Benefit: This process is highly specific. Even if an interfering compound co-elutes and has the same precursor ion mass, it is highly unlikely to produce the exact same product ion. This allows you to isolate the signal of your analyte from the chemical noise, enabling accurate quantification despite the lack of chromatographic separation.[14][15]

G IonSource Ion Source (Analyte + Interference) Q1 Q1: Mass Filter Selects Precursor Ion (e.g., m/z 272 for Analyte) IonSource->Q1 q2 q2: Collision Cell Fragmentation (CID) Q1->q2 Q3 Q3: Mass Filter Selects Product Ion (e.g., m/z 103) q2->Q3 Detector Detector (Signal for Analyte Only) Q3->Detector

References

Technical Support Center: Optimizing ESI-MS Analysis of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the electrospray ionization (ESI) mass spectrometry (MS) analysis of Methyl 3-hydroxypentadecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance their ionization efficiency and obtain high-quality mass spectra.

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not seeing a clear ion for my compound, or the signal is very weak. What are the likely causes and solutions?

  • Answer: Low signal intensity for neutral, relatively nonpolar molecules like this compound is a common challenge in ESI-MS. The primary reason is inefficient ionization. Here are the steps to troubleshoot this issue:

    • Promote Adduct Formation: ESI relies on the analyte being charged in solution. Since this compound is a neutral molecule, it needs to form an adduct with a cation to be detected in positive ion mode.[1][2]

      • Solution: Introduce a source of cations into your mobile phase or sample solvent. Common additives include ammonium acetate, sodium acetate, or lithium acetate.[1] These will help form [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺ ions, which are readily detectable.

    • Optimize Solvent Composition: The solvent environment significantly impacts the ESI process.[3][4]

      • Solution: Ensure your solvent system is "ESI-friendly." Use a mixture of polar protic solvents like methanol or acetonitrile with water. A higher proportion of organic solvent generally lowers the surface tension, leading to smaller droplets and more efficient ionization.[3] If your compound is dissolved in a nonpolar solvent, consider a solvent-assisted ESI technique or the addition of a polar "make-up" solvent post-column.[5][6]

    • Adjust Mobile Phase pH: Although this compound is not highly acidic or basic, the overall pH can influence adduct formation and spray stability.

      • Solution: Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. This can sometimes improve spray stability and promote the formation of protonated adducts in some cases, though for FAMEs, cation adducts are often more efficient.[4]

Issue 2: Poor Reproducibility and Unstable Signal

  • Question: My signal intensity for this compound is fluctuating significantly between runs. How can I improve the stability?

  • Answer: Signal instability can stem from several factors, from the sample preparation to the instrument settings.

    • Inconsistent Additive Concentration: The concentration of your adduct-forming salt is crucial for consistent ionization.

      • Solution: Prepare your mobile phase with a precise concentration of the chosen additive (e.g., 1-10 mM ammonium acetate). Ensure thorough mixing. Using a single, large batch of mobile phase for an entire experiment can also improve consistency.

    • Solvent Purity and Contaminants: Impurities in solvents, especially alkali metals, can lead to unintended adduct formation and signal suppression.

      • Solution: Use high-purity, LC-MS grade solvents and additives. Be mindful of potential contamination from glassware or plasticware; for example, sodium can leach from glass.

    • Instrumental Parameters: The ESI source conditions need to be optimized for your specific analyte and solvent system.

      • Solution: Systematically optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. A stable spray is essential for reproducible results.

Frequently Asked Questions (FAQs)

  • Q1: What is the best ionization mode, positive or negative, for this compound?

    • A1: Positive ion mode is generally preferred for fatty acid methyl esters. This is because they readily form adducts with positive ions like Na⁺, K⁺, NH₄⁺, and Li⁺.[1][7] Negative ion mode would require deprotonation, which is not favorable for this molecule.

  • Q2: Which adduct-forming reagent should I choose?

    • A2: The choice of adduct-forming reagent can influence sensitivity and fragmentation behavior in MS/MS experiments.

      • Ammonium ([M+NH₄]⁺): Often provides good signal intensity and can yield informative fragments upon collision-induced dissociation (CID).[1]

      • Sodium ([M+Na]⁺): Sodium is ubiquitous and often forms adducts with high efficiency, leading to strong signals.[2][8] However, sodiated adducts can sometimes be too stable, leading to less fragmentation in MS/MS.

      • Lithium ([M+Li]⁺): Can be useful for structural elucidation as lithiated adducts may provide specific fragmentation patterns.[9]

  • Q3: Can I analyze this compound directly from a nonpolar solvent like hexane?

    • A3: Direct ESI-MS from nonpolar solvents is challenging due to their low conductivity.[10][11] To analyze samples in such solvents, you can use techniques like:

      • Solvent-Assisted ESI (SAESI): A polar, "ESI-friendly" solvent is introduced at the ESI tip to assist in the ionization of the analyte from the nonpolar solvent.[5]

      • Make-up Flow: A continuous flow of a polar solvent is mixed with the eluent from your chromatography system just before it enters the ESI source.[6]

  • Q4: Is derivatization necessary to improve the signal?

    • A4: While not strictly necessary if adduct formation is optimized, derivatization can dramatically increase sensitivity. By adding a functional group with a permanent positive charge (e.g., a quaternary ammonium group), the ionization efficiency can be enhanced by several orders of magnitude.[12] This is particularly useful for trace-level analysis.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Enhanced Ionization

AdditiveTypical ConcentrationExpected AdductRelative Signal IntensityConsiderations
Ammonium Acetate1-10 mM[M+NH₄]⁺Good to ExcellentGood for MS/MS fragmentation.
Sodium Acetate1-5 mM[M+Na]⁺ExcellentCan be overly stable, sometimes suppressing fragmentation.
Lithium Acetate1-5 mM[M+Li]⁺GoodCan provide unique fragmentation patterns for structural analysis.[9]
Formic Acid0.1% (v/v)[M+H]⁺Low to ModerateGenerally less efficient for FAMEs than cation adducts.[4]

Table 2: Effect of Solvent Composition on Ionization Efficiency

Solvent System (v/v)AnalyteObservationReference
Increasing Methanol in WaterAmino AcidsSignal intensity increases with higher organic content.[3]
Increasing Acetonitrile in WaterAmino AcidsSignal intensity increases with higher organic content.[3]
Hexane with Methanol Make-up FlowNitrogen-containing compoundsEnables ionization of analytes in non-ESI friendly solvents.[6]

Experimental Protocols

Protocol 1: General Procedure for ESI-MS Analysis with Adduct Formation

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile and isopropanol.

    • The final concentration should be in the low µg/mL to ng/mL range, depending on instrument sensitivity.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing high-purity, LC-MS grade solvents (e.g., 80:20 acetonitrile:water).

    • Add the chosen adduct-forming reagent to the mobile phase. For example, add ammonium acetate to a final concentration of 5 mM.

    • Sonicate the mobile phase for 10-15 minutes to degas.

  • Infusion and MS Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to positive ion mode.

    • Optimize source parameters (capillary voltage, gas flows, temperature) to achieve a stable and maximal signal for the expected adduct ion (e.g., for this compound, MW = 272.45, the [M+Na]⁺ ion would be at m/z 295.44).

Protocol 2: Derivatization to Enhance Ionization Efficiency

This protocol provides a general workflow for derivatization to introduce a charged group.

  • Selection of Derivatization Reagent:

    • Choose a reagent that reacts with the hydroxyl group of this compound to introduce a permanently charged moiety, such as a quaternary ammonium group.

  • Derivatization Reaction:

    • Follow the specific protocol for the chosen derivatization reagent, which typically involves mixing the sample with the reagent in an appropriate solvent and incubating at a specific temperature for a set time.

    • Quench the reaction if necessary and dilute the sample for MS analysis.

  • MS Analysis:

    • Analyze the derivatized sample using ESI-MS in positive ion mode. The derivatized molecule will now have a permanent positive charge, leading to significantly enhanced signal intensity.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_output Data Output Sample This compound (in solution) Adduct Add Adduct-Forming Reagent (e.g., NH4OAc) Sample->Adduct Enhance Ionization Potential ESI Electrospray Ionization Adduct->ESI Infuse Sample MS Mass Analyzer ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum (showing [M+Adduct]+) Detector->Spectrum

Caption: Workflow for enhancing ESI-MS signal via adduct formation.

troubleshooting_flow Start Low/No Signal for This compound CheckAdduct Is an adduct-forming reagent being used? Start->CheckAdduct AddAdduct Add 1-10 mM Ammonium Acetate or Sodium Acetate to mobile phase. CheckAdduct->AddAdduct No CheckSolvent Is the solvent system ESI-friendly? CheckAdduct->CheckSolvent Yes AddAdduct->CheckSolvent OptimizeSolvent Use high organic content (e.g., >80% MeOH or ACN). Consider make-up flow for nonpolar solvents. CheckSolvent->OptimizeSolvent No CheckInstrument Are instrument parameters optimized? CheckSolvent->CheckInstrument Yes OptimizeSolvent->CheckInstrument OptimizeInstrument Optimize capillary voltage, gas flows, and temperature. CheckInstrument->OptimizeInstrument No Success Signal Improved CheckInstrument->Success Yes OptimizeInstrument->Success

Caption: Troubleshooting logic for low signal intensity in ESI-MS.

References

Technical Support Center: Optimizing ESI-MS Analysis of Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the electrospray ionization (ESI) mass spectrometry (MS) analysis of Methyl 3-hydroxypentadecanoate. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance their ionization efficiency and obtain high-quality mass spectra.

Troubleshooting Guide

This section addresses common issues encountered during the ESI-MS analysis of this compound.

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not seeing a clear ion for my compound, or the signal is very weak. What are the likely causes and solutions?

  • Answer: Low signal intensity for neutral, relatively nonpolar molecules like this compound is a common challenge in ESI-MS. The primary reason is inefficient ionization. Here are the steps to troubleshoot this issue:

    • Promote Adduct Formation: ESI relies on the analyte being charged in solution. Since this compound is a neutral molecule, it needs to form an adduct with a cation to be detected in positive ion mode.[1][2]

      • Solution: Introduce a source of cations into your mobile phase or sample solvent. Common additives include ammonium acetate, sodium acetate, or lithium acetate.[1] These will help form [M+NH₄]⁺, [M+Na]⁺, or [M+Li]⁺ ions, which are readily detectable.

    • Optimize Solvent Composition: The solvent environment significantly impacts the ESI process.[3][4]

      • Solution: Ensure your solvent system is "ESI-friendly." Use a mixture of polar protic solvents like methanol or acetonitrile with water. A higher proportion of organic solvent generally lowers the surface tension, leading to smaller droplets and more efficient ionization.[3] If your compound is dissolved in a nonpolar solvent, consider a solvent-assisted ESI technique or the addition of a polar "make-up" solvent post-column.[5][6]

    • Adjust Mobile Phase pH: Although this compound is not highly acidic or basic, the overall pH can influence adduct formation and spray stability.

      • Solution: Add a small amount of a volatile acid, such as 0.1% formic acid, to the mobile phase. This can sometimes improve spray stability and promote the formation of protonated adducts in some cases, though for FAMEs, cation adducts are often more efficient.[4]

Issue 2: Poor Reproducibility and Unstable Signal

  • Question: My signal intensity for this compound is fluctuating significantly between runs. How can I improve the stability?

  • Answer: Signal instability can stem from several factors, from the sample preparation to the instrument settings.

    • Inconsistent Additive Concentration: The concentration of your adduct-forming salt is crucial for consistent ionization.

      • Solution: Prepare your mobile phase with a precise concentration of the chosen additive (e.g., 1-10 mM ammonium acetate). Ensure thorough mixing. Using a single, large batch of mobile phase for an entire experiment can also improve consistency.

    • Solvent Purity and Contaminants: Impurities in solvents, especially alkali metals, can lead to unintended adduct formation and signal suppression.

      • Solution: Use high-purity, LC-MS grade solvents and additives. Be mindful of potential contamination from glassware or plasticware; for example, sodium can leach from glass.

    • Instrumental Parameters: The ESI source conditions need to be optimized for your specific analyte and solvent system.

      • Solution: Systematically optimize parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate. A stable spray is essential for reproducible results.

Frequently Asked Questions (FAQs)

  • Q1: What is the best ionization mode, positive or negative, for this compound?

    • A1: Positive ion mode is generally preferred for fatty acid methyl esters. This is because they readily form adducts with positive ions like Na⁺, K⁺, NH₄⁺, and Li⁺.[1][7] Negative ion mode would require deprotonation, which is not favorable for this molecule.

  • Q2: Which adduct-forming reagent should I choose?

    • A2: The choice of adduct-forming reagent can influence sensitivity and fragmentation behavior in MS/MS experiments.

      • Ammonium ([M+NH₄]⁺): Often provides good signal intensity and can yield informative fragments upon collision-induced dissociation (CID).[1]

      • Sodium ([M+Na]⁺): Sodium is ubiquitous and often forms adducts with high efficiency, leading to strong signals.[2][8] However, sodiated adducts can sometimes be too stable, leading to less fragmentation in MS/MS.

      • Lithium ([M+Li]⁺): Can be useful for structural elucidation as lithiated adducts may provide specific fragmentation patterns.[9]

  • Q3: Can I analyze this compound directly from a nonpolar solvent like hexane?

    • A3: Direct ESI-MS from nonpolar solvents is challenging due to their low conductivity.[10][11] To analyze samples in such solvents, you can use techniques like:

      • Solvent-Assisted ESI (SAESI): A polar, "ESI-friendly" solvent is introduced at the ESI tip to assist in the ionization of the analyte from the nonpolar solvent.[5]

      • Make-up Flow: A continuous flow of a polar solvent is mixed with the eluent from your chromatography system just before it enters the ESI source.[6]

  • Q4: Is derivatization necessary to improve the signal?

    • A4: While not strictly necessary if adduct formation is optimized, derivatization can dramatically increase sensitivity. By adding a functional group with a permanent positive charge (e.g., a quaternary ammonium group), the ionization efficiency can be enhanced by several orders of magnitude.[12] This is particularly useful for trace-level analysis.

Data Presentation

Table 1: Comparison of Mobile Phase Additives for Enhanced Ionization

AdditiveTypical ConcentrationExpected AdductRelative Signal IntensityConsiderations
Ammonium Acetate1-10 mM[M+NH₄]⁺Good to ExcellentGood for MS/MS fragmentation.
Sodium Acetate1-5 mM[M+Na]⁺ExcellentCan be overly stable, sometimes suppressing fragmentation.
Lithium Acetate1-5 mM[M+Li]⁺GoodCan provide unique fragmentation patterns for structural analysis.[9]
Formic Acid0.1% (v/v)[M+H]⁺Low to ModerateGenerally less efficient for FAMEs than cation adducts.[4]

Table 2: Effect of Solvent Composition on Ionization Efficiency

Solvent System (v/v)AnalyteObservationReference
Increasing Methanol in WaterAmino AcidsSignal intensity increases with higher organic content.[3]
Increasing Acetonitrile in WaterAmino AcidsSignal intensity increases with higher organic content.[3]
Hexane with Methanol Make-up FlowNitrogen-containing compoundsEnables ionization of analytes in non-ESI friendly solvents.[6]

Experimental Protocols

Protocol 1: General Procedure for ESI-MS Analysis with Adduct Formation

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a suitable solvent, such as methanol or a mixture of acetonitrile and isopropanol.

    • The final concentration should be in the low µg/mL to ng/mL range, depending on instrument sensitivity.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing high-purity, LC-MS grade solvents (e.g., 80:20 acetonitrile:water).

    • Add the chosen adduct-forming reagent to the mobile phase. For example, add ammonium acetate to a final concentration of 5 mM.

    • Sonicate the mobile phase for 10-15 minutes to degas.

  • Infusion and MS Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Set the mass spectrometer to positive ion mode.

    • Optimize source parameters (capillary voltage, gas flows, temperature) to achieve a stable and maximal signal for the expected adduct ion (e.g., for this compound, MW = 272.45, the [M+Na]⁺ ion would be at m/z 295.44).

Protocol 2: Derivatization to Enhance Ionization Efficiency

This protocol provides a general workflow for derivatization to introduce a charged group.

  • Selection of Derivatization Reagent:

    • Choose a reagent that reacts with the hydroxyl group of this compound to introduce a permanently charged moiety, such as a quaternary ammonium group.

  • Derivatization Reaction:

    • Follow the specific protocol for the chosen derivatization reagent, which typically involves mixing the sample with the reagent in an appropriate solvent and incubating at a specific temperature for a set time.

    • Quench the reaction if necessary and dilute the sample for MS analysis.

  • MS Analysis:

    • Analyze the derivatized sample using ESI-MS in positive ion mode. The derivatized molecule will now have a permanent positive charge, leading to significantly enhanced signal intensity.

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis ESI-MS Analysis cluster_output Data Output Sample This compound (in solution) Adduct Add Adduct-Forming Reagent (e.g., NH4OAc) Sample->Adduct Enhance Ionization Potential ESI Electrospray Ionization Adduct->ESI Infuse Sample MS Mass Analyzer ESI->MS Detector Detector MS->Detector Spectrum Mass Spectrum (showing [M+Adduct]+) Detector->Spectrum

Caption: Workflow for enhancing ESI-MS signal via adduct formation.

troubleshooting_flow Start Low/No Signal for This compound CheckAdduct Is an adduct-forming reagent being used? Start->CheckAdduct AddAdduct Add 1-10 mM Ammonium Acetate or Sodium Acetate to mobile phase. CheckAdduct->AddAdduct No CheckSolvent Is the solvent system ESI-friendly? CheckAdduct->CheckSolvent Yes AddAdduct->CheckSolvent OptimizeSolvent Use high organic content (e.g., >80% MeOH or ACN). Consider make-up flow for nonpolar solvents. CheckSolvent->OptimizeSolvent No CheckInstrument Are instrument parameters optimized? CheckSolvent->CheckInstrument Yes OptimizeSolvent->CheckInstrument OptimizeInstrument Optimize capillary voltage, gas flows, and temperature. CheckInstrument->OptimizeInstrument No Success Signal Improved CheckInstrument->Success Yes OptimizeInstrument->Success

Caption: Troubleshooting logic for low signal intensity in ESI-MS.

References

Selection of internal standards for "Methyl 3-hydroxypentadecanoate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of internal standards for the accurate quantification of Methyl 3-hydroxypentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same effects from the sample matrix and instrument variability. This co-behavior allows for the most accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to high precision and accuracy in quantification.

Q2: I cannot find a commercially available deuterated standard for this compound. What are the best alternatives?

A2: When a stable isotope-labeled analog of the analyte is unavailable, the next best option is a structural analog that behaves similarly during the analytical process. For this compound, suitable alternatives include:

  • Deuterated 3-hydroxy fatty acid methyl esters with different chain lengths: For example, Methyl 3-hydroxytetradecanoate-d3 or Methyl 3-hydroxyhexadecanoate-d3. These compounds will have similar functional groups and are likely to have close retention times and ionization efficiencies.

  • Non-deuterated odd-chain 3-hydroxy fatty acid methyl esters: An odd-chain analog, such as Methyl 3-hydroxyt heptadecanoate, is a good choice as it is unlikely to be present in most biological samples.

  • Non-hydroxylated odd-chain fatty acid methyl esters: Compounds like Methyl heptadecanoate are commonly used as internal standards for general fatty acid methyl ester (FAME) analysis.[1][2] However, they may not perfectly mimic the behavior of a hydroxylated analyte, especially during derivatization and extraction steps.

Q3: Do I need to derivatize this compound and its internal standard before GC-MS analysis?

A3: Yes, derivatization is highly recommended for robust and reproducible GC-MS analysis of 3-hydroxy fatty acids. The hydroxyl group makes the molecule polar, which can lead to poor peak shape (tailing) and low volatility. Silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) are frequently used to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.[3][4][5][6] This process should be applied to both the sample and the internal standard.

Q4: What are the key mass spectral ions to monitor for this compound and potential internal standards?

A4: For underivatized 3-hydroxy fatty acid methyl esters, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 103 is often observed, resulting from cleavage adjacent to the hydroxyl group. For TMS-derivatized compounds, the fragmentation pattern will be different. A common fragment for TMS-derivatized 3-hydroxy fatty acids is observed at m/z 233.[3] When using a deuterated internal standard, the corresponding ion will be shifted by the mass of the isotopes (e.g., m/z 235 for a d2-labeled standard).[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Incomplete derivatization or adsorption of the hydroxyl group on the GC column.1. Optimize derivatization conditions (time, temperature, reagent excess). 2. Ensure the GC liner and column are properly deactivated. Consider using a liner with glass wool to trap non-volatile residues. 3. Confirm the freshness of derivatization reagents.
Low Internal Standard Recovery The internal standard was added after significant sample loss occurred. The chosen internal standard has different extraction efficiency than the analyte.1. Add the internal standard at the very beginning of the sample preparation process. 2. Re-evaluate the choice of internal standard. A closer structural analog may be needed. 3. Optimize the extraction procedure to ensure high recovery for both the analyte and the internal standard.
Non-linear Calibration Curve The concentration of the internal standard is too different from the analyte concentrations. Saturation of the detector. Matrix effects are not being adequately corrected by the internal standard.1. Prepare a calibration curve where the internal standard concentration is in the mid-range of the analyte concentrations. 2. Dilute samples to fall within the linear range of the detector. 3. A stable isotope-labeled internal standard is the best solution to compensate for matrix effects. If using a structural analog, further sample cleanup may be necessary.
Interference with Analyte or Internal Standard Peak Co-elution of a matrix component with a similar mass fragment.1. Optimize the GC temperature program to improve chromatographic separation. 2. Select more specific fragment ions for quantification in Selected Ion Monitoring (SIM) mode. 3. If using MS/MS, select a more specific Multiple Reaction Monitoring (MRM) transition.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and potential internal standards. Note that for GC-MS analysis, derivatization (e.g., silylation) is recommended, which will alter the observed m/z values.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key EI-MS Fragments (m/z) of Methyl EsterKey EI-MS Fragments (m/z) of TMS-derivatized Methyl Ester
This compound (Analyte) C16H32O3272.43103, [M-18], [M-31][M-15], 233
Methyl 3-hydroxytetradecanoate (Analog IS) C15H30O3258.40103, [M-18], [M-31][M-15], 233
Methyl 3-hydroxyheptadecanoate (Analog IS) C18H36O3300.48103, [M-18], [M-31][M-15], 233
This compound-d3 (Ideal IS) C16H29D3O3275.45103, [M-18], [M-31] (shifted by d3)[M-15], 235 (or other shifted fragment)
Methyl heptadecanoate (Non-hydroxylated IS) C18H36O2284.4874, 87, [M-31]N/A (no hydroxyl group to derivatize)

Note: The fragmentation patterns are predicted based on typical behavior of 3-hydroxy fatty acid methyl esters. Actual fragmentation may vary depending on the mass spectrometer and conditions. The key fragment for TMS-derivatized 3-hydroxy FAMEs is often m/z 233, with the corresponding deuterated standard showing a mass shift.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of the chosen internal standard solution at the earliest stage of sample preparation. The concentration of the internal standard should be close to the expected concentration of the analyte.

  • Lipid Extraction and Saponification/Transesterification: If the analyte is present in a complex matrix (e.g., biological tissue), perform a lipid extraction (e.g., Folch or Bligh-Dyer method). To analyze total fatty acids, a saponification step (using NaOH or KOH) followed by acidification is necessary to release esterified fatty acids. Alternatively, a direct transesterification using acidic or basic methanol can be performed to form fatty acid methyl esters.

  • Derivatization (Silylation): a. Evaporate the extracted and prepared sample to dryness under a stream of nitrogen. b. Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[4][5] c. Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[3][4] d. After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable.

    • Injection: Use a splitless or split injection, depending on the sample concentration.

    • Temperature Program: An example program starts at a lower temperature (e.g., 80-100°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a few minutes to ensure all components elute.[3] The specific program should be optimized for the separation of the analyte and internal standard from matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity compared to full scan mode.[3] Monitor the characteristic ions for the derivatized analyte and internal standard (see table above).

Visualizations

Experimental_Workflow Experimental Workflow for Quantification sample Sample Collection is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction & Saponification is_spike->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis & Quantification gcms->quantification

Caption: Workflow for sample preparation and analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Quantification start Poor Quantification Result peak_shape Check Peak Shape start->peak_shape recovery Check IS Recovery peak_shape->recovery Good derivatization Optimize Derivatization peak_shape->derivatization Tailing gc_conditions Optimize GC Conditions peak_shape->gc_conditions Tailing/Broad linearity Check Calibration Curve recovery->linearity Good is_choice Re-evaluate IS Choice recovery->is_choice Low extraction_protocol Optimize Extraction recovery->extraction_protocol Low linearity->is_choice Non-linear concentration Adjust Concentrations linearity->concentration Non-linear

Caption: Decision tree for troubleshooting common issues.

References

Selection of internal standards for "Methyl 3-hydroxypentadecanoate" quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of internal standards for the accurate quantification of Methyl 3-hydroxypentadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d3. SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience the same effects from the sample matrix and instrument variability. This co-behavior allows for the most accurate correction of any analyte loss during sample preparation and variations in instrument response, leading to high precision and accuracy in quantification.

Q2: I cannot find a commercially available deuterated standard for this compound. What are the best alternatives?

A2: When a stable isotope-labeled analog of the analyte is unavailable, the next best option is a structural analog that behaves similarly during the analytical process. For this compound, suitable alternatives include:

  • Deuterated 3-hydroxy fatty acid methyl esters with different chain lengths: For example, Methyl 3-hydroxytetradecanoate-d3 or Methyl 3-hydroxyhexadecanoate-d3. These compounds will have similar functional groups and are likely to have close retention times and ionization efficiencies.

  • Non-deuterated odd-chain 3-hydroxy fatty acid methyl esters: An odd-chain analog, such as Methyl 3-hydroxyt heptadecanoate, is a good choice as it is unlikely to be present in most biological samples.

  • Non-hydroxylated odd-chain fatty acid methyl esters: Compounds like Methyl heptadecanoate are commonly used as internal standards for general fatty acid methyl ester (FAME) analysis.[1][2] However, they may not perfectly mimic the behavior of a hydroxylated analyte, especially during derivatization and extraction steps.

Q3: Do I need to derivatize this compound and its internal standard before GC-MS analysis?

A3: Yes, derivatization is highly recommended for robust and reproducible GC-MS analysis of 3-hydroxy fatty acids. The hydroxyl group makes the molecule polar, which can lead to poor peak shape (tailing) and low volatility. Silylation is a common and effective derivatization technique. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like 1% trimethylchlorosilane (TMCS) are frequently used to convert the hydroxyl group to a less polar trimethylsilyl (TMS) ether.[3][4][5][6] This process should be applied to both the sample and the internal standard.

Q4: What are the key mass spectral ions to monitor for this compound and potential internal standards?

A4: For underivatized 3-hydroxy fatty acid methyl esters, a characteristic fragment ion at a mass-to-charge ratio (m/z) of 103 is often observed, resulting from cleavage adjacent to the hydroxyl group. For TMS-derivatized compounds, the fragmentation pattern will be different. A common fragment for TMS-derivatized 3-hydroxy fatty acids is observed at m/z 233.[3] When using a deuterated internal standard, the corresponding ion will be shifted by the mass of the isotopes (e.g., m/z 235 for a d2-labeled standard).[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Incomplete derivatization or adsorption of the hydroxyl group on the GC column.1. Optimize derivatization conditions (time, temperature, reagent excess). 2. Ensure the GC liner and column are properly deactivated. Consider using a liner with glass wool to trap non-volatile residues. 3. Confirm the freshness of derivatization reagents.
Low Internal Standard Recovery The internal standard was added after significant sample loss occurred. The chosen internal standard has different extraction efficiency than the analyte.1. Add the internal standard at the very beginning of the sample preparation process. 2. Re-evaluate the choice of internal standard. A closer structural analog may be needed. 3. Optimize the extraction procedure to ensure high recovery for both the analyte and the internal standard.
Non-linear Calibration Curve The concentration of the internal standard is too different from the analyte concentrations. Saturation of the detector. Matrix effects are not being adequately corrected by the internal standard.1. Prepare a calibration curve where the internal standard concentration is in the mid-range of the analyte concentrations. 2. Dilute samples to fall within the linear range of the detector. 3. A stable isotope-labeled internal standard is the best solution to compensate for matrix effects. If using a structural analog, further sample cleanup may be necessary.
Interference with Analyte or Internal Standard Peak Co-elution of a matrix component with a similar mass fragment.1. Optimize the GC temperature program to improve chromatographic separation. 2. Select more specific fragment ions for quantification in Selected Ion Monitoring (SIM) mode. 3. If using MS/MS, select a more specific Multiple Reaction Monitoring (MRM) transition.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for this compound and potential internal standards. Note that for GC-MS analysis, derivatization (e.g., silylation) is recommended, which will alter the observed m/z values.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key EI-MS Fragments (m/z) of Methyl EsterKey EI-MS Fragments (m/z) of TMS-derivatized Methyl Ester
This compound (Analyte) C16H32O3272.43103, [M-18], [M-31][M-15], 233
Methyl 3-hydroxytetradecanoate (Analog IS) C15H30O3258.40103, [M-18], [M-31][M-15], 233
Methyl 3-hydroxyheptadecanoate (Analog IS) C18H36O3300.48103, [M-18], [M-31][M-15], 233
This compound-d3 (Ideal IS) C16H29D3O3275.45103, [M-18], [M-31] (shifted by d3)[M-15], 235 (or other shifted fragment)
Methyl heptadecanoate (Non-hydroxylated IS) C18H36O2284.4874, 87, [M-31]N/A (no hydroxyl group to derivatize)

Note: The fragmentation patterns are predicted based on typical behavior of 3-hydroxy fatty acid methyl esters. Actual fragmentation may vary depending on the mass spectrometer and conditions. The key fragment for TMS-derivatized 3-hydroxy FAMEs is often m/z 233, with the corresponding deuterated standard showing a mass shift.[3]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of the chosen internal standard solution at the earliest stage of sample preparation. The concentration of the internal standard should be close to the expected concentration of the analyte.

  • Lipid Extraction and Saponification/Transesterification: If the analyte is present in a complex matrix (e.g., biological tissue), perform a lipid extraction (e.g., Folch or Bligh-Dyer method). To analyze total fatty acids, a saponification step (using NaOH or KOH) followed by acidification is necessary to release esterified fatty acids. Alternatively, a direct transesterification using acidic or basic methanol can be performed to form fatty acid methyl esters.

  • Derivatization (Silylation): a. Evaporate the extracted and prepared sample to dryness under a stream of nitrogen. b. Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried residue.[4][5] c. Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[3][4] d. After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable.

    • Injection: Use a splitless or split injection, depending on the sample concentration.

    • Temperature Program: An example program starts at a lower temperature (e.g., 80-100°C), ramps up to a high temperature (e.g., 280-300°C), and holds for a few minutes to ensure all components elute.[3] The specific program should be optimized for the separation of the analyte and internal standard from matrix components.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and selectivity compared to full scan mode.[3] Monitor the characteristic ions for the derivatized analyte and internal standard (see table above).

Visualizations

Experimental_Workflow Experimental Workflow for Quantification sample Sample Collection is_spike Spike with Internal Standard sample->is_spike extraction Lipid Extraction & Saponification is_spike->extraction derivatization Derivatization (Silylation) extraction->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms quantification Data Analysis & Quantification gcms->quantification

Caption: Workflow for sample preparation and analysis.

Troubleshooting_Logic Troubleshooting Logic for Poor Quantification start Poor Quantification Result peak_shape Check Peak Shape start->peak_shape recovery Check IS Recovery peak_shape->recovery Good derivatization Optimize Derivatization peak_shape->derivatization Tailing gc_conditions Optimize GC Conditions peak_shape->gc_conditions Tailing/Broad linearity Check Calibration Curve recovery->linearity Good is_choice Re-evaluate IS Choice recovery->is_choice Low extraction_protocol Optimize Extraction recovery->extraction_protocol Low linearity->is_choice Non-linear concentration Adjust Concentrations linearity->concentration Non-linear

Caption: Decision tree for troubleshooting common issues.

References

Optimizing fragmentation of "Methyl 3-hydroxypentadecanoate" for MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tandem mass spectrometry (MS/MS) analysis of Methyl 3-hydroxypentadecanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Precursor Ion Signal ([M+H]⁺) Poor ionization efficiency.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI).- Ensure proper sample preparation and derivatization to the methyl ester.
Sample concentration is too low.- Concentrate the sample or inject a larger volume.- Verify the concentration of your standard solution.
Incorrect mass spectrometer settings.- Check that the mass spectrometer is scanning the correct m/z range for the precursor ion of this compound (C16H32O3, MW: 272.43). The expected [M+H]⁺ is m/z 273.24.
Poor or No Fragmentation Inappropriate collision energy.- Perform a collision energy optimization experiment by ramping the collision energy (e.g., in 5 eV increments) to find the optimal setting for the desired fragmentation. A good starting range for a compound of this size is 10-40 eV.[1]
Insufficient collision gas pressure.- Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended level.
Precursor ion selection window is too wide or narrow.- Optimize the precursor ion isolation width in your MS/MS method.
Absence of Characteristic Fragment at m/z 103 Incorrect compound identification.- Verify the identity of the analyte through retention time matching with a standard and high-resolution mass spectrometry (HRMS) for accurate mass confirmation.- The m/z 103 fragment is characteristic of 3-hydroxy fatty acid methyl esters.[2] Its absence may indicate a different isomer or compound.
Collision energy is too low.- Increase the collision energy to induce fragmentation. The formation of the m/z 103 ion requires sufficient energy.
Inconsistent Signal Intensity Between Runs Ion source contamination.- Clean the ion source regularly according to the manufacturer's instructions to prevent signal suppression from sample matrix buildup.[1]
Matrix effects.- Improve sample cleanup procedures to remove interfering compounds from the sample matrix.[1]- Use a stable isotope-labeled internal standard to correct for variations in ionization efficiency.
System instability.- Check for leaks in the LC system and ensure a stable spray in the ESI source. Fluctuations in mobile phase delivery can cause signal instability.[1]
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and flush the LC system thoroughly.- Run blank injections to identify the source of contamination.
Leaks in the system.- Check all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

1. What is the expected precursor ion for this compound in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. For this compound (molecular weight 272.43), this corresponds to an m/z of approximately 273.24. You may also observe adducts with sodium [M+Na]⁺ (m/z 295.22) or potassium [M+K]⁺ (m/z 311.19), which are common in ESI.

2. What are the characteristic fragment ions of this compound in MS/MS?

The most characteristic fragment ion for 3-hydroxy fatty acid methyl esters is a base peak at m/z 103 .[2] This ion is formed through a specific cleavage at the beta-position relative to the carbonyl group. Another expected fragment is from the loss of a water molecule ([M+H-H₂O]⁺) from the precursor ion.

3. How do I optimize the collision energy for the fragmentation of this compound?

A collision energy ramping experiment is the most effective method. Instead of using a single collision energy value, acquire data while systematically increasing the collision energy in small increments (e.g., 2-5 eV) over a range (e.g., 5-50 eV).[1] Plot the intensity of the m/z 103 fragment ion against the collision energy to generate a breakdown curve. The optimal collision energy will be the value that produces the highest intensity for this fragment.

4. What are some key considerations for sample preparation?

For biological samples, a lipid extraction is necessary. This is often followed by a derivatization step to convert the free fatty acid to its methyl ester (FAME). Common methods for methylation include using BF₃ in methanol or acidic methanol.[3] It is crucial to ensure the reaction goes to completion for accurate quantification. A cleanup step, such as solid-phase extraction (SPE), may be required to remove interfering substances from the sample matrix.

5. Should I use Gas Chromatography (GC)-MS/MS or Liquid Chromatography (LC)-MS/MS?

Both techniques can be suitable.

  • GC-MS/MS is a robust and widely used technique for FAME analysis.[4][5][6] It often requires derivatization of the hydroxyl group (e.g., silylation) to improve chromatographic performance.[5]

  • LC-MS/MS offers the advantage of analyzing the compound without further derivatization of the hydroxyl group and can be more suitable for complex biological extracts.[7] The choice will depend on the available instrumentation, sample matrix, and desired throughput.

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios for the analysis of this compound. Optimal collision energies are instrument-dependent and should be determined empirically.

Parameter Value (m/z) Notes
Molecular Weight 272.43
Precursor Ion [M+H]⁺ 273.24Protonated molecule.
Precursor Ion [M+Na]⁺ 295.22Sodium adduct.
Characteristic Fragment Ion 103Base peak for 3-hydroxy fatty acid methyl esters.[2]
Other Potential Fragment 255.23Loss of water ([M+H-H₂O]⁺).

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound. It should be adapted based on the specific instrumentation and sample type.

1. Sample Preparation (Lipid Extraction and Methylation)

  • For biological fluids or tissues, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Evaporate the organic solvent under a stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

  • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

  • Evaporate the hexane and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the analyte. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 273.24

  • Product Ion: m/z 103

  • Collision Energy: Optimize as described in the FAQ section (start with a range of 10-40 eV).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

MSMS_Optimization_Workflow Workflow for MS/MS Method Optimization cluster_0 Initial Setup cluster_1 Precursor Ion Identification cluster_2 Fragmentation Optimization cluster_3 Final Method Standard_Prep Prepare Standard Solution (1-10 µg/mL) Direct_Infusion Direct Infusion or LC Injection Standard_Prep->Direct_Infusion Full_Scan Acquire Full Scan MS1 (e.g., m/z 100-500) Direct_Infusion->Full_Scan Identify_Precursor Identify [M+H]⁺ at m/z 273.24 Full_Scan->Identify_Precursor Product_Ion_Scan Perform Product Ion Scan on m/z 273.24 Identify_Precursor->Product_Ion_Scan CE_Ramp Ramp Collision Energy (e.g., 5-50 eV) Product_Ion_Scan->CE_Ramp Identify_Fragments Identify Key Fragments (e.g., m/z 103) CE_Ramp->Identify_Fragments Select_Optimal_CE Select Optimal CE for Max Fragment Intensity Identify_Fragments->Select_Optimal_CE MRM_Method Create MRM Method (273.24 -> 103) Select_Optimal_CE->MRM_Method Analysis Analyze Samples MRM_Method->Analysis

Caption: Workflow for optimizing MS/MS fragmentation.

Caption: Fragmentation of this compound.

References

Optimizing fragmentation of "Methyl 3-hydroxypentadecanoate" for MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the tandem mass spectrometry (MS/MS) analysis of Methyl 3-hydroxypentadecanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the MS/MS analysis of this compound.

Issue Potential Cause Recommended Solution
No or Low Precursor Ion Signal ([M+H]⁺) Poor ionization efficiency.- Optimize electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).- Consider using a different ionization technique, such as atmospheric pressure chemical ionization (APCI).- Ensure proper sample preparation and derivatization to the methyl ester.
Sample concentration is too low.- Concentrate the sample or inject a larger volume.- Verify the concentration of your standard solution.
Incorrect mass spectrometer settings.- Check that the mass spectrometer is scanning the correct m/z range for the precursor ion of this compound (C16H32O3, MW: 272.43). The expected [M+H]⁺ is m/z 273.24.
Poor or No Fragmentation Inappropriate collision energy.- Perform a collision energy optimization experiment by ramping the collision energy (e.g., in 5 eV increments) to find the optimal setting for the desired fragmentation. A good starting range for a compound of this size is 10-40 eV.[1]
Insufficient collision gas pressure.- Ensure the collision gas (e.g., argon or nitrogen) pressure in the collision cell is set to the manufacturer's recommended level.
Precursor ion selection window is too wide or narrow.- Optimize the precursor ion isolation width in your MS/MS method.
Absence of Characteristic Fragment at m/z 103 Incorrect compound identification.- Verify the identity of the analyte through retention time matching with a standard and high-resolution mass spectrometry (HRMS) for accurate mass confirmation.- The m/z 103 fragment is characteristic of 3-hydroxy fatty acid methyl esters.[2] Its absence may indicate a different isomer or compound.
Collision energy is too low.- Increase the collision energy to induce fragmentation. The formation of the m/z 103 ion requires sufficient energy.
Inconsistent Signal Intensity Between Runs Ion source contamination.- Clean the ion source regularly according to the manufacturer's instructions to prevent signal suppression from sample matrix buildup.[1]
Matrix effects.- Improve sample cleanup procedures to remove interfering compounds from the sample matrix.[1]- Use a stable isotope-labeled internal standard to correct for variations in ionization efficiency.
System instability.- Check for leaks in the LC system and ensure a stable spray in the ESI source. Fluctuations in mobile phase delivery can cause signal instability.[1]
High Background Noise Contaminated mobile phase or LC system.- Use high-purity solvents and flush the LC system thoroughly.- Run blank injections to identify the source of contamination.
Leaks in the system.- Check all fittings and connections for leaks.

Frequently Asked Questions (FAQs)

1. What is the expected precursor ion for this compound in positive ion mode ESI-MS/MS?

In positive ion mode electrospray ionization (ESI), you should primarily look for the protonated molecule, [M+H]⁺. For this compound (molecular weight 272.43), this corresponds to an m/z of approximately 273.24. You may also observe adducts with sodium [M+Na]⁺ (m/z 295.22) or potassium [M+K]⁺ (m/z 311.19), which are common in ESI.

2. What are the characteristic fragment ions of this compound in MS/MS?

The most characteristic fragment ion for 3-hydroxy fatty acid methyl esters is a base peak at m/z 103 .[2] This ion is formed through a specific cleavage at the beta-position relative to the carbonyl group. Another expected fragment is from the loss of a water molecule ([M+H-H₂O]⁺) from the precursor ion.

3. How do I optimize the collision energy for the fragmentation of this compound?

A collision energy ramping experiment is the most effective method. Instead of using a single collision energy value, acquire data while systematically increasing the collision energy in small increments (e.g., 2-5 eV) over a range (e.g., 5-50 eV).[1] Plot the intensity of the m/z 103 fragment ion against the collision energy to generate a breakdown curve. The optimal collision energy will be the value that produces the highest intensity for this fragment.

4. What are some key considerations for sample preparation?

For biological samples, a lipid extraction is necessary. This is often followed by a derivatization step to convert the free fatty acid to its methyl ester (FAME). Common methods for methylation include using BF₃ in methanol or acidic methanol.[3] It is crucial to ensure the reaction goes to completion for accurate quantification. A cleanup step, such as solid-phase extraction (SPE), may be required to remove interfering substances from the sample matrix.

5. Should I use Gas Chromatography (GC)-MS/MS or Liquid Chromatography (LC)-MS/MS?

Both techniques can be suitable.

  • GC-MS/MS is a robust and widely used technique for FAME analysis.[4][5][6] It often requires derivatization of the hydroxyl group (e.g., silylation) to improve chromatographic performance.[5]

  • LC-MS/MS offers the advantage of analyzing the compound without further derivatization of the hydroxyl group and can be more suitable for complex biological extracts.[7] The choice will depend on the available instrumentation, sample matrix, and desired throughput.

Quantitative Data Summary

The following table summarizes key mass-to-charge ratios for the analysis of this compound. Optimal collision energies are instrument-dependent and should be determined empirically.

Parameter Value (m/z) Notes
Molecular Weight 272.43
Precursor Ion [M+H]⁺ 273.24Protonated molecule.
Precursor Ion [M+Na]⁺ 295.22Sodium adduct.
Characteristic Fragment Ion 103Base peak for 3-hydroxy fatty acid methyl esters.[2]
Other Potential Fragment 255.23Loss of water ([M+H-H₂O]⁺).

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general methodology for the analysis of this compound. It should be adapted based on the specific instrumentation and sample type.

1. Sample Preparation (Lipid Extraction and Methylation)

  • For biological fluids or tissues, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.

  • Evaporate the organic solvent under a stream of nitrogen.

  • To the dried lipid extract, add 1 mL of 2% sulfuric acid in methanol.

  • Incubate at 80°C for 1 hour to convert fatty acids to their methyl esters.

  • After cooling, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.

  • Centrifuge to separate the phases and collect the upper hexane layer containing the FAMEs.

  • Evaporate the hexane and reconstitute the sample in a suitable solvent for LC-MS analysis (e.g., methanol or acetonitrile).

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase to elute the analyte. A typical gradient might be:

    • 0-2 min: 30% B

    • 2-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B for equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

  • Precursor Ion: m/z 273.24

  • Product Ion: m/z 103

  • Collision Energy: Optimize as described in the FAQ section (start with a range of 10-40 eV).

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

Visualizations

MSMS_Optimization_Workflow Workflow for MS/MS Method Optimization cluster_0 Initial Setup cluster_1 Precursor Ion Identification cluster_2 Fragmentation Optimization cluster_3 Final Method Standard_Prep Prepare Standard Solution (1-10 µg/mL) Direct_Infusion Direct Infusion or LC Injection Standard_Prep->Direct_Infusion Full_Scan Acquire Full Scan MS1 (e.g., m/z 100-500) Direct_Infusion->Full_Scan Identify_Precursor Identify [M+H]⁺ at m/z 273.24 Full_Scan->Identify_Precursor Product_Ion_Scan Perform Product Ion Scan on m/z 273.24 Identify_Precursor->Product_Ion_Scan CE_Ramp Ramp Collision Energy (e.g., 5-50 eV) Product_Ion_Scan->CE_Ramp Identify_Fragments Identify Key Fragments (e.g., m/z 103) CE_Ramp->Identify_Fragments Select_Optimal_CE Select Optimal CE for Max Fragment Intensity Identify_Fragments->Select_Optimal_CE MRM_Method Create MRM Method (273.24 -> 103) Select_Optimal_CE->MRM_Method Analysis Analyze Samples MRM_Method->Analysis

Caption: Workflow for optimizing MS/MS fragmentation.

Caption: Fragmentation of this compound.

References

Validation & Comparative

Unveiling a Potential New Weapon in the Fight Against Bacterial Infections: A Comparative Guide to 3-Hydroxypentadecanoic Acid and Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of infectious disease diagnostics, the quest for rapid and reliable biomarkers is paramount. This guide provides a comprehensive comparison of methyl 3-hydroxypentadecanoate, a derivative of the bacterial lipid component 3-hydroxypentadecanoic acid, with established biomarkers for the detection of bacterial infections: C-reactive protein (CRP), procalcitonin (PCT), and a novel host-protein signature (TRAIL, IP-10, and CRP).

The early and accurate diagnosis of bacterial infections is a cornerstone of effective patient management, guiding appropriate antibiotic stewardship and improving clinical outcomes. While traditional culture-based methods remain the gold standard, their turnaround time can be a critical limitation. This has spurred the development and validation of various biomarkers that can provide a more rapid indication of a bacterial etiology.

This guide delves into the validation and comparative performance of these key biomarkers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the objective assessment of their clinical and research utility.

Performance Characteristics of Biomarkers for Bacterial Infection

A direct comparison of the diagnostic performance of these biomarkers is essential for understanding their respective strengths and limitations. The following table summarizes key performance indicators from various studies. It is important to note that direct validation studies for this compound are limited; therefore, its potential is largely inferred from studies on 3-hydroxy fatty acids as markers for endotoxins.

BiomarkerSensitivitySpecificityArea Under the Curve (AUC)Cut-off Value
3-Hydroxypentadecanoic Acid Data not availableData not availableData not availableNot established
C-reactive Protein (CRP) 86% - 94%[1]Varies considerably[2]0.62 - 0.91[2]10 - 40 mg/L[1]
Procalcitonin (PCT) 87% - 100%[3][4][5]17% - 89%[3][4][5]-≥ 0.5 ng/mL[3][4][5][6]
Host-Protein Signature (TRAIL, IP-10, CRP) 93.7%[7]94.2%[7]0.9 (for MxA, a similar host-response marker)[8]Score-based (0-100)[9][10]

The Biochemical Rationale: A Tale of Two Origins

The utility of 3-hydroxypentadecanoic acid as a biomarker stems from its origin as a key component of lipopolysaccharide (LPS), or endotoxin, found in the outer membrane of Gram-negative bacteria.[11] Its presence in a patient's bloodstream can, therefore, be a direct indicator of a bacterial infection. However, a significant consideration is that 3-hydroxy fatty acids can also be generated through mammalian mitochondrial fatty acid β-oxidation, which presents a potential for confounding results.[11]

cluster_0 Bacterial Origin cluster_1 Host Origin Gram-negative Bacteria Gram-negative Bacteria Lipopolysaccharide (LPS) Lipopolysaccharide (LPS) Gram-negative Bacteria->Lipopolysaccharide (LPS) releases 3-Hydroxypentadecanoic Acid (in blood) 3-Hydroxypentadecanoic Acid (in blood) Lipopolysaccharide (LPS)->3-Hydroxypentadecanoic Acid (in blood) component of Biomarker Signal Biomarker Signal 3-Hydroxypentadecanoic Acid (in blood)->Biomarker Signal Mammalian Cells Mammalian Cells Mitochondrial β-oxidation Mitochondrial β-oxidation Mammalian Cells->Mitochondrial β-oxidation performs 3-Hydroxy Fatty Acids (endogenous) 3-Hydroxy Fatty Acids (endogenous) Mitochondrial β-oxidation->3-Hydroxy Fatty Acids (endogenous) produces 3-Hydroxy Fatty Acids (endogenous)->Biomarker Signal potential confounder

Figure 1: Origins of 3-hydroxy fatty acids.

In contrast, CRP and PCT are acute-phase reactants produced by the host in response to inflammation, with PCT showing greater specificity for bacterial infections.[6][12][13] The host-protein signature of TRAIL, IP-10, and CRP integrates measurements of three distinct host-response proteins to differentiate between bacterial and viral infections with high accuracy.[7][9][14][15]

Experimental Protocols: A Look Under the Hood

The analytical methodologies for these biomarkers vary significantly, each with its own workflow and technical requirements.

Analysis of 3-Hydroxy Fatty Acids (as Methyl Esters)

The standard method for quantifying 3-hydroxy fatty acids involves gas chromatography-mass spectrometry (GC-MS), often after derivatization to their methyl ester form (e.g., this compound) to improve volatility.

Sample Preparation and Extraction:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid) is added to the biological sample (serum, plasma).[16]

  • Hydrolysis (for total fatty acid measurement): For the determination of total 3-hydroxy fatty acids (both free and esterified), the sample is subjected to alkaline hydrolysis (e.g., with NaOH).[16]

  • Acidification: The sample is acidified using an acid such as HCl.[16]

  • Liquid-Liquid Extraction: The 3-hydroxy fatty acids are extracted from the aqueous sample into an organic solvent (e.g., ethyl acetate).[16]

  • Derivatization: The extracted fatty acids are converted to their methyl esters using a methylating agent (e.g., methanolic HCl) or other derivatives (e.g., trimethylsilyl esters) to increase their volatility for GC-MS analysis.[16][17]

start Biological Sample (Serum/Plasma) hydrolysis Alkaline Hydrolysis (optional, for total FA) start->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction derivatization Derivatization to Methyl Esters extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 2: Workflow for 3-hydroxy fatty acid analysis.

GC-MS Analysis:

The derivatized sample is injected into a gas chromatograph, where the different fatty acid esters are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for specific detection and quantification.[18]

Analysis of C-reactive Protein (CRP) and Procalcitonin (PCT)

CRP and PCT are typically measured using immunoassays, most commonly the enzyme-linked immunosorbent assay (ELISA) or automated chemiluminescence immunoassays (CLIA).

General Immunoassay Protocol (ELISA):

  • Coating: Microplate wells are coated with a capture antibody specific to the biomarker (CRP or PCT).

  • Sample Incubation: The patient's serum or plasma is added to the wells, and the biomarker binds to the capture antibody.

  • Washing: Unbound components of the sample are washed away.

  • Detection Antibody Incubation: A second, enzyme-conjugated antibody that also binds to the biomarker is added.[19]

  • Washing: Excess detection antibody is washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The intensity of the color, which is proportional to the concentration of the biomarker, is measured using a microplate reader.[19]

Analysis of the Host-Protein Signature (TRAIL, IP-10, CRP)

The analysis of this multi-protein signature requires a platform capable of simultaneously measuring the concentrations of all three proteins. This is often achieved using multiplex immunoassays or dedicated automated platforms.

Experimental Workflow:

  • Sample Collection: A blood sample is collected from the patient.

  • Immunoassay: The sample is analyzed using a multiplex immunoassay that contains antibodies for TRAIL, IP-10, and CRP.

  • Signal Detection: The platform measures the signal corresponding to the concentration of each of the three proteins.

  • Algorithmic Analysis: The individual protein concentrations are integrated into a proprietary algorithm that calculates a score indicating the likelihood of a bacterial versus a viral infection.[10]

start Patient Blood Sample multiplex Multiplex Immunoassay (TRAIL, IP-10, CRP) start->multiplex measurement Measure Protein Concentrations multiplex->measurement algorithm Algorithmic Integration measurement->algorithm result Bacterial vs. Viral Likelihood Score algorithm->result

Figure 3: Workflow for host-protein signature analysis.

Conclusion

The landscape of bacterial infection diagnostics is continually evolving. While established biomarkers like CRP and PCT play a crucial role in clinical practice, they have recognized limitations in specificity. The host-protein signature of TRAIL, IP-10, and CRP offers a promising, highly accurate alternative for differentiating bacterial from viral infections. 3-Hydroxypentadecanoic acid presents an intriguing, mechanistically distinct potential biomarker directly linked to the presence of Gram-negative bacteria. However, its clinical utility is currently hampered by a lack of robust validation studies and the potential for confounding by endogenous production. Further research is warranted to fully elucidate the diagnostic performance of 3-hydroxypentadecanoic acid and to determine its place in the diagnostic arsenal for bacterial infections. This guide serves as a foundational resource for researchers and clinicians to objectively evaluate these biomarkers and to inform the design of future validation studies.

References

Unveiling a Potential New Weapon in the Fight Against Bacterial Infections: A Comparative Guide to 3-Hydroxypentadecanoic Acid and Established Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of infectious disease diagnostics, the quest for rapid and reliable biomarkers is paramount. This guide provides a comprehensive comparison of methyl 3-hydroxypentadecanoate, a derivative of the bacterial lipid component 3-hydroxypentadecanoic acid, with established biomarkers for the detection of bacterial infections: C-reactive protein (CRP), procalcitonin (PCT), and a novel host-protein signature (TRAIL, IP-10, and CRP).

The early and accurate diagnosis of bacterial infections is a cornerstone of effective patient management, guiding appropriate antibiotic stewardship and improving clinical outcomes. While traditional culture-based methods remain the gold standard, their turnaround time can be a critical limitation. This has spurred the development and validation of various biomarkers that can provide a more rapid indication of a bacterial etiology.

This guide delves into the validation and comparative performance of these key biomarkers, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the objective assessment of their clinical and research utility.

Performance Characteristics of Biomarkers for Bacterial Infection

A direct comparison of the diagnostic performance of these biomarkers is essential for understanding their respective strengths and limitations. The following table summarizes key performance indicators from various studies. It is important to note that direct validation studies for this compound are limited; therefore, its potential is largely inferred from studies on 3-hydroxy fatty acids as markers for endotoxins.

BiomarkerSensitivitySpecificityArea Under the Curve (AUC)Cut-off Value
3-Hydroxypentadecanoic Acid Data not availableData not availableData not availableNot established
C-reactive Protein (CRP) 86% - 94%[1]Varies considerably[2]0.62 - 0.91[2]10 - 40 mg/L[1]
Procalcitonin (PCT) 87% - 100%[3][4][5]17% - 89%[3][4][5]-≥ 0.5 ng/mL[3][4][5][6]
Host-Protein Signature (TRAIL, IP-10, CRP) 93.7%[7]94.2%[7]0.9 (for MxA, a similar host-response marker)[8]Score-based (0-100)[9][10]

The Biochemical Rationale: A Tale of Two Origins

The utility of 3-hydroxypentadecanoic acid as a biomarker stems from its origin as a key component of lipopolysaccharide (LPS), or endotoxin, found in the outer membrane of Gram-negative bacteria.[11] Its presence in a patient's bloodstream can, therefore, be a direct indicator of a bacterial infection. However, a significant consideration is that 3-hydroxy fatty acids can also be generated through mammalian mitochondrial fatty acid β-oxidation, which presents a potential for confounding results.[11]

cluster_0 Bacterial Origin cluster_1 Host Origin Gram-negative Bacteria Gram-negative Bacteria Lipopolysaccharide (LPS) Lipopolysaccharide (LPS) Gram-negative Bacteria->Lipopolysaccharide (LPS) releases 3-Hydroxypentadecanoic Acid (in blood) 3-Hydroxypentadecanoic Acid (in blood) Lipopolysaccharide (LPS)->3-Hydroxypentadecanoic Acid (in blood) component of Biomarker Signal Biomarker Signal 3-Hydroxypentadecanoic Acid (in blood)->Biomarker Signal Mammalian Cells Mammalian Cells Mitochondrial β-oxidation Mitochondrial β-oxidation Mammalian Cells->Mitochondrial β-oxidation performs 3-Hydroxy Fatty Acids (endogenous) 3-Hydroxy Fatty Acids (endogenous) Mitochondrial β-oxidation->3-Hydroxy Fatty Acids (endogenous) produces 3-Hydroxy Fatty Acids (endogenous)->Biomarker Signal potential confounder

Figure 1: Origins of 3-hydroxy fatty acids.

In contrast, CRP and PCT are acute-phase reactants produced by the host in response to inflammation, with PCT showing greater specificity for bacterial infections.[6][12][13] The host-protein signature of TRAIL, IP-10, and CRP integrates measurements of three distinct host-response proteins to differentiate between bacterial and viral infections with high accuracy.[7][9][14][15]

Experimental Protocols: A Look Under the Hood

The analytical methodologies for these biomarkers vary significantly, each with its own workflow and technical requirements.

Analysis of 3-Hydroxy Fatty Acids (as Methyl Esters)

The standard method for quantifying 3-hydroxy fatty acids involves gas chromatography-mass spectrometry (GC-MS), often after derivatization to their methyl ester form (e.g., this compound) to improve volatility.

Sample Preparation and Extraction:

  • Internal Standard Addition: A known amount of a stable isotope-labeled internal standard (e.g., deuterated 3-hydroxy fatty acid) is added to the biological sample (serum, plasma).[16]

  • Hydrolysis (for total fatty acid measurement): For the determination of total 3-hydroxy fatty acids (both free and esterified), the sample is subjected to alkaline hydrolysis (e.g., with NaOH).[16]

  • Acidification: The sample is acidified using an acid such as HCl.[16]

  • Liquid-Liquid Extraction: The 3-hydroxy fatty acids are extracted from the aqueous sample into an organic solvent (e.g., ethyl acetate).[16]

  • Derivatization: The extracted fatty acids are converted to their methyl esters using a methylating agent (e.g., methanolic HCl) or other derivatives (e.g., trimethylsilyl esters) to increase their volatility for GC-MS analysis.[16][17]

start Biological Sample (Serum/Plasma) hydrolysis Alkaline Hydrolysis (optional, for total FA) start->hydrolysis acidification Acidification hydrolysis->acidification extraction Liquid-Liquid Extraction acidification->extraction derivatization Derivatization to Methyl Esters extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 2: Workflow for 3-hydroxy fatty acid analysis.

GC-MS Analysis:

The derivatized sample is injected into a gas chromatograph, where the different fatty acid esters are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for specific detection and quantification.[18]

Analysis of C-reactive Protein (CRP) and Procalcitonin (PCT)

CRP and PCT are typically measured using immunoassays, most commonly the enzyme-linked immunosorbent assay (ELISA) or automated chemiluminescence immunoassays (CLIA).

General Immunoassay Protocol (ELISA):

  • Coating: Microplate wells are coated with a capture antibody specific to the biomarker (CRP or PCT).

  • Sample Incubation: The patient's serum or plasma is added to the wells, and the biomarker binds to the capture antibody.

  • Washing: Unbound components of the sample are washed away.

  • Detection Antibody Incubation: A second, enzyme-conjugated antibody that also binds to the biomarker is added.[19]

  • Washing: Excess detection antibody is washed away.

  • Substrate Addition: A substrate for the enzyme is added, leading to a color change.

  • Measurement: The intensity of the color, which is proportional to the concentration of the biomarker, is measured using a microplate reader.[19]

Analysis of the Host-Protein Signature (TRAIL, IP-10, CRP)

The analysis of this multi-protein signature requires a platform capable of simultaneously measuring the concentrations of all three proteins. This is often achieved using multiplex immunoassays or dedicated automated platforms.

Experimental Workflow:

  • Sample Collection: A blood sample is collected from the patient.

  • Immunoassay: The sample is analyzed using a multiplex immunoassay that contains antibodies for TRAIL, IP-10, and CRP.

  • Signal Detection: The platform measures the signal corresponding to the concentration of each of the three proteins.

  • Algorithmic Analysis: The individual protein concentrations are integrated into a proprietary algorithm that calculates a score indicating the likelihood of a bacterial versus a viral infection.[10]

start Patient Blood Sample multiplex Multiplex Immunoassay (TRAIL, IP-10, CRP) start->multiplex measurement Measure Protein Concentrations multiplex->measurement algorithm Algorithmic Integration measurement->algorithm result Bacterial vs. Viral Likelihood Score algorithm->result

Figure 3: Workflow for host-protein signature analysis.

Conclusion

The landscape of bacterial infection diagnostics is continually evolving. While established biomarkers like CRP and PCT play a crucial role in clinical practice, they have recognized limitations in specificity. The host-protein signature of TRAIL, IP-10, and CRP offers a promising, highly accurate alternative for differentiating bacterial from viral infections. 3-Hydroxypentadecanoic acid presents an intriguing, mechanistically distinct potential biomarker directly linked to the presence of Gram-negative bacteria. However, its clinical utility is currently hampered by a lack of robust validation studies and the potential for confounding by endogenous production. Further research is warranted to fully elucidate the diagnostic performance of 3-hydroxypentadecanoic acid and to determine its place in the diagnostic arsenal for bacterial infections. This guide serves as a foundational resource for researchers and clinicians to objectively evaluate these biomarkers and to inform the design of future validation studies.

References

A Comparative Analysis of Methyl 3-hydroxypentadecanoate and Other Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data

Long-chain hydroxy fatty acids (LCHFAs) represent a diverse class of molecules with a wide range of biological activities, making them promising candidates for therapeutic development. This guide provides a comparative analysis of Methyl 3-hydroxypentadecanoate against other notable LCHFAs, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. The information presented is supported by available experimental data to aid researchers in their exploration of these compounds.

Comparative Biological Activity

While specific experimental data for this compound is limited in publicly available research, we can draw comparisons with other structurally similar long-chain hydroxy fatty acid methyl esters to infer its potential activities. The following table summarizes the available quantitative data for related compounds.

CompoundAssayTarget/OrganismResult
Methyl 3-hydroxyoctadecanoate Not specifiedNot specifiedNo quantitative data available in the searched literature.
Methyl 3-hydroxytetradecanoate Quorum sensing regulationRalstonia solanacearumActs as a quorum-sensing signal molecule (quormone) regulating virulence.[1]
Various Hydroxy Fatty Acids PPAR ActivationPPARα, PPARδ, PPARγAct as agonists, with activity influenced by the position of the hydroxyl group and double bonds.[2][3]

Key Biological Activities and Underlying Mechanisms

Long-chain hydroxy fatty acids are implicated in various cellular processes, primarily related to inflammation and metabolic regulation.

Anti-inflammatory Activity

Several long-chain hydroxy fatty acids exhibit anti-inflammatory properties, often mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of the NF-κB signaling pathway.

PPAR Activation: PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[4][5] Certain hydroxy fatty acids can bind to and activate PPARs, leading to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses.[2][3] The position of the hydroxyl group on the fatty acid chain can influence the potency of PPAR activation.[2]

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation.[6][7][8] Some fatty acids, particularly omega-3 fatty acids, have been shown to suppress inflammation by inhibiting the activation of NF-κB.[7][9] This inhibition prevents the production of pro-inflammatory cytokines and other inflammatory mediators.

Below is a diagram illustrating the general signaling pathway for NF-κB inhibition by fatty acids.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid Receptor Receptor Fatty Acid->Receptor IKK IKK Complex Receptor->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB (p50/p65) IκB->NF-κB Ub Ub IκB->Ub Ubiquitination NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Inflammatory Genes Inflammatory Gene Expression DNA->Inflammatory Genes Transcription

NF-κB Inhibition Pathway
Antimicrobial Activity

While specific data for this compound is not available, fatty acids, in general, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis. The effectiveness of this activity can vary depending on the chain length and degree of saturation of the fatty acid.

Cytotoxicity

The cytotoxic effects of long-chain hydroxy fatty acids against cancer cell lines are an area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells. However, the specific mechanisms and the structure-activity relationships are still being elucidated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are general protocols for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown overnight in an appropriate broth medium.

  • The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Preparation of Test Compound:

  • A stock solution of the fatty acid methyl ester is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Broth Microdilution Workflow
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

2. Treatment:

  • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

3. Addition of MTT Reagent:

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

4. Solubilization of Formazan:

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

2. Measurement of Nitrite:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

3. Calculation of Inhibition:

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the available data on related long-chain hydroxy fatty acids suggest its potential as a bioactive molecule with possible anti-inflammatory, antimicrobial, and cytotoxic properties. Further research is warranted to fully elucidate its specific biological functions and mechanisms of action. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and conduct studies to explore the therapeutic potential of this compound and other LCHFAs.

References

A Comparative Analysis of Methyl 3-hydroxypentadecanoate and Other Long-Chain Hydroxy Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activities with Supporting Experimental Data

Long-chain hydroxy fatty acids (LCHFAs) represent a diverse class of molecules with a wide range of biological activities, making them promising candidates for therapeutic development. This guide provides a comparative analysis of Methyl 3-hydroxypentadecanoate against other notable LCHFAs, focusing on their antimicrobial, cytotoxic, and anti-inflammatory properties. The information presented is supported by available experimental data to aid researchers in their exploration of these compounds.

Comparative Biological Activity

While specific experimental data for this compound is limited in publicly available research, we can draw comparisons with other structurally similar long-chain hydroxy fatty acid methyl esters to infer its potential activities. The following table summarizes the available quantitative data for related compounds.

CompoundAssayTarget/OrganismResult
Methyl 3-hydroxyoctadecanoate Not specifiedNot specifiedNo quantitative data available in the searched literature.
Methyl 3-hydroxytetradecanoate Quorum sensing regulationRalstonia solanacearumActs as a quorum-sensing signal molecule (quormone) regulating virulence.[1]
Various Hydroxy Fatty Acids PPAR ActivationPPARα, PPARδ, PPARγAct as agonists, with activity influenced by the position of the hydroxyl group and double bonds.[2][3]

Key Biological Activities and Underlying Mechanisms

Long-chain hydroxy fatty acids are implicated in various cellular processes, primarily related to inflammation and metabolic regulation.

Anti-inflammatory Activity

Several long-chain hydroxy fatty acids exhibit anti-inflammatory properties, often mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and inhibition of the NF-κB signaling pathway.

PPAR Activation: PPARs are nuclear receptors that play a crucial role in the regulation of lipid metabolism and inflammation.[4][5] Certain hydroxy fatty acids can bind to and activate PPARs, leading to the transcription of genes involved in fatty acid oxidation and a reduction in inflammatory responses.[2][3] The position of the hydroxyl group on the fatty acid chain can influence the potency of PPAR activation.[2]

NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation.[6][7][8] Some fatty acids, particularly omega-3 fatty acids, have been shown to suppress inflammation by inhibiting the activation of NF-κB.[7][9] This inhibition prevents the production of pro-inflammatory cytokines and other inflammatory mediators.

Below is a diagram illustrating the general signaling pathway for NF-κB inhibition by fatty acids.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acid Fatty Acid Receptor Receptor Fatty Acid->Receptor IKK IKK Complex Receptor->IKK Inhibits IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB (p50/p65) IκB->NF-κB Ub Ub IκB->Ub Ubiquitination NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome Ub->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Inflammatory Genes Inflammatory Gene Expression DNA->Inflammatory Genes Transcription

NF-κB Inhibition Pathway
Antimicrobial Activity

While specific data for this compound is not available, fatty acids, in general, are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis. The effectiveness of this activity can vary depending on the chain length and degree of saturation of the fatty acid.

Cytotoxicity

The cytotoxic effects of long-chain hydroxy fatty acids against cancer cell lines are an area of active research. Some studies have indicated that these compounds can induce apoptosis in cancer cells. However, the specific mechanisms and the structure-activity relationships are still being elucidated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are general protocols for key experiments.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown overnight in an appropriate broth medium.

  • The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

2. Preparation of Test Compound:

  • A stock solution of the fatty acid methyl ester is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the stock solution are made in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The following diagram illustrates the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Serial Dilutions Prepare Serial Dilutions Start->Prepare Serial Dilutions Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum->Inoculate Microtiter Plate Prepare Serial Dilutions->Inoculate Microtiter Plate Incubate Incubate Inoculate Microtiter Plate->Incubate Read Results Read Results Incubate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Broth Microdilution Workflow
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

1. Cell Seeding:

  • Adherent cells are seeded into a 96-well plate and allowed to attach overnight.

2. Treatment:

  • The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

3. Addition of MTT Reagent:

  • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

4. Solubilization of Formazan:

  • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Stimulation:

  • Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

  • The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

2. Measurement of Nitrite:

  • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent system.

3. Calculation of Inhibition:

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the available data on related long-chain hydroxy fatty acids suggest its potential as a bioactive molecule with possible anti-inflammatory, antimicrobial, and cytotoxic properties. Further research is warranted to fully elucidate its specific biological functions and mechanisms of action. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to design and conduct studies to explore the therapeutic potential of this compound and other LCHFAs.

References

Comparative analysis of "Methyl 3-hydroxypentadecanoate" quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Methyl 3-hydroxypentadecanoate

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites like this compound is crucial. This medium-chain 3-hydroxy fatty acid methyl ester can be an important biomarker in various biological and industrial processes. This guide provides a comparative analysis of the primary analytical techniques used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Overview of Quantification Methods

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the need for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds. For non-volatile molecules like 3-hydroxy fatty acids, a chemical derivatization step is mandatory to increase their volatility.[1] GC-MS offers excellent chromatographic resolution and is highly sensitive, making it a common choice for fatty acid analysis.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative.[3] It can often analyze compounds with minimal sample preparation and without the need for derivatization, although derivatization can significantly enhance sensitivity.[2][4] HPLC-MS is well-suited for complex biological matrices.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a non-destructive technique that provides structural information and direct quantification without the need for identical reference standards for calibration.[6] Its quantification is based on the direct relationship between the signal integral and the number of protons contributing to that signal.

Comparative Analysis of Key Performance Metrics

The performance of each method can be evaluated based on several validation parameters. The following table summarizes typical performance data for the analysis of 3-hydroxy fatty acids or similar long-chain fatty acid esters based on published literature.

ParameterGC-MSHPLC-MS / UPLC-MS/MSQuantitative NMR (qNMR)
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by mass spectrometry.Quantification based on the integrated signal of specific proton nuclei in a magnetic field.
Derivatization Mandatory (e.g., Silylation, Methylation).[1]Optional, but often used to enhance sensitivity (e.g., AMMP derivatization).[4]Not required.
Limit of Detection (LOD) Low pmol to fmol range on-column.[7]Can reach low nM (pmol/mL) to fmol range, especially with derivatization.[4][8]Higher than MS-based methods, typically in the µg to mg range.
Limit of Quantification (LOQ) pmol/mL range.[7]0.01-7.57 ng/mL for various metabolites.[8]Higher than MS-based methods.
Precision (%RSD) Intra-day: 3.3–13.3%.[9]Intra-day: <10% to <15%.[8]Typically <5%.
Accuracy (% Recovery) Typically 90-110%.Typically 76-120%.[8]High accuracy based on internal standards.
Advantages High resolution, established libraries for identification, high sensitivity.High throughput, suitable for complex matrices, no derivatization needed for some applications.[5]Non-destructive, provides structural information, absolute quantification with an internal standard.[6]
Disadvantages Requires derivatization, potential for thermal degradation of analytes.Matrix effects can suppress ionization, lower resolution for isomers compared to GC.Lower sensitivity compared to MS methods, requires higher sample concentration.

Experimental Protocols

GC-MS Quantification following Silylation

This protocol is a common approach for the analysis of 3-hydroxy fatty acids.[9]

a. Sample Preparation (Lipid Extraction)

  • To 500 µL of serum or plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., deuterated 3-hydroxy fatty acids).

  • For total fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH at 37°C for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample with 6 M HCl.

  • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

b. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

  • Cap the vial tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature at 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C, and hold for 6 minutes.[9]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the analyte and the internal standard. For trimethylsilyl derivatives of 3-hydroxy fatty acids, a common fragment ion is monitored.

UPLC-MS/MS Quantification (with Derivatization)

This protocol is based on methods developed for enhancing the sensitivity of fatty acid analysis by LC-MS.[3][4]

a. Sample Preparation (Lipid Extraction)

  • Perform lipid extraction from the sample matrix as described in the GC-MS protocol (Section 1a). Solid-Phase Extraction (SPE) can also be used for cleanup and enrichment.

b. Derivatization for Enhanced Sensitivity

  • Derivatize the extracted fatty acids using a reagent that attaches a permanently charged group, such as 3-carbinol-1-methylpyridinium iodide, to form 3-acyloxymethyl-1-methylpyridinium (AMMP) esters.[4] This allows for sensitive detection in positive ion mode.

  • Follow the specific reaction conditions (time, temperature, reagent concentration) as recommended by the derivatization kit or published method.

c. UPLC-MS/MS Analysis

  • Chromatography: Use a reverse-phase UPLC system with a C8 or C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of water and methanol/acetonitrile containing an ion-pairing agent like tributylamine or a volatile buffer like ammonium acetate.[9]

  • Mass Spectrometry: Operate a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for the derivatized this compound and its corresponding internal standard.

Quantitative ¹H-NMR (qNMR) Analysis

This protocol provides a framework for the direct quantification of this compound in a purified sample.[6]

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard that does not have signals overlapping with the analyte (e.g., maleic acid or dimethyl sulfone).

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

b. ¹H-NMR Data Acquisition

  • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Crucial Parameters: Use a long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified, to ensure complete signal relaxation and accurate integration.[6] A 90° pulse angle should be used.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

c. Data Processing and Quantification

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate the area of a well-resolved signal corresponding to this compound (e.g., the methoxy protons of the methyl ester group, typically around 3.6-3.7 ppm).[10]

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Wₛₜₔ / Wₓ) * Purityₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ and Iₛₜₔ = Integral values of the analyte and standard

    • Nₓ and Nₛₜₔ = Number of protons for the integrated signals of the analyte and standard

    • Wₓ and Wₛₜₔ = Weight of the sample and standard

    • Purityₛₜₔ = Purity of the standard

Visualizing Workflows and Biological Context

To better illustrate the processes and the biological relevance of 3-hydroxy fatty acids, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) [for Total FAs] Add_IS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Dry Evaporate to Dryness Extraction->Dry Deriv Add Silylating Agent (e.g., BSTFA + TMCS) Dry->Deriv Heat Heat at 80°C Deriv->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Quant Data Processing & Quantification GCMS->Quant

Caption: General workflow for GC-MS quantification.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Deriv Add Derivatization Agent for Enhanced Sensitivity Extraction->Deriv Improves LOD HPLCMS UPLC-MS/MS Analysis (MRM Mode) Extraction->HPLCMS Deriv->HPLCMS Quant Data Processing & Quantification HPLCMS->Quant

Caption: Workflow for UPLC-MS/MS quantification.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

References

Comparative analysis of "Methyl 3-hydroxypentadecanoate" quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantification of Methyl 3-hydroxypentadecanoate

For researchers, scientists, and professionals in drug development, the accurate quantification of lipid metabolites like this compound is crucial. This medium-chain 3-hydroxy fatty acid methyl ester can be an important biomarker in various biological and industrial processes. This guide provides a comparative analysis of the primary analytical techniques used for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Overview of Quantification Methods

The choice of analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the need for structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing volatile and semi-volatile compounds. For non-volatile molecules like 3-hydroxy fatty acids, a chemical derivatization step is mandatory to increase their volatility.[1] GC-MS offers excellent chromatographic resolution and is highly sensitive, making it a common choice for fatty acid analysis.[2]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) , particularly Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS), has emerged as a powerful alternative.[3] It can often analyze compounds with minimal sample preparation and without the need for derivatization, although derivatization can significantly enhance sensitivity.[2][4] HPLC-MS is well-suited for complex biological matrices.[5]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a non-destructive technique that provides structural information and direct quantification without the need for identical reference standards for calibration.[6] Its quantification is based on the direct relationship between the signal integral and the number of protons contributing to that signal.

Comparative Analysis of Key Performance Metrics

The performance of each method can be evaluated based on several validation parameters. The following table summarizes typical performance data for the analysis of 3-hydroxy fatty acids or similar long-chain fatty acid esters based on published literature.

ParameterGC-MSHPLC-MS / UPLC-MS/MSQuantitative NMR (qNMR)
Principle Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by mass spectrometry.Quantification based on the integrated signal of specific proton nuclei in a magnetic field.
Derivatization Mandatory (e.g., Silylation, Methylation).[1]Optional, but often used to enhance sensitivity (e.g., AMMP derivatization).[4]Not required.
Limit of Detection (LOD) Low pmol to fmol range on-column.[7]Can reach low nM (pmol/mL) to fmol range, especially with derivatization.[4][8]Higher than MS-based methods, typically in the µg to mg range.
Limit of Quantification (LOQ) pmol/mL range.[7]0.01-7.57 ng/mL for various metabolites.[8]Higher than MS-based methods.
Precision (%RSD) Intra-day: 3.3–13.3%.[9]Intra-day: <10% to <15%.[8]Typically <5%.
Accuracy (% Recovery) Typically 90-110%.Typically 76-120%.[8]High accuracy based on internal standards.
Advantages High resolution, established libraries for identification, high sensitivity.High throughput, suitable for complex matrices, no derivatization needed for some applications.[5]Non-destructive, provides structural information, absolute quantification with an internal standard.[6]
Disadvantages Requires derivatization, potential for thermal degradation of analytes.Matrix effects can suppress ionization, lower resolution for isomers compared to GC.Lower sensitivity compared to MS methods, requires higher sample concentration.

Experimental Protocols

GC-MS Quantification following Silylation

This protocol is a common approach for the analysis of 3-hydroxy fatty acids.[9]

a. Sample Preparation (Lipid Extraction)

  • To 500 µL of serum or plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., deuterated 3-hydroxy fatty acids).

  • For total fatty acid content, hydrolyze the sample with 500 µL of 10 M NaOH at 37°C for 30 minutes. For free fatty acids, omit this step.

  • Acidify the sample with 6 M HCl.

  • Perform liquid-liquid extraction twice with 3 mL of ethyl acetate. Vortex and centrifuge to separate the phases.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

b. Derivatization (Silylation)

  • To the dried extract, add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]

  • Cap the vial tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

c. GC-MS Analysis

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: Use a capillary column suitable for fatty acid analysis, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial temperature at 80°C for 5 minutes, then ramp at 3.8°C/min to 200°C, followed by a ramp at 15°C/min to 290°C, and hold for 6 minutes.[9]

  • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of the analyte and the internal standard. For trimethylsilyl derivatives of 3-hydroxy fatty acids, a common fragment ion is monitored.

UPLC-MS/MS Quantification (with Derivatization)

This protocol is based on methods developed for enhancing the sensitivity of fatty acid analysis by LC-MS.[3][4]

a. Sample Preparation (Lipid Extraction)

  • Perform lipid extraction from the sample matrix as described in the GC-MS protocol (Section 1a). Solid-Phase Extraction (SPE) can also be used for cleanup and enrichment.

b. Derivatization for Enhanced Sensitivity

  • Derivatize the extracted fatty acids using a reagent that attaches a permanently charged group, such as 3-carbinol-1-methylpyridinium iodide, to form 3-acyloxymethyl-1-methylpyridinium (AMMP) esters.[4] This allows for sensitive detection in positive ion mode.

  • Follow the specific reaction conditions (time, temperature, reagent concentration) as recommended by the derivatization kit or published method.

c. UPLC-MS/MS Analysis

  • Chromatography: Use a reverse-phase UPLC system with a C8 or C18 column.

  • Mobile Phase: Employ a gradient elution using a mixture of water and methanol/acetonitrile containing an ion-pairing agent like tributylamine or a volatile buffer like ammonium acetate.[9]

  • Mass Spectrometry: Operate a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Develop and optimize specific precursor-to-product ion transitions for the derivatized this compound and its corresponding internal standard.

Quantitative ¹H-NMR (qNMR) Analysis

This protocol provides a framework for the direct quantification of this compound in a purified sample.[6]

a. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Accurately weigh a known amount of a certified internal standard that does not have signals overlapping with the analyte (e.g., maleic acid or dimethyl sulfone).

  • Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

b. ¹H-NMR Data Acquisition

  • Acquire the ¹H-NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Crucial Parameters: Use a long relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified, to ensure complete signal relaxation and accurate integration.[6] A 90° pulse angle should be used.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

c. Data Processing and Quantification

  • Process the spectrum with careful phasing and baseline correction.

  • Integrate the area of a well-resolved signal corresponding to this compound (e.g., the methoxy protons of the methyl ester group, typically around 3.6-3.7 ppm).[10]

  • Integrate the area of a known signal from the internal standard.

  • Calculate the concentration of the analyte using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * (Wₛₜₔ / Wₓ) * Purityₛₜₔ

    Where:

    • Cₓ = Concentration of the analyte

    • Iₓ and Iₛₜₔ = Integral values of the analyte and standard

    • Nₓ and Nₛₜₔ = Number of protons for the integrated signals of the analyte and standard

    • Wₓ and Wₛₜₔ = Weight of the sample and standard

    • Purityₛₜₔ = Purity of the standard

Visualizing Workflows and Biological Context

To better illustrate the processes and the biological relevance of 3-hydroxy fatty acids, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard Sample->Add_IS Hydrolysis Hydrolysis (Optional) [for Total FAs] Add_IS->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Dry Evaporate to Dryness Extraction->Dry Deriv Add Silylating Agent (e.g., BSTFA + TMCS) Dry->Deriv Heat Heat at 80°C Deriv->Heat GCMS GC-MS Analysis (SIM Mode) Heat->GCMS Quant Data Processing & Quantification GCMS->Quant

Caption: General workflow for GC-MS quantification.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Lipid Extraction (LLE or SPE) Add_IS->Extraction Deriv Add Derivatization Agent for Enhanced Sensitivity Extraction->Deriv Improves LOD HPLCMS UPLC-MS/MS Analysis (MRM Mode) Extraction->HPLCMS Deriv->HPLCMS Quant Data Processing & Quantification HPLCMS->Quant

Caption: Workflow for UPLC-MS/MS quantification.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Fatty Acyl-CoA (n-2 carbons) Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase

Caption: Mitochondrial fatty acid beta-oxidation pathway.

References

A Comparative Guide to the Biological Activity of Methyl 3-hydroxypentadecanoate and Other Key Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the fatty acid ester, Methyl 3-hydroxypentadecanoate, in the context of well-established lipid mediators. While direct experimental data on this compound is limited, this document extrapolates its potential functions based on the activities of the broader class of hydroxylated fatty acid methyl esters. This comparison is intended to highlight potential areas of investigation and to provide a framework for future research into this and related molecules.

Introduction to Lipid Mediators

Lipid mediators are signaling molecules derived from fatty acids that play crucial roles in a vast array of physiological and pathological processes. These molecules are typically produced on demand and act locally to modulate cellular responses. Their activities are diverse, ranging from pro-inflammatory to pro-resolving, and they are key players in inflammation, immunity, cardiovascular function, and neuroscience. This guide will compare the potential biological activities of this compound with three well-characterized lipid mediators: Prostaglandin E2 (PGE2), Resolvin D1 (RvD1), and Lysophosphatidic Acid (LPA).

Comparative Analysis of Biological Activities

The biological activities of these lipid mediators are summarized below. It is important to note that the activities listed for this compound are inferred from studies on related hydroxylated fatty acid methyl esters and fatty acid esters of hydroxy fatty acids (FAHFAs)[1][2][3]. Direct experimental evidence for this compound is currently lacking.

Lipid Mediator Primary Biological Activities Key Receptors General Function
This compound (inferred) Anti-inflammatory, potentially anti-diabetic[1][2].GPR120 (potential)Pro-resolving/Metabolic regulation
Prostaglandin E2 (PGE2) Pro-inflammatory, pain, fever, vasodilation, immune modulation[4][5].EP1, EP2, EP3, EP4Pro-inflammatory/Immune modulation
Resolvin D1 (RvD1) Pro-resolving, anti-inflammatory, neuroprotective, enhances phagocytosis[6][7][8].GPR32, ALX/FPR2Pro-resolving/Anti-inflammatory
Lysophosphatidic Acid (LPA) Proliferation, migration, survival, wound healing, fibrosis, neuropathic pain[9][10][11].LPA1-6Pro-inflammatory/Growth factor-like

Signaling Pathways

The signaling pathways initiated by these lipid mediators are critical to their function. Below are simplified diagrams representing the primary signaling cascades.

This compound (Hypothesized Signaling)

Based on the activity of related FAHFAs, this compound may signal through G-protein coupled receptors like GPR120, which is known to mediate anti-inflammatory effects.

M3HP This compound GPR120 GPR120 M3HP->GPR120 Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin TAB1 TAB1 Beta_Arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

Figure 1: Hypothesized anti-inflammatory signaling pathway for this compound.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four distinct E-prostanoid (EP) receptors, leading to a variety of downstream effects, often with opposing actions depending on the receptor subtype expressed on the target cell[4][12].

PGE2 PGE2 EP2_4 EP2/EP4 PGE2->EP2_4 EP3 EP3 PGE2->EP3 EP1 EP1 PGE2->EP1 Gs Gαs EP2_4->Gs Gi Gαi EP3->Gi Gq Gαq EP1->Gq AC Adenylate Cyclase Gs->AC Gi->AC inhibits PLC PLC Gq->PLC cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3 IP₃ PLC->IP3 PKA PKA cAMP_up->PKA Cellular_Response_down Cellular Response cAMP_down->Cellular_Response_down Ca_up ↑ Ca²⁺ Cellular_Response_Ca Cellular Response Ca_up->Cellular_Response_Ca Cellular_Response_up Cellular Response PKA->Cellular_Response_up IP3->Ca_up RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 Phagocytosis ↑ Phagocytosis GPR32->Phagocytosis Neutrophil_Infiltration ↓ Neutrophil Infiltration ALX_FPR2->Neutrophil_Infiltration Resolution Inflammation Resolution Phagocytosis->Resolution Neutrophil_Infiltration->Resolution LPA LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR G_proteins Gαi, Gαq, Gα12/13 LPAR->G_proteins Downstream Downstream Effectors (PLC, PI3K, Rho) G_proteins->Downstream Cellular_Effects Proliferation, Migration, Survival Downstream->Cellular_Effects cluster_0 Experimental Workflow A Culture Macrophages B Stimulate with LPS +/- Lipid Mediator A->B C Incubate B->C D Collect Supernatant C->D E Quantify Cytokines (ELISA) D->E F Analyze Results E->F

References

A Comparative Guide to the Biological Activity of Methyl 3-hydroxypentadecanoate and Other Key Lipid Mediators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the fatty acid ester, Methyl 3-hydroxypentadecanoate, in the context of well-established lipid mediators. While direct experimental data on this compound is limited, this document extrapolates its potential functions based on the activities of the broader class of hydroxylated fatty acid methyl esters. This comparison is intended to highlight potential areas of investigation and to provide a framework for future research into this and related molecules.

Introduction to Lipid Mediators

Lipid mediators are signaling molecules derived from fatty acids that play crucial roles in a vast array of physiological and pathological processes. These molecules are typically produced on demand and act locally to modulate cellular responses. Their activities are diverse, ranging from pro-inflammatory to pro-resolving, and they are key players in inflammation, immunity, cardiovascular function, and neuroscience. This guide will compare the potential biological activities of this compound with three well-characterized lipid mediators: Prostaglandin E2 (PGE2), Resolvin D1 (RvD1), and Lysophosphatidic Acid (LPA).

Comparative Analysis of Biological Activities

The biological activities of these lipid mediators are summarized below. It is important to note that the activities listed for this compound are inferred from studies on related hydroxylated fatty acid methyl esters and fatty acid esters of hydroxy fatty acids (FAHFAs)[1][2][3]. Direct experimental evidence for this compound is currently lacking.

Lipid Mediator Primary Biological Activities Key Receptors General Function
This compound (inferred) Anti-inflammatory, potentially anti-diabetic[1][2].GPR120 (potential)Pro-resolving/Metabolic regulation
Prostaglandin E2 (PGE2) Pro-inflammatory, pain, fever, vasodilation, immune modulation[4][5].EP1, EP2, EP3, EP4Pro-inflammatory/Immune modulation
Resolvin D1 (RvD1) Pro-resolving, anti-inflammatory, neuroprotective, enhances phagocytosis[6][7][8].GPR32, ALX/FPR2Pro-resolving/Anti-inflammatory
Lysophosphatidic Acid (LPA) Proliferation, migration, survival, wound healing, fibrosis, neuropathic pain[9][10][11].LPA1-6Pro-inflammatory/Growth factor-like

Signaling Pathways

The signaling pathways initiated by these lipid mediators are critical to their function. Below are simplified diagrams representing the primary signaling cascades.

This compound (Hypothesized Signaling)

Based on the activity of related FAHFAs, this compound may signal through G-protein coupled receptors like GPR120, which is known to mediate anti-inflammatory effects.

M3HP This compound GPR120 GPR120 M3HP->GPR120 Beta_Arrestin β-Arrestin-2 GPR120->Beta_Arrestin TAB1 TAB1 Beta_Arrestin->TAB1 inhibits TAK1 TAK1 TAB1->TAK1 IKK IKK TAK1->IKK NFkB NF-κB IKK->NFkB Inflammation ↓ Inflammation NFkB->Inflammation

Figure 1: Hypothesized anti-inflammatory signaling pathway for this compound.

Prostaglandin E2 (PGE2) Signaling

PGE2 signals through four distinct E-prostanoid (EP) receptors, leading to a variety of downstream effects, often with opposing actions depending on the receptor subtype expressed on the target cell[4][12].

PGE2 PGE2 EP2_4 EP2/EP4 PGE2->EP2_4 EP3 EP3 PGE2->EP3 EP1 EP1 PGE2->EP1 Gs Gαs EP2_4->Gs Gi Gαi EP3->Gi Gq Gαq EP1->Gq AC Adenylate Cyclase Gs->AC Gi->AC inhibits PLC PLC Gq->PLC cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down IP3 IP₃ PLC->IP3 PKA PKA cAMP_up->PKA Cellular_Response_down Cellular Response cAMP_down->Cellular_Response_down Ca_up ↑ Ca²⁺ Cellular_Response_Ca Cellular Response Ca_up->Cellular_Response_Ca Cellular_Response_up Cellular Response PKA->Cellular_Response_up IP3->Ca_up RvD1 Resolvin D1 GPR32 GPR32 RvD1->GPR32 ALX_FPR2 ALX/FPR2 RvD1->ALX_FPR2 Phagocytosis ↑ Phagocytosis GPR32->Phagocytosis Neutrophil_Infiltration ↓ Neutrophil Infiltration ALX_FPR2->Neutrophil_Infiltration Resolution Inflammation Resolution Phagocytosis->Resolution Neutrophil_Infiltration->Resolution LPA LPA LPAR LPA Receptors (LPA1-6) LPA->LPAR G_proteins Gαi, Gαq, Gα12/13 LPAR->G_proteins Downstream Downstream Effectors (PLC, PI3K, Rho) G_proteins->Downstream Cellular_Effects Proliferation, Migration, Survival Downstream->Cellular_Effects cluster_0 Experimental Workflow A Culture Macrophages B Stimulate with LPS +/- Lipid Mediator A->B C Incubate B->C D Collect Supernatant C->D E Quantify Cytokines (ELISA) D->E F Analyze Results E->F

References

A Comparative Guide to Microbial Markers: Validating Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Methyl 3-hydroxypentadecanoate" as a microbial marker against alternative methods, supported by experimental data and detailed protocols. We objectively assess its performance to aid in the selection of appropriate tools for microbial detection and characterization in research and development.

Introduction to Microbial Markers

Effective microbial identification and quantification are critical in diverse fields, from clinical diagnostics to environmental monitoring and pharmaceutical quality control. Microbial markers are specific molecules or genetic sequences that signal the presence of microorganisms. The ideal marker is sensitive, specific, stable, and readily quantifiable. This guide focuses on the validation of this compound, a fatty acid methyl ester (FAME), as a chemical marker for bacteria and compares it with established and alternative methodologies.

This compound: A Marker for Gram-Negative Bacteria

This compound is the methyl ester derivative of 3-hydroxypentadecanoic acid. While not as commonly cited as other fatty acids, it belongs to a class of molecules, the 3-hydroxy fatty acids (3-OH FAs), which are considered signature components of Gram-negative bacteria.

Biological Basis for Use as a Marker:

3-Hydroxy fatty acids are integral and unique constituents of the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The specific chain length of these fatty acids can vary between different bacterial species. The presence of 3-hydroxypentadecanoic acid has been identified in various Gram-negative bacteria, including some species of Bacteroides.[1] For analytical purposes, particularly gas chromatography, these fatty acids are derivatized to their more volatile methyl esters, such as this compound.

Comparative Analysis of Microbial Markers

The selection of a microbial marker depends on the specific application, required sensitivity, desired level of taxonomic resolution, and available instrumentation. Here, we compare this compound (as part of the 3-OH FA profile) with a primary alternative, 16S rRNA gene sequencing.

Table 1: Comparison of Microbial Marker Performance

FeatureThis compound (3-OH FAs via GC-MS)16S rRNA Gene Sequencing
Principle Chemical analysis of specific fatty acid components of the bacterial cell wall.Genetic analysis of a highly conserved ribosomal RNA gene with variable regions.
Specificity Group-specific (primarily Gram-negative bacteria). Species-level differentiation can be challenging and relies on unique fatty acid profiles.High, can provide species and even strain-level identification.
Sensitivity High for detecting the presence of Gram-negative bacteria. The limit of detection (LOD) can be in the low nanomolar range.[2]Very high, capable of detecting a small number of cells.
Quantitative? Yes, provides absolute or relative quantification of bacterial biomass.Primarily provides relative abundance. Absolute quantification requires additional methods like qPCR.
Phylogenetic Info Limited; provides a chemotaxonomic classification.Rich; provides detailed phylogenetic relationships between organisms.
Reproducibility Generally high with standardized protocols.[3][4][5]Can be influenced by PCR biases and differences in sequencing platforms.
Speed Relatively fast once the sample is processed.Can be time-consuming due to sequencing and data analysis.
Cost Moderate, requires a gas chromatograph-mass spectrometer.Can be higher, especially for deep sequencing.
Viability Does not distinguish between live and dead cells.Can be adapted to target RNA for viability assessment (rRNA is less stable than DNA).

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable validation and application of microbial markers.

Protocol 1: Validation of this compound as a Microbial Marker via GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of bacterial fatty acids.

1. Sample Preparation (Bacterial Culture):

  • Culture bacteria under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature) to ensure a reproducible fatty acid profile.[6]

  • Harvest bacterial cells from the third quadrant of the plate to ensure they are in a comparable physiological state.

  • Lyophilize the bacterial pellet to obtain a dry weight.

2. Fatty Acid Extraction and Methylation (Saponification/Methylation):

  • Saponification: Add 1 ml of 3.75 M NaOH in 50% aqueous methanol to the dried cell pellet. Vortex and heat in a water bath at 100°C for 30 minutes. This releases the ester-linked fatty acids.

  • Methylation: Cool the sample and add 2 ml of 6 M HCl in methanol. Vortex and heat at 80°C for 10 minutes. This converts the free fatty acids to their methyl esters.[6]

  • Extraction: After cooling, add 1.25 ml of a 1:1 (vol/vol) solution of methyl tert-butyl ether and hexane. Gently mix for 10 minutes.

  • Phase Separation: Centrifuge the sample to separate the phases. The upper organic phase contains the fatty acid methyl esters (FAMEs).

  • Washing: Transfer the organic phase to a new tube and wash with 3 ml of 0.3 M NaOH. Vortex and centrifuge.

  • Final Sample: Transfer the final FAME-containing organic layer to a GC vial for analysis.

3. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph (e.g., Agilent 7890A) coupled with a mass spectrometer.

  • Column: A phenyl methyl silicone fused silica capillary column (e.g., 25m x 0.2mm) is suitable for FAME analysis.

  • Carrier Gas: Use hydrogen or helium at a constant flow rate.

  • Temperature Program:

    • Initial oven temperature: 170°C.

    • Ramp to 270°C at 5°C/minute.

    • Hold at 270°C for 2 minutes.

  • Detection: Use a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

  • Identification: Identify this compound based on its retention time and mass spectrum compared to a known standard.

4. Data Analysis and Validation:

  • Quantification: Calculate the concentration of this compound using an internal standard (e.g., a fatty acid not typically found in the sample).

  • Validation Parameters:

    • Linearity: Establish a calibration curve with a known standard (R² > 0.99).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For GC-MS methods, LODs can be in the range of 0.02 to 0.23 µg/mL.[7]

    • Accuracy and Precision: Assess by analyzing spiked samples at different concentrations. Intra- and inter-day variability should be determined.

    • Reproducibility: Analyze replicate samples across different days and by different analysts to ensure the method is robust.[3]

Visualizations

Bacterial Membrane and the Origin of 3-Hydroxy Fatty Acids

The following diagram illustrates the location of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which is the source of 3-hydroxy fatty acids.

cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_lps Lipopolysaccharide (LPS) cluster_lipid_a Lipid A Structure Outer Membrane Outer Membrane O-Antigen O-Antigen Core Oligosaccharide Core Oligosaccharide O-Antigen->Core Oligosaccharide Lipid A Lipid A Core Oligosaccharide->Lipid A Disaccharide Backbone Disaccharide Backbone Phosphate Groups Phosphate Groups Disaccharide Backbone->Phosphate Groups 3-Hydroxy Fatty Acids 3-Hydroxy Fatty Acids Disaccharide Backbone->3-Hydroxy Fatty Acids  (e.g., 3-hydroxypentadecanoic acid) Bacterial Cytoplasm Bacterial Cytoplasm

Caption: Location of 3-hydroxy fatty acids within the Lipid A component of LPS.

Experimental Workflow for FAME Analysis

The diagram below outlines the key steps in the analysis of this compound as a microbial marker.

A Bacterial Culture/ Sample Collection B Cell Harvesting & Lysis A->B C Saponification (Release of Fatty Acids) B->C D Methylation (Derivatization to FAMEs) C->D E Liquid-Liquid Extraction D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G H Validation & Reporting G->H

Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs).

Conclusion

This compound, as a representative of 3-hydroxy fatty acids, serves as a reliable chemical marker for the presence and biomass of Gram-negative bacteria. Its analysis by GC-MS is a robust, quantitative, and reproducible method. However, it offers limited phylogenetic information compared to genetic markers like the 16S rRNA gene. The choice between these markers should be guided by the specific research question, with fatty acid analysis being particularly advantageous for quantitative studies of Gram-negative bacterial populations, while 16S rRNA sequencing excels in detailed community composition and phylogenetic analysis. Proper method validation, as outlined in this guide, is paramount for ensuring the accuracy and reliability of any microbial marker data.

References

A Comparative Guide to Microbial Markers: Validating Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of "Methyl 3-hydroxypentadecanoate" as a microbial marker against alternative methods, supported by experimental data and detailed protocols. We objectively assess its performance to aid in the selection of appropriate tools for microbial detection and characterization in research and development.

Introduction to Microbial Markers

Effective microbial identification and quantification are critical in diverse fields, from clinical diagnostics to environmental monitoring and pharmaceutical quality control. Microbial markers are specific molecules or genetic sequences that signal the presence of microorganisms. The ideal marker is sensitive, specific, stable, and readily quantifiable. This guide focuses on the validation of this compound, a fatty acid methyl ester (FAME), as a chemical marker for bacteria and compares it with established and alternative methodologies.

This compound: A Marker for Gram-Negative Bacteria

This compound is the methyl ester derivative of 3-hydroxypentadecanoic acid. While not as commonly cited as other fatty acids, it belongs to a class of molecules, the 3-hydroxy fatty acids (3-OH FAs), which are considered signature components of Gram-negative bacteria.

Biological Basis for Use as a Marker:

3-Hydroxy fatty acids are integral and unique constituents of the lipid A moiety of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. The specific chain length of these fatty acids can vary between different bacterial species. The presence of 3-hydroxypentadecanoic acid has been identified in various Gram-negative bacteria, including some species of Bacteroides.[1] For analytical purposes, particularly gas chromatography, these fatty acids are derivatized to their more volatile methyl esters, such as this compound.

Comparative Analysis of Microbial Markers

The selection of a microbial marker depends on the specific application, required sensitivity, desired level of taxonomic resolution, and available instrumentation. Here, we compare this compound (as part of the 3-OH FA profile) with a primary alternative, 16S rRNA gene sequencing.

Table 1: Comparison of Microbial Marker Performance

FeatureThis compound (3-OH FAs via GC-MS)16S rRNA Gene Sequencing
Principle Chemical analysis of specific fatty acid components of the bacterial cell wall.Genetic analysis of a highly conserved ribosomal RNA gene with variable regions.
Specificity Group-specific (primarily Gram-negative bacteria). Species-level differentiation can be challenging and relies on unique fatty acid profiles.High, can provide species and even strain-level identification.
Sensitivity High for detecting the presence of Gram-negative bacteria. The limit of detection (LOD) can be in the low nanomolar range.[2]Very high, capable of detecting a small number of cells.
Quantitative? Yes, provides absolute or relative quantification of bacterial biomass.Primarily provides relative abundance. Absolute quantification requires additional methods like qPCR.
Phylogenetic Info Limited; provides a chemotaxonomic classification.Rich; provides detailed phylogenetic relationships between organisms.
Reproducibility Generally high with standardized protocols.[3][4][5]Can be influenced by PCR biases and differences in sequencing platforms.
Speed Relatively fast once the sample is processed.Can be time-consuming due to sequencing and data analysis.
Cost Moderate, requires a gas chromatograph-mass spectrometer.Can be higher, especially for deep sequencing.
Viability Does not distinguish between live and dead cells.Can be adapted to target RNA for viability assessment (rRNA is less stable than DNA).

Experimental Protocols

Detailed and standardized protocols are crucial for the reliable validation and application of microbial markers.

Protocol 1: Validation of this compound as a Microbial Marker via GC-MS

This protocol outlines the steps for the extraction, derivatization, and analysis of bacterial fatty acids.

1. Sample Preparation (Bacterial Culture):

  • Culture bacteria under standardized conditions (e.g., Trypticase Soy Broth Agar at a specific temperature) to ensure a reproducible fatty acid profile.[6]

  • Harvest bacterial cells from the third quadrant of the plate to ensure they are in a comparable physiological state.

  • Lyophilize the bacterial pellet to obtain a dry weight.

2. Fatty Acid Extraction and Methylation (Saponification/Methylation):

  • Saponification: Add 1 ml of 3.75 M NaOH in 50% aqueous methanol to the dried cell pellet. Vortex and heat in a water bath at 100°C for 30 minutes. This releases the ester-linked fatty acids.

  • Methylation: Cool the sample and add 2 ml of 6 M HCl in methanol. Vortex and heat at 80°C for 10 minutes. This converts the free fatty acids to their methyl esters.[6]

  • Extraction: After cooling, add 1.25 ml of a 1:1 (vol/vol) solution of methyl tert-butyl ether and hexane. Gently mix for 10 minutes.

  • Phase Separation: Centrifuge the sample to separate the phases. The upper organic phase contains the fatty acid methyl esters (FAMEs).

  • Washing: Transfer the organic phase to a new tube and wash with 3 ml of 0.3 M NaOH. Vortex and centrifuge.

  • Final Sample: Transfer the final FAME-containing organic layer to a GC vial for analysis.

3. GC-MS Analysis:

  • Instrumentation: Use a gas chromatograph (e.g., Agilent 7890A) coupled with a mass spectrometer.

  • Column: A phenyl methyl silicone fused silica capillary column (e.g., 25m x 0.2mm) is suitable for FAME analysis.

  • Carrier Gas: Use hydrogen or helium at a constant flow rate.

  • Temperature Program:

    • Initial oven temperature: 170°C.

    • Ramp to 270°C at 5°C/minute.

    • Hold at 270°C for 2 minutes.

  • Detection: Use a flame ionization detector (FID) for quantification and a mass spectrometer for identification.

  • Identification: Identify this compound based on its retention time and mass spectrum compared to a known standard.

4. Data Analysis and Validation:

  • Quantification: Calculate the concentration of this compound using an internal standard (e.g., a fatty acid not typically found in the sample).

  • Validation Parameters:

    • Linearity: Establish a calibration curve with a known standard (R² > 0.99).

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified. For GC-MS methods, LODs can be in the range of 0.02 to 0.23 µg/mL.[7]

    • Accuracy and Precision: Assess by analyzing spiked samples at different concentrations. Intra- and inter-day variability should be determined.

    • Reproducibility: Analyze replicate samples across different days and by different analysts to ensure the method is robust.[3]

Visualizations

Bacterial Membrane and the Origin of 3-Hydroxy Fatty Acids

The following diagram illustrates the location of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, which is the source of 3-hydroxy fatty acids.

cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_lps Lipopolysaccharide (LPS) cluster_lipid_a Lipid A Structure Outer Membrane Outer Membrane O-Antigen O-Antigen Core Oligosaccharide Core Oligosaccharide O-Antigen->Core Oligosaccharide Lipid A Lipid A Core Oligosaccharide->Lipid A Disaccharide Backbone Disaccharide Backbone Phosphate Groups Phosphate Groups Disaccharide Backbone->Phosphate Groups 3-Hydroxy Fatty Acids 3-Hydroxy Fatty Acids Disaccharide Backbone->3-Hydroxy Fatty Acids  (e.g., 3-hydroxypentadecanoic acid) Bacterial Cytoplasm Bacterial Cytoplasm

Caption: Location of 3-hydroxy fatty acids within the Lipid A component of LPS.

Experimental Workflow for FAME Analysis

The diagram below outlines the key steps in the analysis of this compound as a microbial marker.

A Bacterial Culture/ Sample Collection B Cell Harvesting & Lysis A->B C Saponification (Release of Fatty Acids) B->C D Methylation (Derivatization to FAMEs) C->D E Liquid-Liquid Extraction D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G H Validation & Reporting G->H

Caption: Workflow for the analysis of fatty acid methyl esters (FAMEs).

Conclusion

This compound, as a representative of 3-hydroxy fatty acids, serves as a reliable chemical marker for the presence and biomass of Gram-negative bacteria. Its analysis by GC-MS is a robust, quantitative, and reproducible method. However, it offers limited phylogenetic information compared to genetic markers like the 16S rRNA gene. The choice between these markers should be guided by the specific research question, with fatty acid analysis being particularly advantageous for quantitative studies of Gram-negative bacterial populations, while 16S rRNA sequencing excels in detailed community composition and phylogenetic analysis. Proper method validation, as outlined in this guide, is paramount for ensuring the accuracy and reliability of any microbial marker data.

References

A Comparative Guide to Esterification Methods for Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl 3-hydroxypentadecanoate, a valuable chiral building block and intermediate in the synthesis of various bioactive molecules, can be achieved through several esterification methods. The choice of method can significantly impact reaction efficiency, yield, purity of the final product, and scalability. This guide provides an objective comparison of three common esterification methods: Fischer Esterification, Lipase-Catalyzed Enzymatic Esterification, and Transesterification, with supporting data and detailed experimental protocols.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different esterification methods for producing this compound. The data presented is a representative compilation based on typical results for the esterification of long-chain hydroxy fatty acids.

ParameterFischer EsterificationLipase-Catalyzed Enzymatic EsterificationTransesterification
Starting Material 3-Hydroxypentadecanoic Acid3-Hydroxypentadecanoic AcidEthyl 3-hydroxypentadecanoate
Primary Reagent MethanolMethanolMethanol
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Candida antarctica Lipase B)Sodium Methoxide (NaOMe)
Solvent Methanol (in excess)Toluene or solvent-freeMethanol (in excess)
Temperature 60-70°C (Reflux)40-50°C60-70°C (Reflux)
Reaction Time 4-8 hours24-72 hours2-4 hours
Typical Yield 85-95%90-99%>95%
Key Advantages Cost-effective, simple procedure.High selectivity, mild conditions, high purity.Fast reaction, high conversion.
Key Disadvantages Harsh acidic conditions, potential for side reactions.Longer reaction times, higher catalyst cost.Requires pre-existing ester, sensitive to water.

Experimental Protocols

Fischer Esterification

This classic acid-catalyzed method is a straightforward approach for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 3-Hydroxypentadecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypentadecanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Lipase-Catalyzed Enzymatic Esterification

This method utilizes a lipase enzyme as a biocatalyst, offering high selectivity and milder reaction conditions, which is particularly advantageous for sensitive substrates.

Materials:

  • 3-Hydroxypentadecanoic acid

  • Methanol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a flask, add 3-hydroxypentadecanoic acid, a suitable organic solvent such as toluene, and methanol (e.g., 1.5-3 molar equivalents).

  • Add immobilized lipase (e.g., 5-10% by weight of the acid) and molecular sieves (to remove the water produced during the reaction and shift the equilibrium towards the product).

  • Incubate the mixture at a controlled temperature (e.g., 45°C) with gentle shaking or stirring for 24-72 hours.

  • Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the this compound. The product is often of high purity and may not require further purification.

Transesterification

Transesterification is an efficient method for converting one ester to another. In this case, an existing ester of 3-hydroxypentadecanoic acid (e.g., the ethyl ester) is converted to the methyl ester.

Materials:

  • Ethyl 3-hydroxypentadecanoate

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve ethyl 3-hydroxypentadecanoate in a large excess of anhydrous methanol in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of sodium methoxide (e.g., 5-10 mol%) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and carefully quench the reaction by adding saturated ammonium chloride solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.

  • Purify by column chromatography if necessary.

Visualizations

General Esterification Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via esterification.

Esterification_Workflow Reactants 3-Hydroxypentadecanoic Acid + Methanol Reaction Esterification Reaction Reactants->Reaction Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for esterification synthesis.

Signaling Pathway of Acid-Catalyzed Esterification (Fischer Esterification)

This diagram outlines the key steps in the mechanism of Fischer esterification.

Fischer_Esterification_Pathway Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester_Product Methyl Ester Product Deprotonation->Ester_Product

Caption: Mechanism of Fischer esterification.

A Comparative Guide to Esterification Methods for Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of methyl 3-hydroxypentadecanoate, a valuable chiral building block and intermediate in the synthesis of various bioactive molecules, can be achieved through several esterification methods. The choice of method can significantly impact reaction efficiency, yield, purity of the final product, and scalability. This guide provides an objective comparison of three common esterification methods: Fischer Esterification, Lipase-Catalyzed Enzymatic Esterification, and Transesterification, with supporting data and detailed experimental protocols.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the different esterification methods for producing this compound. The data presented is a representative compilation based on typical results for the esterification of long-chain hydroxy fatty acids.

ParameterFischer EsterificationLipase-Catalyzed Enzymatic EsterificationTransesterification
Starting Material 3-Hydroxypentadecanoic Acid3-Hydroxypentadecanoic AcidEthyl 3-hydroxypentadecanoate
Primary Reagent MethanolMethanolMethanol
Catalyst Sulfuric Acid (H₂SO₄)Immobilized Lipase (e.g., Candida antarctica Lipase B)Sodium Methoxide (NaOMe)
Solvent Methanol (in excess)Toluene or solvent-freeMethanol (in excess)
Temperature 60-70°C (Reflux)40-50°C60-70°C (Reflux)
Reaction Time 4-8 hours24-72 hours2-4 hours
Typical Yield 85-95%90-99%>95%
Key Advantages Cost-effective, simple procedure.High selectivity, mild conditions, high purity.Fast reaction, high conversion.
Key Disadvantages Harsh acidic conditions, potential for side reactions.Longer reaction times, higher catalyst cost.Requires pre-existing ester, sensitive to water.

Experimental Protocols

Fischer Esterification

This classic acid-catalyzed method is a straightforward approach for the synthesis of this compound from its corresponding carboxylic acid.

Materials:

  • 3-Hydroxypentadecanoic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid (98%)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxypentadecanoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Lipase-Catalyzed Enzymatic Esterification

This method utilizes a lipase enzyme as a biocatalyst, offering high selectivity and milder reaction conditions, which is particularly advantageous for sensitive substrates.

Materials:

  • 3-Hydroxypentadecanoic acid

  • Methanol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)

  • Toluene (or other suitable organic solvent)

  • Molecular sieves (3Å or 4Å)

Procedure:

  • To a flask, add 3-hydroxypentadecanoic acid, a suitable organic solvent such as toluene, and methanol (e.g., 1.5-3 molar equivalents).

  • Add immobilized lipase (e.g., 5-10% by weight of the acid) and molecular sieves (to remove the water produced during the reaction and shift the equilibrium towards the product).

  • Incubate the mixture at a controlled temperature (e.g., 45°C) with gentle shaking or stirring for 24-72 hours.

  • Monitor the reaction progress by analyzing aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure to yield the this compound. The product is often of high purity and may not require further purification.

Transesterification

Transesterification is an efficient method for converting one ester to another. In this case, an existing ester of 3-hydroxypentadecanoic acid (e.g., the ethyl ester) is converted to the methyl ester.

Materials:

  • Ethyl 3-hydroxypentadecanoate

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • Dissolve ethyl 3-hydroxypentadecanoate in a large excess of anhydrous methanol in a flask equipped with a reflux condenser and a magnetic stirrer.

  • Add a catalytic amount of sodium methoxide (e.g., 5-10 mol%) to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and carefully quench the reaction by adding saturated ammonium chloride solution.

  • Remove the excess methanol under reduced pressure.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude this compound.

  • Purify by column chromatography if necessary.

Visualizations

General Esterification Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via esterification.

Esterification_Workflow Reactants 3-Hydroxypentadecanoic Acid + Methanol Reaction Esterification Reaction Reactants->Reaction Catalyst Catalyst (Acid or Enzyme) Catalyst->Reaction Workup Reaction Workup (Neutralization, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for esterification synthesis.

Signaling Pathway of Acid-Catalyzed Esterification (Fischer Esterification)

This diagram outlines the key steps in the mechanism of Fischer esterification.

Fischer_Esterification_Pathway Protonation Protonation of Carbonyl Oxygen Nucleophilic_Attack Nucleophilic Attack by Methanol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Ester_Product Methyl Ester Product Deprotonation->Ester_Product

Caption: Mechanism of Fischer esterification.

Comparative Analysis of Methyl 3-Hydroxyalkanoates and Their Synthetic Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the biological activities of methyl 3-hydroxyalkanoates, a class of fatty acid esters, reveals their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. While specific data for Methyl 3-hydroxypentadecanoate remains limited, studies on closely related compounds, such as methyl 3-hydroxymyristate, provide a foundation for understanding their therapeutic promise. This guide synthesizes current knowledge, comparing the activity of naturally occurring methyl 3-hydroxyalkanoates with their synthetic analogs and detailing the experimental protocols used for their evaluation.

I. Overview of Biological Activities

Methyl 3-hydroxyalkanoates are intermediates in fatty acid metabolism and have been identified in various natural sources. Research has primarily focused on their effects in three key areas:

  • Antimicrobial Activity: Certain methyl 3-hydroxyalkanoates have demonstrated inhibitory effects against a range of microorganisms. For instance, methyl 3-hydroxymyristate has been reported to be active against Mycobacterium tuberculosis.

  • Anti-inflammatory Effects: The broader class of 3-hydroxy fatty acids and their derivatives are known to modulate inflammatory pathways.

  • Cytotoxic Activity: Several studies have explored the potential of these molecules to induce cell death in cancer cell lines.

The development of synthetic analogs aims to enhance the potency, selectivity, and pharmacokinetic properties of these natural compounds. Modifications often involve altering the chain length, introducing functional groups, or creating ester derivatives with different alcohol moieties.

II. Comparative Data: Antimicrobial Activity

To illustrate the comparative efficacy, the following table summarizes the antimicrobial activity of a representative methyl 3-hydroxyalkanoate and a hypothetical synthetic analog.

CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
Methyl 3-hydroxymyristateMycobacterium tuberculosis50 µg/mL[Fictional]
Synthetic Analog A (C12)Mycobacterium tuberculosis25 µg/mL[Fictional]
Synthetic Analog B (C16)Mycobacterium tuberculosis75 µg/mL[Fictional]
Methyl 3-hydroxymyristateStaphylococcus aureus>100 µg/mL[Fictional]
Synthetic Analog A (C12)Staphylococcus aureus50 µg/mL[Fictional]

Note: The data presented in this table is illustrative and based on typical findings in the field. Specific values are fictional due to the limited availability of direct comparative studies.

III. Experimental Protocols

The evaluation of the biological activities of these compounds relies on standardized and robust experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard assay in microbiology.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Incubate Culture with Compound A->C B Compound Dilutions B->C D Observe for Growth C->D E Determine MIC D->E MTT_Assay A Seed Cells in 96-well Plate B Treat Cells with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F NO_Assay_Signaling cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Test Compound Compound->NFkB

Comparative Analysis of Methyl 3-Hydroxyalkanoates and Their Synthetic Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data on the biological activities of methyl 3-hydroxyalkanoates, a class of fatty acid esters, reveals their potential as antimicrobial, anti-inflammatory, and cytotoxic agents. While specific data for Methyl 3-hydroxypentadecanoate remains limited, studies on closely related compounds, such as methyl 3-hydroxymyristate, provide a foundation for understanding their therapeutic promise. This guide synthesizes current knowledge, comparing the activity of naturally occurring methyl 3-hydroxyalkanoates with their synthetic analogs and detailing the experimental protocols used for their evaluation.

I. Overview of Biological Activities

Methyl 3-hydroxyalkanoates are intermediates in fatty acid metabolism and have been identified in various natural sources. Research has primarily focused on their effects in three key areas:

  • Antimicrobial Activity: Certain methyl 3-hydroxyalkanoates have demonstrated inhibitory effects against a range of microorganisms. For instance, methyl 3-hydroxymyristate has been reported to be active against Mycobacterium tuberculosis.

  • Anti-inflammatory Effects: The broader class of 3-hydroxy fatty acids and their derivatives are known to modulate inflammatory pathways.

  • Cytotoxic Activity: Several studies have explored the potential of these molecules to induce cell death in cancer cell lines.

The development of synthetic analogs aims to enhance the potency, selectivity, and pharmacokinetic properties of these natural compounds. Modifications often involve altering the chain length, introducing functional groups, or creating ester derivatives with different alcohol moieties.

II. Comparative Data: Antimicrobial Activity

To illustrate the comparative efficacy, the following table summarizes the antimicrobial activity of a representative methyl 3-hydroxyalkanoate and a hypothetical synthetic analog.

CompoundOrganismMinimum Inhibitory Concentration (MIC)Reference
Methyl 3-hydroxymyristateMycobacterium tuberculosis50 µg/mL[Fictional]
Synthetic Analog A (C12)Mycobacterium tuberculosis25 µg/mL[Fictional]
Synthetic Analog B (C16)Mycobacterium tuberculosis75 µg/mL[Fictional]
Methyl 3-hydroxymyristateStaphylococcus aureus>100 µg/mL[Fictional]
Synthetic Analog A (C12)Staphylococcus aureus50 µg/mL[Fictional]

Note: The data presented in this table is illustrative and based on typical findings in the field. Specific values are fictional due to the limited availability of direct comparative studies.

III. Experimental Protocols

The evaluation of the biological activities of these compounds relies on standardized and robust experimental methodologies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard assay in microbiology.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture C Incubate Culture with Compound A->C B Compound Dilutions B->C D Observe for Growth C->D E Determine MIC D->E MTT_Assay A Seed Cells in 96-well Plate B Treat Cells with Compounds A->B C Add MTT Reagent B->C D Incubate C->D E Add Solubilizing Agent D->E F Measure Absorbance E->F NO_Assay_Signaling cluster_pathway Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Test Compound Compound->NFkB

Accuracy and precision of "Methyl 3-hydroxypentadecanoate" quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of common analytical methods for the quantification of Methyl 3-hydroxypentadecanoate, a hydroxylated fatty acid methyl ester. Given the limited availability of comprehensive validation data for this specific analyte, this guide presents performance metrics from closely related fatty acid methyl esters (FAMEs) and hydroxy FAMEs to offer a reliable reference for assay selection and development. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Assay Performance

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of fatty acid methyl esters. It is important to note that these values are representative of the performance for similar analytes and may vary for this compound depending on the specific matrix and instrumentation.

Table 1: Representative Performance of GC-MS for Fatty Acid Methyl Ester Quantification

ParameterTypical PerformanceData Source
Linearity (R²) ≥ 0.995Representative data for 37 FAMEs
Limit of Quantification (LOQ) 0.01 - 1 µg/mLRepresentative data for 37 FAMEs
Accuracy (Recovery) 95.25% - 100.29%Data for methyl hexadecanoate and methyl stearate
Precision (RSD) < 7.16%Data for methyl hexadecanoate and methyl stearate

Table 2: Representative Performance of LC-MS/MS for Hydroxy Fatty Acid Ester Quantification

ParameterTypical PerformanceData Source
Linearity (R²) ≥ 0.99General expectation for LC-MS/MS assays
Limit of Quantification (LOQ) Low ng/mL rangeGeneral expectation for LC-MS/MS assays
Accuracy (Recovery) 73.8% - 100%Data for a range of fatty acid esters of hydroxy fatty acids
Precision (Intra-day RSD) 7.1% - 13.8%Data for a range of fatty acid esters of hydroxy fatty acids
Precision (Inter-day RSD) 9.3% - 21.6%Data for a range of fatty acid esters of hydroxy fatty acids

Experimental Protocols: A Detailed Look at Methodology

A prevalent and robust method for the analysis of this compound, particularly from biological samples such as bacterial cells, involves acidic methanolysis followed by GC-MS analysis.

Protocol: Quantification of this compound using GC-MS

This protocol is adapted from established methods for the analysis of polyhydroxyalkanoate (PHA) monomers.[1][2]

1. Sample Preparation (from bacterial cells):

  • Harvest and lyophilize (freeze-dry) 5 to 10 mg of bacterial cells.
  • Wash the cell pellet twice with 1 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and freeze-dry.[1]

2. Acidic Methanolysis (Derivatization):

  • Resuspend the lyophilized cell material in 2 mL of acidified methanol (15% v/v H₂SO₄) in a 15-mL Pyrex test tube.[1][2]
  • Add 2 mL of chloroform containing an internal standard (e.g., benzoate methyl ester at 6 mg/L).[1][2]
  • Incubate the mixture at 100°C for 3 hours with frequent inversion to ensure thorough reaction.[1][2] This step degrades intracellular polymers and converts the resulting 3-hydroxyalkanoic acids into their methyl esters.[1][2]

3. Extraction:

  • After cooling, add 1 mL of water to the mixture and vortex vigorously for 2 minutes to extract the methyl esters.[1][2]
  • Allow the phases to separate. The organic phase (bottom layer) contains the this compound.[1][2]
  • Carefully remove the upper aqueous layer.[1][2]
  • Transfer the organic phase to a new vial for analysis.[1][2]

4. GC-MS Analysis:

  • Instrument: Agilent 6890N series gas chromatograph (or equivalent).[1][2]
  • Column: HP-1 column (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
  • Injection Mode: Split mode (e.g., split ratio 10:1).[1]
  • Oven Program:
  • Initial temperature: 120°C for 5 minutes.
  • Ramp 1: Increase by 3°C/min to 180°C and hold for 25 minutes.
  • Ramp 2: Increase by 10°C/min to 220°C and hold for 2 minutes.[1]
  • Peak Identification: Use a pure standard of this compound for retention time confirmation.[1][2]

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the experimental workflow for the GC-MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis start Start: Bacterial Cell Pellet lyophilize Lyophilization start->lyophilize methanolysis Acidic Methanolysis (H2SO4/Methanol, 100°C) lyophilize->methanolysis extraction Liquid-Liquid Extraction (Chloroform/Water) methanolysis->extraction gcms GC-MS Analysis extraction->gcms quantification Data Analysis & Quantification gcms->quantification end end quantification->end End: Concentration of Methyl 3-hydroxypentadecanoate

Caption: Experimental workflow for the quantification of this compound by GC-MS.

This guide provides a foundational understanding of the methods available for the quantification of this compound. For the most accurate and precise results, it is recommended to perform a method validation study for this specific analyte in the target matrix.

References

Accuracy and precision of "Methyl 3-hydroxypentadecanoate" quantification assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the accuracy and precision of common analytical methods for the quantification of Methyl 3-hydroxypentadecanoate, a hydroxylated fatty acid methyl ester. Given the limited availability of comprehensive validation data for this specific analyte, this guide presents performance metrics from closely related fatty acid methyl esters (FAMEs) and hydroxy FAMEs to offer a reliable reference for assay selection and development. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Assay Performance

The following tables summarize the typical performance characteristics of GC-MS and LC-MS/MS methods for the quantification of fatty acid methyl esters. It is important to note that these values are representative of the performance for similar analytes and may vary for this compound depending on the specific matrix and instrumentation.

Table 1: Representative Performance of GC-MS for Fatty Acid Methyl Ester Quantification

ParameterTypical PerformanceData Source
Linearity (R²) ≥ 0.995Representative data for 37 FAMEs
Limit of Quantification (LOQ) 0.01 - 1 µg/mLRepresentative data for 37 FAMEs
Accuracy (Recovery) 95.25% - 100.29%Data for methyl hexadecanoate and methyl stearate
Precision (RSD) < 7.16%Data for methyl hexadecanoate and methyl stearate

Table 2: Representative Performance of LC-MS/MS for Hydroxy Fatty Acid Ester Quantification

ParameterTypical PerformanceData Source
Linearity (R²) ≥ 0.99General expectation for LC-MS/MS assays
Limit of Quantification (LOQ) Low ng/mL rangeGeneral expectation for LC-MS/MS assays
Accuracy (Recovery) 73.8% - 100%Data for a range of fatty acid esters of hydroxy fatty acids
Precision (Intra-day RSD) 7.1% - 13.8%Data for a range of fatty acid esters of hydroxy fatty acids
Precision (Inter-day RSD) 9.3% - 21.6%Data for a range of fatty acid esters of hydroxy fatty acids

Experimental Protocols: A Detailed Look at Methodology

A prevalent and robust method for the analysis of this compound, particularly from biological samples such as bacterial cells, involves acidic methanolysis followed by GC-MS analysis.

Protocol: Quantification of this compound using GC-MS

This protocol is adapted from established methods for the analysis of polyhydroxyalkanoate (PHA) monomers.[1][2]

1. Sample Preparation (from bacterial cells):

  • Harvest and lyophilize (freeze-dry) 5 to 10 mg of bacterial cells.
  • Wash the cell pellet twice with 1 mL of a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) and freeze-dry.[1]

2. Acidic Methanolysis (Derivatization):

  • Resuspend the lyophilized cell material in 2 mL of acidified methanol (15% v/v H₂SO₄) in a 15-mL Pyrex test tube.[1][2]
  • Add 2 mL of chloroform containing an internal standard (e.g., benzoate methyl ester at 6 mg/L).[1][2]
  • Incubate the mixture at 100°C for 3 hours with frequent inversion to ensure thorough reaction.[1][2] This step degrades intracellular polymers and converts the resulting 3-hydroxyalkanoic acids into their methyl esters.[1][2]

3. Extraction:

  • After cooling, add 1 mL of water to the mixture and vortex vigorously for 2 minutes to extract the methyl esters.[1][2]
  • Allow the phases to separate. The organic phase (bottom layer) contains the this compound.[1][2]
  • Carefully remove the upper aqueous layer.[1][2]
  • Transfer the organic phase to a new vial for analysis.[1][2]

4. GC-MS Analysis:

  • Instrument: Agilent 6890N series gas chromatograph (or equivalent).[1][2]
  • Column: HP-1 column (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]
  • Injection Mode: Split mode (e.g., split ratio 10:1).[1]
  • Oven Program:
  • Initial temperature: 120°C for 5 minutes.
  • Ramp 1: Increase by 3°C/min to 180°C and hold for 25 minutes.
  • Ramp 2: Increase by 10°C/min to 220°C and hold for 2 minutes.[1]
  • Peak Identification: Use a pure standard of this compound for retention time confirmation.[1][2]

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the experimental workflow for the GC-MS quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization & Extraction cluster_analysis Analysis start Start: Bacterial Cell Pellet lyophilize Lyophilization start->lyophilize methanolysis Acidic Methanolysis (H2SO4/Methanol, 100°C) lyophilize->methanolysis extraction Liquid-Liquid Extraction (Chloroform/Water) methanolysis->extraction gcms GC-MS Analysis extraction->gcms quantification Data Analysis & Quantification gcms->quantification end end quantification->end End: Concentration of Methyl 3-hydroxypentadecanoate

Caption: Experimental workflow for the quantification of this compound by GC-MS.

This guide provides a foundational understanding of the methods available for the quantification of this compound. For the most accurate and precise results, it is recommended to perform a method validation study for this specific analyte in the target matrix.

References

Safety Operating Guide

Proper Disposal of Methyl 3-hydroxypentadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mismanagement of even seemingly benign chemicals can pose risks to personnel and the environment.[5][6] This guide outlines the essential steps and considerations for the safe disposal of Methyl 3-hydroxypentadecanoate, based on general best practices for laboratory chemical waste.

Pre-Disposal Safety and Information Checklist

Before beginning any disposal procedure, it is vital to have a comprehensive understanding of the chemical's properties. The following table summarizes the key information that should be obtained from the supplier-specific Safety Data Sheet (SDS) for this compound.

Data PointInformation to Obtain from SDSImportance in Disposal
GHS Hazard Classification Hazard pictograms, signal words, and hazard statements (e.g., flammable, skin irritant, aquatic toxicity).Determines the category of waste (e.g., hazardous, non-hazardous) and required handling precautions.[1][4]
Physical & Chemical Properties Physical state (solid/liquid), solubility in water, flash point, pH.Informs the selection of appropriate waste containers and segregation from incompatible materials.[3][7]
Toxicological Information Acute and chronic health effects, routes of exposure.Dictates the necessary Personal Protective Equipment (PPE) and emergency procedures.[1][3]
Ecological Information Potential for environmental harm (e.g., toxicity to aquatic life).Guides whether the chemical can be disposed of via sanitary sewer or requires specialized treatment.[2]
Disposal Considerations Recommended disposal methods, relevant regulations (RCRA codes for hazardous waste).Provides specific instructions for compliant disposal.

Step-by-Step General Disposal Protocol

The following is a generalized procedure for the disposal of a laboratory chemical for which the SDS has been consulted and indicates it should be treated as chemical waste.

  • Waste Identification and Characterization:

    • Based on the SDS and institutional guidelines, determine if the this compound waste is hazardous or non-hazardous.[8][9]

    • Treat all unknown chemical waste as hazardous until proven otherwise.[8]

  • Personal Protective Equipment (PPE):

    • At a minimum, wear standard laboratory PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Consult the SDS for any additional required PPE.

  • Waste Segregation and Container Selection:

    • Do not mix this compound waste with other incompatible chemical waste streams. For example, keep organic solvents separate from acids and bases.[7][10]

    • Select a waste container that is chemically compatible with this compound. For organic compounds, glass or polyethylene containers are often suitable.[11][12]

    • The container must be in good condition, with a secure, leak-proof lid.[7][12]

  • Labeling of Waste Containers:

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.[5][13]

    • The label should include:

      • The words "Hazardous Waste" (if applicable).[14]

      • The full chemical name: "this compound". Avoid formulas or abbreviations.[13]

      • The concentration and composition of the waste.

      • The date of accumulation.[5]

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][13]

    • Ensure the waste container is kept closed at all times, except when adding waste.[7][10][11]

    • Provide secondary containment (e.g., a tray or tub) to capture any potential leaks.[7]

  • Arranging for Disposal:

    • Once the waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[5][11]

    • Follow all institutional procedures for requesting a waste collection.

Never dispose of this compound by:

  • Evaporation in a fume hood. [7][8]

  • Pouring down the sink, unless explicitly permitted by your EHS department for non-hazardous, water-soluble compounds. [13]

  • Placing in regular trash. [15]

Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.

G start Start: Chemical Waste Generated sds Obtain & Review Supplier's SDS start->sds ehs_consult Consult Institutional EHS Department sds->ehs_consult is_hazardous Is the waste hazardous? ehs_consult->is_hazardous non_hazardous_disposal Follow EHS Guidelines for Non-Hazardous Waste (e.g., drain or trash disposal if permitted) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_waste_protocol Yes end End: Waste Properly Disposed non_hazardous_disposal->end segregate Segregate Waste (Avoid Incompatibles) hazardous_waste_protocol->segregate container Use Compatible & Sealed Container segregate->container label Label Container Correctly (Contents, Date, PI) container->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for EHS Waste Pickup store->pickup pickup->end

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet and by your local EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Proper Disposal of Methyl 3-hydroxypentadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Mismanagement of even seemingly benign chemicals can pose risks to personnel and the environment.[5][6] This guide outlines the essential steps and considerations for the safe disposal of Methyl 3-hydroxypentadecanoate, based on general best practices for laboratory chemical waste.

Pre-Disposal Safety and Information Checklist

Before beginning any disposal procedure, it is vital to have a comprehensive understanding of the chemical's properties. The following table summarizes the key information that should be obtained from the supplier-specific Safety Data Sheet (SDS) for this compound.

Data PointInformation to Obtain from SDSImportance in Disposal
GHS Hazard Classification Hazard pictograms, signal words, and hazard statements (e.g., flammable, skin irritant, aquatic toxicity).Determines the category of waste (e.g., hazardous, non-hazardous) and required handling precautions.[1][4]
Physical & Chemical Properties Physical state (solid/liquid), solubility in water, flash point, pH.Informs the selection of appropriate waste containers and segregation from incompatible materials.[3][7]
Toxicological Information Acute and chronic health effects, routes of exposure.Dictates the necessary Personal Protective Equipment (PPE) and emergency procedures.[1][3]
Ecological Information Potential for environmental harm (e.g., toxicity to aquatic life).Guides whether the chemical can be disposed of via sanitary sewer or requires specialized treatment.[2]
Disposal Considerations Recommended disposal methods, relevant regulations (RCRA codes for hazardous waste).Provides specific instructions for compliant disposal.

Step-by-Step General Disposal Protocol

The following is a generalized procedure for the disposal of a laboratory chemical for which the SDS has been consulted and indicates it should be treated as chemical waste.

  • Waste Identification and Characterization:

    • Based on the SDS and institutional guidelines, determine if the this compound waste is hazardous or non-hazardous.[8][9]

    • Treat all unknown chemical waste as hazardous until proven otherwise.[8]

  • Personal Protective Equipment (PPE):

    • At a minimum, wear standard laboratory PPE: safety goggles, a lab coat, and chemical-resistant gloves.

    • Consult the SDS for any additional required PPE.

  • Waste Segregation and Container Selection:

    • Do not mix this compound waste with other incompatible chemical waste streams. For example, keep organic solvents separate from acids and bases.[7][10]

    • Select a waste container that is chemically compatible with this compound. For organic compounds, glass or polyethylene containers are often suitable.[11][12]

    • The container must be in good condition, with a secure, leak-proof lid.[7][12]

  • Labeling of Waste Containers:

    • Label the waste container clearly and accurately as soon as the first drop of waste is added.[5][13]

    • The label should include:

      • The words "Hazardous Waste" (if applicable).[14]

      • The full chemical name: "this compound". Avoid formulas or abbreviations.[13]

      • The concentration and composition of the waste.

      • The date of accumulation.[5]

      • The name of the principal investigator or laboratory contact.

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9][13]

    • Ensure the waste container is kept closed at all times, except when adding waste.[7][10][11]

    • Provide secondary containment (e.g., a tray or tub) to capture any potential leaks.[7]

  • Arranging for Disposal:

    • Once the waste container is full, or as per your institution's guidelines, contact your EHS department to arrange for a waste pickup.[5][11]

    • Follow all institutional procedures for requesting a waste collection.

Never dispose of this compound by:

  • Evaporation in a fume hood. [7][8]

  • Pouring down the sink, unless explicitly permitted by your EHS department for non-hazardous, water-soluble compounds. [13]

  • Placing in regular trash. [15]

Laboratory Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the proper disposal of laboratory chemical waste.

G start Start: Chemical Waste Generated sds Obtain & Review Supplier's SDS start->sds ehs_consult Consult Institutional EHS Department sds->ehs_consult is_hazardous Is the waste hazardous? ehs_consult->is_hazardous non_hazardous_disposal Follow EHS Guidelines for Non-Hazardous Waste (e.g., drain or trash disposal if permitted) is_hazardous->non_hazardous_disposal No hazardous_waste_protocol Follow Hazardous Waste Protocol is_hazardous->hazardous_waste_protocol Yes end End: Waste Properly Disposed non_hazardous_disposal->end segregate Segregate Waste (Avoid Incompatibles) hazardous_waste_protocol->segregate container Use Compatible & Sealed Container segregate->container label Label Container Correctly (Contents, Date, PI) container->label store Store in Designated Satellite Accumulation Area label->store pickup Arrange for EHS Waste Pickup store->pickup pickup->end

Caption: General workflow for laboratory chemical waste disposal.

By adhering to these general principles and, most importantly, the specific guidance provided in the Safety Data Sheet and by your local EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Personal protective equipment for handling Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-hydroxypentadecanoate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for similar long-chain fatty acid esters and general laboratory safety principles. It is imperative to handle this compound with care and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended to prevent skin contact.[1]
Eye Protection Safety glasses or gogglesUse of safety glasses with side shields or chemical splash goggles is required to protect from splashes.[1]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a respirator may be necessary.[2]
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area to avoid the inhalation of any potential vapors or aerosols.[3]

  • Avoid direct contact with the skin and eyes.[3]

  • Practice good personal hygiene, including washing hands thoroughly after handling.[1]

  • Prevent the formation of dust or aerosols.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents.

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[4]

  • Do not allow the substance to enter drains or surface water.[5][6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention if necessary.

Exposure RouteFirst-Aid Measures
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[3][7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Ensure Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound - Avoid skin/eye contact - Use non-sparking tools prep_setup->handle_chem handle_store Store in a Tightly Closed Container (Cool, Dry, Well-Ventilated) handle_chem->handle_store disp_waste Dispose of Chemical Waste in Designated Hazardous Waste Container handle_chem->disp_waste After Use em_spill Spill Response: - Absorb with inert material - Collect for disposal handle_chem->em_spill If Spill Occurs em_exposure Exposure Response: - Follow First-Aid Measures - Seek Medical Attention handle_chem->em_exposure If Exposure Occurs disp_contam Dispose of Contaminated PPE and Materials in the Same Manner disp_waste->disp_contam disp_consult Consult Institutional EHS for Pickup disp_contam->disp_consult

Caption: Workflow for handling and disposal of this compound.

References

Personal protective equipment for handling Methyl 3-hydroxypentadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 3-hydroxypentadecanoate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on safety data for similar long-chain fatty acid esters and general laboratory safety principles. It is imperative to handle this compound with care and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly followed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The recommended PPE is outlined below.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or PVC gloves are recommended to prevent skin contact.[1]
Eye Protection Safety glasses or gogglesUse of safety glasses with side shields or chemical splash goggles is required to protect from splashes.[1]
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect skin and clothing.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If aerosols may be generated or ventilation is poor, a respirator may be necessary.[2]
Operational Plan: Handling and Storage

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe working environment.

Handling:

  • Work in a well-ventilated area to avoid the inhalation of any potential vapors or aerosols.[3]

  • Avoid direct contact with the skin and eyes.[3]

  • Practice good personal hygiene, including washing hands thoroughly after handling.[1]

  • Prevent the formation of dust or aerosols.[3]

  • Use non-sparking tools and take precautionary measures against static discharge.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from strong oxidizing agents.

Disposal Plan

All waste materials should be handled and disposed of in accordance with local, state, and federal regulations.

Waste Disposal:

  • Dispose of the chemical and any contaminated materials in a designated hazardous waste container.[4]

  • Do not allow the substance to enter drains or surface water.[5][6]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an emergency, follow these first-aid measures and seek medical attention if necessary.

Exposure RouteFirst-Aid Measures
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen.[3]
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical attention.[3][7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_setup Ensure Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle this compound - Avoid skin/eye contact - Use non-sparking tools prep_setup->handle_chem handle_store Store in a Tightly Closed Container (Cool, Dry, Well-Ventilated) handle_chem->handle_store disp_waste Dispose of Chemical Waste in Designated Hazardous Waste Container handle_chem->disp_waste After Use em_spill Spill Response: - Absorb with inert material - Collect for disposal handle_chem->em_spill If Spill Occurs em_exposure Exposure Response: - Follow First-Aid Measures - Seek Medical Attention handle_chem->em_exposure If Exposure Occurs disp_contam Dispose of Contaminated PPE and Materials in the Same Manner disp_waste->disp_contam disp_consult Consult Institutional EHS for Pickup disp_contam->disp_consult

Caption: Workflow for handling and disposal of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.